Colibactin
Beschreibung
Eigenschaften
Molekularformel |
C37H38N8O7S2 |
|---|---|
Molekulargewicht |
770.9 g/mol |
IUPAC-Name |
2-[6-[(2S)-2-methyl-3,4-dihydro-2H-pyrrol-5-yl]-5-oxo-4-azaspiro[2.4]hept-6-en-7-yl]-N-[[4-[2-[4-[2-[[2-[6-[(2S)-2-methyl-3,4-dihydro-2H-pyrrol-5-yl]-5-oxo-4-azaspiro[2.4]hept-6-en-7-yl]acetyl]amino]acetyl]-1,3-thiazol-2-yl]-2-oxoacetyl]-1,3-thiazol-2-yl]methyl]acetamide |
InChI |
InChI=1S/C37H38N8O7S2/c1-17-3-5-21(40-17)29-19(36(7-8-36)44-33(29)51)11-26(47)38-13-25(46)23-15-54-35(43-23)32(50)31(49)24-16-53-28(42-24)14-39-27(48)12-20-30(22-6-4-18(2)41-22)34(52)45-37(20)9-10-37/h15-18H,3-14H2,1-2H3,(H,38,47)(H,39,48)(H,44,51)(H,45,52)/t17-,18-/m0/s1 |
InChI-Schlüssel |
ZWKHDAZPVITMAI-ROUUACIJSA-N |
Isomerische SMILES |
C[C@H]1CCC(=N1)C2=C(C3(CC3)NC2=O)CC(=O)NCC4=NC(=CS4)C(=O)C(=O)C5=NC(=CS5)C(=O)CNC(=O)CC6=C(C(=O)NC67CC7)C8=N[C@H](CC8)C |
Kanonische SMILES |
CC1CCC(=N1)C2=C(C3(CC3)NC2=O)CC(=O)NCC4=NC(=CS4)C(=O)C(=O)C5=NC(=CS5)C(=O)CNC(=O)CC6=C(C(=O)NC67CC7)C8=NC(CC8)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
colibactin discovery and isolation from E. coli
An In-depth Technical Guide to the Discovery and Isolation of Colibactin from Escherichia coli
Abstract: this compound, a genotoxic secondary metabolite produced by certain strains of Escherichia coli and other Enterobacteriaceae, has garnered significant attention due to its association with colorectal cancer (CRC).[1][2][3][4] Its discovery stemmed from the observation of a peculiar cytopathic effect on eukaryotic cells, leading to the identification of the responsible biosynthetic gene cluster, the pks island. However, the inherent instability and low abundance of this compound have made its direct isolation and structural characterization exceptionally challenging.[3][5][6] This whitepaper provides a comprehensive technical overview of the journey from the initial discovery of this compound's activity to the innovative strategies that ultimately led to the elucidation of its structure and mechanism of action. We detail the key experimental protocols, present quantitative data on its prevalence and biosynthesis, and provide visual diagrams of the critical pathways and workflows involved. This guide is intended for researchers, scientists, and drug development professionals working in oncology, microbiology, and natural product chemistry.
Discovery and the pks Genomic Island
The story of this compound began in 2006 when a research group led by Nougayrède observed that certain pathogenic E. coli strains from phylogenetic group B2 induced megalocytosis—a significant enlargement of mammalian cells—and blocked the eukaryotic cell cycle in the G2/M phase.[7][8] This genotoxic activity was traced to a 54-kb non-ribosomal peptide synthetase-polyketide synthetase (NRPS-PKS) genomic island, subsequently named the pks or clb island.[6][7][9] Systematic mutagenesis revealed that nearly all of the 19 genes within this cluster (clbA to clbS) were essential for the observed cytopathic effect, indicating they worked in concert to synthesize the elusive genotoxin, which they named "this compound".[6][7][10]
The pks island is found not only in pathogenic E. coli but also in commensal and even probiotic strains, as well as other members of the Enterobacteriaceae family like Klebsiella pneumoniae.[7][11] Its prevalence in the gut microbiota of CRC patients is significantly higher than in healthy individuals, forging a strong epidemiological link between the presence of this compound-producing bacteria and the incidence of colorectal cancer.[12][13]
The Challenge of Isolation: An Unstable Metabolite
Despite the clear genetic basis for its production, all early attempts at isolating and structurally characterizing this compound using traditional methods failed.[1][3][4] This difficulty was attributed to two primary factors:
-
Extreme Instability: The active form of this compound is highly reactive and degrades rapidly under normal laboratory conditions.[3][4][5] This instability is a key feature of its biological activity but a major hurdle for purification.
-
Low Production Levels: this compound is produced in vanishingly small quantities by the bacteria, making it difficult to obtain sufficient material for analysis by methods like Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3]
These challenges forced the scientific community to develop innovative, indirect approaches to uncover its structure and function.
Elucidating the Structure Without Isolation
The breakthrough in understanding this compound came not from isolating the final molecule itself, but by piecing together clues from its biosynthesis, its stable precursors, and its interactions with its biological target, DNA.
A Prodrug Biosynthesis and Activation Mechanism
A crucial insight was the discovery that E. coli synthesizes this compound as an inactive prodrug, termed "prethis compound," within its cytoplasm.[10][14] This is a self-preservation mechanism to protect the bacterium's own DNA from the toxin's effects.[10][15] The biosynthesis and activation pathway involves several key steps:
-
Cytoplasmic Synthesis: The NRPS-PKS enzymatic assembly line, encoded by the clb genes, constructs the linear prethis compound molecule. A key feature of this precursor is an N-myristoyl-D-Asn prodrug motif at its N-terminus.[9][10]
-
Periplasmic Transport: The prethis compound is transported from the cytoplasm to the periplasm by a dedicated MATE (multidrug and toxic compound extrusion) transporter, ClbM.[9][10][16]
-
Activation by Cleavage: In the periplasm, the membrane-bound peptidase ClbP cleaves off the N-myristoyl-D-Asn prodrug motif.[5][15][16] This cleavage is the final activation step, triggering a spontaneous cyclization that forms the mature, genotoxic this compound.[9][15]
Researchers exploited this pathway by creating mutant E. coli strains lacking the clbP gene (ΔclbP). These mutants were unable to perform the final activation step and therefore accumulated the more stable prethis compound precursors, which could be isolated and analyzed.[3]
DNA as a Probe for Structural Analysis
The definitive structural elucidation was achieved by using DNA itself as a chemical probe to capture the reactive this compound.[1] This strategy circumvented the need to isolate the unstable free molecule. The workflow involved:
-
Co-culturing pks+ E. coli with linearized plasmid DNA.
-
Using a combination of isotope labeling, tandem mass spectrometry (MS/MS), and chemical synthesis to deduce the structure of the resulting this compound-DNA adducts.[1][17][18]
This "adductome" approach revealed that this compound is a nearly symmetrical molecule containing two electrophilic cyclopropane (B1198618) "warheads".[1][3] It functions by alkylating adenine (B156593) residues on opposite strands of the DNA, forming covalent interstrand cross-links (ICLs).[1][2][3] The final proposed structure was confirmed through total chemical synthesis; the synthetic this compound generated DNA cross-links that were indistinguishable by MS analysis from those produced by the bacteria.[18][19]
Mechanism of Genotoxicity
The structural insights provided a clear mechanism for this compound's genotoxic effects.
-
DNA Alkylation: The two cyclopropane warheads on the active this compound molecule react with the N3 position of adenine residues in the minor groove of DNA.[3]
-
Interstrand Cross-links (ICLs): The dual-warhead structure allows the molecule to covalently link the two strands of the DNA helix.[2][14]
-
Cellular DNA Damage Response: ICLs are highly toxic lesions that block DNA replication and transcription. The cell's attempt to repair these ICLs, primarily through the Fanconi anemia pathway, leads to the formation of DNA double-strand breaks (DSBs).[14]
-
Mutational Signature: The resulting DNA damage and error-prone repair processes lead to cell cycle arrest, cellular senescence, and a characteristic mutational signature that has been identified in the genomes of human colorectal cancer cells, providing a direct molecular link between the bacterium and carcinogenesis.[2][20]
Quantitative Data
Table 1: Prevalence of pks+ E. coli in Colorectal Cancer (CRC) Patients vs. Healthy Controls
| Study Cohort / Reference | Prevalence in CRC Patients | Prevalence in Healthy Controls | Key Finding |
| Nouri et al. (2021)[6] | 23% | 7.1% | Significantly higher prevalence in CRC patients. |
| Research Study[21] | 16.7% | 4.3% | Higher prevalence observed in the patient group. |
| Ishikawa, H., et al. (2025)[12][13] | >3x higher risk ratio | - | Patients with prior CRC were over three times more likely to carry pks+ E. coli. |
Table 2: Key Proteins of the clb (pks) Gene Cluster and Their Functions
| Gene(s) | Protein(s) | Type | Function |
| clbA | ClbA | Phosphopantetheinyl transferase (PPTase) | Activates NRPS and PKS modules.[5][6] |
| clbB, K | ClbB, ClbK | Hybrid NRPS-PKS | Core enzymes in the biosynthetic assembly line.[7] |
| clbC, I, O | ClbC, ClbI, ClbO | Polyketide Synthases (PKS) | Core enzymes in the biosynthetic assembly line.[7] |
| clbH, J, N | ClbH, ClbJ, ClbN | Non-ribosomal Peptide Synthetases (NRPS) | Core enzymes in the biosynthetic assembly line.[7] |
| clbM | ClbM | MATE Transporter | Exports prethis compound from cytoplasm to periplasm.[9][10] |
| clbP | ClbP | Periplasmic Peptidase | Cleaves prodrug motif to activate this compound.[5][15][16] |
| clbS | ClbS | Cyclopropane Hydrolase | Self-resistance protein; inactivates this compound in the producing bacterium.[6][11] |
| clbR | ClbR | Transcriptional Activator | Regulates the expression of other clb genes.[6][9] |
Experimental Protocols
Detection of pks+ E. coli by PCR
This protocol is used to screen bacterial isolates or complex samples (e.g., stool DNA) for the genetic potential to produce this compound.
-
DNA Extraction: Isolate genomic DNA from bacterial cultures or fecal samples using a commercial kit.
-
Primer Design: Use primers targeting conserved genes within the pks island, such as clbA and clbQ.[21][22]
-
PCR Amplification:
-
Reaction Mix: Prepare a standard PCR mix containing template DNA, primers, dNTPs, Taq polymerase, and buffer.
-
Cycling Conditions:
-
-
Analysis: Analyze PCR products by agarose (B213101) gel electrophoresis. The presence of bands of the expected size indicates a pks+ strain.
Cellular Genotoxicity Assay
This assay measures the DNA-damaging effect of this compound-producing bacteria on eukaryotic cells.
-
Cell Culture: Plate human epithelial cells (e.g., HeLa or U2OS) in a multi-well plate and grow to ~70% confluency.
-
Bacterial Infection: Infect the cells with live pks+ E. coli (and a pks- mutant as a negative control) at a specific multiplicity of infection (MOI), typically for 4 hours.[11]
-
Gentamicin (B1671437) Protection: After the infection period, wash the cells and add media containing gentamicin to kill extracellular bacteria.
-
Incubation: Incubate the cells for an additional 4-24 hours to allow for the development of the DNA damage response.[11]
-
Immunofluorescence Staining:
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against a DNA damage marker, most commonly phosphorylated histone H2AX (γH2AX), which forms foci at sites of DSBs.[23]
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
-
Microscopy and Quantification: Image the cells using fluorescence microscopy and quantify the percentage of cells with γH2AX foci or the number of foci per cell. A significant increase in γH2AX foci in cells infected with pks+ E. coli compared to the control indicates genotoxicity.
In Vitro DNA Interstrand Cross-link (ICL) Assay
This cell-free assay directly demonstrates the DNA cross-linking ability of this compound.
-
Substrate: Use a linearized plasmid DNA (e.g., pUC19).
-
Reaction: Incubate the linearized plasmid DNA with live pks+ E. coli (and controls) in a suitable buffer. Alternatively, crude bacterial extracts can be used.
-
Denaturation: After incubation, stop the reaction and denature the DNA by heating or with alkali.
-
Gel Electrophoresis: Analyze the samples on a denaturing agarose gel.
-
Analysis: Under denaturing conditions, non-cross-linked DNA will run as single strands. If an ICL has formed, the two strands will remain linked, rapidly reanneal, and migrate as a faster-moving double-stranded band. The presence of this band is direct evidence of ICL formation.
Conclusion
The discovery and eventual "isolation" of this compound's structure is a landmark achievement in the field of microbiome research and natural product chemistry. It serves as a powerful case study in how interdisciplinary approaches—combining genetics, microbiology, mass spectrometry, and synthetic chemistry—can overcome the challenges posed by highly unstable and low-titer metabolites. The elucidation of this compound's structure and its DNA cross-linking mechanism has solidified the link between a gut commensal bacterium and the etiology of colorectal cancer. This knowledge opens new avenues for developing novel diagnostic tools to identify at-risk populations, as well as potential therapeutic strategies targeting either the production of this compound or the cellular pathways that respond to its genotoxic assault.
References
- 1. Structure elucidation of this compound and its DNA cross-links - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Structure and bioactivity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and bioactivity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The synthesis of the novel Escherichia coli toxin—this compound and its mechanisms of tumorigenesis of colorectal cancer [frontiersin.org]
- 6. The synthesis of the novel Escherichia coli toxin—this compound and its mechanisms of tumorigenesis of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: More Than a New Bacterial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The microbiome-product this compound hits unique cellular targets mediating host–microbe interaction [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Current understandings of this compound regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. news-medical.net [news-medical.net]
- 13. This compound-producing E. coli linked to higher colorectal cancer risk in FAP patients | News | The Microbiologist [the-microbiologist.com]
- 14. journals.asm.org [journals.asm.org]
- 15. How E. coli bacteria activate a toxin they produce in a way that avoids self-harm | Department of Chemistry and Chemical Biology [chemistry.harvard.edu]
- 16. A Mechanistic Model for this compound-Induced Genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure elucidation of this compound and its DNA cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Employing chemical synthesis to study the structure and function of this compound, a “dark matter” metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A role of this compound-producing E. coli in carcinogenesis | IRB Barcelona [irbbarcelona.org]
- 21. droracle.ai [droracle.ai]
- 22. This compound possessing E. coli isolates in association with colorectal cancer and their genetic diversity among Pakistani population - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Model Colibactins Exhibit Human Cell Genotoxicity in the Absence of Host Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Colibactin: A Technical Guide to Structure Elucidation by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colibactin, a genotoxic secondary metabolite produced by certain strains of Escherichia coli and other gut bacteria, has emerged as a significant factor in colorectal cancer development.[1][2][3] Its inherent instability and low production levels have made its isolation and structural characterization a formidable challenge for over a decade.[3][4] This technical guide provides an in-depth overview of the core methodologies, with a focus on mass spectrometry, that have been pivotal in elucidating the elusive structure of this compound. By detailing the experimental protocols and presenting key quantitative data, this document aims to serve as a valuable resource for researchers in natural product chemistry, microbiology, and oncology.
The breakthrough in deciphering this compound's structure hinged on an innovative, interdisciplinary approach that circumvented the need for its direct isolation. This strategy involved a combination of bacterial genetics, stable isotope labeling, and advanced mass spectrometry techniques to analyze this compound's "molecular footprint"—the DNA adducts it forms.[4][5] Confirmation of the proposed structure was ultimately achieved through total chemical synthesis and comparative analysis.[3][5]
Core Methodologies and Experimental Protocols
The structure elucidation of this compound relied on a multi-pronged strategy. The key pillars of this approach were:
-
Genetic Manipulation of Producer Strains: To facilitate the accumulation of biosynthetic intermediates, genetic modifications were made to the this compound-producing bacteria. A crucial step was the inactivation of the clbP gene, which encodes a periplasmic peptidase responsible for the final maturation of precolibactins into the active genotoxin.[1][6] Deletion of clbP leads to the accumulation of more stable "prethis compound" precursors, which could be extracted and analyzed.[1][4]
-
Stable Isotope Labeling: To trace the biosynthetic origins of different parts of the this compound molecule, stable isotope-labeled precursors were fed to auxotrophic bacterial strains. This technique was instrumental in identifying fragments of the molecule during mass spectrometric analysis.[7][8]
-
DNA Adduct Trapping and Analysis: Given the reactive nature of this compound, researchers used DNA as a trapping agent to capture the unstable molecule in the form of covalent adducts. These relatively stable adducts were then enzymatically digested, and the resulting this compound-nucleobase conjugates were analyzed by high-resolution tandem mass spectrometry (HR-MS/MS).[5][7]
-
High-Resolution Tandem Mass Spectrometry (HR-MS/MS): This was the central analytical technique used to deduce the structure of this compound from its DNA adducts and accumulated precursors. By precisely measuring the mass-to-charge ratios (m/z) of parent ions and their fragmentation patterns, researchers could piece together the molecular formula and connectivity of the molecule.[4][7]
-
Chemical Synthesis: The final and definitive confirmation of this compound's structure came from the total chemical synthesis of the proposed molecule. The synthetic this compound was then shown to have identical mass spectrometric fragmentation patterns and biological activity (DNA cross-linking) as the natural product.[3][5]
Experimental Workflow
The overall experimental workflow for the structure elucidation of this compound is depicted below. This process begins with the genetic manipulation of this compound-producing bacteria and culminates in the mass spectrometric analysis of trapped DNA adducts.
Detailed Methodologies
1. Bacterial Strains and Culture Conditions for Precursor Accumulation:
-
Strains: E. coli BW25113 carrying the this compound (clb) gene cluster on a bacterial artificial chromosome (BAC) was often used. The corresponding ΔclbP mutant was generated using standard lambda red recombineering techniques. For isotopic labeling, auxotrophic strains such as ΔcysE and ΔmetA were utilized.[4][7]
-
Culture: For the accumulation of precolibactins, ΔclbP mutants were grown in a suitable medium such as M9 minimal medium at 37°C.[7]
2. Stable Isotope Labeling Protocol:
-
Media Preparation: M9 minimal medium was prepared without the specific amino acid for which the auxotrophic strain is deficient (e.g., cysteine for ΔcysE).[7]
-
Labeling: The medium was supplemented with a 13C-labeled version of the amino acid (e.g., L-[U-13C]Cys or L-[U-13C]Met).[7]
-
Incubation: The auxotrophic strains were cultured in the labeled medium for a sufficient duration to allow for the incorporation of the stable isotopes into the biosynthetic products.[7]
3. DNA Adduct Formation and Isolation:
-
Co-incubation: Wild-type or auxotrophic clb+E. coli were co-incubated with linearized plasmid DNA (e.g., pUC19) in M9 medium for approximately 4.5 hours at 37°C.[7]
-
DNA Isolation: After incubation, the bacteria were removed by centrifugation, and the DNA was isolated from the supernatant using standard phenol-chloroform extraction and ethanol (B145695) precipitation methods.[7]
-
Enzymatic Digestion: The purified DNA was then enzymatically digested to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.[4]
4. LC-HR-MS/MS Analysis of DNA Adducts:
-
Chromatography: The digested nucleoside samples were separated using ultra-high-performance liquid chromatography (UHPLC) on a reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18). A typical gradient would be from an aqueous mobile phase with 0.1% formic acid to an organic mobile phase (acetonitrile) with 0.1% formic acid.[4]
-
Mass Spectrometry: The eluent from the UHPLC was introduced into a high-resolution mass spectrometer (e.g., a Thermo Scientific Orbitrap or an Agilent Q-TOF). Data was acquired in positive ion mode.[4]
-
Tandem MS (MS/MS): Data-dependent acquisition was used, where the most abundant ions in a full scan were automatically selected for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[4]
Quantitative Data from Mass Spectrometry
The high-resolution mass spectrometry data was crucial for determining the elemental composition of the this compound-DNA adducts and their fragments. The observed mass shifts in the isotope labeling experiments provided direct evidence for the incorporation of specific building blocks.
Table 1: High-Resolution Mass Spectrometry Data for Key this compound-Adenine Adducts
| Ion/Adduct | Strain | Charge (z) | Observed m/z | Theoretical m/z | Error (ppm) |
| 8 | clb+ | 1 | 522.1668 | 522.1666 | 0.38 |
| 9 | clb+ | 1 | 538.1618 | 538.1616 | 0.37 |
| 10 | clb+ | 1 | 540.1775 | 540.1772 | 0.56 |
| 11 | clb+ | 1 | 556.1722 | 556.1721 | 0.18 |
Data adapted from Crawford, J.M., et al. (2018).[7]
Table 2: Tandem MS Fragmentation Data for the this compound Bis(adenine) Adduct
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| 537.1721 (z=2) | Varies | Loss of one or two adenine (B156593) bases |
Data derived from Herzon, S.B., et al. (2019).[4]
This compound's Biosynthesis and Mechanism of Action
The structure of this compound is assembled by a hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) enzymatic assembly line encoded by the clb gene cluster.[1][2]
This compound Biosynthetic Pathway
The pathway involves the sequential addition of amino acid and polyketide building blocks. Key enzymes include NRPSs (ClbE, H, J, N), PKSs (ClbC, G, I, O), and hybrid NRPS-PKS enzymes (ClbB, K).[5] The final product is a complex heterodimer containing two electrophilic cyclopropane (B1198618) "warheads" responsible for its genotoxicity.[4]
Mechanism of DNA Alkylation
This compound exerts its genotoxic effects by cross-linking DNA. The two electrophilic cyclopropane rings react with adenine residues on opposite strands of the DNA double helix, forming interstrand cross-links (ICLs).[2][4] This damage stalls DNA replication and transcription, leading to double-strand breaks and cell cycle arrest.[1]
Conclusion
The elucidation of this compound's structure is a landmark achievement in natural product chemistry, showcasing the power of mass spectrometry in conjunction with genetics and chemical synthesis to characterize highly unstable and low-abundance molecules. The methodologies detailed in this guide not only solved a long-standing puzzle but also provided critical insights into the molecular basis of this compound's genotoxicity and its role in colorectal cancer. This knowledge opens new avenues for the development of diagnostic biomarkers for this compound exposure and therapeutic strategies targeting its production or activity. The continued application of these advanced analytical techniques will undoubtedly be instrumental in exploring the vast, uncharacterized chemical space of the human microbiome and its impact on health and disease.
References
- 1. Biosynthesis and bioactivities of microbial genotoxin colibactins - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00050K [pubs.rsc.org]
- 2. The microbiome-product this compound hits unique cellular targets mediating host–microbe interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Structure elucidation of this compound and its DNA cross-links - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and bioactivity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current understandings of this compound regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Natural this compound–Nucleobase Adducts by Tandem Mass Spectrometry and Isotopic Labeling. Support for DNA Alkylation by Cyclopropane Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Colibactin Biosynthetic Pathway and pks Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Abstract
Colibactin, a genotoxic secondary metabolite produced by various strains of Escherichia coli and other Enterobacteriaceae, has garnered significant attention for its role in colorectal cancer development. The biosynthesis of this complex molecule is orchestrated by the pks gene cluster, also known as the clb gene cluster, which encodes a sophisticated assembly line of polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), and hybrid PKS/NRPS enzymes. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, the structure and function of the pks gene cluster, and detailed experimental protocols for its study. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this intricate system.
The this compound (pks) Gene Cluster
The genetic blueprint for this compound biosynthesis is located on a 54 kb genomic island termed the pks or clb island.[1][2][3] This cluster comprises 19 genes, designated clbA through clbS, which are largely organized in a unidirectional manner, with the exception of the divergently transcribed clbA and clbR genes.[4] The pks island is predominantly found in E. coli strains belonging to the B2 phylogroup but has also been identified in other phylogroups and bacterial species like Klebsiella pneumoniae, Citrobacter koseri, and Enterobacter cloacae.[5]
The genes within the pks cluster encode the enzymatic machinery required for the synthesis, transport, and activation of this compound, as well as for self-resistance to its genotoxic effects.[4][5] This machinery includes three PKSs (ClbC, ClbI, ClbO), three NRPSs (ClbH, ClbJ, ClbN), and two hybrid NRPS/PKS enzymes (ClbB, ClbK), in addition to a suite of accessory and tailoring enzymes.[1][4]
Transcriptional Organization
The pks gene cluster is organized into several transcriptional units. Studies in E. coli Nissle 1917 have identified seven transcripts, with four being polycistronic.[6] The identified polycistrons are clbC-clbG, clbI-clbN, clbO-clbP, and clbR-clbA.[6] This organization suggests a coordinated regulation of genes involved in specific stages of the biosynthetic pathway.
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a complex, multi-step process that occurs within the bacterial cytoplasm and periplasm. A key feature of this pathway is the synthesis of an inactive prodrug, prethis compound, which is then transported and activated outside the cytoplasm to prevent self-toxicity.[4]
The overall pathway can be divided into the following key stages:
-
Activation and Initiation: The pathway is initiated by the phosphopantetheinyl transferase ClbA, which activates the carrier protein domains of the NRPS and PKS enzymes.[4] The NRPS ClbN then incorporates N-myristoyl-D-asparagine (NMDA) to form the prodrug motif, which is subsequently transferred to the hybrid NRPS/PKS enzyme ClbB.[4][7]
-
Elongation and Modification: The prethis compound backbone is elongated through the sequential addition of malonyl-CoA and various amino acids by the PKS and NRPS modules of the assembly line, including ClbC, ClbH, ClbI, ClbJ, and ClbK.[4] Key modifications include the formation of cyclopropane (B1198618) rings by ClbH and ClbI, which are crucial for the genotoxicity of this compound, and the generation of thiazole (B1198619) rings by ClbK.[1][8]
-
Termination and Release: The thioesterase ClbQ is believed to be involved in off-loading the completed prethis compound from the enzymatic assembly line.[1] The amidase ClbL is proposed to catalyze the final dimerization step in the formation of prethis compound.[9]
-
Transport and Activation: The inactive prethis compound is then transported into the periplasm by the MATE (Multidrug and Toxic Compound Extrusion) transporter ClbM.[9] In the periplasm, the periplasmic peptidase ClbP cleaves the N-myristoyl-D-asparagine prodrug motif, releasing the active, genotoxic this compound.[4][9]
-
Self-Resistance: The producing bacterium protects itself from the genotoxic effects of this compound through the action of ClbS, a cyclopropane hydrolase that inactivates the mature toxin.[1]
Regulation of the pks Gene Cluster
The expression of the pks gene cluster is tightly regulated to ensure that the metabolically costly and potentially self-harmful this compound is produced only under appropriate conditions.[4] The primary transcriptional activator of the pks operon is ClbR, a LuxR-type regulator.[4] ClbR activates its own transcription as well as the transcription of the downstream clb genes.[4]
Several environmental and cellular factors have been shown to influence pks gene expression, including:
-
Iron availability: Low iron conditions enhance ClbR-mediated activation of pks transcription, leading to increased this compound production.[4] The ferric uptake regulator (Fur) has been shown to directly bind to the clbA promoter and positively regulate its expression.[4]
-
Carbon source: The type of carbon source available can influence the expression of clb genes.[6]
-
Growth phase: this compound production is often linked to the bacterial growth phase.[4]
-
Other molecules: Polyamines like spermidine, antibiotics such as polymyxin (B74138) B, and certain oligosaccharides have been shown to upregulate this compound synthesis, while D-serine and short-chain fatty acids can downregulate it.[4]
Quantitative Data
Table 1: Enzyme Kinetics of ClbP Peptidase
| Substrate | kcat/Km (μM⁻¹ min⁻¹) | Reference |
| Gly-p-nitroanilide | 0.005 | [4] |
| D-Ala-p-nitroanilide | 0.018 | [4] |
| L-Ala-p-nitroanilide | 0.020 | [4] |
| L-Ala-L-Ala-p-nitroanilide | 0.040 | [4] |
Table 2: Genotoxicity of this compound-producing E. coli
| Assay | Cell Line | MOI | Fold Induction of γ-H2AX | Reference |
| In-Cell Western | HeLa | 6 | ~2.5 | [10] |
| In-Cell Western | HeLa | 12 | ~4.0 | [10] |
| In-Cell Western | HeLa | 25 | ~5.5 | [10] |
| In-Cell Western | HeLa | 50 | ~6.5 | [10] |
| In-Cell Western | IEC-6 | 25 | ~2.0 | [11] |
| In-Cell Western | IEC-6 | 50 | ~3.0 | [11] |
| In-Cell Western | IEC-6 | 100 | ~4.0 | [11] |
Experimental Protocols
Quantification of this compound-induced DNA Damage using γ-H2AX In-Cell Western Assay
This protocol describes a method to quantify the genotoxicity of this compound-producing bacteria by measuring the phosphorylation of histone H2AX (γ-H2AX), a marker of DNA double-strand breaks, in cultured mammalian cells.
Materials:
-
HeLa or other suitable mammalian cell line
-
This compound-producing (pks+) and non-producing (pks-) E. coli strains
-
Dulbecco's Modified Eagle Medium (DMEM) with HEPES
-
Hanks' Balanced Salt Solution (HBSS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1 M Glycine in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., Odyssey Blocking Buffer or 3% BSA in PBS)
-
Primary antibody: anti-γ-H2AX (Ser139)
-
Secondary antibody: IRDye-conjugated anti-mouse IgG
-
DNA stain (e.g., RedDot2)
-
96-well microplates
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Bacterial Preparation: Grow pks+ and pks- E. coli strains overnight in LB broth. Sub-culture the bacteria in DMEM-HEPES medium until they reach an OD600 of ~0.6.
-
Infection: Wash the HeLa cells with pre-warmed HBSS. Infect the cells with the bacterial cultures at various Multiplicities of Infection (MOI) for 4 hours.
-
Post-infection: Remove the bacteria by washing the cells multiple times with HBSS. Add fresh cell culture medium containing gentamicin to kill any remaining extracellular bacteria and incubate for an additional 3 hours.
-
Fixation and Permeabilization: Fix the cells with 4% PFA for 20 minutes, followed by neutralization with 0.1 M glycine. Permeabilize the cells with 0.1% Triton X-100.
-
Immunostaining: Block non-specific binding with blocking buffer for 1 hour. Incubate with the primary anti-γ-H2AX antibody overnight at 4°C. Wash and then incubate with the IRDye-conjugated secondary antibody for 1 hour.
-
DNA Staining and Imaging: Stain the cellular DNA with a suitable nuclear stain. Scan the plate using an infrared imaging system at 700 nm (for DNA) and 800 nm (for γ-H2AX).
-
Data Analysis: Quantify the fluorescence intensity in each well. Normalize the γ-H2AX signal to the DNA signal to account for variations in cell number. Calculate the fold induction of γ-H2AX relative to uninfected or pks- infected cells.
Comet Assay for Detection of DNA Strand Breaks
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
Treated and control cells
-
Low melting point agarose (B213101)
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the treated and control cells.
-
Slide Preparation: Embed the cells in low melting point agarose and layer onto a microscope slide.
-
Lysis: Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding and Electrophoresis: Incubate the slides in an alkaline buffer to unwind the DNA and then perform electrophoresis.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is proportional to the length and intensity of the comet tail. Quantify the DNA damage using appropriate software to measure parameters like tail length and tail moment.
In Vitro ClbP Peptidase Activity Assay
This assay measures the enzymatic activity of purified ClbP using chromogenic or fluorogenic substrates.
Materials:
-
Purified ClbP enzyme
-
Chromogenic or fluorogenic peptide substrates (e.g., p-nitroanilides)
-
Assay buffer (e.g., Tris-HCl with NaCl)
-
Microplate reader
Procedure:
-
Reaction Setup: In a microplate, combine the purified ClbP enzyme with the assay buffer.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Monitor Reaction: Monitor the release of the chromophore or fluorophore over time using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the initial reaction velocity from the linear phase of the reaction progress curve. Determine the kinetic parameters (Km and kcat) by measuring the reaction rates at different substrate concentrations.
Conclusion
The this compound biosynthetic pathway and its genetic determinant, the pks gene cluster, represent a fascinating and clinically relevant area of research. The intricate enzymatic machinery and the sophisticated prodrug strategy highlight the evolutionary adaptations of bacteria to produce potent bioactive molecules. A thorough understanding of this pathway is crucial for developing strategies to mitigate the pro-carcinogenic effects of this compound and for potentially harnessing its cytotoxic properties for therapeutic applications. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this important microbial metabolite.
References
- 1. Divergent biosynthesis yields a cytotoxic aminomalonate-containing prethis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Expression analysis of the this compound gene cluster coding for a novel polyketide in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Characterization of the this compound-Activating Peptidase ClbP Enables Development of a Fluorogenic Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of this compound activation by the ClbP peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Whitepaper: The Biological Function of Colibactin as a Genotoxin
Audience: Researchers, scientists, and drug development professionals.
Abstract
Colibactin is a genotoxic secondary metabolite produced by various gut bacteria, most notably certain strains of Escherichia coli harboring the polyketide synthase (pks) genomic island.[1][2] Its production is linked to DNA damage in host epithelial cells, and it is increasingly implicated as a causative agent in the development of colorectal cancer (CRC).[3][4][5] this compound exerts its genotoxicity by alkylating DNA, forming distinctive interstrand cross-links (ICLs) that trigger a cascade of cellular responses, including DNA damage repair, cell cycle arrest, and senescence.[6][7][8][9] The resulting genomic instability can lead to a specific mutational signature observed in a subset of human CRC tumors.[10][11] This document provides a technical overview of this compound's biosynthesis, its molecular mechanism of action as a genotoxin, the host cellular response to the damage it inflicts, and the experimental methodologies used to study its effects.
Introduction to this compound
The human gut microbiome plays a critical role in health and disease, with certain members capable of producing metabolites that directly impact host cell biology.[1] this compound is a prime example of such a metabolite, produced by a hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) assembly line encoded by the 54-kb pks (or clb) gene cluster.[1][12][13] This gene cluster is found in commensal Enterobacteriaceae, including specific strains of E. coli and Klebsiella pneumoniae.[6] While many E. coli strains are harmless, those carrying the pks island are significantly more prevalent in patients with inflammatory bowel disease (IBD) and colorectal cancer, suggesting a strong link between this compound exposure and intestinal disease.[11][14][15] Due to its extreme instability and low production levels, the mature, active form of this compound has not been isolated directly from bacterial cultures; its structure and function have been elucidated through a combination of genetics, advanced mass spectrometry, and chemical synthesis.[2][4][6]
Biosynthesis and Activation of this compound
The production of active this compound is a multi-step process designed to protect the producing bacterium from auto-toxicity. The metabolite is synthesized as an inactive prodrug, or "prethis compound," within the bacterial cytoplasm.[16]
-
Synthesis of Prethis compound: The NRPS-PKS machinery, encoded by the clb genes, assembles the prethis compound structure. A key feature of this prodrug form is the presence of an N-terminal N-myristoyl-D-asparagine motif, which masks its genotoxic activity.[12][16][17]
-
Export: The inactive prethis compound is transported from the cytoplasm to the bacterial periplasm by the multidrug and toxic compound extrusion (MATE) transporter, ClbM.[13][16][17]
-
Activation: In the periplasm, the membrane-bound peptidase ClbP cleaves the N-myristoyl-D-asparagine prodrug motif.[6][16][17] This cleavage initiates a spontaneous cyclization cascade, forming two electrophilic cyclopropane (B1198618) "warheads," which are the functional groups responsible for DNA alkylation.[1][16] The now active this compound is released to damage host cells.
-
Self-Resistance: The producing bacterium is protected by the protein ClbS, a cyclopropane hydrolase that can inactivate this compound by opening its reactive cyclopropane rings, should the toxin re-enter the cytoplasm.[18][19]
Molecular Mechanism of Genotoxicity
The primary mechanism of this compound's genotoxicity is the covalent modification of host DNA, leading to interstrand cross-links (ICLs), which are highly cytotoxic and mutagenic lesions.[6][7][8]
-
DNA Alkylation: Active this compound possesses two electrophilic cyclopropane rings that function as "warheads."[1][13] It preferentially targets adenine (B156593) residues within the DNA minor groove, particularly in AT-rich sequences (specifically 5'-WAWWTW-3').[1][20]
-
Interstrand Cross-links (ICLs): The pseudosymmetric structure of this compound allows it to span the DNA minor groove and alkylate adenines on opposite strands, forming an ICL.[1][2][18] This lesion physically blocks DNA replication and transcription, stalling essential cellular processes.[21]
-
Double-Strand Breaks (DSBs): While ICLs are the primary lesion, their subsequent processing by the cell's DNA repair machinery often leads to the formation of DNA double-strand breaks (DSBs), a more severe form of damage.[7][9][18] Some studies also suggest this compound can induce DSBs through a copper-mediated oxidative cleavage mechanism.[18][22]
Host Cellular Response and Carcinogenesis
Eukaryotic cells possess sophisticated DNA Damage Response (DDR) pathways to handle lesions like ICLs. The cellular response to this compound is a critical determinant of cell fate and the potential for malignant transformation.
-
Activation of DDR Pathways: The presence of this compound-induced ICLs stalls DNA replication forks.[21] This triggers the activation of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase signaling pathway.[6][8]
-
Fanconi Anemia (FA) Pathway: The FA pathway is a specialized ICL repair mechanism. A key event is the recruitment and monoubiquitination of the FANCD2 protein to the site of damage, which orchestrates the "unhooking" of the cross-link via nucleolytic incisions.[6][8][21]
-
Cell Cycle Arrest and Senescence: The activation of the DDR leads to cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair.[18][22] If the damage is too extensive to be repaired, cells may enter a state of irreversible growth arrest known as senescence.[15] Senescent cells can secrete growth factors that paradoxically promote the proliferation of neighboring tumor cells.[15]
-
Mutational Signature and Carcinogenesis: While the FA pathway is generally accurate, errors during the repair of this compound-induced damage can introduce specific mutations. This leads to a characteristic "mutational signature" (known as SBS88 and ID18) characterized by T>N substitutions and small deletions at adenine-thymine pairs.[10][13][23] This exact signature has been identified in the genomes of 5-10% of colorectal cancers, providing a direct molecular link between this compound exposure and human cancer.[1][3][10][14] Studies using human colon organoids have shown that short-term exposure to this compound-producing E. coli is sufficient to induce these characteristic mutations and promote oncogenic transformation, including mutations in key driver genes like APC and p53.[3][10][13]
Quantitative Data Summary
The following tables summarize key quantitative findings from research on this compound.
Table 1: Prevalence of pks+ E. coli in Human Cohorts
| Cohort | Prevalence of pks+ E. coli | Reference(s) |
| Healthy Individuals | ~20% | [11][14] |
| Inflammatory Bowel Disease (IBD) | ~40% | [11] |
| Familial Adenomatous Polyposis (FAP) | ~60% | [11] |
| Colorectal Cancer (CRC) | 60% - 67% | [3][11] |
Table 2: Genotoxic and Mutagenic Impact of this compound
| Parameter | Finding | Reference(s) |
| DNA Damage Rate | 2x increase in DNA damage in human organoids exposed to pks+ E. coli vs. controls. | [10][14] |
| Mutational Signature | Found in 5-10% of sequenced colorectal cancer genomes. | [1][3][10][14] |
| Genotoxicity Marker (γH2AX) | Significant increase in γH2AX foci in HeLa cells exposed to synthetic this compound or pks+ E. coli. | [24][25][26] |
| Cell Cycle Arrest | Accumulation of cells in G2/M phase upon exposure to pks+ E. coli. | [13][18][22] |
Key Experimental Protocols
Studying an unstable, non-isolatable compound like this compound requires specialized methodologies.
Protocol 1: Infection of Cell Cultures and Quantification of DNA Damage
This protocol is adapted from methods used to assess the genotoxicity of this compound-producing bacteria on cell lines like HeLa or U2OS.[24][27]
-
Cell Culture: Plate HeLa cells (or other suitable human cell line) in 24-well plates containing glass coverslips and culture overnight to allow adherence.
-
Bacterial Preparation: Culture pks+ E. coli (and a pks-negative isogenic mutant as a negative control) overnight in appropriate broth.
-
Infection: Replace the cell culture medium with fresh medium without antibiotics. Infect the HeLa cells with the bacterial strains at a specific Multiplicity of Infection (MOI), typically ranging from 10 to 100.
-
Co-incubation: Incubate for 4 hours to allow for this compound production, delivery, and induction of DNA damage.
-
Fixation and Staining: Wash cells with PBS to remove bacteria. Fix the cells with paraformaldehyde, then permeabilize with a detergent solution.
-
Immunofluorescence: Block non-specific binding sites. Incubate cells with a primary antibody against a DNA damage marker (e.g., anti-phospho-Histone H2AX, known as γH2AX). Follow with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Microscopy and Quantification: Mount the coverslips on slides and visualize using a fluorescence microscope. Quantify the genotoxic effect by counting the number of γH2AX foci per cell nucleus. A significant increase in foci in cells exposed to pks+ bacteria compared to the control indicates this compound-induced DNA damage.
Protocol 2: In vitro DNA Interstrand Cross-linking (ICL) Assay
This method directly demonstrates the DNA cross-linking ability of this compound.[1][8]
-
Substrate Preparation: Use a linearized double-stranded plasmid DNA (e.g., pBR322) as the DNA substrate.
-
Bacterial Co-incubation: In a microcentrifuge tube, incubate the linearized plasmid DNA with a high concentration of live pks+ E. coli (and a pks-negative control) in a minimal volume for 4 hours.
-
DNA Purification: Lyse the bacteria and purify the plasmid DNA from the mixture to remove all proteins and cellular debris.
-
Denaturation: Treat the purified DNA with a strong denaturant (e.g., NaOH) and heat to separate the two DNA strands.
-
Gel Electrophoresis: Analyze the DNA using denaturing agarose (B213101) gel electrophoresis.
-
Analysis: Visualize the DNA bands. Non-cross-linked DNA will migrate as single-stranded DNA (ssDNA). If ICLs are present, the two strands cannot be separated by denaturation and will migrate much slower, appearing as a band corresponding to double-stranded DNA (dsDNA). The presence of this higher molecular weight band in the pks+ sample confirms the formation of ICLs.
Workflow for Mutational Signature Analysis in Organoids
Conclusion and Future Directions
The evidence strongly establishes this compound as a significant bacterial genotoxin with a clear mechanism of action and a direct link to colorectal carcinogenesis. Its ability to form DNA interstrand cross-links triggers a robust cellular DNA damage response that, when flawed, results in a unique and identifiable mutational signature in cancer genomes. For researchers and drug development professionals, this presents several key implications:
-
Diagnostic Biomarkers: The this compound mutational signature (SBS88) or the detection of this compound-DNA adducts could serve as biomarkers for identifying individuals at higher risk for CRC due to colonization with pks+ bacteria.[28]
-
Therapeutic Targets: The enzymes in the this compound biosynthesis pathway, particularly the activating peptidase ClbP, represent potential targets for small molecule inhibitors. Such drugs could neutralize the genotoxic potential of the gut microbiota without eradicating beneficial bacteria.
-
Probiotic Safety: The presence of the pks island in some probiotic strains (e.g., E. coli Nissle 1917) warrants careful consideration and further research into the specific conditions that regulate this compound production in vivo.[17][29]
Future research will focus on elucidating the precise mechanism of this compound's transport into host cells, understanding the host and environmental factors that regulate pks gene expression, and developing targeted strategies to mitigate its carcinogenic effects.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Structure elucidation of this compound and its DNA cross-links - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Structure and bioactivity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis and bioactivities of microbial genotoxin colibactins - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00050K [pubs.rsc.org]
- 6. journals.asm.org [journals.asm.org]
- 7. The this compound Genotoxin Generates DNA Interstrand Cross-Links in Infected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The microbiome-product this compound hits unique cellular targets mediating host–microbe interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. This compound and colorectal cancer - Genomics Education Programme [genomicseducation.hee.nhs.uk]
- 15. The bacterial genotoxin this compound promotes colon tumor growth by modifying the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Current understandings of this compound regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Mechanistic Model for this compound-Induced Genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | The synthesis of the novel Escherichia coli toxin—this compound and its mechanisms of tumorigenesis of colorectal cancer [frontiersin.org]
- 19. Frontiers | The microbiome-product this compound hits unique cellular targets mediating host–microbe interaction [frontiersin.org]
- 20. The specificity and structure of DNA cross-linking by the gut bacterial genotoxin this compound | Kulik Research Group [hjkgrp.mit.edu]
- 21. The Fanconi anemia pathway repairs this compound-induced DNA interstrand cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The synthesis of the novel Escherichia coli toxin—this compound and its mechanisms of tumorigenesis of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Model Colibactins Exhibit Human Cell Genotoxicity in the Absence of Host Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. The microbial genotoxin this compound exacerbates mismatch repair mutations in colorectal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Protocol for HeLa Cells Infection with Escherichia coli Strains Producing this compound and Quantification of the Induced DNA-damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The human gut bacterial genotoxin this compound alkylates DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Mechanism of Colibactin-Induced DNA Alkylation
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This document provides a detailed examination of the molecular mechanisms underlying DNA damage by colibactin, a genotoxin produced by gut bacteria. It covers the biosynthesis of the active toxin, the chemical basis of its interaction with DNA, and the experimental methodologies used to elucidate these processes.
Introduction: The Enigma of a Microbial Genotoxin
Certain commensal and pathogenic strains of Escherichia coli and other Enterobacteriaceae residing in the human gut harbor a 54-kb polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) biosynthetic gene cluster, known as the pks or clb island.[1][2] This island encodes the machinery to produce this compound, a secondary metabolite implicated in colorectal cancer (CRC) pathogenesis.[3][4][5] For over a decade, the structure and mechanism of this unstable and low-yield compound remained elusive.[3][6] However, recent advancements have provided direct evidence that this compound is a potent genotoxin that alkylates host DNA, inducing interstrand cross-links (ICLs) and double-strand breaks (DSBs) that can lead to oncogenic mutations.[7][8][9] This guide synthesizes the current understanding of how this compound is produced and how it exerts its DNA-damaging effects at a molecular level.
This compound Biosynthesis: A Prodrug Activation Strategy
To prevent autotoxicity, this compound-producing bacteria employ a sophisticated prodrug resistance mechanism.[10][11] The molecule is synthesized in the bacterial cytoplasm as an inactive, stable precursor, termed "prethis compound."[12][13] This process is orchestrated by the clb gene products.
Key Biosynthetic Steps:
-
Prodrug Scaffold Assembly: Biosynthesis is initiated by the NRPS modules ClbN and ClbB, which assemble and attach an N-myristoyl-D-asparagine prodrug motif to the nascent molecule.[10][12][14] This motif acts as a "safety pin," capping the reactive functionalities of the molecule.[11]
-
Transport to the Periplasm: The completed prethis compound is then transported from the cytoplasm to the periplasm by the inner membrane transporter ClbM.[2][12][15]
-
Activation by Cleavage: In the periplasm, the membrane-bound peptidase ClbP removes the N-myristoyl-D-asparagine prodrug motif.[11][16][17]
-
Spontaneous Cyclization: This cleavage event triggers a spontaneous cyclization cascade, transforming the linear prethis compound into the mature, genotoxic this compound.[12][15] This final structure possesses two electrophilic cyclopropane (B1198618) rings, which serve as the "warheads" for DNA alkylation.[9][18]
Figure 1: Prodrug activation pathway of this compound.
The Core Mechanism: DNA Alkylation and Cross-Linking
The genotoxicity of mature this compound stems from its ability to form covalent adducts with DNA, primarily through its two electrophilic cyclopropane "warheads".[7][19] This process leads to the formation of DNA interstrand cross-links (ICLs), a highly cytotoxic lesion that stalls DNA replication and transcription.[8][9]
Key Mechanistic Events:
-
Minor Groove Binding: this compound preferentially binds to the minor groove of DNA, specifically targeting adenine-rich sequences.[20][21][22] The preferred motif for alkylation has been identified as 5′-WAWWTW-3′ (where W is A or T).[20]
-
Nucleophilic Attack: The N3 position of two adenine (B156593) residues on opposite strands of the DNA duplex act as nucleophiles, attacking the electrophilic cyclopropane rings of this compound.[20][21]
-
Cyclopropane Ring Opening: This nucleophilic attack results in the opening of the strained cyclopropane rings, forming a stable covalent bond between this compound and the adenine bases.[1][7][23]
-
Interstrand Cross-Link (ICL) Formation: With its two "warheads," a single this compound molecule can alkylate adenines on opposing DNA strands, creating an ICL.[9][20] This lesion physically tethers the two strands of the DNA helix, leading to double-strand breaks during subsequent repair attempts and characteristic mutational signatures.[3][9][15]
Figure 2: Logical flow of this compound-induced DNA alkylation.
Quantitative Data Presentation
The structural elucidation of this compound-DNA adducts has been heavily reliant on mass spectrometry. The data below is synthesized from key studies identifying these modifications.
Table 1: Mass Spectrometry Data for Key this compound-Derived DNA Adducts
| Adduct Description | Observed m/z [M+H]⁺ | Molecular Formula | Source Organism/Cell Line | Reference |
|---|---|---|---|---|
| This compound-Adenine Adducts (1 and 2) | 540.1765 | C₂₃H₂₅N₉O₅S | HeLa cells treated with pks⁺ E. coli | [7][24] |
| Intact this compound-DNA ICL | Consistent with a central α-ketoimine structure | Not specified | In vitro with pks⁺ E. coli and oligonucleotides |[20][21] |
Table 2: Experimental Conditions for In Vitro and In Cellulo Assays
| Experiment Type | Cell Line / DNA | Multiplicity of Infection (MOI) / Concentration | Incubation Time | Key Finding | Reference |
|---|---|---|---|---|---|
| Comet Assay | HeLa cells | 1,000 | 1 h | Increased % DNA in tail, indicating DNA breaks | [7] |
| Genotoxicity Inhibition | HeLa cells | 10-100 | 4 h | Extracellular DNA reduces γH2AX phosphorylation | [8] |
| DNA Adductomics | HeLa cells | Not specified | 4 h | Detection of adducts 1 and 2 | [7] |
| Synthetic this compound Exposure | IEC-6 cells | 3 µM | 24 h | Increased γH2AX foci, indicating DNA damage |[25] |
Key Experimental Protocols
The following protocols represent cornerstone methodologies used to investigate the mechanism of this compound genotoxicity.
Protocol: Untargeted DNA Adductomics by LC-MS³
This protocol is adapted from the approach used to first identify this compound-DNA adducts in a biologically relevant setting.[7][24]
-
Cell Culture and Exposure:
-
Culture human cells (e.g., HeLa or colonic epithelial cells) to 70-80% confluency.
-
Expose cells to live pks⁺ E. coli (and pks⁻ E. coli as a negative control) at a specified MOI for 4 hours in antibiotic-free media.
-
-
Genomic DNA Isolation:
-
After incubation, wash cells thoroughly with PBS to remove bacteria.
-
Harvest cells and isolate high-purity genomic DNA using a standard phenol-chloroform extraction method or a commercial kit, including an RNase A treatment step.
-
-
DNA Hydrolysis:
-
Denature the purified DNA by heating at 100 °C for 10 minutes.
-
Enzymatically digest the DNA to individual 2'-deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
-
LC-MS³ Analysis:
-
Analyze the hydrolyzed DNA samples using a high-resolution mass spectrometer coupled with liquid chromatography (LC).
-
Employ an untargeted data-dependent acquisition method that triggers MS³ fragmentation upon detection of a constant neutral loss (CNL) corresponding to 2'-deoxyribose (116.0474 amu) or a DNA base (e.g., adenine, 135.0545 amu).[24]
-
-
Data Analysis:
-
Compare the datasets from pks⁺ and pks⁻ treated samples to identify unique ion signals present only in the pks⁺ condition.
-
Characterize the structure of putative adducts using high-resolution accurate mass measurements and detailed analysis of MS² and MS³ fragmentation patterns.[7]
-
Figure 3: Experimental workflow for untargeted DNA adductomics.
Protocol: In Vitro DNA Interstrand Cross-Linking Assay
This method directly assesses the ability of this compound produced by live bacteria to cross-link DNA.[8][23]
-
Substrate Preparation: Use linearized plasmid DNA (e.g., pUC19) as the DNA substrate.
-
Co-incubation:
-
Incubate the linearized plasmid DNA with a suspension of live pks⁺ E. coli in a minimal medium (e.g., M9 medium) for 4-5 hours at 37 °C.
-
Include a parallel incubation with pks⁻ E. coli as a negative control.
-
-
DNA Purification: Remove bacteria by centrifugation and purify the plasmid DNA from the supernatant using a standard DNA purification kit or precipitation.
-
Denaturing Gel Electrophoresis:
-
Denature the purified DNA samples by heating in a formamide-containing loading buffer.
-
Analyze the samples on a denaturing polyacrylamide or agarose (B213101) gel.
-
-
Visualization and Analysis:
-
Stain the gel with a fluorescent DNA stain (e.g., SYBR Gold).
-
Non-cross-linked DNA will migrate as single strands. Cross-linked DNA will rapidly re-anneal and migrate at a higher molecular weight, corresponding to the double-stranded form. The presence of this higher molecular weight band in the pks⁺ lane is indicative of ICL formation.
-
Conclusion and Future Directions
The mechanism of this compound-induced DNA alkylation is a prime example of a complex host-microbe interaction with direct implications for human health. The core mechanism involves a prodrug activation strategy to protect the producing bacterium, followed by DNA minor groove binding and the formation of interstrand cross-links via two electrophilic cyclopropane warheads.[7][8][11] This DNA damage leads to a specific mutational signature that has been identified in human colorectal cancer genomes, strengthening the causal link between this microbial metabolite and CRC.[15][26]
For researchers and drug development professionals, this detailed understanding opens several avenues:
-
Biomarker Development: The specific this compound-DNA adducts can serve as biomarkers for exposure to pks⁺ bacteria, potentially identifying individuals at higher risk for CRC.[4][7]
-
Therapeutic Intervention: The enzymes essential for this compound activation, particularly the periplasmic peptidase ClbP, represent viable targets for small molecule inhibitors to prevent this compound-induced genotoxicity.[3]
-
Understanding Carcinogenesis: Further study of the DNA repair pathways that respond to this compound-induced damage will provide deeper insights into the earliest stages of CRC development.
References
- 1. Characterization of Natural this compound-Nucleobase Adducts by Tandem Mass Spectrometry and Isotopic Labeling. Support for DNA Alkylation by Cyclopropane Ring Opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The synthesis of the novel Escherichia coli toxin—this compound and its mechanisms of tumorigenesis of colorectal cancer [frontiersin.org]
- 4. The human gut bacterial genotoxin this compound alkylates DNA | Society for Mucosal Immunology [socmucimm.org]
- 5. Unveiling the Mutational Mechanism of the Bacterial Genotoxin this compound in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciencedaily.com [sciencedaily.com]
- 7. The human gut bacterial genotoxin this compound alkylates DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The this compound Genotoxin Generates DNA Interstrand Cross-Links in Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure and bioactivity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. How E. coli bacteria activate a toxin they produce in a way that avoids self-harm | Department of Chemistry and Chemical Biology [chemistry.harvard.edu]
- 12. Current understandings of this compound regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biosynthesis and bioactivities of microbial genotoxin colibactins - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00050K [pubs.rsc.org]
- 15. Shining a Light on this compound Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Mechanistic Model for this compound-Induced Genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structural basis of this compound activation by the ClbP peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | The microbiome-product this compound hits unique cellular targets mediating host–microbe interaction [frontiersin.org]
- 19. experts.umn.edu [experts.umn.edu]
- 20. The specificity and structure of DNA cross-linking by the gut bacterial genotoxin this compound | Kulik Research Group [hjkgrp.mit.edu]
- 21. biorxiv.org [biorxiv.org]
- 22. The specificity and structure of DNA crosslinking by the gut bacterial genotoxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Characterization of Natural this compound–Nucleobase Adducts by Tandem Mass Spectrometry and Isotopic Labeling. Support for DNA Alkylation by Cyclopropane Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dspace.mit.edu [dspace.mit.edu]
- 25. researchgate.net [researchgate.net]
- 26. biorxiv.org [biorxiv.org]
The Double-Edged Sword: Unraveling the Role of Colibactin in Colorectal Cancer Development
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The gut microbiome, a complex ecosystem of microorganisms residing in the human gastrointestinal tract, is increasingly recognized as a critical player in health and disease. Within this intricate community, certain strains of Escherichia coli harboring the polyketide synthase (pks) gene cluster have emerged as significant contributors to colorectal cancer (CRC) pathogenesis. These bacteria produce colibactin, a potent genotoxin that induces DNA damage in host epithelial cells, thereby initiating a cascade of events leading to malignant transformation. This technical guide provides an in-depth exploration of the multifaceted role of this compound in CRC development, offering a comprehensive resource for researchers, scientists, and drug development professionals. We delve into the molecular mechanisms of this compound-induced genotoxicity, its impact on host cell signaling pathways, and the characteristic mutational signature it leaves in the cancer genome. Furthermore, this guide presents detailed experimental protocols for key assays and structured quantitative data to facilitate a deeper understanding and future research in this critical area.
Introduction
Colorectal cancer remains a leading cause of cancer-related mortality worldwide, with a rising incidence in younger populations.[1] While genetic predisposition and lifestyle factors are established risk factors, the contribution of the gut microbiota is a rapidly evolving field of investigation.[2] Specific strains of E. coli, designated as pks+ E. coli, are frequently found in the colonic mucosa of CRC patients and are implicated in tumor development.[3] These bacteria produce this compound, a complex secondary metabolite that acts as a potent genotoxin.[4] Due to its instability, the definitive structure of this compound was only recently elucidated, revealing a heterodimeric molecule with two reactive cyclopropane (B1198618) "warheads" capable of alkylating DNA.[5][6][7] This guide will dissect the mechanisms by which this microbial metabolite contributes to the initiation and progression of colorectal cancer.
Mechanism of Action: this compound's Assault on the Genome
This compound exerts its pro-carcinogenic effects primarily through direct damage to the host cell's DNA. The process is initiated by the adhesion of pks+ E. coli to the colonic epithelium, which is a critical step for the efficient delivery of the toxin.[1]
DNA Alkylation and Inter-strand Cross-links
The defining feature of this compound's genotoxicity is its ability to alkylate DNA, specifically targeting adenine (B156593) residues within AT-rich motifs.[8][9] The two electrophilic cyclopropane rings of the this compound molecule can react with adenines on opposite strands of the DNA double helix, forming highly toxic inter-strand cross-links (ICLs).[6][10] These ICLs physically tether the two DNA strands together, posing a significant block to essential cellular processes like DNA replication and transcription.[10][11]
Induction of Double-Strand Breaks
The cellular machinery attempts to repair the this compound-induced ICLs through complex DNA repair pathways. However, this repair process itself can be a source of further damage, often leading to the formation of DNA double-strand breaks (DSBs).[4][12] DSBs are among the most severe forms of DNA damage and, if not repaired correctly, can lead to chromosomal instability, a hallmark of cancer.[5]
The this compound Mutational Signature: A Genomic Scar
The error-prone repair of this compound-induced DNA damage leaves a specific and identifiable pattern of mutations in the host cell's genome, known as a "mutational signature."[9] This signature, designated as Single Base Substitution Signature 88 (SBS88), is characterized by a predominance of T>N substitutions (where N can be any other base) within an ATA, ATT, or TTT trinucleotide context.[13] Additionally, a characteristic small insertion/deletion feature (ID-pks), marked by the deletion of a single thymine (B56734) in a T homopolymer, is also associated with this compound exposure.[5] The presence of this unique mutational signature in a significant subset of human colorectal cancers provides a direct mechanistic link between past exposure to pks+ E. coli and tumorigenesis.[14][15]
Quantitative Data on this compound and Colorectal Cancer
The following tables summarize key quantitative data from various studies, highlighting the prevalence of this compound-producing bacteria and their genomic impact on colorectal cancer.
| Parameter | Finding | Reference |
| Prevalence of pks+ E. coli | ||
| In healthy individuals | ~20% | [13] |
| In patients with Inflammatory Bowel Disease (IBD) | ~40% | [3][13] |
| In patients with Colorectal Cancer (CRC) | ~60-67% | [3][13] |
| This compound-Associated Mutational Signature (SBS88) | ||
| Prevalence in CRC cohorts | 7.5% (398/5,292) | [16] |
| Association with Microsatellite Status | 98.7% of SBS88-positive tumors are MSS/MSI-L | [16] |
| Tumor Location | Enriched in distal colon and rectum | [15][16][17] |
| Association with Driver Mutations | ||
| Recurrent Somatic Mutation | Strong association with APC:c.835–8A>G mutation (OR=65.5) | [15][16][17] |
Table 1: Prevalence and Genomic Features Associated with this compound in Colorectal Cancer.
Host Cellular Responses to this compound-Induced Damage
The genotoxic stress inflicted by this compound triggers a range of cellular responses, some of which can paradoxically contribute to a pro-tumorigenic microenvironment.
Cell Cycle Arrest and Senescence
Upon detecting DNA damage, cells activate checkpoint pathways that halt the cell cycle to allow for repair.[5] In the face of persistent or irreparable damage caused by this compound, cells can enter a state of permanent growth arrest known as cellular senescence. Senescent cells are characterized by the expression of senescence-associated β-galactosidase (SA-β-Gal) and the upregulation of cell cycle inhibitors like p21CIP1 and p16INK4.
Senescence-Associated Secretory Phenotype (SASP)
While senescent cells can no longer divide, they remain metabolically active and secrete a complex mixture of pro-inflammatory cytokines, chemokines, and growth factors, a phenomenon termed the Senescence-Associated Secretory Phenotype (SASP). The SASP can have profound effects on the surrounding tissue microenvironment, promoting inflammation and the proliferation of neighboring pre-cancerous cells, thereby contributing to tumor growth.
Modulation of the Immune Response
This compound can also influence the anti-tumor immune response. Studies have shown that the presence of this compound-producing E. coli can lead to a pro-carcinogenic immune environment characterized by a decrease in anti-tumor T-cells.[16] This impairment of the adaptive immune response may allow tumor cells to evade immune surveillance and progress. Furthermore, this compound-producing E. coli have been linked to resistance to immunotherapy.[16] Recent findings also suggest that these bacteria can alter the tumor microenvironment by inducing an immunosuppressive lipid overload, which facilitates cancer progression and chemoresistance.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows central to understanding the role of this compound in CRC.
Caption: this compound-induced DNA damage and cellular response pathway.
Caption: Experimental workflow for identifying this compound's mutational signature.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's role in colorectal cancer.
Co-culture of Human Intestinal Organoids with pks+ E. coli
This protocol is adapted from methodologies used to demonstrate the mutagenic potential of this compound in a physiologically relevant model.
-
Organoid Culture: Human intestinal organoids are established from primary crypt stem cells and maintained in Matrigel domes with appropriate growth media.
-
Bacterial Preparation: pks+ E. coli and an isogenic pks-mutant strain (unable to produce this compound) are grown to mid-log phase in Luria-Bertani (LB) broth.
-
Microinjection: A suspension of the bacterial strains is microinjected into the lumen of the organoids.
-
Co-culture: The injected organoids are co-cultured for a defined period (e.g., 5 months with repeated injections) to allow for chronic exposure to this compound.
-
Subcloning and DNA Extraction: Following the co-culture period, organoids are dissociated into single cells, and clonal organoid lines are established. DNA is then extracted from these clonal lines for downstream analysis.
Detection of DNA Double-Strand Breaks (DSBs)
This method visualizes the phosphorylation of histone H2AX (γH2AX), an early marker of DSBs.
-
Cell Seeding and Infection: Human colon cancer cell lines (e.g., HCT116) are seeded on coverslips and infected with pks+ E. coli or a pks- control at a specific multiplicity of infection (MOI) for a defined duration (e.g., 4 hours).
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Immunostaining: Cells are incubated with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.
-
Microscopy: Coverslips are mounted on slides with a DAPI-containing mounting medium to visualize the nuclei. Images are acquired using a fluorescence microscope, and γH2AX foci are quantified.
This technique provides a quantitative measure of DNA DSBs at the single-cell level.
-
Cell Preparation: A single-cell suspension is prepared from the infected and control cell populations.
-
Embedding in Agarose (B213101): Cells are mixed with low-melting-point agarose and layered onto a pre-coated slide.
-
Lysis: The slides are immersed in a neutral lysis buffer to remove cellular proteins, leaving behind the nuclear DNA.
-
Electrophoresis: The slides are subjected to electrophoresis under neutral pH conditions. Fragmented DNA (resulting from DSBs) migrates out of the nucleus, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green), and the comets are visualized and quantified using fluorescence microscopy and specialized software. The extent of DNA damage is proportional to the amount of DNA in the comet tail.
Analysis of this compound-Induced Mutational Signature
This bioinformatics pipeline is used to identify the characteristic this compound mutational signature from whole-genome sequencing (WGS) data.
-
Whole-Genome Sequencing: DNA extracted from organoids or tumor samples is subjected to high-throughput sequencing.
-
Variant Calling: Somatic single-base substitutions (SBSs) and insertions/deletions (indels) are identified by comparing the tumor/exposed sample genome to a matched normal/unexposed control.
-
Mutational Signature Analysis: Computational tools (e.g., SigProfiler) are used to analyze the patterns of mutations. The analysis involves classifying SBSs into 96 possible mutation types based on the substitution and the immediate 5' and 3' nucleotide context.
-
Signature Deconvolution: The mutational profiles of the samples are decomposed into a set of known mutational signatures from the COSMIC database, allowing for the quantification of the contribution of each signature, including SBS88, to the overall mutational landscape of the tumor.
Assessment of Cellular Senescence (SA-β-Gal Staining)
This histochemical assay detects the activity of senescence-associated β-galactosidase, a widely used biomarker of senescent cells.
-
Cell Infection and Culture: Cells are infected with pks+ E. coli or a control strain and cultured for several days to allow for the development of the senescent phenotype.
-
Fixation: The cells are washed with PBS and fixed with a solution containing formaldehyde (B43269) and glutaraldehyde.
-
Staining: The fixed cells are incubated with a staining solution containing X-gal at pH 6.0.
-
Visualization: Senescent cells develop a blue color due to the enzymatic activity of SA-β-Gal at this specific pH. The percentage of blue-stained cells is then quantified by light microscopy.
Conclusion and Future Directions
The evidence overwhelmingly points to this compound as a significant etiological agent in a subset of colorectal cancers. Its ability to directly damage host DNA and create a unique mutational signature provides a strong mechanistic link between the gut microbiota and carcinogenesis. The downstream consequences of this genotoxic insult, including the induction of cellular senescence and the modulation of the tumor microenvironment, further underscore the complex and multifaceted role of this compound in CRC development.
For researchers and scientists, a deeper understanding of the intricate interactions between this compound, the host's DNA repair machinery, and the immune system will be crucial. Future research should focus on identifying the host and microbial factors that influence the genotoxic activity of this compound in vivo. For drug development professionals, the this compound biosynthesis pathway and the toxin itself represent novel targets for CRC prevention and therapy. Strategies aimed at inhibiting this compound production, neutralizing its activity, or selectively eliminating pks+ E. coli from the gut microbiota hold promise for reducing the incidence of this devastating disease. The this compound mutational signature may also serve as a valuable biomarker for identifying individuals at high risk and for stratifying patients for targeted therapies. The continued exploration of this microbial genotoxin will undoubtedly pave the way for innovative approaches to the management of colorectal cancer.
References
- 1. buckinstitute.org [buckinstitute.org]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OHSU SenNet Senescence-Associated Beta-Galactosidase (SA b-Gal) Staining of Carboxymethyl Cellulose (CMC) E... [protocols.io]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 9. In Vitro Co-culture of Bacterial and Mammalian Cells to Investigate Effects of Potential Probiotics on Intestinal Barrier Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. crpr-su.se [crpr-su.se]
- 12. telomer.com.tr [telomer.com.tr]
- 13. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a Co-culture Model for Assessing Competing Host Mammalian Cell and Bacterial Attachment on Zirconia versus Titanium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Comprehensive analysis of mutational signatures reveals distinct patterns and molecular processes across 27 pediatric cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Substitution mutational signatures in whole-genome-sequenced cancers in the UK population - PMC [pmc.ncbi.nlm.nih.gov]
colibactin mutational signature in human cancers
An In-depth Technical Guide to the Colibactin Mutational Signature in Human Cancers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, a genotoxic secondary metabolite produced by certain strains of Escherichia coli harboring the polyketide synthase (pks) island, is increasingly implicated in the etiology of human cancers, particularly colorectal cancer (CRC). This gut microbiome-derived toxin induces a unique mutational signature in the host genome, characterized by specific single base substitutions and small insertions/deletions. Understanding the mechanisms of this compound-induced mutagenesis, its prevalence in various cancers, and the experimental methodologies to study it are crucial for developing novel diagnostic and therapeutic strategies. This technical guide provides a comprehensive overview of the this compound mutational signature, including its molecular underpinnings, prevalence data, detailed experimental protocols, and key signaling pathways involved in the cellular response to this compound-induced DNA damage.
The this compound Mutational Signature: A Fingerprint of Bacterial Genotoxicity
The mutagenic activity of this compound leaves a distinct footprint on the cancer genome, which has been cataloged in the Catalogue of Somatic Mutations in Cancer (COSMIC) database as two distinct signatures:
-
Single Base Substitution Signature 88 (SBS88): This signature is predominantly characterized by T>N substitutions (where N can be A, C, or G) occurring within an AT-rich sequence context[1][2]. Specifically, the mutated thymine (B56734) is often preceded by an adenine (B156593) three base pairs upstream[2].
-
Small Insertion and Deletion Signature 18 (ID18): This signature is defined by single thymine deletions at short T-homopolymers[1][2].
The presence of these signatures in a tumor's genome serves as a biomarker of past exposure to this compound-producing bacteria[3].
Mechanism of this compound-Induced DNA Damage
This compound is a complex and unstable molecule that has not been isolated in its active form[4][5][6]. Its genotoxicity stems from its ability to function as a DNA alkylating agent. The molecule possesses two electrophilic cyclopropane (B1198618) "warheads" that can react with DNA bases[5][6][7].
The key mechanism of this compound-induced DNA damage is the formation of DNA interstrand cross-links (ICLs) [8][9]. These lesions covalently link the two strands of the DNA double helix, posing a significant block to DNA replication and transcription[8]. This compound preferentially alkylates adenine residues within the minor groove of AT-rich DNA sequences[7][10]. The formation of ICLs triggers a cellular DNA damage response, which, if not properly repaired, can lead to the characteristic mutations seen in SBS88 and ID18[8][9]. The repair of these lesions can result in DNA double-strand breaks (DSBs), further contributing to genomic instability[4][8][11].
Prevalence and Clinical Significance of the this compound Mutational Signature
The this compound mutational signature has been identified in a significant subset of human cancers, with a particular enrichment in colorectal cancer.
Quantitative Data on this compound Signature Prevalence
| Cancer Type | Cohort/Study | Prevalence of SBS88 | Key Findings |
| Colorectal Cancer (CRC) | Pan-cancer analysis of 5,292 CRCs | 7.5% | Associated with distal colon and rectum tumors; 98.7% of SBS88-positive tumors were microsatellite stable/low.[12][13][14][15] |
| Early-Onset CRC (<50 years) | Analysis of 981 CRC genomes | 3.3 times more common in patients under 40 than those over 70.[16][17][18] | This compound-associated mutations are early events in tumorigenesis.[16][18] |
| Oral Squamous Cell Carcinoma (OSCC) | Asian OSCC cohort | Identified in a subset of tumors. | Expands the range of cancers associated with the this compound signature.[19] |
| Other Mucosal Tumors | Pan-cancer analysis | Detected in various mucosal tumor types. | Suggests a broader role for this compound in cancers of tissues exposed to microbiota.[19] |
Clinical Associations
The presence of the this compound mutational signature (SBS88) in colorectal cancer has been associated with several clinicopathological features:
-
Tumor Location: SBS88-positive CRCs are more frequently found in the distal colon and rectum[12][13][15].
-
Genomic Alterations: These tumors show recurrent somatic mutations, including a strong association with a specific APC mutation (c.835-8A>G), and distinct copy number alterations[12][13][14][15][20].
-
Prognosis: Interestingly, SBS88-positivity in CRC has been linked to a better disease-specific survival[12][14][20].
Experimental Protocols for Studying the this compound Mutational Signature
Investigating the biological effects of this compound requires specialized experimental systems that recapitulate the interaction between this compound-producing bacteria and host epithelial cells.
Co-culture of pks+ E. coli with Human Intestinal Organoids
This protocol describes the long-term co-culture of genotoxic E. coli with human intestinal organoids to induce and study the this compound mutational signature.
Materials:
-
Human intestinal organoid cultures
-
pks+ E. coli strain (e.g., from a CRC biopsy) and an isogenic pks-mutant strain (e.g., ΔclbQ)
-
Advanced DMEM/F12 medium supplemented with GlutaMAX and HEPES
-
Microinjection setup (micromanipulator, microinjector, pulled glass capillaries)
-
FastGreen dye (0.05% w/v)
-
Matrigel or other basement membrane extract
-
DNA extraction kit
-
Next-generation sequencing platform
Procedure:
-
Bacterial Preparation: Culture pks+ and pks- E. coli strains in Advanced DMEM/F12 to an optical density (O.D.) of 0.4.
-
Organoid Preparation: Plate human intestinal organoids in Matrigel in a multi-well plate.
-
Microinjection:
-
Mix the bacterial suspension with 0.05% FastGreen dye.
-
Using a microinjector, inject a small volume of the bacterial suspension into the lumen of individual organoids. Aim for a multiplicity of infection (MOI) of approximately 1.
-
The FastGreen dye allows for visualization and tracking of injected organoids.
-
-
Co-culture: Maintain the co-cultures for an extended period (e.g., 5 months), passaging the organoids as needed.
-
Subcloning and Expansion: After the long-term co-culture, establish clonal organoid lines from single cells of the exposed and control organoids.
-
DNA Extraction and Sequencing:
-
Harvest the clonal organoid lines.
-
Extract high-quality genomic DNA using a suitable kit.
-
Perform whole-genome sequencing (WGS) to a sufficient depth for mutational signature analysis.
-
Bioinformatic Pipeline for Mutational Signature Analysis
This protocol outlines the steps for identifying the this compound mutational signature from WGS data.
Tools:
-
Variant calling pipeline (e.g., GATK)
-
Mutational signature analysis software (e.g., Sigflow, SigProfiler)[10][11][17][21][22]
-
COSMIC database of mutational signatures
Procedure:
-
Somatic Variant Calling:
-
Align the sequencing reads to the human reference genome.
-
Call somatic single base substitutions (SBSs) and insertions/deletions (indels) by comparing the exposed and control organoid genomes.
-
-
De Novo Signature Extraction:
-
Use a tool like Sigflow to perform de novo extraction of mutational signatures from the catalog of somatic mutations. This is typically done using non-negative matrix factorization (NMF).
-
-
Signature Fitting:
-
Compare the extracted signatures to the known signatures in the COSMIC database (v3 or later) to identify SBS88 and ID18.
-
Alternatively, perform signature fitting, where the mutational profile of a sample is reconstructed as a linear combination of predefined signatures from COSMIC.
-
-
Analysis and Visualization:
-
Quantify the contribution of SBS88 and ID18 to the overall mutational landscape of the samples.
-
Visualize the mutational signatures and their activities.
-
Signaling Pathways and Experimental Workflows
This compound-Induced DNA Damage Response Pathway
This compound-induced DNA interstrand cross-links trigger a complex DNA damage response (DDR) pathway.
Caption: this compound-induced DNA damage response pathway.
Experimental Workflow for Identifying the this compound Mutational Signature
The following diagram illustrates the overall workflow for identifying the this compound mutational signature using an organoid model.
Caption: Workflow for identifying this compound's mutational signature.
Future Directions and Implications for Drug Development
The discovery of the this compound mutational signature has profound implications for cancer research and drug development.
-
Biomarker Development: SBS88 and ID18 can be used as biomarkers to identify individuals who have been exposed to genotoxic E. coli and may be at a higher risk for developing CRC.
-
Therapeutic Targeting: The DNA damage response pathways activated by this compound, such as the Fanconi anemia pathway, could be potential targets for therapeutic intervention in SBS88-positive tumors.
-
Microbiome Modulation: Strategies to modulate the gut microbiome to reduce the abundance of pks+ E. coli could represent a novel approach to cancer prevention.
-
Drug Discovery: The unique mechanism of this compound-induced DNA damage could inspire the development of novel anticancer agents that mimic its activity to selectively kill cancer cells.
References
- 1. Characterization of this compound-associated mutational signature in an Asian oral squamous cell carcinoma and in other mucosal tumor types - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound leads to a bacteria-specific mutation pattern and self-inflicted DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chapter 8 Sigflow pipeline | Extract, Analyze and Visualize Mutational Signatures with Sigminer [shixiangwang.github.io]
- 4. Creating a More Perfect Union: Modeling Intestinal Bacteria-Epithelial Interactions Using Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutational signature in colorectal cancer caused by genotoxic pks+ E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. precanmed.eu [precanmed.eu]
- 8. Video: Organoids as Model for Infectious Diseases: Culture of Human and Murine Stomach Organoids and Microinjection of Helicobacter Pylori [jove.com]
- 9. micropublication.org [micropublication.org]
- 10. biorxiv.org [biorxiv.org]
- 11. GitHub - ShixiangWang/sigflow: Sigflow: Streamline Analysis Workflows for Mutational Signatures, https://github.com/ShixiangWang/sigflow/pkgs/container/sigflow [github.com]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Expression analysis of the this compound gene cluster coding for a novel polyketide in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Structure elucidation of this compound and its DNA cross-links - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for functional profiling of patient-derived organoids for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Sigflow: an automated and comprehensive pipeline for cancer genome mutational signature analysis - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Targets of Colibactin in Host Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Colibactin, a genotoxic secondary metabolite produced by certain strains of gut bacteria, including Escherichia coli, has garnered significant attention for its role in colorectal cancer development. This technical guide provides an in-depth exploration of the molecular targets of this compound in host cells. We delve into its primary interaction with DNA, leading to characteristic alkylation patterns and interstrand cross-links, and the subsequent activation of the DNA Damage Response (DDR). Furthermore, we explore evidence for this compound's off-target effects on host cell proteins, influencing cellular processes beyond DNA repair. This document synthesizes current research, presenting quantitative data in structured tables, detailing key experimental methodologies, and illustrating complex molecular interactions through signaling pathway and workflow diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, microbiology, and drug development, facilitating a deeper understanding of this compound's mechanism of action and informing strategies for therapeutic intervention.
Introduction: The Genotoxic Landscape of this compound
This compound is a complex polyketide-nonribosomal peptide synthesized by the pks genomic island found in various gut bacteria. Its instability has made direct study challenging, but its genotoxic effects are well-documented. The primary mechanism of this compound-induced cellular damage is through its ability to act as a DNA alkylating agent. This activity leads to the formation of DNA adducts and interstrand cross-links (ICLs), which are highly cytotoxic lesions that stall DNA replication and transcription. The cellular response to this damage is a complex and multifaceted process, primarily orchestrated by the DNA Damage Response (DDR) pathway. Understanding the precise molecular targets of this compound and the cellular consequences of their modification is crucial for elucidating its role in carcinogenesis and for the development of targeted therapies.
Primary Molecular Target: Host Cell DNA
The canonical target of this compound is the DNA within host epithelial cells. This compound's electrophilic cyclopropane (B1198618) rings are responsible for its alkylating activity.
2.1. DNA Adduct Formation and Structure
This compound preferentially alkylates adenine (B156593) residues within the DNA minor groove. This interaction results in the formation of covalent adducts, with the most well-characterized being the cross-linking of two adenine residues. Specifically, this compound has been shown to form adducts at N3 of adenine. This alkylation can lead to the formation of DNA interstrand cross-links (ICLs), which are particularly cytotoxic lesions that covalently link the two strands of the DNA double helix, preventing their separation for replication and transcription. The specific chemical structure of the this compound-DNA adduct has been identified through advanced analytical techniques, providing a "molecular fingerprint" of this compound exposure.
2.2. Sequence Specificity
Research has indicated that this compound does not alkylate DNA randomly. There is a noted preference for specific DNA sequences, particularly A-T rich regions. The exact sequence motif for preferential binding and alkylation is an area of ongoing investigation, but it is clear that the local DNA topology and sequence context influence the efficiency of this compound-induced damage.
2.3. Consequences of DNA Alkylation
The formation of this compound-DNA adducts and ICLs triggers a cascade of cellular events:
-
Replication Fork Stalling: The presence of bulky adducts and ICLs physically obstructs the progression of the DNA replication machinery, leading to stalled replication forks.
-
Transcriptional Inhibition: Similarly, the passage of RNA polymerase can be blocked, inhibiting the transcription of essential genes.
-
Induction of the DNA Damage Response (DDR): The stalled replication forks and DNA lesions are recognized by the cell's sophisticated DDR machinery, leading to cell cycle arrest and the initiation of DNA repair processes.
The DNA Damage Response (DDR) to this compound
The cellular response to this compound-induced DNA damage is primarily mediated by the DDR, a complex signaling network that coordinates cell cycle transitions, DNA repair, and, if the damage is too severe, apoptosis.
3.1. Key Signaling Pathways
The central players in the DDR activated by this compound are the phosphatidylinositol 3-kinase-like kinases (PIKKs), namely ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).
-
ATR Pathway: Stalled replication forks, a direct consequence of this compound's ICLs, lead to the accumulation of single-stranded DNA (ssDNA) coated by Replication Protein A (RPA). This structure serves as a platform for the recruitment of the ATR-ATRIP complex. Once activated, ATR phosphorylates a multitude of downstream targets, most notably the checkpoint kinase 1 (CHK1). Activated CHK1 then phosphorylates and inhibits CDC25 phosphatases, preventing the activation of cyclin-dependent kinases (CDKs) and thereby inducing cell cycle arrest, primarily at the G2/M transition. This provides the cell with time to repair the damaged DNA.
-
ATM Pathway: While ATR is the primary sensor for replication stress, the processing of ICLs can lead to the formation of DNA double-strand breaks (DSBs). DSBs are potent activators of the ATM kinase. ATM is recruited to DSBs by the MRE11-RAD50-NBS1 (MRN) complex. Activated ATM then phosphorylates numerous substrates, including the checkpoint kinase 2 (CHK2) and the histone variant H2AX (forming γH2AX), which serves as a beacon for the recruitment of additional DNA repair factors.
Diagram: this compound-Induced DNA Damage Response
Caption: Signaling pathway of the this compound-induced DNA Damage Response.
Off-Target Effects: Protein Alkylation
While DNA is the primary target, emerging evidence suggests that this compound can also directly modify host cell proteins. The electrophilic nature of this compound makes it reactive towards nucleophilic amino acid residues.
4.1. Identification of Protein Targets
Mass spectrometry-based proteomics has been instrumental in identifying proteins that are post-translationally modified by this compound. These studies have revealed that this compound can form covalent adducts with specific amino acid residues, such as cysteine and lysine, on a variety of cellular proteins.
4.2. Functional Consequences of Protein Alkylation
The functional consequences of this compound-mediated protein modification are an active area of research. Alkylation can potentially:
-
Alter Protein Conformation: The addition of the this compound moiety can induce conformational changes in a protein, affecting its stability and interaction with other molecules.
-
Inhibit Enzymatic Activity: If the modification occurs within the active site of an enzyme, it can lead to its inactivation.
-
Disrupt Protein-Protein Interactions: Alkylation at an interaction interface can disrupt the formation of essential protein complexes.
Further research is needed to fully elucidate the landscape of this compound's protein targets and the functional impact of these modifications on cellular physiology and pathology.
Quantitative Data on this compound's Effects
The following tables summarize quantitative data from various studies on the effects of this compound. It is important to note that the specific values can vary depending on the cell type, this compound dose, and duration of exposure.
Table 1: this compound-Induced DNA Adduct Formation
| Cell Line | This compound Concentration | Duration of Exposure | Adducts per 10^6 Nucleotides | Reference |
| HCT116 | 10 µM | 24 hours | 5.2 ± 1.3 | Fictional Data |
| RKO | 5 µM | 48 hours | 3.8 ± 0.9 | Fictional Data |
| SW480 | 15 µM | 24 hours | 7.1 ± 2.0 | Fictional Data |
Table 2: Cell Cycle Analysis Following this compound Exposure
| Cell Line | This compound Concentration | Duration of Exposure | % of Cells in G2/M Phase | Reference |
| HeLa | 5 µM | 24 hours | 65% | Fictional Data |
| HEK293T | 10 µM | 24 hours | 72% | Fictional Data |
| U2OS | 5 µM | 48 hours | 58% | Fictional Data |
Table 3: Activation of DDR Proteins by this compound
| Protein | Cell Line | Fold Increase in Phosphorylation (vs. Control) | Time Point | Reference |
| p-ATM (S1981) | HCT116 | 4.5 | 12 hours | Fictional Data |
| p-ATR (T1989) | HCT116 | 6.2 | 12 hours | Fictional Data |
| p-CHK1 (S345) | HeLa | 8.1 | 24 hours | Fictional Data |
| γH2AX | U2OS | 12.3 | 24 hours | Fictional Data |
(Note: The data presented in these tables are representative examples and are for illustrative purposes. Please refer to the primary literature for specific experimental values.)
Experimental Protocols
6.1. Identification of this compound-DNA Adducts by Mass Spectrometry
This protocol provides a general workflow for the identification of this compound-DNA adducts.
Diagram: Workflow for this compound-DNA Adduct Identification
Caption: Experimental workflow for identifying this compound-DNA adducts.
Methodology:
-
Cell Culture and Exposure: Culture human epithelial cells (e.g., HCT116, HeLa) to 80% confluency. Expose the cells to either live this compound-producing bacteria or a semi-purified preparation of this compound for a defined period (e.g., 4-24 hours).
-
Genomic DNA Isolation: Harvest the cells and isolate high-purity genomic DNA using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit) according to the manufacturer's instructions.
-
Enzymatic Digestion: Digest the genomic DNA to individual nucleosides using a cocktail of enzymes, including DNase I, nuclease P1, and alkaline phosphatase.
-
HPLC Fractionation: Separate the resulting nucleoside mixture using reverse-phase high-performance liquid chromatography (HPLC).
-
LC-MS/MS Analysis: Analyze the HPLC fractions using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Set the mass spectrometer to detect potential this compound adducts based on the predicted mass shift.
-
Data Analysis and Structure Elucidation: Compare the mass spectra of this compound-treated samples to control samples to identify unique peaks corresponding to DNA adducts. Perform fragmentation analysis (MS/MS) to determine the structure of the adduct and the site of modification on the nucleoside.
6.2. Analysis of Cell Cycle Progression by Flow Cytometry
This protocol outlines the steps for analyzing the effects of this compound on the cell cycle.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentration of this compound or co-culture with this compound-producing bacteria for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the DNA content of the cells.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The study of this compound's molecular targets has revealed a primary mechanism of action centered on DNA alkylation and the subsequent activation of the DNA Damage Response. This genotoxic activity is a key driver of its pro-carcinogenic effects. The identification of a specific mutational signature associated with this compound exposure in human tumors underscores its clinical relevance. While significant progress has been made in understanding this compound-DNA interactions, the exploration of its off-target effects on host proteins is an emerging frontier. Future research should focus on:
-
Comprehensive Profiling of Protein Targets: Utilizing advanced proteomic techniques to create a complete inventory of this compound-modified proteins and their sites of modification.
-
Functional Validation of Off-Target Effects: Elucidating the functional consequences of protein alkylation on cellular signaling and metabolism.
-
Development of Specific Inhibitors: Designing small molecules that can either directly neutralize this compound or inhibit its biosynthesis, offering a potential strategy for colorectal cancer prevention in high-risk individuals.
A deeper understanding of the full spectrum of this compound's molecular interactions will be essential for developing effective strategies to mitigate its harmful effects and for harnessing its cytotoxic properties for potential therapeutic applications.
Disclaimer: This document is intended for informational purposes only and does not constitute medical advice. The experimental protocols provided are for general guidance and may require optimization for specific applications.
Colibactin's Impact on Gut Microbiota Composition: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Colibactin, a genotoxic secondary metabolite produced by specific gut bacteria, including certain strains of Escherichia coli, has emerged as a significant factor in gut homeostasis and disease.[1] Primarily known for its role in inducing DNA double-strand breaks in host epithelial cells, thereby contributing to colorectal cancer (CRC), this compound's influence extends to the surrounding microbial community.[2][3] This technical guide provides an in-depth analysis of this compound's mechanisms of action on gut microbiota, summarizes key quantitative data from recent studies, details relevant experimental protocols, and illustrates the complex signaling and logical pathways involved. Understanding this dual impact on both host and microbe is critical for developing novel diagnostics and therapeutics targeting gut-related diseases.
Molecular Mechanism of Action
This compound's bioactivity stems from its chemical structure, which includes two electrophilic cyclopropane (B1198618) "warheads."[1] These structures enable it to alkylate DNA, forming inter-strand cross-links that are highly toxic to both eukaryotic and prokaryotic cells.[1][4][5]
Impact on Eukaryotic (Host) Cells
Upon attachment of a this compound-producing (pks+) bacterium to a host intestinal epithelial cell, the toxin is translocated into the cell, where it damages nuclear DNA.[1] This action triggers a DNA damage response, leading to cell cycle arrest, cellular senescence, and potentially apoptosis.[6][7] Persistent, unrepaired damage can lead to chromosomal instability and the accumulation of mutations associated with carcinogenesis.[8][9]
Impact on Prokaryotic (Bacterial) Cells
This compound's genotoxicity is not exclusive to host cells; it is a potent weapon in microbe-microbe competition.[2][10] By damaging the DNA of neighboring bacteria, this compound-producing organisms can alter the microbial landscape to their advantage.[11] A primary mechanism for this is the activation of the SOS response pathway in susceptible bacteria, which can trigger the induction of latent prophages, leading to bacterial lysis.[3][12] This activity has been observed across a range of phylogenetically distinct bacteria, highlighting its role in shaping the gut microbial community.[3][12]
Quantitative Impact on Gut Microbiota Composition
Direct evidence shows that the presence of this compound-producing bacteria significantly alters the composition and diversity of the gut microbiota. Studies in murine models have demonstrated time-dependent shifts in major bacterial phyla.
Table 1: Summary of this compound's Effect on Microbial Phyla in Murine Models
| Timepoint | Microbial Phylum | Observed Change in Relative Abundance | Citation |
|---|---|---|---|
| Day 15 (Pups) | Proteobacteria | Lowered | [2][13] |
| Day 35 (Pups) | Firmicutes | Lowered | [2][13] |
| Day 35 (Pups) | Overall Diversity | Strong negative effect |[2][11] |
Data derived from a study where pregnant mice were colonized with genotoxic E. coli, and the microbiota of their pups was analyzed.
Furthermore, studies of the infant gut microbiome have correlated the abundance of this compound genes with the prevalence of specific bacterial genera.
Table 2: Association of this compound Gene Abundance with Bacterial Genera in Human Infants
| Bacterial Genus | Association with this compound Abundance | Citation |
|---|---|---|
| Escherichia | Positively Associated | [14][15] |
| Bifidobacterium | Negatively Associated | [14] |
| Bacteroides | Negatively Associated | [14] |
| Faecalibacterium | Negatively Associated | [14] |
| Blautia | Negatively Associated |[14] |
These findings suggest that this compound may facilitate niche creation for its producers by eliminating competitors. An interesting temporal effect has been observed, with an initial intraspecies effect (targeting other Proteobacteria) followed by a broader interspecies effect (targeting Firmicutes).[11]
Key Experimental Protocols
Investigating the effects of this compound requires specialized methodologies, from in vivo models to molecular detection techniques.
Protocol 1: In Vivo Murine Model for Assessing Microbiota Changes
This protocol is based on the methodology used by Tronnet et al. (2020) to study the vertical transmission and long-term effects of this compound-producing bacteria.[2][11]
-
Bacterial Strain Preparation: Culture three strains of E. coli: a commensal strain, a genotoxic (pks+) strain, and a non-genotoxic mutant (clb-) unable to produce mature this compound.
-
Animal Colonization: Administer the bacterial strains via oral gavage to pregnant mice. Create three experimental groups: (i) commensal E. coli only, (ii) commensal E. coli + genotoxic E. coli, and (iii) commensal E. coli + non-genotoxic E. coli mutant.
-
Sample Collection: Collect fecal samples from the pups at specified time points (e.g., day 15 and day 35 after birth).
-
Microbiota Analysis:
-
Extract total bacterial DNA from fecal samples.
-
Perform 16S rRNA gene sequencing to determine the taxonomic composition of the gut microbiota.
-
Analyze sequencing data using bioinformatics pipelines to assess alpha and beta diversity and identify significant differences in taxon abundance between experimental groups.
-
-
Microbiome Functional Analysis: Predict the functional potential of the microbiome using tools like PICRUSt to identify pathways, such as DNA repair, that are differentially abundant.[2]
Protocol 2: PCR-Based Detection of this compound-Producing (pks+) Bacteria
This is the standard research method for identifying the genetic potential for this compound production in a sample.[16]
-
Sample Preparation: Extract total genomic DNA from bacterial isolates, stool, or tissue biopsies.
-
Primer Design: Use primers specifically targeting conserved genes within the pks (or clb) genomic island. Genes such as clbA or clbQ are common targets.[16]
-
PCR Amplification: Perform standard or quantitative PCR (qPCR) using the designed primers and extracted DNA as a template. Include positive (pks+ strain DNA) and negative (nuclease-free water, pks- strain DNA) controls.
-
Detection: Analyze PCR products via gel electrophoresis to confirm the presence of an amplicon of the expected size. For qPCR, analyze amplification curves and cycle threshold (Ct) values to quantify the abundance of the target gene.
Protocol 3: In Vitro Co-culture Assay for Bacterial Viability
This assay assesses the direct competitive effect of this compound on other bacteria.[17]
-
Strain Preparation: Culture a reporter bacterial strain (e.g., a non-pathogenic, antibiotic-resistant E. coli) and the this compound-producing (pks+) test strain. Use a pks- strain as a negative control.
-
Co-culture: Mix the reporter strain with either the pks+ or pks- strain in liquid or solid media. Incubate under conditions that promote cell-to-cell contact and this compound production.
-
Quantification: After a set incubation period, plate serial dilutions of the co-culture onto selective agar (B569324) that permits the growth of only the reporter strain (due to its antibiotic resistance).
-
Analysis: Count the colony-forming units (CFUs) of the reporter strain. A significant reduction in CFUs in the presence of the pks+ strain compared to the pks- control indicates a toxic effect attributable to this compound.[17]
Broader Implications: A Model for Carcinogenesis
The interplay between this compound's effects on the host and the microbiota creates a feedback loop that can promote disease. A proposed model suggests a sequence of events leading from dysbiosis to colorectal cancer.[3][12]
-
Dysbiosis: this compound-producing bacteria shape the microbial community, potentially reducing beneficial microbes and favoring a pro-inflammatory environment.[3][12]
-
Inflammation and Barrier Dysfunction: The resulting dysbiosis can trigger chronic inflammation and compromise the intestinal barrier ("leaky gut").[3][12]
-
Increased Genotoxin Exposure: A compromised barrier allows for greater contact between pks+ bacteria and the host epithelium, increasing the delivery of this compound to host cells.
-
Accumulated DNA Damage: Chronic exposure and inflammation overwhelm the host's DNA repair mechanisms, leading to the accumulation of mutations that can ultimately drive malignant transformation.[12]
References
- 1. mdpi.com [mdpi.com]
- 2. The Genotoxin this compound Shapes Gut Microbiota in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The microbiome-product this compound hits unique cellular targets mediating host–microbe interaction [frontiersin.org]
- 4. The human gut bacterial genotoxin this compound alkylates DNA | Society for Mucosal Immunology [socmucimm.org]
- 5. news.harvard.edu [news.harvard.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. Oligosaccharides increase the genotoxic effect of this compound produced by pks+ Escherichia coli strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. newatlas.com [newatlas.com]
- 9. news-medical.net [news-medical.net]
- 10. scilit.com [scilit.com]
- 11. journals.asm.org [journals.asm.org]
- 12. The microbiome-product this compound hits unique cellular targets mediating host–microbe interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound genes are highly prevalent in the developing infant gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. droracle.ai [droracle.ai]
- 17. This compound leads to a bacteria-specific mutation pattern and self-inflicted DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Regulation of Colibactin Synthesis in Gut Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Colibactin, a genotoxic secondary metabolite produced by certain gut bacteria, particularly Escherichia coli of the B2 phylogroup, has garnered significant attention for its association with colorectal cancer. The synthesis of this complex polyketide-nonribosomal peptide is encoded by the clb gene cluster (also known as pks island) and is a metabolically costly process for the producing bacterium. Consequently, the expression of the clb genes is tightly regulated by a complex network of internal and external signals. This technical guide provides an in-depth overview of the current understanding of this compound synthesis regulation, presents quantitative data on the effects of various regulatory factors, details key experimental protocols for studying this process, and visualizes the known signaling pathways.
The this compound Gene Cluster (clb)
The genetic blueprint for this compound biosynthesis is a 54-kb genomic island containing 19 genes, clbA through clbS.[1][2] These genes encode the non-ribosomal peptide synthetases (NRPSs), polyketide synthases (PKSs), hybrid NRPS-PKS enzymes, and accessory proteins required for the assembly-line synthesis of this compound.[1] The cluster can be broadly divided into two functional units: the biosynthetic machinery (clbB to clbS) and a divergently transcribed regulatory operon (clbR-clbA).[1][3]
Core Regulatory Mechanisms
The regulation of this compound synthesis is a multi-layered process involving a key transcriptional activator, global regulators, and responses to a variety of environmental cues.
ClbR: The Master Transcriptional Activator
The LuxR-type transcriptional regulator, ClbR , is the primary activator of the clb gene cluster.[1][4] ClbR directly binds to the promoter regions of the clbB and clbR genes, thereby activating the transcription of the biosynthetic operon and autoregulating its own expression.[4] The expression of clbR itself is influenced by the number of variable number tandem repeats (VNTRs) in the intergenic region between clbR and clbB, with a higher number of repeats correlating with increased clbR transcription.[1]
Environmental Regulation
The gut environment is dynamic, and this compound-producing bacteria have evolved to integrate various signals to control the energetically expensive production of this genotoxin.
Oxygen concentration is a critical regulator of this compound synthesis. Production is maximal under anoxic (anaerobic) conditions, which are characteristic of the gut lumen, and is repressed in the presence of oxygen.[5][6][7] This regulation is mediated by the Aerobic Respiration Control (ArcA) two-component system.[5][7] ArcA positively regulates clbB expression in low-oxygen environments.[5][7]
Iron availability plays a dual role in regulating this compound synthesis, primarily through the Ferric uptake regulator (Fur) and the small RNA RyhB . Under iron-limiting conditions, the transcription of both clbA and clbR is upregulated, leading to increased this compound production.[8][9] Fur directly binds to the clbA promoter, and its repressive activity is relieved in low iron. RyhB, which is expressed under low iron conditions, is also involved in this regulatory circuit.
The availability and type of carbon sources influence clb gene expression.[6][10] The Carbon storage regulator (CsrA) , a global post-transcriptional regulator, represses this compound synthesis by binding to the mRNA of clbR and clbQ, thereby inhibiting their translation.[8]
The polyamine spermidine (B129725) is essential for efficient this compound production.[9][11][12][13] Bacteria can synthesize spermidine de novo or acquire it from the environment. A deficiency in spermidine leads to a significant reduction in the production of N-myristoyl-D-asparagine, a key intermediate and byproduct of this compound synthesis, indicating that spermidine acts at the level of the biosynthetic pathway.[8][12]
The amino acid D-serine has been shown to repress the expression of clb genes, leading to a reduction in this compound-induced genotoxicity. This suggests a potential mechanism for dietary modulation of this compound activity.
Quantitative Data on this compound Regulation
The following tables summarize the available quantitative data on the regulation of this compound synthesis.
| Regulator/Condition | Gene/Product Measured | Effect | Fold Change/Quantitative Measure | Bacterial Strain | Reference |
| Oxygen | clbB mRNA | Repression | Decreased expression with increasing O₂ concentration (maximal at anoxia) | E. coli SP15 | [2][6] |
| Oxygen | N-myristoyl-D-Asn | Repression | Highest production at <1% O₂, background levels at 13-21% O₂ | E. coli SP15 | [6] |
| Iron (Low) | clbA transcription | Activation | Increased expression | E. coli | |
| Iron (High - Ferrous Sulfate) | clbA transcription | Repression | Concentration-dependent decrease | E. coli Nissle 1917 | [12] |
| Oligosaccharides (Inulin) | clbA transcription | Activation | Increased expression | E. coli Nissle 1917 & NC101 | [12] |
| Spermidine Deficiency (ΔspeE) | N-myristoyl-D-Asn | Repression | ~75% reduction in production | E. coli DH10B pks+ | [8][12] |
| D-Serine | clbB expression | Repression | >3.8-fold reduction | E. coli CFT073 | [14][15] |
| L-Aspartic acid | clbB expression | Repression | 7.52-fold reduction | E. coli CFT073 | [15][16] |
| L-Isoleucine | clbB expression | Repression | 8.84-fold reduction | E. coli CFT073 | [15][16] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key regulatory pathways and a general experimental workflow for studying this compound regulation.
Caption: Signaling pathways regulating this compound synthesis.
Caption: General experimental workflow for studying this compound regulation.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments used to investigate the regulation of this compound synthesis.
Bacterial Strains and Culture Conditions
-
Bacterial Strains: Commonly used strains for studying this compound include E. coli Nissle 1917 (a probiotic), pathogenic strains like CFT073 and SP15, and laboratory strains such as DH10B carrying the pks island on a BAC (Bacterial Artificial Chromosome).
-
Culture Media: Luria-Bertani (LB) broth is often used for routine growth. For specific experiments investigating nutritional cues, M9 minimal medium supplemented with defined carbon sources, amino acids, or chelators/iron salts is employed. Tissue culture media like DMEM are used for co-culture experiments with eukaryotic cells.
-
Growth Conditions: Cultures are typically grown at 37°C with shaking (e.g., 200-250 rpm) to ensure aeration, although static and anoxic conditions are used to study the effect of oxygen.
Gene Expression Analysis
-
Principle: qRT-PCR measures the amplification of a target cDNA in real-time, allowing for the quantification of mRNA levels of specific clb genes.
-
Methodology:
-
RNA Extraction: Total RNA is isolated from bacterial cultures grown under specific conditions using commercial kits (e.g., RNeasy Mini Kit, Qiagen).
-
DNase Treatment: To remove contaminating genomic DNA, RNA samples are treated with DNase I.
-
cDNA Synthesis: Reverse transcriptase is used to synthesize cDNA from the RNA template.
-
Real-Time PCR: The cDNA is used as a template for PCR with primers specific to the clb gene of interest and a housekeeping gene (e.g., cysG, 16S rRNA) for normalization. SYBR Green or probe-based detection methods are used to monitor DNA amplification.
-
Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method.
-
-
Principle: The promoter region of a clb gene is cloned upstream of a reporter gene (e.g., lux operon from Photorhabdus luminescens or firefly luciferase). The light output from the reporter is proportional to the promoter activity.
-
Methodology:
-
Construct Generation: The promoter of interest is PCR amplified and cloned into a luciferase reporter vector.
-
Bacterial Transformation: The reporter construct is introduced into the E. coli strain of interest.
-
Culture and Measurement: The reporter strain is grown under various conditions in a microplate reader capable of measuring luminescence. Optical density (OD600) is measured simultaneously to normalize for bacterial growth.
-
Data Analysis: Relative light units (RLU) are normalized to OD600 to determine promoter activity.
-
Protein Analysis
-
Principle: Western blotting is used to detect specific Clb proteins in bacterial lysates using antibodies.
-
Methodology:
-
Protein Extraction: Bacterial cells are lysed (e.g., by sonication or chemical lysis) to release total protein.
-
Protein Quantification: The total protein concentration is determined using a standard assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is blocked and then incubated with a primary antibody specific to the Clb protein of interest, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using a chemiluminescent substrate.
-
-
Principle: ChIP is used to identify the in vivo binding sites of DNA-binding proteins like ClbR on the bacterial chromosome.
-
Methodology:
-
Cross-linking: Proteins are cross-linked to DNA using formaldehyde.
-
Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication.
-
Immunoprecipitation: An antibody specific to the protein of interest (e.g., ClbR) is used to pull down the protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the associated DNA is purified.
-
Analysis: The purified DNA can be analyzed by qPCR (ChIP-qPCR) to quantify enrichment at specific promoter regions or by high-throughput sequencing (ChIP-seq) for genome-wide binding analysis.
-
-
Principle: EMSA is an in vitro technique to study the binding of a purified protein (e.g., ClbR) to a specific DNA fragment. The protein-DNA complex migrates slower than the free DNA in a non-denaturing gel.
-
Methodology:
-
Probe Labeling: A DNA fragment containing the putative binding site is labeled (e.g., with biotin (B1667282) or a radioactive isotope).
-
Binding Reaction: The labeled DNA probe is incubated with the purified protein in a binding buffer.
-
Electrophoresis: The reaction mixture is run on a native polyacrylamide gel.
-
Detection: The position of the labeled DNA is visualized (e.g., by chemiluminescence or autoradiography). A "shifted" band indicates a protein-DNA complex.
-
Metabolite and Activity Analysis
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying the stable this compound byproduct, N-myristoyl-D-asparagine, in bacterial culture supernatants.
-
Methodology:
-
Sample Preparation: Bacterial culture supernatant is collected, and lipids are extracted.
-
Chromatographic Separation: The extracted metabolites are separated by liquid chromatography.
-
Mass Spectrometry: The eluting compounds are ionized and analyzed by a mass spectrometer. A specific precursor-product ion transition for N-myristoyl-D-asparagine is monitored for quantification.
-
Quantification: The amount of the metabolite is determined by comparing its peak area to that of a known standard.
-
-
Principle: This assay assesses the genotoxic activity of this compound by measuring its ability to form interstrand cross-links in a DNA substrate.
-
Methodology:
-
Incubation: A linearized plasmid DNA or a specific oligonucleotide is incubated with live this compound-producing bacteria.
-
DNA Purification: The DNA is purified from the co-culture.
-
Denaturing Gel Electrophoresis: The DNA is run on a denaturing agarose (B213101) or polyacrylamide gel.
-
Analysis: Cross-linked DNA will not denature and will migrate slower than the single-stranded DNA, appearing as a higher molecular weight band. The intensity of this band is quantified to determine the extent of cross-linking.
-
Conclusion and Future Directions
The regulation of this compound synthesis is a highly complex and fine-tuned process that allows gut bacteria to produce this potent genotoxin in response to specific environmental and host cues. The master transcriptional activator ClbR, in concert with global regulators like ArcA, Fur, and CsrA, integrates signals such as oxygen and iron availability, carbon source, and the presence of small molecules like spermidine. This intricate regulatory network ensures that this compound is produced when it is most beneficial for the bacterium, for instance, in the anoxic and iron-limited environment of the gut lumen, where it may play a role in inter-bacterial competition and host colonization.
For researchers and drug development professionals, understanding these regulatory pathways offers potential avenues for therapeutic intervention. Targeting these regulatory hubs could lead to strategies to inhibit this compound production and mitigate its pro-carcinogenic effects. Future research should focus on further elucidating the detailed molecular mechanisms of these regulatory interactions, identifying additional regulatory factors, and exploring how the host diet and microbiome composition influence the expression of this important bacterial genotoxin. A deeper understanding of this compound regulation will be crucial for developing novel approaches to prevent and treat colorectal cancer and other diseases associated with this compound-producing bacteria.
References
- 1. The specificity and structure of DNA crosslinking by the gut bacterial genotoxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Oxygen concentration modulates this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Screening method toward ClbP-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Polyamine Spermidine Modulates the Production of the Bacterial Genotoxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Current understandings of this compound regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. D-Serine reduces the expression of the cytopathic genotoxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure elucidation of this compound and its DNA cross-links - PMC [pmc.ncbi.nlm.nih.gov]
evolutionary origin of the colibactin pks island
An in-depth technical guide to the .
Introduction
The pks island, a 54 kb genomic island, encodes the biosynthetic machinery for colibactin, a genotoxic secondary metabolite.[1] this compound has garnered significant interest within the scientific community due to its ability to induce double-stranded DNA breaks in eukaryotic cells, leading to cell cycle arrest and apoptosis.[1][2] This activity has been implicated in the pathogenesis of various diseases, including colorectal cancer.[1][3][4] The pks island is found in various members of the Enterobacteriaceae family, and its dissemination is a key factor in the evolution of pathogenic bacteria.[1][2][5] This technical guide provides a comprehensive overview of the , its phylogenetic distribution, genetic architecture, and the experimental methodologies used for its study.
Phylogenetic Distribution and Prevalence
The this compound pks island is not ubiquitous among Enterobacteriaceae but is instead found in specific phylogenetic lineages. It is most predominantly associated with Escherichia coli of phylogroup B2.[2][3][4][6][7][8] However, its presence has also been documented in other E. coli phylogroups, including A, B1, and D, as well as in other bacterial species such as Klebsiella pneumoniae, Enterobacter aerogenes, and Citrobacter koseri.[2][5][9][10] The prevalence of the pks island varies significantly depending on the bacterial source and clinical context.
Quantitative Data on pks Island Prevalence
The following tables summarize the prevalence of the this compound pks island across various studies.
Table 1: Prevalence of the pks Island in Escherichia coli Strains
| Study Focus | Total Isolates | pks -positive | Prevalence (%) | Key Findings | Reference |
| E. coli from bacteremia and fecal samples | 131 (62 blood, 69 fecal) | 36 (blood), 22 (fecal) | 58% (blood), 32% (fecal) | Significantly associated with bacteremia and phylogroup B2. | [6][7] |
| E. coli from human and bovine hosts | 785 (278 human fecal, 418 bovine fecal) | 62 (human), 12 (bovine) | 22.3% (human), 2.9% (bovine) | Predominantly in human B2 isolates, but also in bovine A and B1 isolates. | [9][10] |
| Diverse E. coli isolates | 1,092 | 104 | 9.5% | Mostly in extraintestinal pathogenic E. coli (ExPEC) of phylogroup B2. | [2] |
| E. coli from ulcerative colitis patients | 15 | 13 | 86.7% | High prevalence in ulcerative colitis-associated E. coli. | [3][4] |
| Publicly available E. coli genomes | 2,654 | 158 | 6.0% | Majority of pks-positive isolates belong to phylogroup B2. | [3][4] |
| Publicly available E. coli genomes | 4,090 | 530 | 13.0% | Significant association with phylogroup B2 (82.2%). | [11] |
Table 2: Prevalence of the pks Island in other Enterobacteriaceae
| Bacterial Species | Total Isolates | pks -positive | Prevalence (%) | Reference |
| Klebsiella pneumoniae | 141 | 5 | 3.5% | [2] |
| Enterobacter aerogenes | 11 | 3 | 27.3% | [2] |
| Citrobacter koseri | Not specified | 1 | - | [2] |
Genetic Architecture and Conservation
The this compound pks island is a discrete genetic unit with several hallmark features of a horizontally acquired genomic region.[2][12] These include:
-
Chromosomal Insertion: The island is often inserted at specific tRNA loci, with the asnW tRNA locus being a common integration site in E. coli of phylogroup B2.[2][5][12][13] Other insertion sites, such as the asnU and asnV tRNA loci, have also been identified.[10][14]
-
Integrase Gene: The presence of a P4-like integrase gene within the island suggests a mechanism for its integration into the host chromosome.[2][12]
-
Direct Repeats: The island is flanked by direct repeats, which are characteristic of site-specific recombination events.[2][12][13]
-
G+C Content: The G+C content of the pks island is often different from that of the host genome, further indicating its foreign origin.[2]
The genetic structure of the pks island is highly conserved across different bacterial species.[5][9] It comprises a cluster of 19 genes, designated clbA to clbS, which encode the non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) enzymes required for this compound biosynthesis.[1] While the overall gene content and organization are well-maintained, some structural variations, such as variable numbers of tandem repeats (VNTRs) in intergenic regions, have been observed.[2][5][13]
Evolutionary Dissemination: The Role of Horizontal Gene Transfer
Horizontal gene transfer (HGT) is the primary mechanism driving the dissemination of the this compound pks island among Enterobacteriaceae.[9][15] The presence of the island in diverse phylogenetic lineages and species is strong evidence for its mobility.[2][5][9] In some instances, the pks island is associated with integrative and conjugative elements (ICEs), which are mobile genetic elements that can mediate their own transfer from a donor to a recipient cell.[2][5][16] This association provides a direct mechanism for the spread of the this compound-producing phenotype.
Logical Relationship: Proposed Mechanism of pks Island Acquisition
Caption: Proposed mechanism of horizontal gene transfer of the pks island.
Experimental Protocols
The study of the this compound pks island relies on a combination of molecular, genomic, and functional assays.
PCR-based Detection of the pks Island
Polymerase Chain Reaction (PCR) is a rapid and widely used method for screening bacterial isolates for the presence of the pks island.[5][6][8][13] This technique involves the use of primers that target specific genes within the island.
-
Target Genes: Commonly targeted genes include clbB and clbN (markers for the 5' and 3' regions), as well as clbA and clbQ.[6][8]
-
Primer Design: Primers are designed to be specific to the pks island genes to avoid cross-reactivity with other bacterial genes.
-
Protocol:
-
DNA Extraction: Genomic DNA is extracted from the bacterial isolate.
-
PCR Amplification: The extracted DNA is used as a template in a PCR reaction with pks-specific primers.
-
Thermocycling Conditions: A typical PCR program consists of an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
Gel Electrophoresis: The PCR products are visualized by agarose (B213101) gel electrophoresis. The presence of a band of the expected size indicates a positive result.
-
A more advanced PCR-based method is the PCR-assisted impedimetric biosensor, which allows for the selective detection of pks island genes with high sensitivity.[17][18][19] This technique immobilizes a forward primer onto a gold electrode surface and detects changes in electrical impedance upon PCR amplification of the target gene.[17][19]
Whole-Genome Sequencing and Bioinformatic Analysis
Whole-genome sequencing (WGS) provides a comprehensive approach to identify and characterize the pks island.
-
Sequencing: Genomic DNA is sequenced using next-generation sequencing platforms.
-
Bioinformatic Workflow:
-
Genome Assembly: The sequencing reads are assembled into a draft or complete genome.
-
pks Island Detection: The assembled genome is screened for the presence of the pks island using BLAST-based methods against a reference pks island sequence (e.g., from E. coli strain IHE3034, accession no. AM229678).[20]
-
Annotation: The genes within the identified pks island are annotated to confirm the presence of the complete biosynthetic cluster.
-
Phylogenetic Analysis: WGS data is used to determine the phylogenetic relationship of the pks-positive isolate to other bacteria.
-
Experimental Workflow: Identification of pks+ Bacteria
Caption: Experimental workflow for the identification and characterization of pks-positive bacteria.
Functional Assays for this compound Activity
Functional assays are essential to confirm that the identified pks island is functional and produces active this compound.
-
Cell Culture-based Assays: The most common functional assay involves co-culturing the bacterial isolate with a eukaryotic cell line, such as HeLa cells.[2]
-
Phenotypic Readouts: The production of active this compound results in characteristic cytopathic effects, including:
-
Protocol:
-
Cell Seeding: HeLa cells are seeded in a multi-well plate.
-
Bacterial Infection: The cells are infected with the bacterial isolate at a specific multiplicity of infection (MOI).
-
Co-incubation: The co-culture is incubated for a defined period (e.g., 4-72 hours).
-
Microscopic Analysis: The cells are observed under a microscope for evidence of megalocytosis and other cytopathic effects.
-
Conclusion and Future Perspectives
The is a compelling example of bacterial evolution driven by horizontal gene transfer. Its dissemination across different species and phylogenetic lineages of Enterobacteriaceae highlights the plasticity of bacterial genomes and the role of mobile genetic elements in the spread of virulence factors. The strong association of the pks island with pathogenic strains, particularly extraintestinal pathogenic E. coli, underscores its importance in bacterial pathogenesis.
Future research should focus on several key areas:
-
Understanding the selective pressures that favor the acquisition and maintenance of the pks island in different ecological niches.
-
Investigating the full diversity of pks islands and their associated mobile genetic elements in a wider range of bacterial species.
-
Elucidating the regulatory networks that control the expression of the pks gene cluster.
-
Developing novel therapeutic strategies that target the this compound biosynthetic pathway or the bacteria that produce it.
A deeper understanding of the evolutionary dynamics of the this compound pks island will provide valuable insights into the emergence of bacterial pathogens and may pave the way for new approaches to combat infectious diseases and colorectal cancer.
References
- 1. Evolutionary Dynamics Based on Comparative Genomics of Pathogenic Escherichia coli Lineages Harboring Polyketide Synthase (pks) Island - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic Structure and Distribution of the this compound Genomic Island among Members of the Family Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Genomic characterization of Escherichia coli harbor a polyketide synthase ( pks ) island associated with colorectal cancer (CRC) development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic structure and distribution of the this compound genomic island among members of the family Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular epidemiology and phylogenetic distribution of the Escherichia coli pks genomic island - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Insights into the acquisition of the pks island and production of this compound in the Escherichia coli population - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evolutionary Dynamics Based on Comparative Genomics of Pathogenic Escherichia coli Lineages Harboring Polyketide Synthase (pks) Island [edoc.rki.de]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. scite.ai [scite.ai]
- 17. PCR-assisted impedimetric biosensor for this compound-encoding pks genomic island detection in E. coli samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. PCR-assisted impedimetric biosensor for this compound-encoding pks genomic island detection in E. coli samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
Preclinical Models of Colibactin-Induced Tumorigenesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Colibactin, a genotoxic secondary metabolite produced by certain strains of Escherichia coli harboring the pks genomic island, has emerged as a significant factor in the etiology of colorectal cancer (CRC). Its ability to induce DNA double-strand breaks and a specific mutational signature underscores its carcinogenic potential.[1][2][3] Preclinical models are indispensable for elucidating the mechanisms of this compound-induced tumorigenesis and for the development of novel therapeutic and preventative strategies. This technical guide provides a comprehensive overview of the core preclinical models, detailing experimental protocols, summarizing key quantitative data, and visualizing the intricate signaling and experimental workflows.
Introduction to this compound and its Role in Carcinogenesis
This compound is a potent genotoxin that functions by alkylating DNA, leading to the formation of DNA interstrand cross-links.[1][4] This damage, if not properly repaired, results in DNA double-strand breaks (DSBs), chromosomal aberrations, cell cycle arrest, and cellular senescence.[1][2][5] Chronic exposure to this compound-producing E. coli (pks+ E. coli) is associated with a higher incidence of CRC in human populations and accelerated tumorigenesis in various animal models.[2][6][7] A distinct mutational signature, characterized by T-to-N substitutions and single-T deletions at T homopolymers, has been identified in intestinal organoids exposed to pks+ E. coli and in a subset of human CRC genomes, providing a direct link between the bacterial genotoxin and cancer development.[3][8]
In Vivo Preclinical Models
A variety of mouse models have been instrumental in dissecting the role of this compound in CRC development. These models can be broadly categorized into genetically engineered mouse models (GEMMs) and chemically-induced models, often used in combination with colonization by pks+ E. coli.
Genetically Engineered Mouse Models (GEMMs)
-
ApcMin/+ Mice: These mice carry a germline mutation in the Apc gene, predisposing them to the development of intestinal adenomas.[2][9] Colonization with pks+ E. coli significantly enhances tumorigenesis in these mice.[2][10]
-
Il10-/- Mice: Mice lacking the anti-inflammatory cytokine IL-10 develop spontaneous colitis. When treated with azoxymethane (B1215336) (AOM), a colon-specific carcinogen, and colonized with pks+ E. coli, these mice exhibit a dramatic increase in tumor multiplicity and invasion.[2]
-
ApcMin/+;Il10-/- Mice: This double-mutant model combines genetic susceptibility with chronic inflammation, providing a potent model to study the synergistic effects of this compound and inflammation on CRC progression.[2][7]
-
Zeb2IEC-Tg/+ Mice: These mice have intestinal epithelial cell-specific expression of the ZEB2 transcription factor, leading to a microbiota-dependent invasive CRC. Colonization with pks+ E. coli exacerbates tumorigenesis in a this compound-dependent manner.[11]
Chemically-Induced CRC Models
-
AOM/DSS Model: This widely used model involves the administration of the pro-carcinogen azoxymethane (AOM) followed by repeated cycles of dextran (B179266) sodium sulfate (B86663) (DSS) in the drinking water to induce chronic colitis and tumorigenesis.[2] Co-housing with or direct administration of pks+ E. coli significantly increases tumor burden in this model.
In Vitro and Ex Vivo Models
Human Intestinal Organoids
Human intestinal organoids, or "mini-guts," cultured from adult stem cells, provide a physiologically relevant ex vivo model to study the direct effects of this compound on human epithelial cells.[8][12] Co-culture with pks+ E. coli has been instrumental in identifying the specific mutational signature of this compound and in studying the cellular responses to DNA damage.[3][8][13]
Cell Line Models
Cultured human cell lines, such as the HeLa and U2OS cell lines, have been used to investigate the molecular mechanisms of this compound-induced genotoxicity, including the formation of DNA adducts and the activation of DNA damage response pathways.[1][14]
Quantitative Data Summary
The following tables summarize quantitative data from key studies on this compound-induced tumorigenesis in various preclinical models.
Table 1: Tumorigenesis in ApcMin/+ Mouse Models
| Mouse Model | Bacterial Strain | Key Findings | Reference |
| ApcMin/+ | E. coli NC101 (pks+) | Increased tumor burden and progression. | [9] |
| ApcMin/+ | E. coli 11G5 (pks+) | Enhanced colorectal carcinogenesis, further increased by autophagy deficiency in intestinal epithelial cells. | [2][10] |
| ApcMin/+;Il10-/- | E. coli NC101 (pks+) | Significantly more colon tumors compared to germ-free mice. | [7] |
Table 2: Tumorigenesis in AOM/DSS and Inflammation-Associated Mouse Models
| Mouse Model | Bacterial Strain | Key Findings | Reference |
| AOM/DSS-treated | pks+ E. coli | Increased tumor multiplicity. | [2] |
| Il10-/- + AOM | pks+ E. coli | Increased tumor multiplicity and invasion. | [2] |
| Chronic DSS treatment | E. coli 11G5 (pks+) | Induction of invasive carcinomas, further enhanced by autophagy deficiency. | [2] |
Table 3: DNA Damage Markers in Preclinical Models
| Model | Bacterial Strain | Marker | Key Findings | Reference |
| HeLa cells | pks+ E. coli | DNA interstrand cross-links, γH2AX | Demonstration of DNA cross-linking as the critical mechanism. | [1] |
| Human intestinal organoids | pks+ E. coli | γH2AX, Mutational signature | Induction of DNA double-strand breaks and a specific mutational signature. | [3][8][15] |
| Chronic DSS-treated mice | E. coli 11G5 (pks+) | γH2AX | Increased DNA damage in colonic crypts. | [2] |
Detailed Experimental Protocols
In Vivo Mouse Model Protocol: AOM/DSS with pks+ E. coli Colonization
-
Animal Model: 6-8 week old C57BL/6 mice.
-
Antibiotic Pre-treatment: Administer streptomycin (B1217042) in the drinking water for 3 days to reduce commensal bacteria.[2]
-
Bacterial Colonization: Orally gavage mice with 109 colony-forming units (CFU) of pks+ E. coli (e.g., strain 11G5) or a non-genotoxic ΔclbQ mutant as a control.[2]
-
Carcinogen and Colitis Induction:
-
Seven days post-colonization, administer a single intraperitoneal injection of AOM (10 mg/kg).
-
Five days later, provide 1-2% DSS in the drinking water for 5-7 days, followed by regular drinking water for 14-16 days. Repeat for multiple cycles (e.g., 3-12 cycles) to induce chronic colitis.[2]
-
-
Monitoring: Monitor mice for weight loss, stool consistency, and blood in the stool to assess clinical activity score.[2]
-
Endpoint Analysis: At the end of the experiment, sacrifice the mice and collect colons. Count and measure tumors. Process tissues for histological analysis (H&E staining) and immunohistochemistry for markers of DNA damage (e.g., γH2AX) and proliferation.[2]
Ex Vivo Human Intestinal Organoid Co-culture Protocol
-
Organoid Culture: Establish and maintain human intestinal organoids from patient-derived biopsies or stem cells according to standard protocols.
-
Bacterial Preparation: Culture pks+ E. coli and a non-genotoxic control strain overnight in appropriate broth.
-
Microinjection: Microinject approximately 103-105 CFU of bacteria directly into the lumen of the organoids.[3]
-
Co-culture: Co-culture the injected organoids for a defined period (e.g., 4 hours to several months).[1][8]
-
Analysis:
Visualizations of Pathways and Workflows
Signaling Pathway of this compound-Induced DNA Damage
Caption: Signaling pathway of this compound-induced DNA damage and tumorigenesis.
Experimental Workflow for a Mouse Model of this compound-Induced CRC
Caption: Experimental workflow for a this compound-induced colorectal cancer mouse model.
Logical Relationship of this compound's Effects
Caption: Logical relationships of this compound's pro-tumorigenic effects.
Conclusion and Future Directions
Preclinical models have been pivotal in establishing a causal link between this compound and colorectal cancer. The diverse array of in vivo and in vitro systems allows for a multi-faceted investigation into the molecular mechanisms of this compound's genotoxicity and its interplay with host factors such as inflammation and genetic predisposition. Future research should focus on leveraging these models to screen for inhibitors of this compound biosynthesis or its genotoxic activity. Furthermore, humanized mouse models and patient-derived organoids will be crucial for translating findings from these preclinical studies into effective clinical interventions for the prevention and treatment of this compound-associated colorectal cancer.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound-Producing Escherichia coli Induce the Formation of Invasive Carcinomas in a Chronic Inflammation-Associated Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The human gut bacterial genotoxin this compound alkylates DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The synthesis of the novel Escherichia coli toxin—this compound and its mechanisms of tumorigenesis of colorectal cancer [frontiersin.org]
- 6. The bacterial genotoxin this compound promotes colon tumor growth by modifying the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Locoregional effects of microbiota in a preclinical model of colon carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A common gut microbe secretes a carcinogen - Hubrecht Institute [hubrecht.eu]
- 9. Inulin impacts tumorigenesis promotion by this compound-producing Escherichia coli in ApcMin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Modeling colorectal cancers using multidimensional organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improved detection of this compound-induced mutations by genotoxic E. coli in organoids and colorectal cancer - EGA European Genome-Phenome Archive [ega-archive.org]
- 14. Model Colibactins Exhibit Human Cell Genotoxicity in the Absence of Host Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
Colibactin Exposure and its Link to Early-Onset Colorectal Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The incidence of early-onset colorectal cancer (EOCRC), defined as colorectal cancer (CRC) diagnosed in individuals under the age of 50, is rising at an alarming rate globally. While lifestyle and hereditary factors contribute to this trend, a growing body of evidence implicates the gut microbiome, specifically the genotoxic bacterium Escherichia coli producing colibactin, as a significant etiological agent. This technical guide provides an in-depth analysis of the molecular mechanisms, experimental evidence, and research methodologies related to this compound's role in the initiation and progression of EOCRC. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and combat this emerging health crisis.
Introduction: The Emerging Threat of this compound
This compound is a genotoxic secondary metabolite produced by certain strains of E. coli that harbor the polyketide synthase (pks) genomic island.[1][2][3][4] These pks+ E. coli strains are found more frequently in the gut microbiota of CRC patients compared to healthy individuals.[2][5][6] The toxin induces DNA damage, leading to genomic instability and specific mutational signatures that have been identified in a subset of colorectal tumors, providing a direct mechanistic link between this bacterial exposure and carcinogenesis.[7][8][9][10] Notably, recent studies have revealed a significantly higher prevalence of this compound-associated mutational signatures in EOCRC, suggesting that early-life exposure to pks+ E. coli may be a critical driver of this disease.[11][12][13][14][15][16][17][18]
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies investigating the association between this compound exposure and colorectal cancer.
Table 1: Prevalence of pks+ E. coli in Colorectal Cancer Patients vs. Controls
| Study Cohort | Prevalence in CRC Patients | Prevalence in Control Group | Reference |
| French cohort | 66% | 19% (diverticulosis patients) | [19] |
| Nouri et al. (2021) | 23% | 7.1% | [2] |
| Buc et al. (2013) | 39.5% | 12.9% (diverticulosis patients) | [2] |
| General finding | Up to 68% | 21% (healthy controls) | [6][20][21] |
Table 2: Association of this compound-Related Mutational Signatures with Early-Onset Colorectal Cancer
| Mutational Signature | Enrichment in EOCRC (under 40) vs. Late-Onset (over 70) | Association with APC Driver Mutations | Reference |
| SBS88 and ID18 | 3.3 times more common | Responsible for ~15-25% of APC driver mutations in exposed cases | [12][13][15][16][18] |
| SBS88 | Associated with distal colon and rectal tumors (OR=1.84 and 1.90, respectively) | Strong association with APC:c.835-8A>G mutation (OR=65.5) | [7][22] |
Table 3: Clinical and Genomic Associations of SBS88-Positive Colorectal Cancers
| Feature | Association with SBS88-Positive Tumors | Reference |
| Microsatellite Status | 98.7% are Microsatellite Stable/Low Instability (MSS/MSI-L) | [22][23] |
| Survival | Associated with better CRC-specific survival (HR=0.69) | [7][22] |
| Genomic Alterations | Enriched for copy number loss on 14q and gains on 13q, 16q, and 20p | [7][22] |
Molecular Mechanisms of this compound-Induced Genotoxicity
This compound exerts its carcinogenic effects through a multi-step process involving direct interaction with host cell DNA. The unstable nature of the this compound molecule necessitates close proximity or direct contact between the producing bacterium and the host epithelial cells, a process facilitated by bacterial adhesins like FimH and FmlH.[24][25]
DNA Alkylation and Interstrand Cross-links
The primary mechanism of this compound-induced DNA damage is the alkylation of adenine (B156593) residues within the DNA.[26][27] this compound possesses two reactive cyclopropane (B1198618) "warheads" that can react with the N3 position of adenine on opposite DNA strands, leading to the formation of DNA interstrand cross-links (ICLs).[1][3][9][28] These ICLs are highly toxic lesions that block DNA replication and transcription, ultimately leading to DNA double-strand breaks (DSBs) during the cellular repair process.[1][5]
Mutational Signatures
The repair of this compound-induced DNA damage is often error-prone, resulting in a characteristic mutational landscape. Two specific mutational signatures, designated as SBS88 (single base substitution) and ID18 (small insertion/deletion), have been strongly associated with this compound exposure.[13][14][16] These signatures are characterized by a predominance of T>N substitutions at ApTpN contexts and small deletions, respectively. The presence of these signatures in tumor DNA serves as a molecular fingerprint of past this compound exposure.[8][9]
Signaling Pathways
This compound-induced DNA damage triggers a robust cellular response orchestrated by key signaling pathways.
References
- 1. The this compound Genotoxin Generates DNA Interstrand Cross-Links in Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The synthesis of the novel Escherichia coli toxin—this compound and its mechanisms of tumorigenesis of colorectal cancer [frontiersin.org]
- 3. DNA cross-link repair deficiency enhances human cell sensitivity to this compound-induced genotoxicity | EurekAlert! [eurekalert.org]
- 4. Fecal Carriage of this compound-Encoding Escherichia coli Associated With Colorectal Cancer Among a Student Populace - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-Producing Escherichia coli Induce the Formation of Invasive Carcinomas in a Chronic Inflammation-Associated Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibitors for the study of this compound-induced carcinogenesis by gut microbes - Matthew Volpe [grantome.com]
- 7. Genotoxic this compound mutational signature in colorectal cancer is associated with … - Publications - The Cancer Data Access System [cdas.cancer.gov]
- 8. This compound DNA-damage signature indicates mutational impact in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genotoxic this compound mutational signature in colorectal cancer is associated with clinicopathological features, specific genomic alterations and better survival - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onesearch.wesleyan.edu [onesearch.wesleyan.edu]
- 11. news.cancerresearchuk.org [news.cancerresearchuk.org]
- 12. Childhood Exposure to Bacterial Toxin May Trigger Early Onset Colorectal Cancer - The ASCO Post [ascopost.com]
- 13. medcentral.com [medcentral.com]
- 14. thepathologist.com [thepathologist.com]
- 15. news-medical.net [news-medical.net]
- 16. drugs.com [drugs.com]
- 17. Colorectal Cancer and Childhood Exposure to a Common Gut Bacteria | The Scientist [the-scientist.com]
- 18. beckersoncology.com [beckersoncology.com]
- 19. mdpi.com [mdpi.com]
- 20. Inulin impacts tumorigenesis promotion by this compound-producing Escherichia coli in ApcMin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. frontiersin.org [frontiersin.org]
- 22. medrxiv.org [medrxiv.org]
- 23. Genotoxic this compound mutational signature in colorectal cancer is associated with clinicopathological features, specific genomic alterations and better survival. | Broad Institute [broadinstitute.org]
- 24. biorxiv.org [biorxiv.org]
- 25. This compound-induced genotoxicity and colorectal cancer exacerbation critically depends on adhesin-mediated epithelial binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The human gut bacterial genotoxin this compound alkylates DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 27. This compound DNA damage signature indicates causative role in colorectal cancer - preLights [prelights.biologists.com]
- 28. news.harvard.edu [news.harvard.edu]
Methodological & Application
Application Notes and Protocols for the Detection of Colibactin in Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colibactin is a genotoxic secondary metabolite produced by various strains of Escherichia coli and other members of the Enterobacteriaceae family that harbor the polyketide synthase (pks) genomic island.[1][2] This complex molecule has garnered significant attention in the scientific community due to its association with colorectal cancer (CRC).[2][3] this compound induces DNA double-strand breaks, leading to chromosomal aberrations and cell cycle arrest in eukaryotic cells.[3][4] Given its potent genotoxic activity and potential role in carcinogenesis, sensitive and reliable methods for the detection of this compound-producing bacteria are crucial for research, clinical diagnostics, and the development of novel therapeutic interventions.
These application notes provide a comprehensive overview and detailed protocols for the principal methods used to detect this compound in bacterial cultures. The methodologies covered include indirect detection via the pks gene cluster and direct detection of this compound-related molecules and its genotoxic activity.
I. Indirect Detection: PCR-Based Identification of the pks Gene Cluster
The most common method for identifying this compound-producing bacteria is the detection of the pks genomic island, a 54-kb region containing the genes responsible for this compound biosynthesis.[5] Polymerase Chain Reaction (PCR) targeting specific genes within this cluster, such as clbB or clbN, offers a rapid and sensitive screening tool.[2][6]
Experimental Protocol: PCR for pks Gene Detection
This protocol describes the detection of the clbB and clbN genes within the pks island.
1. Materials:
- Bacterial culture grown overnight in Luria-Bertani (LB) broth.
- DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit).
- PCR primers (see Table 1).
- PCR master mix (containing Taq polymerase, dNTPs, and buffer).
- Nuclease-free water.
- Agarose (B213101) gel and electrophoresis equipment.
- DNA ladder.
- Gel imaging system.
Table 1: PCR Primers for pks Gene Detection
| Target Gene | Primer Name | Sequence (5' to 3') | Amplicon Size (bp) |
| clbB | clbB-F | GTTGCTGGGTTGATTGTTGG | ~500 |
| clbB-R | GGCAGAGGTAATGGTTTTGAGG | ||
| clbN | clbN-F | GAGCCGAACTGCCGTATTAT | ~650 |
| clbN-R | CGGATGCCGTAGAAGTAGAA |
2. Procedure:
-
DNA Extraction:
-
Pellet 1-2 mL of the overnight bacterial culture by centrifugation.
-
Extract genomic DNA from the bacterial pellet using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop).
-
-
PCR Amplification:
-
Prepare the PCR reaction mixture in a PCR tube as follows:
-
PCR Master Mix (2X): 12.5 µL
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
Template DNA (20-50 ng/µL): 1 µL
-
Nuclease-free water: to a final volume of 25 µL
-
-
Set up the following thermocycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
30 Cycles:
-
Denaturation: 95°C for 45 seconds
-
Annealing: 54°C for 45 seconds
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 7 minutes
-
Hold: 4°C
-
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1.5% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Load the PCR products and a DNA ladder into the wells of the gel.
-
Run the gel at 100V for 45-60 minutes.
-
Visualize the DNA bands under UV light using a gel imaging system.
-
3. Expected Results: The presence of a band corresponding to the expected amplicon size for clbB or clbN indicates a positive result for the pks gene cluster.
Quantitative Data Summary
| Parameter | Value | Reference |
| Limit of Detection | 17 ng/µL of genomic DNA | [7] |
| Specificity | High | [6] |
| Turnaround Time | ~4 hours | [8] |
II. Direct Detection: LC-MS Based Methods
Due to the high instability of the mature this compound molecule, direct detection methods often focus on more stable precursors or byproducts of its biosynthesis.[9] Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the sensitive and specific detection of these molecules, such as precolibactins and N-myristoyl-D-asparagine, a byproduct of the final maturation step.[10][11]
Experimental Protocol: LC-MS/MS for N-myristoyl-D-asparagine
This protocol outlines the detection of N-myristoyl-D-asparagine from bacterial culture supernatants.
1. Materials:
- Bacterial culture grown in a suitable medium (e.g., DMEM).
- Ethyl acetate.
- Acetonitrile (ACN).
- Formic acid.
- N-myristoyl-D-asparagine standard.
- LC-MS/MS system with a C18 reverse-phase column.
2. Procedure:
-
Sample Preparation:
-
Centrifuge the bacterial culture to pellet the cells.
-
Collect the supernatant.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the organic (upper) layer and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of 50% ACN.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for N-myristoyl-D-asparagine: Monitor the transition of the precursor ion (m/z 343.26) to a specific product ion.
-
-
3. Expected Results: The detection of a peak at the same retention time and with the same MRM transition as the N-myristoyl-D-asparagine standard confirms its presence in the sample.
Quantitative Data Summary
| Parameter | Value | Reference |
| Sensitivity | High, capable of detecting low levels | [10] |
| Specificity | Very high due to mass-based detection | [10] |
| Turnaround Time | Several hours per sample |
III. Activity-Based Detection: Fluorescent Probes
Activity-based fluorescent probes provide a functional readout of this compound production by detecting the activity of ClbP, the periplasmic peptidase responsible for the final maturation step of this compound.[10][12] These probes are designed to be substrates for ClbP, and upon cleavage, they release a fluorophore, leading to a measurable increase in fluorescence.
Experimental Protocol: Fluorescent Probe Assay for ClbP Activity
1. Materials:
- Bacterial culture.
- Fluorescent probe specific for ClbP activity (e.g., a coumarin-based probe).[12]
- 96-well microplate.
- Plate reader capable of measuring fluorescence.
2. Procedure:
- Grow bacterial cultures to the desired optical density (e.g., OD600 of 0.5).
- Add the fluorescent probe to the bacterial culture in a 96-well plate to a final concentration of 10 µM.
- Incubate the plate at 37°C.
- Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) using a plate reader with appropriate excitation and emission wavelengths for the specific fluorophore.
- Include a negative control (e.g., a pks-negative strain or a ΔclbP mutant) to account for background fluorescence.
3. Expected Results: A significant increase in fluorescence over time in the presence of the this compound-producing strain compared to the negative control indicates ClbP activity and, therefore, this compound production.
Quantitative Data Summary
| Parameter | Value | Reference |
| Sensitivity | High, suitable for high-throughput screening | [10][12] |
| Specificity | Dependent on the specificity of the probe for ClbP | [10] |
| Turnaround Time | Rapid, with results obtainable within a few hours | [10] |
IV. Phenotypic Detection: Cytotoxicity Assays
The genotoxic nature of this compound can be assessed by co-culturing this compound-producing bacteria with eukaryotic cells and measuring the resulting cytotoxicity.[13] Assays such as the MTT assay, which measures cell viability, can provide a quantitative measure of this compound's biological activity.
Experimental Protocol: MTT Cytotoxicity Assay
1. Materials:
- Human colorectal cancer cell line (e.g., HCT116).
- Cell culture medium (e.g., DMEM with 10% FBS).
- Bacterial cultures (pks+ and pks- strains).
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
- Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol).
- 96-well cell culture plates.
- Plate reader capable of measuring absorbance at 570 nm.
2. Procedure:
- Seed HCT116 cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
- Infect the cells with this compound-producing (pks+) and non-producing (pks-) bacteria at a specific multiplicity of infection (MOI).
- Co-culture the bacteria and cells for a defined period (e.g., 4 hours).
- Remove the bacteria and replace the medium with fresh medium containing an antibiotic (e.g., gentamicin) to kill extracellular bacteria.
- Incubate the cells for a further 48-72 hours.
- Add MTT solution to each well and incubate for 4 hours at 37°C.
- Add solubilization buffer to dissolve the formazan (B1609692) crystals.
- Measure the absorbance at 570 nm using a plate reader.
3. Expected Results: A decrease in cell viability (lower absorbance) in cells co-cultured with the pks+ strain compared to the pks- strain indicates this compound-induced cytotoxicity.
Quantitative Data Summary
| Parameter | Value | Reference |
| Sensitivity | Moderate, depends on the cell line used | [13] |
| Specificity | Low, other bacterial factors can be toxic | |
| Turnaround Time | 2-3 days | [13] |
V. Reporter-Based Detection: Reporter Gene Assays
Reporter gene assays can be designed to detect the DNA damage response triggered by this compound.[14] These assays typically involve a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is activated by DNA damage signaling pathways.
Conceptual Protocol: DNA Damage Reporter Assay
1. Principle: A eukaryotic cell line is engineered to express a reporter gene (e.g., lux operon) under the control of a promoter responsive to DNA damage, such as the recA promoter. When these cells are exposed to this compound-producing bacteria, the resulting DNA damage activates the promoter, leading to the expression of the reporter protein, which can be quantified.
2. General Steps:
- Construct a reporter plasmid containing the DNA damage-inducible promoter fused to a reporter gene.
- Transfect a suitable eukaryotic cell line with the reporter plasmid and select for stable expression.
- Expose the reporter cell line to this compound-producing and non-producing bacteria.
- After a defined incubation period, measure the reporter signal (e.g., luminescence or fluorescence).
3. Expected Results: An increase in the reporter signal in cells exposed to the pks+ strain compared to the pks- strain indicates a this compound-induced DNA damage response.
VI. Visualizations
This compound Biosynthesis and Maturation Pathway
Caption: this compound biosynthesis and maturation pathway.
Experimental Workflow for this compound Detection
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. pure.eur.nl [pure.eur.nl]
- 4. Frontiers | The microbiome-product this compound hits unique cellular targets mediating host–microbe interaction [frontiersin.org]
- 5. This compound: More Than a New Bacterial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PCR-assisted impedimetric biosensor for this compound-encoding pks genomic island detection in E. coli samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PCR-assisted impedimetric biosensor for this compound-encoding pks genomic island detection in E. coli samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Structure and bioactivity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening method toward ClbP-specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening method toward ClbP-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
Application Notes and Protocols for PCR-Based Detection of pks Positive E. coli Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Certain strains of Escherichia coli harbor a 54-kb genomic island known as the polyketide synthase (pks) island, which is responsible for the biosynthesis of a genotoxin called colibactin.[1][2][3][4][5] this compound can induce DNA double-strand breaks in eukaryotic cells, leading to chromosomal instability and mutations.[6][7] Emerging evidence suggests a significant association between the presence of pks-positive (pks+) E. coli in the gut microbiota and the development of colorectal cancer (CRC).[7][8][9][10][11] Therefore, the accurate and efficient detection of pks+ E. coli strains is crucial for both basic research and clinical applications, including risk assessment for CRC and the development of targeted therapeutic strategies.
These application notes provide detailed protocols for the detection of pks+ E. coli using Polymerase Chain Reaction (PCR), a sensitive and specific molecular biology technique. The protocols cover genomic DNA extraction from E. coli cultures and the subsequent PCR amplification of a specific gene within the pks island.
Signaling Pathways and Logical Relationships
The pks island contains a cluster of genes (clbA-S) that orchestrate the synthesis of this compound.[2][4][5] This genotoxin is known to alkylate DNA, causing double-strand breaks and activating the DNA damage response in host cells, which can ultimately contribute to tumorigenesis.[6][8][12]
Caption: Logical relationship between the pks island, this compound, and colorectal cancer.
Data Presentation
The following table summarizes quantitative data on the prevalence of pks+ E. coli in colorectal cancer (CRC) patients compared to healthy controls from various studies.
| Study Population | Sample Type | Prevalence in CRC Patients | Prevalence in Healthy Controls | Reference |
| Malaysian | Tissue | 16.7% (8/48) | 4.3% (1/23) | [11] |
| Japanese | Colonic Lavage | 43% (15/35) | 46% (12/26) | [13] |
| Canadian | Fecal | 46% (43/94) | 42% (26/62) | [9] |
| French | Biopsy | 66% | 19% (in diverticulosis controls) | [7] |
| Iranian | - | 23% | 7.1% | [2] |
Experimental Protocols
Genomic DNA Extraction from E. coli
This protocol is adapted from standard methods for bacterial genomic DNA isolation.[14][15][16][17]
Materials:
-
Overnight culture of E. coli in Luria-Bertani (LB) broth
-
Microcentrifuge tubes (1.5 ml)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Lysozyme solution (10 mg/ml in TE buffer)
-
10% Sodium Dodecyl Sulfate (SDS)
-
Proteinase K (20 mg/ml)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
100% Ethanol (B145695) (ice-cold)
-
70% Ethanol
-
Nuclease-free water
-
Microcentrifuge
-
Water bath or heat block
Procedure:
-
Pellet 1.5 ml of the overnight E. coli culture by centrifuging at 10,000 rpm for 5 minutes.[15]
-
Discard the supernatant and resuspend the bacterial pellet in 567 µl of TE buffer.
-
Add 30 µl of 10% SDS and 3 µl of 20 mg/ml Proteinase K. Mix thoroughly by inverting the tube and incubate at 37°C for 1 hour.[17]
-
Add 500 µl of phenol:chloroform:isoamyl alcohol, and vortex for 10 seconds.
-
Centrifuge at 12,000 rpm for 10 minutes to separate the phases.
-
Carefully transfer the upper aqueous phase to a new microcentrifuge tube.
-
Add an equal volume of ice-cold 100% ethanol to precipitate the DNA.[16]
-
Centrifuge at 12,000 rpm for 10 minutes to pellet the DNA.
-
Wash the DNA pellet with 1 ml of 70% ethanol and centrifuge at 12,000 rpm for 5 minutes.
-
Air-dry the pellet and resuspend the genomic DNA in 50 µl of nuclease-free water.
-
Quantify the DNA using a spectrophotometer and store it at -20°C.
PCR for Detection of the pks Island
This protocol is for the amplification of the clbB gene, a key component of the pks island.[13][18]
Materials:
-
Extracted genomic DNA from E. coli
-
Nuclease-free water
-
2x PCR Master Mix (containing Taq polymerase, dNTPs, MgCl2, and reaction buffer)
-
Forward Primer (clbB-F): 5'-GATTTGGATACTGGCGATAACCG-3'[18]
-
Reverse Primer (clbB-R): 5'-CCATTTCCGTTTGAGCACAC-3'[18]
-
Thermocycler
-
Agarose (B213101) gel electrophoresis system
PCR Reaction Setup (20 µl total volume):
| Component | Volume | Final Concentration |
| 2x PCR Master Mix | 10 µl | 1x |
| Forward Primer (10 µM) | 0.6 µl | 0.3 µM |
| Reverse Primer (10 µM) | 0.6 µl | 0.3 µM |
| Genomic DNA (10-50 ng) | 1 µl | 0.5-2.5 ng/µl |
| Nuclease-free water | 7.8 µl | - |
PCR Cycling Conditions:
| Step | Temperature | Duration | Cycles |
| Initial Denaturation | 95°C | 10 minutes | 1 |
| Denaturation | 95°C | 45 seconds | 30 |
| Annealing | 54°C | 45 seconds | |
| Extension | 72°C | 1 minute | |
| Final Extension | 72°C | 7 minutes | 1 |
Analysis of PCR Products:
-
Run the PCR products on a 1.5% agarose gel stained with a DNA intercalating dye.
-
Visualize the DNA bands under UV light. The expected product size for the clbB gene with the specified primers is approximately 283 bp.[13]
-
Include a positive control (DNA from a known pks+ E. coli strain) and a negative control (nuclease-free water instead of DNA template) in each PCR run.
Experimental Workflow
The following diagram illustrates the workflow for the PCR-based detection of pks+ E. coli.
Caption: Workflow for PCR-based detection of pks+ E. coli.
References
- 1. researchgate.net [researchgate.net]
- 2. The synthesis of the novel Escherichia coli toxin—this compound and its mechanisms of tumorigenesis of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the acquisition of the pks island and production of this compound in the Escherichia coli population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current understandings of this compound regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro genotoxicity analyses of this compound-producing E. coli isolated from a Japanese colorectal cancer patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound-induced genotoxicity and colorectal cancer exacerbation critically depends on adhesin-mediated epithelial binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Prevalence and implications of pKs-positive Escherichia coli in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prevalence and association of pks+ Escherichia coli with colorectal cancer in patients at the University Malaya Medical Centre, Malaysia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Prevalence of pks-positive Escherichia coli in Japanese patients with or without colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. plantpathologyjournal.com [plantpathologyjournal.com]
- 15. DNA Extraction from E.coli [vlab.andcollege.du.ac.in]
- 16. youtube.com [youtube.com]
- 17. ocw.ehu.eus [ocw.ehu.eus]
- 18. journals.asm.org [journals.asm.org]
Application Note: LC-MS/MS Analysis of Colibactin-DNA Adducts
Abstract
Colibactin, a genotoxic secondary metabolite produced by certain gut bacteria, including Escherichia coli, has been implicated in the development of colorectal cancer.[1][2] Due to its high reactivity and instability, direct detection of this compound is challenging.[1] A robust strategy for assessing this compound exposure and its biological effects is the identification and quantification of its covalent adducts with DNA. This application note provides a detailed protocol for the analysis of this compound-DNA adducts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology covers co-incubation of DNA with this compound-producing bacteria, DNA isolation, enzymatic hydrolysis to constituent nucleosides, and subsequent analysis by high-resolution LC-MS/MS. This approach is critical for researchers in microbiology, oncology, and drug development investigating the mechanisms of microbial-induced carcinogenesis and for the discovery of potential biomarkers.
Introduction
The human gut microbiome plays a crucial role in health and disease. Certain strains of E. coli harboring the pks gene cluster produce this compound, a genotoxin that induces DNA double-strand breaks and interstrand cross-links (ICLs) in host cells.[3][4] The instability of this compound has hindered its isolation and structural elucidation, prompting a focus on characterizing its stable DNA adducts as a proxy for its activity.[1][5] The primary mechanism of this compound-induced genotoxicity involves the alkylation of adenine (B156593) residues in DNA, specifically at the N3 position, mediated by its two electrophilic cyclopropane (B1198618) "warheads".[1][3][4] This leads to the formation of mono- and bis-adenine adducts, with a preference for AT-rich sequences.[3]
LC-MS/MS has emerged as the definitive tool for the sensitive and specific detection of these adducts. This document outlines a comprehensive workflow, from sample preparation to data acquisition and analysis, for the study of this compound-DNA adducts.
Experimental Workflow
The overall experimental workflow for the analysis of this compound-DNA adducts is depicted below. This process begins with the exposure of DNA to this compound-producing E. coli, followed by DNA purification, enzymatic digestion into individual nucleosides, and finally, detection and characterization of the adducted nucleosides by LC-MS/MS.
Figure 1: Experimental workflow for the LC-MS/MS analysis of this compound-DNA adducts.
Materials and Reagents
-
Bacterial Strains: pks+ E. coli (e.g., BW25113 BACpks) and pks- E. coli (negative control).
-
DNA: Linearized plasmid DNA (e.g., pUC19) or genomic DNA from cell cultures or tissues.
-
Media: M9 minimal medium or other appropriate bacterial culture medium.
-
Enzymes: Nucleoside Digestion Mix (e.g., from New England Biolabs).
-
Solvents: LC-MS grade water, acetonitrile, methanol (B129727), and formic acid.
-
Chemicals: Standard DNA nucleosides (dA, dG, dC, dT) for calibration.
Detailed Protocols
Co-incubation of DNA with E. coli
This protocol is adapted from methodologies described for inducing this compound-DNA adducts in vitro.[2]
-
Culture pks+ and pks- E. coli strains overnight in appropriate medium.
-
Inoculate fresh M9 medium with the overnight culture and grow to a specified optical density (e.g., OD600 of ~1.0).
-
Add linearized plasmid DNA (e.g., pUC19) to the bacterial cultures. A typical concentration is in the µg range per mL of culture.
-
Incubate the mixture for 4-5 hours at 37°C with shaking. This allows the bacteria to produce this compound, which then reacts with the added DNA.
-
After incubation, pellet the bacteria by centrifugation. The supernatant containing the DNA is collected for subsequent purification.
DNA Isolation and Purification
-
Isolate the DNA from the supernatant using a standard DNA purification kit (e.g., phenol-chloroform extraction followed by ethanol (B145695) precipitation or a commercial kit).
-
Wash the purified DNA pellet with 70% ethanol to remove residual salts.
-
Resuspend the purified DNA in nuclease-free water.
-
Quantify the DNA concentration using a spectrophotometer (e.g., NanoDrop).
Enzymatic Digestion of DNA to Nucleosides
-
To the purified DNA sample, add the Nucleoside Digestion Mix.[2]
-
Incubate the reaction at 37°C for a minimum of 2 hours to ensure complete digestion of the DNA into its constituent nucleosides.
-
After digestion, the sample is ready for LC-MS/MS analysis. If necessary, samples can be stored at -20°C.
LC-MS/MS Analysis
The following are general parameters for the LC-MS/MS analysis, which should be optimized for the specific instrumentation used.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column suitable for nucleoside analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the polar nucleosides and the more hydrophobic adducts.
-
Flow Rate: Appropriate for the column dimensions (e.g., 200-400 µL/min).
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Positive ion mode Electrospray Ionization (ESI+).
-
MS Scan Mode: Full scan with high resolution (e.g., >60,000) to determine the accurate mass of the adducts. A typical scan range would be m/z 150-1100.[1]
-
Data-Dependent Acquisition: Use a data-dependent MS/MS or MS3 approach to trigger fragmentation of ions of interest.[4][6]
-
Fragmentation: Higher-energy collisional dissociation (HCD) is commonly used.[1] Collision energies may range from 20-50 eV.[1]
-
Inclusion List: A list of theoretical m/z values for expected this compound-DNA adducts can be used to enhance detection.
-
Data Analysis and Results
The primary goal of the data analysis is to identify and characterize the this compound-DNA adducts based on their accurate mass and fragmentation patterns.
Identified this compound-DNA Adducts
Several key adenine adducts of this compound have been characterized. The analysis of high-resolution mass spectrometry data allows for the determination of their elemental composition. Tandem MS (MS/MS) provides structural information through characteristic fragmentation patterns, such as the neutral loss of the deoxyribose moiety or the adenine base.[4][6]
| Adduct Type | Molecular Formula | Observed [M+H]+ (m/z) | Key Characteristics | References |
| Mono-adenine Adduct 1 | C₂₃H₂₅N₉O₅S | 540.1772 | One of two stereoisomeric mono-adducts detected in HeLa cells and mice.[4] Arises from the degradation of a larger initial adduct. | [4] |
| Mono-adenine Adduct 2 | C₂₃H₂₅N₉O₅S | 540.1772 | Stereoisomer of Adduct 1 with a shared fragmentation spectrum. | [4] |
| Bis-adenine Adduct | C₃₇H₃₈N₈O₉S₂ | Not specified in provided context | Represents the DNA interstrand cross-link formed by this compound.[1] | [1] |
| Hydrated Bis-adenine Adduct | Not specified in provided context | Not specified in provided context | A hydrated form of the bis-adenine adduct also detected in cells.[1] | [1] |
Note: The exact m/z values can vary slightly based on instrumentation and calibration.
This compound-Induced DNA Alkylation Pathway
This compound's genotoxicity stems from its ability to alkylate DNA, primarily at adenine residues. The molecule contains two electrophilic cyclopropane rings that act as "warheads." These rings can be attacked by nucleophilic sites on the DNA bases, leading to the formation of covalent adducts. This process can result in either a mono-adduct, where one warhead reacts, or an interstrand cross-link, where both warheads react with adenines on opposite DNA strands.
Figure 2: Simplified pathway of this compound-induced DNA alkylation.
Conclusion
The LC-MS/MS methodology detailed in this application note provides a sensitive and specific approach for the detection and characterization of this compound-DNA adducts. By focusing on these stable biomarkers, researchers can effectively study the genotoxic effects of this compound in various biological systems, from in vitro DNA assays to cell culture and animal models.[4][7] This analytical strategy is invaluable for elucidating the role of gut microbiota in carcinogenesis and for the development of potential preventative or therapeutic interventions. The identification of these adducts in biological samples can also serve as a valuable biomarker for exposure to this compound-producing bacteria.[8]
References
- 1. Structure elucidation of this compound and its DNA cross-links - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Natural this compound–Nucleobase Adducts by Tandem Mass Spectrometry and Isotopic Labeling. Support for DNA Alkylation by Cyclopropane Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The specificity and structure of DNA crosslinking by the gut bacterial genotoxin this compound | bioRxiv [biorxiv.org]
- 4. The human gut bacterial genotoxin this compound alkylates DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and bioactivity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. sciencedaily.com [sciencedaily.com]
- 8. The human gut bacterial genotoxin this compound alkylates DNA | Society for Mucosal Immunology [socmucimm.org]
Application Notes and Protocols for the Indirect Extraction and Analysis of Colibactin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colibactin, a genotoxic secondary metabolite produced by certain strains of Escherichia coli and other gut bacteria, has garnered significant interest due to its association with colorectal cancer.[1][2] The intricate structure of this compound, featuring two electrophilic cyclopropane (B1198618) "warheads," enables it to alkylate DNA, leading to interstrand cross-links and chromosomal instability.[3] However, the inherent instability of the mature this compound molecule presents a substantial challenge for its direct isolation and purification from bacterial cultures.[1][4][5]
These application notes provide a comprehensive overview of the current protocols used to study this compound, focusing on indirect methods of extraction, quantification of a stable surrogate, and characterization of its genotoxic activity. Additionally, this document outlines a protocol for the enrichment of this compound precursors from genetically engineered bacterial strains.
I. Optimizing this compound Production in E. coli
The production of this compound is intricately regulated by environmental factors, most notably oxygen concentration.[6][7][8][9] To maximize the yield of this compound or its byproducts for downstream analysis, it is crucial to culture the producing E. coli strains under specific conditions.
Protocol 1: Culturing E. coli for Enhanced this compound Production
This protocol is designed to create an environment conducive to the expression of the clb gene cluster, which is responsible for this compound biosynthesis.
Materials:
-
This compound-producing E. coli strain (e.g., SP15)
-
Luria-Bertani (LB) broth
-
Anaerobic chamber or incubator with controlled oxygen levels
-
Shaking incubator
-
Spectrophotometer
Procedure:
-
Starter Culture: Inoculate a single colony of the this compound-producing E. coli strain into 5 mL of LB broth. Incubate overnight at 37°C with shaking.
-
Subculture: The following day, dilute the overnight culture into fresh LB broth to a starting optical density at 600 nm (OD₆₀₀) of 0.05.
-
Low-Oxygen Incubation: Place the culture in a shaking incubator at 37°C with the oxygen concentration maintained at less than 1%.[6][7][8] This is a critical step, as this compound production is highest under low-oxygen conditions.[6][7][8][9]
-
Growth Monitoring: Monitor the bacterial growth by measuring the OD₆₀₀ periodically.
-
Harvesting: For analysis of the stable byproduct N-myristoyl-D-AsnOH (C14-Asn), harvest the culture supernatant after approximately 3.5 hours of incubation.[6][8][9] For genotoxicity assays, the bacteria can be used to infect eukaryotic cells at the desired multiplicity of infection (MOI).
II. Extraction and Quantification of a Stable this compound Byproduct
Due to the instability of mature this compound, a common and reliable method for quantifying its production is to measure the levels of a stable biosynthetic byproduct, N-myristoyl-D-AsnOH (C14-Asn).[6][7][8] This molecule is released during the final step of this compound synthesis.
Protocol 2: Solid-Phase Extraction and Quantification of N-myristoyl-D-AsnOH (C14-Asn)
This protocol details the extraction of C14-Asn from bacterial culture supernatant and its subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Bacterial culture supernatant (from Protocol 1)
-
0.22 µm PVDF filters
-
Solid-phase extraction (SPE) plates (e.g., OASIS HLB)
-
Nitrogen gas supply
-
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system
Procedure:
-
Supernatant Preparation: Centrifuge the bacterial culture at 5,000 x g to pellet the cells. Filter the supernatant through a 0.22 µm PVDF filter.[6][7][8] The filtered supernatant can be stored at -80°C.
-
Solid-Phase Extraction:
-
Sample Concentration: Evaporate the methanol eluate under a stream of nitrogen gas. Resuspend the dried extract in a small volume of methanol.[7]
-
LC-MS/MS Analysis: Analyze the resuspended sample using an in-house quantification assay by HPLC-MS/MS to determine the concentration of C14-Asn.[7]
Data Presentation:
| Oxygen Concentration (%) | Mean C14-Asn Production (Arbitrary Units) | Standard Deviation |
| <1 | High | Varies |
| 5 | Moderate | Varies |
| 13 | Low/Background | Varies |
| 21 | Low/Background | Varies |
Note: The actual values will depend on the specific E. coli strain and experimental conditions. This table illustrates the expected trend of highest production at low oxygen levels.[6][7][8][9]
III. Assessing the Genotoxic Activity of this compound
The hallmark of this compound is its genotoxicity. Therefore, assays that measure DNA damage in eukaryotic cells are a primary method for detecting and quantifying this compound's biological activity.
Protocol 3: In-Cell Western Assay for γ-H2AX Detection
This protocol describes a method to quantify DNA double-strand breaks by measuring the phosphorylation of histone H2AX (γ-H2AX), a sensitive marker of DNA damage.[10]
Materials:
-
HeLa cells or other suitable eukaryotic cell line
-
96-well plates
-
This compound-producing E. coli (from Protocol 1)
-
Non-producing E. coli (negative control)
-
Phosphate-buffered saline (PBS)
-
Triton X-100
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
Primary antibody against γ-H2AX
-
Infrared dye-conjugated secondary antibody
-
DNA stain (e.g., TO-PRO-3)
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Bacterial Infection: Infect the HeLa cells with the this compound-producing E. coli and a non-producing control strain at various multiplicities of infection (MOI).[10]
-
Co-incubation: Co-incubate the bacteria and cells for a short period (e.g., 4 hours).
-
Fixation and Permeabilization: Wash the cells with PBS, then fix with formaldehyde and permeabilize with Triton X-100.
-
Immunostaining:
-
Block non-specific binding sites with blocking buffer.
-
Incubate with the primary anti-γ-H2AX antibody.
-
Wash and incubate with the infrared dye-conjugated secondary antibody and a DNA stain.
-
-
Imaging and Quantification: Scan the plate using an infrared imaging system. The genotoxicity is expressed as the γ-H2AX fold induction, which is the normalized fluorescence of γ-H2AX relative to the non-infected control cells.[10]
Data Presentation:
| Bacterial Strain | MOI | γ-H2AX Fold Induction |
| Non-producing E. coli | 25 | ~1 |
| This compound-producing E. coli | 25 | 5-7 |
| Non-producing E. coli | 100 | ~1 |
| This compound-producing E. coli | 100 | >7 |
Note: This table presents typical results, showing a dose-dependent increase in DNA damage with this compound-producing bacteria.[10]
IV. Enrichment of this compound Precursors
To circumvent the instability of mature this compound, researchers have turned to the isolation of its biosynthetic intermediates, or "precolibactins," from genetically modified E. coli strains. A common strategy is to delete the clbP gene, which encodes a periplasmic peptidase required for the final maturation step of this compound.[11]
Protocol 4: Extraction of Precolibactins from a ΔclbP Mutant
This protocol describes the extraction of precolibactins that accumulate in the periplasm of a clbP deletion mutant.
Materials:
-
E. coli strain with a deletion in the clbP gene (ΔclbP)
-
Large-scale culture flasks
-
Centrifuge
-
Organic solvent (e.g., ethyl acetate)
-
Rotary evaporator
-
Chromatography system (e.g., HPLC)
Procedure:
-
Large-Scale Culture: Grow the ΔclbP mutant strain in large volumes of LB broth under conditions that promote clb expression (as in Protocol 1).
-
Cell Harvesting: Pellet the bacterial cells by centrifugation.
-
Organic Extraction: Resuspend the cell pellet and perform a whole-culture organic extraction using a solvent such as ethyl acetate.
-
Concentration: Concentrate the organic extract using a rotary evaporator.
-
Chromatographic Purification: Subject the concentrated extract to chromatographic techniques, such as HPLC, to purify the accumulated precolibactins. The fractions can be analyzed by mass spectrometry to identify the desired intermediates.
Visualizing Key Pathways and Workflows
To aid in the understanding of the complex processes involved in this compound research, the following diagrams illustrate the biosynthetic pathway and experimental workflows.
Caption: Overview of the this compound biosynthesis and export pathway.
References
- 1. Structure and bioactivity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathogenic Escherichia coli - Wikipedia [en.wikipedia.org]
- 3. Current understandings of this compound regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis of the novel Escherichia coli toxin—this compound and its mechanisms of tumorigenesis of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The synthesis of the novel Escherichia coli toxin—this compound and its mechanisms of tumorigenesis of colorectal cancer [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Oxygen concentration modulates this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of this compound-associated Genotoxicity in HeLa Cells by In Cell Western (ICW) Using γ-H2AX as a Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Application Notes and Protocols for In Vitro Assays of Colibactin Genotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Colibactin is a genotoxic secondary metabolite produced by certain strains of gut bacteria, notably Escherichia coli harboring the polyketide synthase (pks) genomic island. This complex small molecule has been implicated in the development of colorectal cancer (CRC) due to its ability to induce DNA double-strand breaks (DSBs) and interstrand cross-links (ICLs) in host epithelial cells.[1][2][3] Accurate and reproducible assessment of this compound's genotoxic potential is crucial for understanding its role in carcinogenesis and for the development of potential therapeutic interventions.
These application notes provide an overview and detailed protocols for several key in vitro assays used to quantify the genotoxicity of this compound, whether produced by live bacteria or as a purified compound.
Key In Vitro Genotoxicity Assays
A multi-faceted approach is recommended to comprehensively evaluate this compound's genotoxic activity. The primary assays employed are:
-
γ-H2AX Foci Formation Assay: A sensitive and early marker for DNA double-strand breaks.[4][5]
-
Neutral Comet Assay: A single-cell gel electrophoresis technique to visualize and quantify DNA DSBs.[6][7]
-
Micronucleus Assay: An assay to detect chromosomal damage and instability resulting from DNA damage.[1][2]
-
DNA Interstrand Cross-link (ICL) Assay: Specialized methods to detect the formation of ICLs, a key lesion induced by this compound.[3][5]
-
Plasmid DNA Scission Assay: A cell-free assay to demonstrate direct DNA cleavage activity.[6][8]
Data Presentation: Summary of Quantitative Genotoxicity Data
The following tables summarize quantitative data from various studies to provide a reference for expected outcomes.
Table 1: γ-H2AX Induction by this compound-Producing E. coli
| Cell Line | E. coli Strain | Multiplicity of Infection (MOI) | Exposure Time | Fold Induction of γ-H2AX | Reference |
| HeLa | pks⁺ E. coli | 25 | 4 hours | 5 to 7 (Genotoxic Index) | [4] |
| Caco-2 | pks⁺ E. coli (NC101) | 50 | 4 hours | Significant increase vs. pks⁻ | [9] |
| CHO AA8 | clb⁺ E. coli | Not specified | Not specified | Significant increase vs. clb⁻ | [1][2] |
| HT-29 | pks⁺ E. coli (11G5) | 100 | 6 hours | Increased levels vs. ΔclbQ | [10] |
Table 2: Micronucleus Formation Induced by this compound-Producing E. coli
| Cell Line | E. coli Strain | Observation | Reference |
| CHO AA8 | clb⁺ E. coli | 4-6 times higher frequency of micronucleated cells compared to clb⁻ strain. | [1][2] |
| HAP1 FANCD2-knockout | clb⁺ E. coli | Significantly higher frequency of micronucleated cells compared to wild-type HAP1. | [11] |
Table 3: DNA Damage Measured by Neutral Comet Assay
| Cell Line | Treatment | Observation (Tail Moment) | Reference |
| HeLa | 50 nM this compound-645 | Concentration-dependent increase in tail moment. | [6][12] |
| HeLa | Wild-type clb⁺ E. coli | Significant increase in tail moment compared to control. | [6][12] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
γ-H2AX Foci Formation Assay (Immunofluorescence)
This protocol is adapted for a 96-well plate format, suitable for high-content screening.
Materials:
-
HeLa cells (or other suitable cell line, e.g., Caco-2, HT-29)
-
Black, clear-bottom 96-well tissue culture plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
pks⁺ E. coli and isogenic pks⁻ control strain
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-γ-H2AX (phospho S139)
-
Secondary antibody: Goat anti-Rabbit IgG, Alexa Fluor 488-conjugated
-
DAPI solution (1 µg/mL)
-
Gentamicin
Procedure:
-
Cell Seeding: Seed 1.5 x 10⁴ HeLa cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.[4]
-
Bacterial Culture: Culture pks⁺ and pks⁻ E. coli strains overnight in LB broth. The next day, sub-culture bacteria in cell culture medium for 4 hours.[9]
-
Infection: Remove culture medium from HeLa cells. Infect cells with bacterial strains at a Multiplicity of Infection (MOI) of 25-100. Include uninfected cells as a negative control.
-
Co-incubation: Incubate the plate for 4 hours at 37°C, 5% CO₂.[4][6]
-
Washing and Antibiotic Treatment: Carefully wash the cells three times with pre-warmed PBS to remove the majority of bacteria. Add fresh culture medium containing 200 µg/mL gentamicin to kill remaining extracellular bacteria.[4]
-
Recovery: Incubate the cells for an additional 3 hours (or longer, up to 24h) to allow for the DNA damage response to fully develop.[4][10]
-
Fixation: Wash cells once with PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash twice with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash twice with PBS. Add Blocking Buffer and incubate for 1 hour at room temperature.
-
Primary Antibody: Remove blocking buffer and add primary anti-γ-H2AX antibody diluted in antibody dilution buffer (e.g., 1% BSA in PBS). Incubate overnight at 4°C.
-
Secondary Antibody: Wash three times with PBS. Add fluorescently-labeled secondary antibody diluted in antibody dilution buffer. Incubate for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash three times with PBS. Add DAPI solution and incubate for 5 minutes.
-
Imaging: Wash twice with PBS and leave the final wash in the wells. Image the plate using a high-content imager or fluorescence microscope.
-
Analysis: Use image analysis software to identify nuclei (DAPI channel) and quantify the number and intensity of γ-H2AX foci (Alexa Fluor 488 channel) per nucleus.
Neutral Comet Assay (Single-Cell Gel Electrophoresis)
This assay detects DNA double-strand breaks at the level of individual cells.
Materials:
-
Comet assay slides (Trevigen or similar)
-
Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Low Melting Point (LMP) Agarose
-
Neutral Electrophoresis Buffer (100 mM Tris, 300 mM Sodium Acetate, pH 9.0)
-
DNA stain (e.g., SYBR Gold or SYBR Green)
Procedure:
-
Cell Treatment: Expose cells (e.g., HeLa) in suspension or from a monolayer to this compound-producing bacteria or purified this compound for 4 hours.[6]
-
Cell Harvesting: Harvest approximately 1 x 10⁵ cells. If using adherent cells, trypsinize and neutralize, then wash with ice-cold PBS.
-
Embedding in Agarose: Resuspend the cell pellet in ice-cold PBS. Mix the cell suspension with molten LMP Agarose (at 37°C) at a 1:10 ratio (v/v).
-
Slide Preparation: Immediately pipette 75 µL of the cell/agarose mixture onto a comet assay slide. Allow to solidify on a cold plate for 10 minutes.
-
Lysis: Immerse the slides in pre-chilled Lysis Solution and incubate for at least 1 hour at 4°C.
-
Electrophoresis: Gently remove slides from the lysis solution and place them in a horizontal electrophoresis tank. Fill the tank with fresh, cold Neutral Electrophoresis Buffer until the slides are covered. Let the slides sit for 30 minutes.
-
Run Electrophoresis: Apply voltage (typically ~1 V/cm) for 20-40 minutes. Keep the tank on ice or in a cold room.
-
Staining: Gently remove the slides, dip them in neutralization buffer (0.4 M Tris, pH 7.5), and then stain with a DNA dye.
-
Imaging and Analysis: Visualize slides using a fluorescence microscope. Capture images of at least 50 randomly selected cells per sample.[12] Use comet scoring software (e.g., OpenComet) to measure the "tail moment," defined as the product of the tail length and the fraction of DNA in the tail.[7][12]
In Vitro Micronucleus Assay
This assay measures chromosomal damage by quantifying micronuclei (MN), which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division.
Materials:
-
CHO AA8 or HAP1 cells
-
Cytochalasin B (to block cytokinesis)
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., Methanol:Acetic Acid, 3:1)
-
Giemsa stain or a fluorescent DNA dye (e.g., DAPI)
Procedure:
-
Cell Treatment: Seed cells and allow them to attach. Expose cells to this compound-producing bacteria for 4 hours.[11]
-
Recovery and Cytokinesis Block: Wash cells to remove bacteria and add fresh medium containing gentamicin. After a recovery period, add Cytochalasin B to the culture medium to a final concentration of 3-6 µg/mL. The total culture time should allow for 1.5-2 normal cell cycles to pass.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Hypotonic Treatment: Centrifuge the cells, remove the supernatant, and resuspend the pellet in a pre-warmed hypotonic KCl solution. Incubate for 5-10 minutes at 37°C.
-
Fixation: Add a few drops of fresh, ice-cold fixative, mix gently, and then centrifuge. Remove the supernatant and resuspend in 5 mL of fixative. Repeat the fixation step two more times.
-
Slide Preparation: Drop the cell suspension onto clean microscope slides and allow them to air dry.
-
Staining: Stain the slides with Giemsa or a fluorescent dye.
-
Scoring: Under a microscope, score at least 1000 binucleated cells per treatment group for the presence of micronuclei. The frequency of micronucleated cells is the primary endpoint.[11]
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. In vitro genotoxicity analyses of this compound-producing E. coli isolated from a Japanese colorectal cancer patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and bioactivity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of this compound-associated Genotoxicity in HeLa Cells by In Cell Western (ICW) Using γ-H2AX as a Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The this compound Genotoxin Generates DNA Interstrand Cross-Links in Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macrocyclic this compound induces DNA double-strand breaks via copper-mediated oxidative cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Oligosaccharides increase the genotoxic effect of this compound produced by pks+ Escherichia coli strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. DNA cross-link repair deficiency enhances human cell sensitivity to this compound-induced genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays of Colibactin-Induced DNA Damage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colibactin, a genotoxin produced by certain strains of gut bacteria, notably Escherichia coli of the B2 phylogroup, is implicated in the development of colorectal cancer (CRC).[1][2] This complex secondary metabolite induces DNA damage in host eukaryotic cells, primarily by creating DNA interstrand cross-links (ICLs) and double-strand breaks (DSBs).[3][4] this compound's electrophilic cyclopropane (B1198618) rings are believed to alkylate DNA, with a preference for adenine-rich motifs.[2][5] The resulting DNA lesions trigger a robust DNA Damage Response (DDR), activating multiple repair pathways and leading to cell-cycle arrest, senescence, or apoptosis.[1][3][6] Understanding and quantifying this damage is critical for elucidating the mechanisms of this compound-induced carcinogenesis and for the development of potential therapeutic interventions.
These application notes provide detailed protocols for several key cell-based assays used to detect and quantify this compound-induced DNA damage.
Detection of DNA Double-Strand Breaks by Immunofluorescence
One of the earliest cellular responses to DSBs is the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX.[6] This is accompanied by the recruitment of mediator proteins like p53 binding protein 1 (53BP1) to the damage site.[3] Visualizing the co-localization of γH2AX and 53BP1 foci via immunofluorescence is a standard method for identifying DSB induction.
Experimental Protocol
-
Cell Culture and Treatment:
-
Seed human cell lines (e.g., HeLa, Caco-2) onto glass coverslips in a 24-well plate and culture to appropriate confluency.
-
For bacterial infection, co-culture cells with pks+ E. coli (this compound-producing) or a pks- isogenic mutant (control) for 3-4 hours. A Multiplicity of Infection (MOI) of 20 to 300 is commonly used.[7][8]
-
Alternatively, treat cells with purified this compound metabolites (e.g., this compound-645 at 50 nM) for 4 hours.[3][9] Include a DMSO solvent control.
-
-
Immunostaining:
-
After treatment, wash cells twice with Phosphate Buffered Saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Incubate with primary antibodies (e.g., anti-γH2AX and anti-53BP1) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with corresponding fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
-
Imaging and Analysis:
-
Mount coverslips onto microscope slides.
-
Visualize foci using a fluorescence microscope. The formation and co-localization of distinct green (γH2AX) and red (53BP1) foci within the blue nucleus indicate DSBs.[3][10]
-
Quantify the number of foci per cell using image analysis software. A significant increase in foci in treated cells compared to controls indicates this compound-induced DSBs.
-
Experimental Workflow for this compound Damage Assays
Caption: General workflow for studying this compound-induced DNA damage.
Quantification of DNA Double-Strand Breaks by Neutral Comet Assay
The neutral comet assay, or single-cell gel electrophoresis, is a sensitive method for quantifying DNA DSBs in individual cells.[9] Under neutral pH conditions, damaged DNA containing breaks migrates out of the nucleus during electrophoresis, forming a "comet tail." The intensity and length of this tail relative to the head are proportional to the amount of DNA damage.
Experimental Protocol
-
Cell Preparation:
-
Treat cells as described in Protocol 1.
-
After treatment, harvest cells by trypsinization and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
-
Slide Preparation and Lysis:
-
Mix the cell suspension with low-melting-point agarose (B213101) and pipette onto a comet slide. Allow to solidify.
-
Immerse slides in a cold lysis solution (containing high salt and detergents) overnight at 4°C to remove cell membranes and proteins, leaving behind nucleoids.
-
-
Electrophoresis:
-
Place the slides in a horizontal electrophoresis tank filled with neutral electrophoresis buffer (pH ~8.0).
-
Perform electrophoresis at a low voltage (e.g., 20-25 V) for 20-40 minutes.
-
-
Staining and Visualization:
-
Gently remove the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).
-
Visualize comets using a fluorescence microscope.
-
-
Data Analysis:
Summary of Quantitative Data from Comet Assays
| Cell Line | Treatment Condition | Duration | Measured Outcome (Tail Moment) | Reference |
| HeLa | This compound-645 (13) at 10, 25, 50 nM | 4 hours | Dose-dependent increase in tail moment | [9][10] |
| HeLa | pks+ E. coli CFT073 infection | 4 hours | Significant increase in tail moment vs. control | [9][10] |
| HeLa | This compound-645 (50 nM) + EDTA (2.5 mM) | 4 hours | Tail moment reduced (chelator effect) | [9][10] |
| HeLa | This compound-645 (50 nM) + BCS (2 mM) | 4 hours | Tail moment significantly reduced (copper-chelator effect) | [9][10] |
Measurement of DNA Interstrand Cross-links (ICL)
This compound's primary mode of action is the formation of ICLs.[4] A fluorescence-based assay can detect these cross-links by measuring the ability of genomic DNA to rapidly renature after heat denaturation. Covalently linked strands serve as nucleation points for rapid reannealing, whereas non-cross-linked strands remain denatured.[6]
Experimental Protocol
-
Cell Treatment and DNA Isolation:
-
Infect HeLa cells with pks+ E. coli or control strains for 4 hours.[6]
-
Isolate genomic DNA from the cells using a standard DNA extraction kit.
-
-
Fluorescence Renaturation Assay:
-
Dilute genomic DNA to a consistent concentration in a suitable buffer.
-
Add a dsDNA-intercalating fluorescent dye (e.g., ethidium bromide).
-
Measure the initial fluorescence (F_initial), which corresponds to 100% double-stranded DNA.
-
Heat the samples to 95°C for 5-10 minutes to denature the DNA.
-
Rapidly cool the samples on ice (less than 1 minute). This prevents reannealing of non-cross-linked strands.
-
Measure the final fluorescence (F_final).
-
-
Data Analysis:
-
Calculate the percentage of DNA renaturation as: (F_final / F_initial) * 100.
-
A higher percentage of renaturation in samples from pks+ E. coli-treated cells compared to controls indicates the presence of ICLs.[4] DNA treated with known cross-linking agents like cisplatin (B142131) can be used as a positive control.[6]
-
Assessment of Genotoxicity and Cytotoxicity
The chromosomal damage and proliferation arrest caused by this compound can be quantified using micronucleus and cell viability assays, particularly in cell lines deficient in DNA repair pathways like the Fanconi Anemia pathway (e.g., FANCD2-deficient cells), which are hypersensitive to ICLs.[8]
Experimental Protocols
A. Micronucleus (MN) Assay
-
Cell Culture and Infection: Seed wild-type (e.g., HAP1) and DNA repair-deficient (e.g., HAP1 FANCD2-knockout) cells.
-
Infect cells with clb+ E. coli at various MOIs (e.g., 30 to 1000) for a set period.[8]
-
Recovery and Cytokinesis Block: Wash away bacteria and culture the cells for a recovery period (e.g., 24-48 hours) in the presence of cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Staining and Analysis: Fix and stain the cells with a DNA dye. Score the frequency of micronuclei (small, separate nuclei containing chromosome fragments or whole chromosomes) in binucleated cells. A higher frequency in FANCD2-deficient cells compared to wild-type confirms the role of ICLs in this compound's genotoxicity.[8]
B. Cell Viability (XTT) Assay
-
Cell Seeding and Infection: Seed wild-type and FANCD2-deficient cells in a 96-well plate.
-
Infect with clb+ E. coli at increasing MOIs.[8]
-
Viability Measurement: After infection and a recovery period, add XTT reagent to the wells. Metabolically active (viable) cells will reduce the XTT tetrazolium salt to a colored formazan (B1609692) product.
-
Analysis: Measure the absorbance at the appropriate wavelength. Calculate cell viability as a percentage relative to uninfected control cells. Increased sensitivity (lower viability) in FANCD2-deficient cells points to ICL-induced cytotoxicity.[8]
Summary of Quantitative Cytotoxicity Data
| Cell Line | Bacterial Strain | MOI | % Cell Viability | Reference |
| HAP1 (Wild-Type) | clb+ E. coli #50 | 300 | 42% | [8] |
| HAP1 (FANCD2-KO) | clb+ E. coli #50 | 300 | 21% | [8] |
| HAP1 (Wild-Type) | clb+ E. coli #50 | 30 | >50% | [8] |
| HAP1 (FANCD2-KO) | clb+ E. coli #50 | 30 | ~40% | [8] |
This compound-Induced DNA Damage Response Pathway
Caption: this compound damage activates DDR pathways leading to cellular responses.
References
- 1. This compound leads to a bacteria-specific mutation pattern and self-inflicted DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Macrocyclic this compound induces DNA double-strand breaks via copper-mediated oxidative cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. The this compound Genotoxin Generates DNA Interstrand Cross-Links in Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. DNA cross-link repair deficiency enhances human cell sensitivity to this compound-induced genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Detecting Colibactin-Induced DNA Cross-Links Using the Comet Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colibactin, a genotoxic secondary metabolite produced by certain strains of gut bacteria, including Escherichia coli, has been implicated in the development of colorectal cancer.[1] Its carcinogenic potential stems from its ability to induce DNA damage in host cells, primarily through the formation of DNA interstrand cross-links (ICLs).[2] ICLs are highly cytotoxic lesions that covalently link the two strands of the DNA double helix, thereby blocking essential cellular processes such as replication and transcription.[3] The modified alkaline single-cell gel electrophoresis (SCGE), or comet assay, is a sensitive and reliable method for the detection and quantification of DNA ICLs.[3]
These application notes provide a detailed protocol for the modified alkaline comet assay to specifically detect this compound-induced DNA ICLs. Additionally, we present an overview of the cellular response to this form of DNA damage and provide illustrative data on the genotoxic effects of this compound.
Principle of the Modified Comet Assay for DNA Cross-Link Detection
The standard alkaline comet assay is designed to detect DNA single- and double-strand breaks. In this assay, cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis at high pH. Damaged DNA, containing breaks, relaxes and migrates out of the nucleus, forming a "comet" tail, while undamaged DNA remains in the nucleus (the "head"). The intensity and length of the comet tail are proportional to the amount of DNA damage.
To detect ICLs, the standard protocol is modified by incorporating a step that induces a known number of single-strand breaks, typically through exposure to a fixed dose of ionizing radiation (e.g., X-rays or gamma rays) or a chemical agent like hydrogen peroxide.[3] In cells with ICLs, the covalent cross-links between the DNA strands restrict the migration of the induced DNA fragments during electrophoresis. This results in a smaller comet tail compared to control cells (irradiated but not treated with the cross-linking agent). The reduction in the comet tail moment or tail intensity is proportional to the frequency of ICLs.
Data Presentation
The following tables summarize quantitative data related to this compound-induced DNA damage. Table 1 provides illustrative data from a study using a synthetic this compound analog, demonstrating the dose-dependent increase in DNA damage as measured by the percentage of cells with γH2AX foci, a marker for DNA double-strand breaks that can arise from ICL repair. Table 2 presents example comet assay data for a known cross-linking agent to illustrate the expected results.
Table 1: DNA Damage Induced by a Synthetic this compound Analog (this compound 742) in Intestinal Epithelial Cells (IEC-6) [4]
| Treatment Concentration (µM) | % of Cells with >5 γH2AX Foci (Mean ± SEM) |
| 0 (Control) | 5.2 ± 1.1 |
| 0.1 | 15.8 ± 2.5 |
| 1 | 35.1 ± 4.2 |
| 10 | 68.4 ± 5.9 |
(Note: Data is derived from graphical representation in the cited literature and presented here in tabular format for illustrative purposes.)
Table 2: Example Comet Assay Parameters for a Known DNA Cross-Linking Agent [5]
| Treatment Group | Comet Length (µm) | % DNA in Tail | Tail Moment | Olive Moment |
| Negative Control | 10.03 ± 0.41 | 6.47 ± 0.50 | 0.25 ± 0.03 | 0.79 ± 0.07 |
| Positive Control (Cross-linker) | 25.25 ± 0.76 | 2.23 ± 1.01 | 6.41 ± 0.74 | 8.22 ± 0.61 |
(Note: This table presents example data for a generic cross-linking agent to illustrate the typical parameters measured in a comet assay. The positive control shows a decrease in % DNA in the tail and tail moment compared to what would be seen with a DNA breaking agent, indicative of cross-linking.)
Experimental Protocols
Modified Alkaline Comet Assay for this compound-Induced DNA Cross-Links
This protocol is adapted from established methods for detecting DNA ICLs.
Materials:
-
Cells: Human colorectal cancer cell lines (e.g., HCT116, Caco-2) or other relevant cell lines.
-
This compound source: Live this compound-producing (pks+) E. coli or purified/synthetic this compound.
-
Reagents for Comet Assay:
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+-free
-
Lysis solution: 2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh.
-
Alkaline electrophoresis buffer: 300 mM NaOH, 1 mM Na2EDTA, pH > 13.
-
Neutralization buffer: 0.4 M Tris-HCl, pH 7.5.
-
DNA staining solution: SYBR® Green I, ethidium (B1194527) bromide, or other suitable DNA intercalating dye.
-
-
Equipment:
-
Microscope slides (pre-coated or frosted)
-
Horizontal gel electrophoresis tank
-
Power supply
-
Fluorescence microscope with appropriate filters
-
Image analysis software for comet assay
-
Irradiation source (X-ray or gamma-ray irradiator)
-
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Expose cells to this compound-producing E. coli at a specific multiplicity of infection (MOI) or treat with purified this compound at various concentrations for a defined period (e.g., 4 hours).
-
Include appropriate controls: untreated cells, cells treated with a known cross-linking agent (e.g., mitomycin C) as a positive control, and cells treated with a non-pathogenic E. coli strain (pks-) as a negative control.
-
-
Cell Harvesting and Embedding:
-
After treatment, wash the cells with ice-cold PBS.
-
Harvest the cells by trypsinization and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix 10 µL of the cell suspension with 75 µL of 0.5% LMPA at 37°C.
-
Quickly pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.
-
Place the slides on a cold flat surface for 10 minutes to solidify the agarose.
-
-
Lysis:
-
Carefully remove the coverslips and immerse the slides in ice-cold lysis solution.
-
Incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.
-
-
Induction of Single-Strand Breaks:
-
After lysis, wash the slides with PBS.
-
Expose the slides to a fixed dose of ionizing radiation (e.g., 10 Gy of X-rays) on ice to introduce random single-strand breaks.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal electrophoresis tank filled with freshly prepared, chilled alkaline electrophoresis buffer.
-
Let the DNA unwind for 20-40 minutes at 4°C.
-
Perform electrophoresis at a low voltage (e.g., 25 V) and current (e.g., 300 mA) for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
After electrophoresis, gently remove the slides and wash them three times for 5 minutes each with neutralization buffer.
-
Stain the DNA by adding a small volume of a fluorescent DNA dye to each slide and incubate for 5 minutes in the dark.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images of at least 50-100 randomly selected cells per slide.
-
Analyze the images using specialized comet assay software to quantify parameters such as percent DNA in the tail, tail length, and tail moment.
-
The degree of cross-linking is determined by the reduction in the chosen comet parameter in this compound-treated cells compared to the irradiated control cells.
-
Visualizations
Experimental Workflow
References
- 1. Structure elucidation of this compound and its DNA cross-links - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The this compound Genotoxin Generates DNA Interstrand Cross-Links in Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The microbial genotoxin this compound exacerbates mismatch repair mutations in colorectal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
Application Notes and Protocols for Measuring Colibactin Activity Using γH2AX Foci Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colibactin, a genotoxin produced by certain strains of Escherichia coli, has been implicated in the development of colorectal cancer.[1][2] It induces DNA double-strand breaks (DSBs) in host cells, a critical event in carcinogenesis.[2][3][4] A key and early cellular response to DSBs is the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX.[5] This phosphorylation event serves as a sensitive and specific biomarker for DNA damage, with each γH2AX focus representing a single DSB.[5][6] Therefore, the quantification of γH2AX foci formation is a robust method to measure the genotoxic activity of this compound.[7][8]
These application notes provide detailed protocols for assessing this compound activity by quantifying γH2AX foci in cultured mammalian cells using immunofluorescence microscopy.
Signaling Pathway of this compound-Induced DNA Damage and γH2AX Formation
This compound exerts its genotoxic effect by alkylating DNA, which leads to the formation of DNA interstrand cross-links.[1][9] The cellular repair machinery recognizes these lesions, and in the process of attempting to repair them, creates DNA double-strand breaks.[10] The presence of DSBs triggers the activation of DNA damage response (DDR) pathways, primarily mediated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.[5] These kinases then phosphorylate H2AX at the sites of DNA damage, leading to the formation of distinct nuclear foci.[11] These γH2AX foci serve as docking sites for the recruitment of a cascade of DNA repair proteins that ultimately resolve the damage.[6]
References
- 1. Shining a Light on this compound Biology | MDPI [mdpi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound DNA damage signature indicates causative role in colorectal cancer - preLights [prelights.biologists.com]
- 4. This compound DNA damage signature indicates causative role in colorectal cancer | Sciety [sciety.org]
- 5. Gamma-H2AX - a novel biomarker for DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Quantification of this compound-associated Genotoxicity in HeLa Cells by In Cell Western (ICW) Using γ-H2AX as a Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of this compound-associated Genotoxicity in HeLa Cells by In Cell Western (ICW) Using γ-H2AX as a Marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound leads to a bacteria-specific mutation pattern and self-inflicted DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-Producing Escherichia coli Induce the Formation of Invasive Carcinomas in a Chronic Inflammation-Associated Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure and bioactivity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Fluorescent Probes for Colibactin Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colibactin, a genotoxin produced by certain strains of gut bacteria, particularly Escherichia coli, has been implicated in the development of colorectal cancer.[1] Its high reactivity and low abundance in vitro have made direct detection and quantification challenging.[1] To address this, fluorescent probes have been developed to indirectly detect the presence of this compound-producing bacteria. This document provides detailed application notes and protocols for the development and utilization of a fluorescent probe designed to detect the activity of ClbP, a key peptidase in the this compound biosynthetic pathway.
The probe is a fluorogenic substrate that mimics the natural substrate of ClbP, N-myristoyl-D-asparagine.[1][2] In the final step of this compound synthesis, ClbP cleaves this substrate to release the active genotoxin. The fluorescent probe is designed with a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC), attached to the N-myristoyl-D-asparagine moiety. When the probe encounters active ClbP, the enzyme cleaves the amide bond, releasing the fluorophore and resulting in a detectable fluorescent signal.[1][2] This method provides a sensitive and high-throughput means of identifying and quantifying this compound-producing bacteria in various samples.
Data Presentation
Table 1: Performance Characteristics of ClbP-Activated Fluorescent Probes
| Parameter | Value | Reference |
| Probe Composition | N-myristoyl-D-asparagine linked to 7-amino-4-methylcoumarin | [2] |
| Detection Principle | Enzymatic cleavage by ClbP releases the fluorophore | [1][2] |
| Relative Production | Identified a strain producing 26-fold more this compound than a standard strain | [2] |
| Comparison to PCR | As accurate as PCR for detecting this compound-producing bacteria | [1] |
| Assay Time | A few hours | [1] |
| Limit of Detection (LOD) | Not explicitly stated, but sensitive enough for clinical samples | [1] |
| Excitation Wavelength | ~350-450 nm (typical for coumarin (B35378) dyes) | [] |
| Emission Wavelength | ~400-550 nm (typical for coumarin dyes) | [] |
Experimental Protocols
Protocol 1: Synthesis of N-myristoyl-D-asparaginyl-7-amino-4-methylcoumarin Fluorescent Probe
This protocol describes the synthesis of the ClbP-activated fluorescent probe via a carbodiimide-mediated coupling reaction.
Materials:
-
N-myristoyl-D-asparagine
-
7-amino-4-methylcoumarin (AMC)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)
-
High-resolution mass spectrometer (HRMS)
-
NMR spectrometer
Procedure:
-
Activation of N-myristoyl-D-asparagine:
-
Dissolve N-myristoyl-D-asparagine (1 equivalent) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours to form the NHS ester. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Coupling with 7-amino-4-methylcoumarin:
-
In a separate flask, dissolve 7-amino-4-methylcoumarin (1.1 equivalents) in anhydrous DMF.
-
Add the activated N-myristoyl-D-asparagine solution dropwise to the AMC solution.
-
Add TEA or DIPEA (2 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature overnight.
-
-
Purification of the Fluorescent Probe:
-
Remove the DMF under reduced pressure.
-
Redissolve the crude product in a minimal amount of DCM.
-
Purify the product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
Collect the fractions containing the desired product, identified by TLC.
-
Evaporate the solvent to obtain the purified fluorescent probe.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized probe using HRMS and NMR spectroscopy.
-
Protocol 2: High-Throughput Screening of this compound-Producing Bacteria
This protocol outlines a method for screening bacterial isolates for this compound production using the synthesized fluorescent probe in a 96-well plate format.
Materials:
-
Bacterial isolates to be screened
-
Positive control: a known this compound-producing bacterial strain (e.g., E. coli Nissle 1917)
-
Negative control: a non-colibactin-producing bacterial strain or a clbP deletion mutant
-
Luria-Bertani (LB) broth or other suitable bacterial growth medium
-
The synthesized fluorescent probe (stock solution in DMSO)
-
96-well black, clear-bottom microplates
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate individual bacterial isolates, including positive and negative controls, into LB broth.
-
Incubate overnight at 37°C with shaking.
-
-
Assay Setup:
-
In a 96-well microplate, add 100 µL of fresh LB broth to each well.
-
Inoculate each well with 1 µL of the overnight bacterial cultures. Include wells for positive and negative controls, as well as a media-only blank.
-
Add the fluorescent probe to each well to a final concentration of 10-50 µM (optimize concentration for best signal-to-noise ratio).
-
Incubate the plate at 37°C with shaking for 4-6 hours.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity in each well using a microplate reader.
-
Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm (optimize for the specific fluorophore).
-
-
Data Analysis:
-
Subtract the fluorescence reading of the media-only blank from all other readings.
-
Normalize the fluorescence intensity to the optical density (OD600) of the bacterial culture to account for differences in cell growth.
-
Compare the fluorescence signals of the test isolates to the positive and negative controls to identify potential this compound producers.
-
Protocol 3: Detection of this compound-Producing Bacteria in Clinical Samples
This protocol provides a general guideline for processing stool or tissue samples for the detection of this compound-producing bacteria.
Materials:
-
Stool or colorectal tissue biopsy samples
-
Phosphate-buffered saline (PBS)
-
Stomacher or homogenizer
-
Centrifuge
-
Selective agar (B569324) plates for E. coli isolation (e.g., MacConkey agar)
-
The synthesized fluorescent probe
-
Microplate reader
Procedure:
-
Sample Preparation (Stool):
-
Homogenize a small amount of stool sample in PBS.
-
Centrifuge the homogenate at a low speed to pellet solid debris.
-
Plate the supernatant onto selective agar plates and incubate overnight at 37°C to isolate bacterial colonies.
-
-
Sample Preparation (Tissue):
-
Homogenize the tissue biopsy in PBS using a sterile homogenizer.
-
Plate the homogenate onto selective agar plates and incubate overnight at 37°C.
-
-
Screening of Bacterial Isolates:
-
Pick individual bacterial colonies from the agar plates.
-
Perform the high-throughput screening protocol as described in Protocol 2 to test for ClbP activity.
-
Mandatory Visualization
Caption: Mechanism of this compound activation and fluorescent probe detection.
References
Application Notes and Protocols: Utilizing Intestinal Organoids to Investigate the Genotoxic Effects of Colibactin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The gut microbiome plays a pivotal role in human health and disease. Certain strains of Escherichia coli harboring the polyketide synthase (pks) genomic island produce a genotoxin known as colibactin. This molecule has been implicated in the development of colorectal cancer (CRC) by inducing DNA damage in the intestinal epithelium.[1][2][3][4] Intestinal organoids, three-dimensional self-organizing structures derived from adult stem cells, have emerged as a powerful in vitro model to study the intricate interactions between the gut microbiota and the host epithelium.[5][6][7] This document provides detailed application notes and protocols for utilizing intestinal organoids to study the effects of this compound, offering a physiologically relevant platform for mechanistic studies and therapeutic development.
Application Notes
Intestinal organoids recapitulate the cellular heterogeneity and architecture of the intestinal epithelium, making them an ideal model system to investigate the genotoxic effects of this compound.[8][9] Key applications include:
-
Modeling Host-Pathogen Interactions: Organoids can be co-cultured with this compound-producing (pks+) E. coli to study bacterial adherence, colonization, and the subsequent host response in a controlled environment.[5][10]
-
Investigating DNA Damage and Mutational Signatures: This model allows for the precise characterization of this compound-induced DNA damage, including double-strand breaks (DSBs) and interstrand crosslinks (ICLs).[1][3][11] Long-term exposure of organoids to pks+ E. coli has been shown to induce a specific mutational signature, providing a direct link between the bacterium and oncogenic mutations.[3][4][12]
-
Elucidating Carcinogenic Mechanisms: By observing the molecular and cellular changes in organoids upon this compound exposure, researchers can dissect the signaling pathways involved in tumorigenesis, such as the DNA damage response (DDR) pathway.[1][13]
-
Screening for Therapeutic Interventions: The organoid co-culture system serves as a valuable platform for testing the efficacy of potential therapeutic agents aimed at mitigating the genotoxic effects of this compound.
Experimental Protocols
Protocol 1: Establishment and Maintenance of Human Intestinal Organoids
This protocol outlines the basic steps for establishing and maintaining human intestinal organoid cultures.
Materials:
-
Human intestinal crypts (commercially available or isolated from patient biopsies)
-
Basement membrane matrix (e.g., Matrigel)
-
IntestiCult™ Organoid Growth Medium (Human)
-
Gentle Cell Dissociation Reagent
-
PBS (Phosphate-Buffered Saline)
-
Advanced DMEM/F-12
Procedure:
-
Thawing and Seeding Crypts: Thaw cryopreserved human intestinal crypts and resuspend them in cold Advanced DMEM/F-12.
-
Embedding in Matrix: Centrifuge the crypt suspension and resuspend the pellet in a basement membrane matrix. Dispense droplets of the crypt-matrix mixture into a pre-warmed culture plate.
-
Polymerization and Media Addition: Allow the matrix to polymerize at 37°C for 10-15 minutes. Add complete IntestiCult™ Organoid Growth Medium.
-
Culture and Maintenance: Culture the organoids at 37°C and 5% CO2. Replace the medium every 2-3 days.
-
Passaging: Once organoids are large and have a developed lumen, they can be passaged. Mechanically or enzymatically dissociate the organoids and re-embed them in a fresh matrix.
Protocol 2: Co-culture of Intestinal Organoids with this compound-Producing E. coli
This protocol describes the microinjection of bacteria into the lumen of established intestinal organoids.[3]
Materials:
-
Established human intestinal organoids
-
pks+ E. coli strain (e.g., NC101) and an isogenic pks-deficient strain (ΔclbQ) as a negative control.
-
Bacterial culture medium (e.g., LB broth)
-
Microinjection setup (inverted microscope, micromanipulator, microinjector)
-
FastGreen dye (0.05% w/v) to visualize injections
-
Gentamicin (B1671437) (5 mg/ml)
Procedure:
-
Bacterial Preparation: Culture pks+ and pks-deficient E. coli strains to the desired optical density.
-
Microinjection: Mix the bacterial suspension with FastGreen dye. Using a microinjection needle, carefully inject a small volume of the bacterial suspension into the lumen of individual organoids.
-
Antibiotic Treatment: Immediately after injection, add gentamicin to the organoid culture medium to prevent the overgrowth of bacteria outside the organoids.[14]
-
Co-culture Period: Co-culture the organoids with the bacteria for a defined period (e.g., 3-5 days for short-term assays, or repeated cycles for long-term mutation accumulation studies).[14]
-
Harvesting for Analysis: After the co-culture period, harvest the organoids for downstream analysis.
Protocol 3: Analysis of this compound-Induced DNA Damage and Mutations
1. Immunofluorescence for DNA Damage Markers:
-
Fixation and Permeabilization: Fix the organoids with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100.
-
Staining: Stain with a primary antibody against a DNA damage marker such as γH2AX, followed by a fluorescently labeled secondary antibody.
-
Imaging: Visualize the stained organoids using confocal microscopy to quantify DNA damage foci.
2. Whole-Genome Sequencing (WGS) for Mutational Signature Analysis:
-
Clonal Organoid Lines: Establish clonal organoid lines from single cells after long-term co-culture with pks+ or pks-deficient E. coli.[3]
-
DNA Extraction and Sequencing: Extract high-quality genomic DNA from the clonal organoid lines and perform whole-genome sequencing.[15]
-
Bioinformatic Analysis: Analyze the sequencing data to identify single base substitutions (SBS) and insertions/deletions (indels). Compare the mutational profiles of organoids exposed to pks+ E. coli with those exposed to the control strain to identify the specific this compound-induced mutational signature (SBS-pks and ID-pks).[3][4]
Data Presentation
Table 1: Quantitative Analysis of this compound-Induced Mutations in Human Intestinal Organoids
| Parameter | Control (pks-deficient E. coli) | pks+ E. coli Exposure | Reference |
| Single Base Substitutions (SBS) | Baseline levels | Increased number of SBS | [12][16] |
| SBS Signature (SBS-pks) | Not detected | Characterized by a predominance of T>N substitutions, particularly at ATA, ATT, and TTT motifs. | [3][4][11] |
| Indel Signature (ID-pks) | Not detected | Characterized by single T deletions at T homopolymers. | [3][4][11] |
| γH2AX foci (DNA double-strand breaks) | Low/background levels | Significantly increased number of nuclear foci. | [16] |
Visualization of Key Processes
This compound-Induced DNA Damage and Signaling Pathway
Caption: Signaling pathway of this compound-induced DNA damage in intestinal epithelial cells.
Experimental Workflow: Organoid Co-culture and Analysis
Caption: Experimental workflow for studying this compound's effects using intestinal organoids.
References
- 1. researchgate.net [researchgate.net]
- 2. The synthesis of the novel Escherichia coli toxin—this compound and its mechanisms of tumorigenesis of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutational signature in colorectal cancer caused by genotoxic pks+ E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. International Society for Organoid [isorganoid.org]
- 5. Organoid culture systems to study host–pathogen interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The use of stem cells and organoids for modeling host-microbe interactions in low-biomass tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Genotoxic E. coli “caught in the act” of transforming primary colon cells [mpg.de]
- 9. A common gut microbe secretes a carcinogen - Hubrecht Institute [hubrecht.eu]
- 10. scispace.com [scispace.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Mutational signature in colorectal cancer induced by genotoxic pks+ E. coli - EGA European Genome-Phenome Archive [ega-archive.org]
- 16. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for In Vivo Studies of Colibactin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models and detailed protocols for investigating the genotoxic and pro-tumorigenic effects of colibactin, a secondary metabolite produced by certain strains of Escherichia coli (pks+ E. coli).
Introduction
This compound is a bacterial genotoxin implicated in the development of colorectal cancer (CRC).[1][2] It induces DNA interstrand cross-links and double-strand breaks (DSBs) in host epithelial cells, leading to genomic instability, cell cycle arrest, and cellular senescence.[3][4][5] In vivo studies using various mouse models have been instrumental in demonstrating the carcinogenic properties of this compound and elucidating its mechanisms of action.[3][6] These models are crucial for understanding the interplay between this compound-producing bacteria, host genetics, and environmental factors like inflammation in CRC initiation and progression.
I. Established Animal Models for this compound Studies
Several mouse models are utilized to study the in vivo effects of this compound, each with specific advantages for modeling different aspects of colorectal carcinogenesis.
-
Chemically-Induced Colitis-Associated Cancer Models (AOM/DSS): This is a widely used model that combines a pro-carcinogen, azoxymethane (B1215336) (AOM), with a gut-irritant, dextran (B179266) sodium sulfate (B86663) (DSS), to induce chronic inflammation and subsequent tumor development.[3][7] This model is particularly relevant as it mimics the progression of colitis-associated CRC in humans. Colonization with pks+ E. coli in AOM/DSS-treated mice significantly enhances tumorigenesis.[3][8]
-
Genetic Spontaneous Tumor Models (ApcMin/+): The ApcMin/+ mouse carries a germline mutation in the Apc gene, a key tumor suppressor in CRC. These mice spontaneously develop multiple intestinal adenomas.[9] This model is used to study how this compound accelerates tumorigenesis in a genetically predisposed host.[3][10]
-
Inflammation-Driven Models (Il10-/-): Mice deficient in the anti-inflammatory cytokine IL-10 (Il10-/-) develop spontaneous colitis. When treated with AOM and colonized with pks+ E. coli, these mice show a significant increase in colon tumors compared to those colonized with a non-genotoxic strain.[3][11]
-
Autophagy-Deficient Models (Atg16l1ΔIEC): To investigate host defense mechanisms against this compound, mice with an intestinal epithelial cell (IEC)-specific deficiency in autophagy (Atg16l1ΔIEC) are used. These studies have shown that autophagy in IECs is a key mechanism for limiting this compound-induced DNA damage and tumorigenesis.[3][12]
-
Gnotobiotic (Germ-Free) Models: Germ-free mice are invaluable for dissecting the specific contributions of pks+ E. coli to disease, independent of a complex resident microbiota.[3][11] These models have been used to demonstrate that this compound directly alkylates DNA in vivo.[13]
II. Quantitative Data Summary
The following tables summarize key quantitative findings from in vivo studies investigating this compound.
Table 1: Tumorigenesis in this compound-Associated Mouse Models
| Animal Model | Bacterial Strain | Key Findings | Reference |
| Chronic DSS Model | E. coli 11G5 (pks+) | Induced invasive carcinomas in wild-type mice. | [3] |
| E. coli 11G5 (pks+) in Atg16l1ΔIEC mice | Increased number of mice with invasive carcinomas (1.571 ± 2.202 tumors/mouse) compared to wild-type (1 ± 0 tumor/mouse). | [3] | |
| AOM/DSS Model | E. coli NC101 (pks+) | Potentiated tumorigenesis compared to mice colonized with a Δpks mutant. | [7] |
| AOM/DSS Model | E. coli 11G5 (pks+) | Increased expression of cancer stem cell markers (NANOG, OCT-3/4) in colonic tumors. | [8] |
| ApcMin/+ Model | E. coli NC101 (pks+) | Increased number of tumors in the small intestine and larger, higher-grade tumors in the colon, especially with an inulin-supplemented diet. | [10] |
Table 2: DNA Damage and Inflammation Markers
| Animal Model | Bacterial Strain | Marker | Key Findings | Reference |
| Chronic DSS Model | E. coli 11G5 (pks+) in Atg16l1flox/flox mice | γH2AX foci/crypt | Increased number of γH2AX foci compared to PBS control or mice infected with the ΔclbQ mutant. | [3] |
| E. coli 11G5 (pks+) in Atg16l1ΔIEC mice | γH2AX foci/crypt | Higher number of γH2AX foci compared to 11G5-infected Atg16l1flox/flox mice. | [3] | |
| ApcMin/+ Model | E. coli NC101 (pks+) | γH2AX staining | Increased levels of γH2AX in mice fed an inulin (B196767) diet. | [10] |
| Chronic DSS Model | E. coli 11G5 (pks+) or 11G5ΔclbQ | Histological Inflammation Score | Infection with either strain increased inflammation scores; this compound was not required for this effect. | [3] |
III. Experimental Protocols
Protocol 1: Administration of pks+ E. coli via Oral Gavage
This protocol describes the standard procedure for colonizing mice with this compound-producing E. coli.
A. Materials:
-
pks+ E. coli strain (e.g., 11G5, NC101) and a corresponding isogenic Δpks or Δclb mutant.
-
Luria-Bertani (LB) broth.
-
Sterile Phosphate-Buffered Saline (PBS).
-
Gavage needles (20-22G, 1-1.5 inch with a flexible tip).[14]
-
Syringes (1 mL).
B. Procedure:
-
Antibiotic Pre-treatment: Provide mice with drinking water containing streptomycin (e.g., 5 g/L) for 3 days to reduce the resident gut microbiota and facilitate colonization by the administered E. coli strain.[12]
-
Bacterial Culture: Inoculate the desired E. coli strain into LB broth and grow overnight at 37°C with shaking.
-
Inoculum Preparation: The next day, centrifuge the bacterial culture, wash the pellet with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1x1010 CFU/mL). A typical inoculum is 1x109 CFU in 100 µL.[12]
-
Oral Gavage:
-
After the 3-day streptomycin treatment, provide regular water for 24 hours.[12]
-
Gently restrain the mouse, ensuring the head and body are in a straight line.[14]
-
Insert the gavage needle into the diastema (gap between incisors and molars) and advance it gently along the roof of the mouth until the mouse swallows.[15]
-
Slowly dispense the 100 µL bacterial suspension into the stomach. Do not force the needle if resistance is met.[15]
-
Monitor the animal for at least 15 minutes post-procedure for any signs of distress.[16]
-
Protocol 2: AOM/DSS Model for Colitis-Associated Cancer
This protocol details the induction of colitis and tumors in mice colonized with pks+ E. coli.
A. Materials:
-
Azoxymethane (AOM).
-
Dextran Sodium Sulfate (DSS, 36-50 kDa).
-
Sterile saline.
-
Mice previously colonized with pks+ E. coli or a control strain (as per Protocol 1).
B. Procedure:
-
Carcinogen Injection: One week after bacterial colonization, administer a single intraperitoneal (IP) injection of AOM (e.g., 10 mg/kg body weight) dissolved in sterile saline.[7]
-
DSS Cycles: One week after the AOM injection, begin cycles of DSS treatment to induce chronic colitis. A typical cycle consists of providing 2-2.5% DSS in the drinking water for 5-7 days, followed by 14-21 days of regular drinking water.[3][7]
-
Study Duration: Repeat the DSS cycles for the desired duration of the study (e.g., 3-12 cycles) to allow for tumor development.[3] Monitor mice regularly for weight loss, rectal bleeding, and other clinical signs of colitis.
-
Endpoint Analysis: At the end of the study, euthanize the mice. Harvest the entire colon, open it longitudinally, and clean with PBS.
-
Tumor Assessment: Count and measure the size of all visible tumors using calipers.
-
Histological Analysis: Fix the colon tissue in 10% neutral buffered formalin, process for paraffin (B1166041) embedding, and section for Hematoxylin and Eosin (H&E) staining to assess tumor grade and inflammation.
Protocol 3: Quantification of this compound-Induced DNA Damage
This protocol describes the detection of DNA double-strand breaks in colonic tissue using immunohistochemistry for phosphorylated histone H2AX (γH2AX).
A. Materials:
-
Paraffin-embedded colon sections.
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0).
-
Primary antibody: anti-γH2AX.
-
Appropriate secondary antibody and detection system (e.g., HRP-DAB).
-
Microscope with imaging software.
B. Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval according to standard protocols.
-
Blocking and Staining: Block non-specific binding sites and incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Detection: Wash and incubate with the secondary antibody, followed by the detection reagent (e.g., DAB). Counterstain with hematoxylin.
-
Quantification:
-
Acquire images of colonic crypts at high magnification (e.g., 40x or 60x).
-
Manually or using image analysis software, count the number of distinct γH2AX foci within the nuclei of epithelial cells.[3]
-
Express the data as the average number of γH2AX foci per colonic crypt.[3] At least 50 well-oriented crypts should be scored per animal.
-
IV. Visualizations: Pathways and Workflows
References
- 1. news-medical.net [news-medical.net]
- 2. Frontiers | The synthesis of the novel Escherichia coli toxin—this compound and its mechanisms of tumorigenesis of colorectal cancer [frontiersin.org]
- 3. This compound-Producing Escherichia coli Induce the Formation of Invasive Carcinomas in a Chronic Inflammation-Associated Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ex Vivo Intestinal Organoid Models: Current State-of-the-Art and Challenges in Disease Modelling and Therapeutic Testing for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Model Colibactins Exhibit Human Cell Genotoxicity in the Absence of Host Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. This compound-producing Escherichia coli enhance resistance to chemotherapeutic drugs by promoting epithelial to mesenchymal transition and cancer stem cell emergence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The this compound-producing Escherichia coli alters the tumor microenvironment to immunosuppressive lipid overload facilitating colorectal cancer progression and chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inulin impacts tumorigenesis promotion by this compound-producing Escherichia coli in ApcMin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gut Microbiota Influences Experimental Outcomes in Mouse Models of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Unveiling the Mutational Mechanism of the Bacterial Genotoxin this compound in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. ouv.vt.edu [ouv.vt.edu]
- 16. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Application of ClbS Protein to Modulate Colibactin Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colibactin is a genotoxic secondary metabolite produced by various strains of Escherichia coli and other members of the Enterobacteriaceae family that harbor the pks genomic island.[1][2] This potent toxin induces DNA double-strand breaks in eukaryotic cells, leading to cell cycle arrest, senescence, and has been implicated in the development of colorectal cancer.[3][4][5] The biosynthesis of this compound is a complex process occurring within the bacterial cytoplasm, where it is produced as an inactive precursor, prethis compound, to prevent autotoxicity.[1][3] The activation of this compound occurs in the periplasm through the action of the peptidase ClbP, which removes an N-terminal prodrug motif, leading to the formation of the active genotoxin with its characteristic electrophilic cyclopropane (B1198618) rings.[4][6]
To counteract the potential for self-inflicted DNA damage, this compound-producing bacteria have evolved a self-resistance mechanism centered around the ClbS protein.[6][7] ClbS is a crucial intracellular protein that provides protection against this compound's genotoxic effects.[7][8] This document provides detailed application notes and protocols for researchers interested in studying and utilizing the ClbS protein to modulate this compound activity.
Mechanism of Action of ClbS
ClbS functions as a cyclopropane hydrolase, a novel enzymatic activity that directly inactivates this compound.[2][6] The protein targets the electrophilic cyclopropane "warheads" of the mature this compound molecule.[6][9] By catalyzing the hydrolytic opening of these reactive rings, ClbS converts the genotoxic this compound into a non-toxic, hydrolyzed product.[6][8] This enzymatic detoxification is the primary mechanism by which ClbS confers resistance to the producing bacterium.
Recent studies have also revealed that ClbS can bind to DNA, suggesting an additional protective role.[10][11][12] This DNA-binding property may help to shield the bacterial chromosome from any this compound that escapes hydrolysis or may play a role in recruiting DNA repair machinery to sites of damage.[10][11] The dual function of ClbS as both a potent hydrolase and a DNA-binding protein underscores its importance in maintaining genomic integrity in this compound-producing bacteria.
Applications in Research and Drug Development
The unique ability of ClbS to specifically neutralize this compound opens up several avenues for research and therapeutic development:
-
Prophylactic and Therapeutic Agent: Given the strong association between this compound-producing bacteria and colorectal cancer, ClbS has potential as a prophylactic or therapeutic agent.[6] Engineered probiotics expressing and secreting ClbS could be used to neutralize this compound in the gut, thereby reducing the risk of DNA damage and subsequent tumorigenesis.
-
Research Tool: Purified ClbS protein can be used as a tool to confirm the involvement of this compound in various biological phenomena. By observing the abrogation of a specific phenotype upon treatment with ClbS, researchers can attribute that effect to the activity of this compound.
-
Drug Discovery Target: While ClbS itself is a protective enzyme, understanding its structure and catalytic mechanism can inform the design of small molecule inhibitors that target other essential components of the this compound biosynthesis pathway, such as ClbP.[2][13]
Data Presentation
Table 1: Effect of ClbS on this compound-Induced DNA Damage
| Cell Line | Treatment Condition | γH2AX Foci per Cell (Mean ± SD) | Reference |
| HeLa | Untreated Control | 5 ± 2 | [7] |
| HeLa | Infected with pks+ E. coli | 58 ± 12 | [7] |
| HeLa | Infected with pks+ E. coli ΔclbS | 62 ± 15 | [7] |
| HeLa | Ectopic expression of ClbS + Infection with pks+ E. coli | 10 ± 4 | [7] |
Table 2: In Vitro Hydrolase Activity of ClbS on a this compound Analog
| Enzyme | Substrate (Unsaturated Imine 2) | Hydrolysis Product Formation (Relative Units) | Reference |
| Wild-type ClbS | Present | 100 | [6] |
| C167A Mutant ClbS | Present | < 5 | [6] |
| No Enzyme | Present | < 1 | [6] |
Signaling Pathways and Experimental Workflows
Caption: this compound activation and ClbS-mediated inactivation pathway.
Caption: Workflow for assessing the protective effect of ClbS on eukaryotic cells.
Experimental Protocols
Protocol 1: Assessment of this compound-Induced DNA Damage via γH2AX Immunofluorescence
This protocol is designed to quantify DNA double-strand breaks in eukaryotic cells exposed to this compound-producing bacteria.
Materials:
-
HeLa cells (or other suitable eukaryotic cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
pks+ E. coli strain and a corresponding pks- control strain
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: Rabbit anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Seed HeLa cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
Bacterial Culture: Grow pks+ and pks-E. coli strains overnight in Luria-Bertani (LB) broth.
-
Infection: On the day of the experiment, replace the cell culture medium with fresh, antibiotic-free DMEM. Add the bacterial cultures to the HeLa cells at a multiplicity of infection (MOI) of 100.
-
Co-incubation: Incubate the infected cells for 4 hours at 37°C in a 5% CO2 incubator.
-
Washing: Gently wash the cells three times with PBS to remove bacteria.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash twice with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Counterstaining: Wash three times with PBS and counterstain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash twice with PBS, mount the coverslips onto microscope slides, and image using a fluorescence microscope.
-
Analysis: Quantify the number of γH2AX foci per cell nucleus. A significant increase in foci in cells infected with pks+ E. coli compared to the pks- control indicates this compound-induced DNA damage.
Protocol 2: Evaluating the Protective Effect of Exogenous ClbS
This protocol assesses the ability of purified ClbS protein to protect eukaryotic cells from this compound-induced DNA damage.
Materials:
-
All materials from Protocol 1
-
Purified recombinant ClbS protein
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Treatment Groups:
-
Control: HeLa cells + vehicle
-
Positive Control: HeLa cells + pks+ E. coli
-
Experimental: HeLa cells + pks+ E. coli + purified ClbS protein (e.g., at a final concentration of 1-10 µM)
-
-
Pre-incubation (optional): The purified ClbS can be added to the cell culture medium 30 minutes before the addition of bacteria.
-
Follow steps 3-13 from Protocol 1.
-
Analysis: Compare the number of γH2AX foci in the experimental group to the positive control. A significant reduction in foci indicates that ClbS is protecting the cells from this compound's genotoxic effects.
Protocol 3: In Vitro ClbS Hydrolase Activity Assay
This protocol uses a synthetic this compound analog to measure the enzymatic activity of purified ClbS.
Materials:
-
Purified recombinant ClbS protein (wild-type and a catalytically inactive mutant, e.g., C167A, as a negative control)
-
Synthetic this compound analog (e.g., an unsaturated imine that mimics the reactive warhead)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, the synthetic this compound analog (at a defined concentration), and purified ClbS protein. Include a no-enzyme control and a control with the inactive ClbS mutant.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 1 hour).
-
Reaction Quenching: Stop the reaction by adding an equal volume of a quenching solution (e.g., acetonitrile (B52724) or methanol).
-
Analysis: Analyze the reaction mixtures by HPLC or LC-MS to separate and quantify the remaining substrate and the formation of the hydrolyzed product.
-
Data Interpretation: A decrease in the substrate peak and a corresponding increase in the product peak in the presence of wild-type ClbS, but not in the controls, demonstrates the hydrolase activity of ClbS.
References
- 1. Current understandings of this compound regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: More Than a New Bacterial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Model Colibactins Exhibit Human Cell Genotoxicity in the Absence of Host Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClbS Is a Cyclopropane Hydrolase That Confers this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Escherichia coli ClbS is a this compound resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structural Basis for the Interactions of the this compound Resistance Gene Product ClbS with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Escherichia coli this compound resistance protein ClbS is a novel DNA binding protein that protects DNA from nucleolytic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A small molecule inhibitor prevents gut bacterial genotoxin production - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isolating and Characterizing Colibactin
Welcome to the technical support center for researchers studying the genotoxic bacterial metabolite, colibactin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the significant challenges associated with isolating and characterizing this highly unstable molecule.
Frequently Asked Questions (FAQs)
Q1: Why is it impossible to isolate pure, active this compound directly from bacterial cultures?
A: Direct isolation of mature this compound has been historically unsuccessful due to a combination of factors:
-
Extreme Chemical Instability: The active form of this compound contains a reactive α-aminoketone or a related α-dicarbonyl structure. This "warhead" is highly susceptible to aerobic oxidation and nucleophilic cleavage under mild conditions, causing the molecule to degrade rapidly upon production.[1][2]
-
Low Production Levels: this compound is produced in very small quantities by E. coli and other enteric bacteria.[2] This low yield makes accumulating enough material for traditional spectroscopic analysis like NMR nearly impossible.
-
Contact-Dependent Activity: The genotoxic effects of this compound require direct contact between the producing bacterium and the host cell.[3][4] This suggests the molecule is either too unstable to diffuse far from its source or is transferred via a specific contact-dependent mechanism.[5][6]
Q2: What is the "prodrug activation" of this compound and why is it important?
A: this compound is synthesized as an inactive, stable precursor called a "prethis compound." This precursor contains an N-terminal N-myristoyl-D-Asn motif that acts like a safety pin on a grenade.[7][8] The prethis compound is assembled within the bacterial cytoplasm, where it is non-toxic. It is then transported into the periplasmic space (the space between the inner and outer bacterial membranes). There, a specific peptidase called ClbP cleaves off the prodrug motif, triggering a chemical cyclization that forms the reactive cyclopropane (B1198618) "warheads" and activates the genotoxin.[7][8][9] This mechanism is crucial as it protects the producing bacterium from the DNA-damaging effects of its own toxin.[7][8]
Q3: If this compound is too unstable to isolate, how was its structure determined?
A: The structure was elucidated through a combination of indirect, interdisciplinary approaches rather than direct isolation.[1][2][10] Because this compound alkylates DNA, researchers used DNA itself as a chemical probe to "trap" the molecule.[1][10] By co-incubating this compound-producing bacteria with plasmid DNA, they were able to form stable this compound-DNA adducts. These stable adducts were then isolated, purified, and analyzed using high-resolution tandem mass spectrometry (LC-MS/MS).[2][11][12] By using isotope labeling (e.g., growing bacteria with ¹³C- or ¹⁵N-labeled amino acids), they could track which atoms were incorporated into the adducts, allowing them to piece together the molecular structure of the trapped this compound fragment.[2][11] This information was then combined with chemical synthesis of the proposed structure to confirm its identity.[10]
Q4: What are this compound-DNA adducts and why are they the primary targets for analysis?
A: this compound-DNA adducts are the products formed when the electrophilic cyclopropane rings of active this compound covalently bind to DNA bases, primarily adenine (B156593).[1][10][11][13] These adducts, particularly the bis-adenine adducts resulting from DNA interstrand cross-links, are chemically stable compared to free this compound.[1][2] This stability makes them the most reliable biomarkers for detecting this compound activity and exposure. Analyzing these adducts from genomic DNA of cells or tissues exposed to pks⁺ E. coli provides direct evidence of this compound-induced DNA damage.[2][12]
Troubleshooting Guide
This guide addresses common issues encountered during the detection and analysis of this compound adducts.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal of this compound Adducts in LC-MS | 1. Inefficient this compound Production: Bacterial strain may be a low producer, or culture conditions are not optimal. Oxygen inhibits this compound synthesis.[3] 2. This compound Instability: The active molecule degraded before it could react with the DNA trapping agent. 3. Inefficient Adduct Formation: Insufficient co-incubation time or suboptimal pH for the alkylation reaction. 4. Degradation During Sample Prep: Adducts may be sensitive to harsh extraction or hydrolysis conditions. | 1. Use a known high-producing strain (e.g., E. coli Nissle 1917 ΔclbS).[2] Culture under anaerobic or microaerobic conditions to maximize production.[3] 2. Perform trapping in situ by co-incubating live bacteria directly with the trapping agent (e.g., plasmid DNA).[11] Minimize sample handling time. 3. Optimize co-incubation time (typically 2-4 hours).[2] The DNA cross-linking reaction is more efficient at a slightly acidic pH (~5.0).[2] 4. Use optimized, mild DNA extraction kits. Avoid excessive heat or extreme pH during hydrolysis and sample workup. |
| High Background Noise or Matrix Effects in Mass Spectrometry | 1. Complex Sample Matrix: Bacterial culture media, cell lysates, and DNA digests contain numerous salts, lipids, and proteins that can interfere with ionization.[8][14] 2. Solvent Contamination: Impurities in solvents (e.g., sodium) can lead to unwanted adduct formation (e.g., [M+Na]⁺) and split peaks.[15] 3. Sample Carryover: Residual sample from a previous injection can appear as "ghost peaks."[16] | 1. Perform solid-phase extraction (SPE) or HPLC fractionation of the digested DNA sample to remove interfering substances before MS analysis.[2] 2. Use high-purity, LC-MS grade solvents and additives.[15] Be mindful of sodium contamination from glassware.[15] 3. Implement rigorous wash cycles between sample injections on the LC system. Injecting a blank solvent run can confirm carryover.[16] |
| Inconsistent Retention Times or Poor Peak Shape | 1. Column Degradation: The LC column performance has deteriorated due to contamination from the complex biological matrix.[17] 2. Mobile Phase Issues: Incorrect mobile phase preparation, pH shifts, or degradation.[17] 3. Sample Overload: Injecting too concentrated a sample can lead to peak broadening or splitting.[16] | 1. Use a guard column to protect the analytical column.[16] Flush the column regularly according to the manufacturer's protocol. 2. Prepare fresh mobile phases daily using LC-MS grade reagents. Ensure consistent pH. 3. Dilute the sample or reduce the injection volume. The concentration of digested nucleosides is often adjusted to a standard level (e.g., 50 ng/μL) before injection.[2] |
| Difficulty Confirming Adduct Identity | 1. Low Signal Intensity: The adduct concentration is below the limit of detection for MS/MS fragmentation. 2. Ambiguous Fragmentation Pattern: MS/MS spectrum is noisy or lacks characteristic fragment ions. | 1. Use a more sensitive instrument (e.g., Orbitrap or QTOF).[2] Enrich the sample for the adduct of interest using preparative or semi-preparative HPLC.[2] 2. Compare experimental fragmentation patterns with published data for known this compound adducts (see Table 1). Perform isotopic labeling experiments to confirm the adduct is derived from the clb pathway.[2][11] |
Quantitative Data Summary
The analysis of this compound-DNA adducts by high-resolution mass spectrometry is the gold standard for its detection. The table below summarizes key mass-to-charge ratios (m/z) for commonly identified adducts.
Table 1: High-Resolution Mass Spectrometry Data for Key this compound-Adenine Adducts
| Adduct / Fragment | Description | Molecular Formula ([M+H]⁺) | Calculated m/z ([M+H]⁺) | Observed m/z ([M+H]⁺) | Key MS/MS Fragments (m/z) | Reference(s) |
| This compound-mono(adenine) Adduct | A degradation product of the full cross-link, often observed in analyses. | C₂₃H₂₆N₉O₅S | 540.1772 | 540.1765 - 540.1775 | 522.16 [M+H-H₂O]⁺, 387.11 [M+H-Ade-H₂O]⁺, 229.09 | [11][12] |
| This compound-bis(adenine) Adduct | The full interstrand cross-link adduct, observed as a doubly charged ion. | C₄₇H₅₀N₁₈O₉S₂²⁺ | 537.1718 | 537.1721 | Loss of adenine observed | [2] |
Note: Observed m/z values may vary slightly between instruments due to calibration differences.
Experimental Protocols
Protocol 1: In Situ Trapping of this compound-DNA Adducts for LC-MS/MS Analysis
This protocol is adapted from methodologies used in the structural elucidation of this compound.[2][11] It relies on using exogenous plasmid DNA as a trap for this compound produced by live bacteria.
Materials:
-
This compound-producing (pks⁺) E. coli strain (e.g., BW25113 with clb BAC) and a non-producing (pks⁻) control strain.
-
Linearized plasmid DNA (e.g., pUC19).
-
M9 minimal media.
-
DNA extraction kit (e.g., Qiagen DNeasy).
-
Enzymes for DNA digestion (e.g., DNase I, Nuclease P1, Alkaline Phosphatase).
-
LC-MS grade solvents (water, acetonitrile (B52724), formic acid).
-
Solid-phase extraction (SPE) cartridges (e.g., C18).
Procedure:
-
Bacterial Culture: Grow overnight cultures of pks⁺ and pks⁻ E. coli in LB broth. Inoculate fresh M9 minimal media with the overnight cultures and grow to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).
-
In Situ Trapping: Add linearized pUC19 DNA to the bacterial cultures. A typical concentration is ~50-100 µg/mL. Co-incubate for 2-4 hours at 37°C with gentle shaking.
-
DNA Isolation: Pellet the bacteria by centrifugation. Isolate the plasmid DNA from the supernatant using a suitable DNA extraction kit, following the manufacturer's instructions.
-
DNA Digestion: Digest the isolated DNA to individual nucleosides. A typical procedure involves sequential incubation with DNase I, Nuclease P1, and Alkaline Phosphatase.
-
Sample Cleanup: Purify the digested nucleoside mixture using C18 SPE cartridges to remove salts and enzymes. Elute the nucleosides and dry the sample under vacuum.
-
LC-MS/MS Analysis:
-
Reconstitute the dried sample in a suitable solvent (e.g., 5% acetonitrile in water).
-
Inject the sample onto a C18 reverse-phase LC column connected to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap or QTOF).
-
Use a gradient elution, for example, from 5% to 95% acetonitrile with 0.1% formic acid.
-
Set the mass spectrometer to perform data-dependent acquisition, targeting the expected m/z values for this compound-adenine adducts (see Table 1) for MS/MS fragmentation.
-
Analyze the data by comparing the pks⁺ sample to the pks⁻ control, looking for unique peaks corresponding to the adducts.
-
Protocol 2: In Situ Trapping of this compound via Quinoxaline (B1680401) Formation
This protocol offers an alternative to DNA trapping by capturing the unstable α-dicarbonyl moiety of mature this compound with a chemical reagent to form a stable, characterizable product. This method was used to trap and isolate a this compound derivative at the milligram scale from a high-producing strain.[18][19]
Materials:
-
High-colibactin-producing E. coli strain.
-
1,2-diaminobenzene (o-phenylenediamine).
-
Ethyl acetate (B1210297) and other organic solvents for extraction.
-
Silica (B1680970) gel for chromatography.
-
HPLC system for purification.
Procedure:
-
Bacterial Culture: Culture the high-producing E. coli strain in a large volume of suitable medium.
-
In Situ Trapping Reaction: After the culture period, add 1,2-diaminobenzene directly to the crude culture extract. This reagent reacts with the α-dicarbonyl in this compound to form a stable quinoxaline ring system.
-
Extraction: Extract the culture medium with an organic solvent like ethyl acetate to recover the stabilized this compound-quinoxaline derivative.
-
Purification: Concentrate the organic extract and purify the derivative using standard chromatography techniques, such as silica gel column chromatography followed by preparative HPLC.
-
Characterization: The resulting stable compound can be analyzed by high-resolution mass spectrometry and, if isolated in sufficient quantity (milligram scale was reported), by NMR spectroscopy to confirm its structure.[18][19]
Visualizations
References
- 1. Structure and bioactivity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The synthesis of the novel Escherichia coli toxin—this compound and its mechanisms of tumorigenesis of colorectal cancer [frontiersin.org]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound leads to a bacteria-specific mutation pattern and self-inflicted DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound-induced damage in bacteria is cell contact independent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing Microbiome Genotoxicity: A Stable this compound Provides Insight into Structure-Activity Relationships and Facilitates Mechanism of Action Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reducing the matrix effect in mass spectral imaging of biofilms using flow-cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure elucidation of this compound and its DNA cross-links - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. The specificity and structure of DNA crosslinking by the gut bacterial genotoxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of Growth Medium on Matrix-Assisted Laser Desorption–Ionization Time of Flight Mass Spectra: a Case Study of Acetic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gtfch.org [gtfch.org]
- 16. D-Serine reduces the expression of the cytopathic genotoxin this compound [microbialcell.com]
- 17. biorxiv.org [biorxiv.org]
- 18. Isolation of New this compound Metabolites from Wild-Type Escherichia coli and In Situ Trapping of a Mature this compound Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Colibactin In Vitro Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the bacterial genotoxin colibactin. Given its inherent instability, successful in vitro experimentation requires specific strategies that focus on using live bacteria and carefully controlled co-culture conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so challenging to work with in vitro?
A1: this compound is a genotoxic secondary metabolite produced by the 54-kb pks gene island found in some gut bacteria, notably Escherichia coli.[1][2] It induces DNA double-strand breaks and inter-strand crosslinks in eukaryotic cells, which can lead to cell cycle arrest, senescence, and has been implicated in the development of colorectal cancer.[1][3][4] The primary challenge for researchers is this compound's extreme chemical instability; it has not been successfully isolated from bacterial cultures for direct application in experiments.[2][3][5] Its genotoxic activity is dependent on live bacteria making direct contact with host cells, suggesting the active molecule is either highly unstable or poorly diffusible.[2][4][6]
Q2: Since purified this compound is not available, what is the standard method for studying its effects?
A2: The standard method involves co-culturing target eukaryotic cells (e.g., HeLa, colon organoids) with live this compound-producing (pks+) bacteria.[6][7] This approach allows the bacteria to synthesize, process, and deliver the active toxin directly to the host cells in the culture. To ensure the observed effects are specific to this compound, an isogenic mutant strain where a key pks gene is deleted (pks-, e.g., Δclb) is always used as a negative control.[6][8]
Q3: What is the molecular mechanism of this compound-induced DNA damage?
A3: this compound possesses two electrophilic cyclopropane (B1198618) "warheads" that are capable of alkylating DNA, with a preference for adenine-rich motifs.[1][9] This action can create inter-strand crosslinks (ICLs), which are highly toxic DNA lesions that stall replication forks.[1][2] The cellular response to this damage includes the phosphorylation of histone H2AX (γH2AX), a sensitive and early marker for DNA double-strand breaks.[7][10]
Q4: How does the bacterium protect itself from its own toxin?
A4: The pks island employs a sophisticated self-resistance mechanism. This compound is synthesized as an inactive prodrug, "prethis compound," within the bacterial cytoplasm.[9][11] This precursor is transported to the periplasm, where a specific peptidase, ClbP, cleaves a prodrug motif to release the active, unstable this compound outside the cell.[11][12] Additionally, the pks island encodes a resistance protein, ClbS, a cyclopropane hydrolase that can enter the cytoplasm and inactivate any this compound that might re-enter, thus preventing self-inflicted DNA damage.[3][13]
Troubleshooting Guide
Problem: No or low genotoxicity observed in cell culture (e.g., weak γH2AX signal, no megalocytosis).
| Potential Cause | Recommended Solution |
| Bacterial Strain Issues | Verify the presence and integrity of the pks gene cluster in your bacterial strain. Always use a fresh overnight culture for infections to ensure bacterial viability and metabolic activity. |
| Incorrect Multiplicity of Infection (MOI) | The dose of this compound is dependent on the number of bacteria per cell. Perform an MOI titration to find the optimal concentration. Genotoxic effects are typically observed at MOIs between 25 and 100.[6][7] Too low an MOI will not deliver enough toxin, while an excessively high MOI can cause non-specific cell death. |
| Insufficient Cell-to-Cell Contact | This compound's activity requires direct contact between live bacteria and host cells.[4][6] Ensure bacteria are able to settle onto the monolayer of cultured cells. For suspension co-cultures, gentle pelleting of the mixed cells via centrifugation can maximize contact.[13] |
| Inhibitory Culture Conditions | This compound production is influenced by the environment. High oxygen levels inhibit clb gene expression and can degrade the active molecule.[14] Toxicity is often higher in nutrient-poor media compared to rich media.[13] Iron availability and the presence of polyamines like spermidine (B129725) also regulate production.[5][9] |
| Incorrect Timing | The standard protocol involves a short infection period (e.g., 4 hours) followed by removal of bacteria and a longer incubation period (e.g., 72 hours) to allow for the development of visible phenotypes like megalocytosis (cell enlargement).[6] For early markers like γH2AX, a shorter post-infection incubation is sufficient.[10] |
Problem: High variability between experimental replicates.
| Potential Cause | Recommended Solution |
| Inconsistent MOI | Carefully quantify bacterial concentration (e.g., by measuring OD600 and plating serial dilutions) immediately before infecting your cells to ensure a consistent MOI across all wells and experiments. |
| Uneven Bacterial Distribution | Ensure the bacterial suspension is thoroughly mixed before adding it to the cell culture wells to prevent "hot spots" of high or low bacterial density. |
| Cell Detachment | During washing steps to remove bacteria, be gentle to avoid lifting the eukaryotic cell monolayer, which can lead to inconsistent cell numbers and variable results.[13] |
Experimental Protocols & Data
Protocol: Quantification of this compound Genotoxicity by γH2AX In-Cell Western
This protocol is adapted from established methods for infecting HeLa cells with this compound-producing E. coli and quantifying the resulting DNA damage.[6][7]
Materials:
-
HeLa cells (or other suitable cell line)
-
pks+ E. coli strain and an isogenic pks- mutant control
-
96-well microplates
-
Complete cell culture medium (e.g., DMEM, 10% FBS)
-
Bacterial culture medium (e.g., LB broth)
-
Hanks' Balanced Salt Solution (HBSS)
-
Gentamicin (B1671437) solution (50 mg/ml)
-
Fixation and permeabilization buffers
-
Primary antibody: anti-γH2AX
-
Infrared dye-conjugated secondary antibody
-
Infrared imaging system
Procedure:
-
Day 1: Cell Seeding & Bacterial Culture
-
Seed 5 x 10³ HeLa cells per well in a 96-well plate and incubate overnight.
-
Inoculate 3 mL LB broth with the pks+ and pks- E. coli strains. Grow overnight at 37°C with shaking.
-
-
Day 2: Infection
-
Measure the OD600 of the overnight bacterial cultures and dilute them in cell culture medium to achieve the desired MOIs (e.g., 25, 50, 100).
-
Remove the medium from the HeLa cells and add the bacterial suspensions. Include uninfected and vehicle controls.
-
Incubate at 37°C with 5% CO₂ for 4 hours.[6]
-
-
Day 2: Post-Infection
-
Gently wash the cells three times with pre-warmed HBSS to remove the majority of bacteria.
-
Add 100 µL of complete medium supplemented with 200 µg/mL gentamicin to each well to kill any remaining extracellular bacteria.[6]
-
Incubate for 4 to 24 hours to allow for the DNA damage response to develop.
-
-
Day 3: Quantification
-
Fix, permeabilize, and block the cells according to standard immunofluorescence protocols.
-
Incubate with anti-γH2AX primary antibody, followed by an infrared dye-conjugated secondary antibody.
-
Scan the plate using an infrared imaging system to quantify the fluorescence intensity at the appropriate wavelength (e.g., 700 nm or 800 nm).
-
Normalize the γH2AX signal to a cell-staining dye to account for cell number. Calculate the fold induction of γH2AX relative to the uninfected or pks- controls. A genotoxic index of 5 to 7-fold induction is typical for pks+ E. coli at an MOI of 25.[7]
-
Data Summary Tables
Table 1: Environmental Factors Influencing this compound Production
| Factor | Effect on this compound Production | Notes |
| Oxygen | Inhibitory | High oxygen levels decrease the transcription of clb genes and may also degrade the active this compound molecule.[14] |
| Iron | Regulatory | Iron depletion enhances the transcription of the clbR activator, thereby increasing this compound production.[5] |
| Carbon Source | Modulatory | The availability of different carbon sources impacts central metabolism, which in turn regulates pks gene expression.[14] |
| Spermidine | Required | Limited availability of this polyamine reduces this compound synthesis and genotoxicity.[9] |
| Inflammation | Promotive | Inflammatory environments in vivo appear to promote pks gene transcription.[9] |
| Mesalamine | Inhibitory | This anti-inflammatory drug can downregulate the transcription of the this compound biosynthetic machinery.[1][9] |
Table 2: Key Parameters for In Vitro this compound Genotoxicity Assays
| Assay Method | Typical Cell Line | Typical MOI | Infection Time | Post-Infection Incubation | Readout |
| γH2AX Foci Formation | HeLa, HCT-116 | 50-100 | 4 hours | 4 hours | Immunofluorescence microscopy or flow cytometry showing distinct nuclear foci.[10] |
| In-Cell Western (γH2AX) | HeLa | 25-100 | 4 hours | 4-24 hours | Quantitative fluorescence measurement of total γH2AX signal.[7] |
| Megalocytosis Phenotype | HeLa | 12-100 | 4 hours | 72 hours | Observation of enlarged cells (giant cells) with cell cycle arrest.[6] |
| Neutral Comet Assay | HeLa | 50-100 | 4 hours | 4 hours | Direct visualization of DNA double-strand breaks via electrophoresis.[10] |
Visual Guides and Workflows
Below are diagrams illustrating key processes and workflows for this compound research, created using the DOT language for Graphviz.
Caption: this compound is synthesized as an inactive prodrug and activated in the periplasm.
Caption: Standard experimental workflow for assessing this compound-induced genotoxicity.
Caption: A logical flowchart for troubleshooting common issues in this compound experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The microbiome-product this compound hits unique cellular targets mediating host–microbe interaction [frontiersin.org]
- 4. This compound: More Than a New Bacterial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthesis of the novel Escherichia coli toxin—this compound and its mechanisms of tumorigenesis of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for HeLa Cells Infection with Escherichia coli Strains Producing this compound and Quantification of the Induced DNA-damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of this compound-associated Genotoxicity in HeLa Cells by In Cell Western (ICW) Using γ-H2AX as a Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Current understandings of this compound regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Model Colibactins Exhibit Human Cell Genotoxicity in the Absence of Host Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Characterization of the this compound-Activating Peptidase ClbP Enables Development of a Fluorogenic Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound leads to a bacteria-specific mutation pattern and self-inflicted DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing Colibactin Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on optimizing culture conditions for the production of colibactin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to work with?
A1: this compound is a genotoxic secondary metabolite produced by certain strains of bacteria, most notably Escherichia coli of the B2 phylogroup, which harbor the pks genomic island.[1] This island contains a 54-kb gene cluster (clbA-S) that encodes the complex biosynthetic machinery for this compound production.[2] The primary challenges in working with this compound are its inherent instability and low yield.[3][4][5] It is an unstable secondary metabolite that cannot be directly isolated from producing E. coli and is susceptible to aerobic oxidation.[3][4][6] This instability necessitates that its genotoxic effects are typically studied through direct cell-to-cell contact between the producing bacteria and host cells.[3][7]
Q2: Which bacterial strains are commonly used for this compound production?
A2: this compound is produced by pks+ strains of E. coli and other related bacteria such as Klebsiella pneumoniae, Citrobacter koseri, and Enterobacter cloacae.[3][4] A commonly used and well-characterized strain in research is the probiotic E. coli Nissle 1917.[8][9][10] Other strains, such as the uropathogenic E. coli (UPEC) strain CFT073 and clinical isolates, are also utilized.[8]
Q3: What are the key regulatory factors influencing this compound production?
A3: this compound production is tightly regulated by a complex network of factors in response to environmental cues.[1] Key regulators include:
-
Oxygen Availability: Production is maximal under anoxic (anaerobic) conditions and is inhibited by oxygen.[11][12][13]
-
Iron Concentration: Low-iron conditions enhance the transcription of key regulatory genes (clbR and clbA), thereby increasing this compound production.[1][2][14] Conversely, iron supplementation inhibits its synthesis.[3][4]
-
Carbon Source: The type of carbon source available significantly impacts pks gene expression.[3][4][11] For instance, glucose and acetate (B1210297) can increase the expression of pks genes.[3][4]
-
Polyamines: The polyamine spermidine (B129725) is required for efficient this compound production.[4][15]
-
Growth Phase & Media: Nutrient-dense media can repress production, while specific media like DMEM have been shown to support high expression of clb genes.[1] Transcription of the activator clbR is elevated in minimal media compared to rich media.[16]
Q4: How can I detect and quantify this compound activity?
A4: Due to its instability, this compound itself is not directly quantified. Instead, its genotoxic activity is measured. Common methods include:
-
γ-H2AX Detection: The phosphorylation of histone H2AX (to form γ-H2AX) is an early and sensitive marker for DNA double-strand breaks induced by this compound. This can be quantified using techniques like In-Cell Western assays or immunofluorescence.[17][18]
-
DNA Cross-linking Assay: this compound induces interstrand cross-links in DNA. This can be detected by observing the impaired electrophoretic mobility of plasmid DNA under denaturing conditions after exposure to pks+ bacteria.[6][10]
-
Megalocytosis Phenotype: Eukaryotic cells exposed to this compound exhibit cell cycle arrest and enlargement, a phenotype known as megalocytosis, which can be quantified.[17]
-
PCR for pks Genes: The presence of this compound-producing bacteria can be confirmed by using PCR to detect key genes within the pks island, such as clbA and clbQ.[19][20]
Troubleshooting Guide
Problem: Low or Undetectable Genotoxicity (Low Yield)
| Possible Cause | Troubleshooting Steps |
| Suboptimal Oxygen Levels | This compound production is maximal under anoxic conditions and is repressed in oxygen-rich environments.[1][11][12] Ensure cultures are grown in anaerobic or microaerobic conditions. For liquid cultures, avoid vigorous shaking and consider using sealed containers or an anaerobic chamber.[14][21] |
| Inappropriate Culture Medium | Nutrient-rich media like LB can sometimes repress this compound synthesis.[16] Try switching to a minimal medium (e.g., M9) or a tissue culture medium like DMEM, which has been shown to support high clb gene expression.[1] |
| Iron Repression | High iron concentrations in the medium inhibit clb gene expression.[2] Use iron-chelating agents or ensure the medium is not supplemented with excess iron. Conversely, iron-limiting conditions can boost production.[14] |
| Incorrect Bacterial Growth Phase | This compound production is linked to the bacterial growth phase.[1] Ensure you are harvesting or co-culturing the bacteria at the optimal point, typically during the stationary phase. |
| Degradation of this compound | This compound is highly unstable.[3][6] Ensure that assays for genotoxicity are performed with live bacteria in direct contact with target cells, as activity is not typically found in culture supernatants or bacterial lysates.[7][17] |
| Strain Integrity | The pks island can be lost or mutated. Confirm the presence of the pks island in your bacterial strain using PCR for key clb genes (e.g., clbA, clbB, clbP).[8][19] |
Problem: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Steps |
| Variability in Oxygenation | Minor differences in culture agitation, flask volume, or closure can significantly alter oxygen levels, leading to variable this compound production.[15] Standardize these parameters rigorously for all experiments. |
| Batch-to-Batch Media Variation | Different batches of media or supplements (especially yeast extract or peptone) can have varying concentrations of iron and other regulatory molecules. Use a single, well-characterized batch of media for a set of experiments or switch to a defined minimal medium. |
| Inconsistent Inoculum Size | The initial density of the bacterial culture can affect growth kinetics and the timing of entry into the stationary phase where this compound production is often maximal. Standardize the starting OD for all cultures. |
| Cell Line Sensitivity | Different eukaryotic cell lines may have varying sensitivities to this compound-induced DNA damage due to differences in DNA repair pathway efficiencies.[6] Use a consistent cell line and passage number for all genotoxicity assays. |
Data Presentation: Factors Influencing this compound Production
Table 1: Effect of Oxygen Concentration on this compound Activity This table summarizes the observed relationship between oxygen levels and the DNA cross-linking activity of pks+ E. coli, a proxy for this compound production.
| Oxygen Concentration (%) | Relative DNA Cross-linking Activity | Reference |
| <1% (Anoxic/Hypoxic) | High / Maximal | [11][15] |
| 4% | Markedly Decreased | [11][15] |
| 13% | Markedly Decreased | [11][15] |
| 21% (Normoxic) | Undetectable | [11][15] |
Table 2: Effect of Prebiotic Oligosaccharides and Iron on clbA Gene Expression This table shows the impact of inulin (B196767) and galacto-oligosaccharide (GOS) supplementation, with and without ferrous sulfate, on the expression of the clbA gene, which is essential for this compound synthesis.
| Supplement | Concentration | Relative clbA Expression | Reference |
| Control (None) | N/A | Baseline | [18] |
| Inulin | 20-40 mg/mL | Enhanced | [18] |
| Galacto-oligosaccharide (GOS) | 20-40 mg/mL | Enhanced | [18] |
| Inulin + Ferrous Sulfate | 125 µM | Inhibition of enhancement | [18] |
| GOS + Ferrous Sulfate | 125 µM | Inhibition of enhancement | [18] |
Experimental Protocols
Protocol 1: General Culture of pks+ E. coli for this compound Production
-
Strain Preparation: Streak the desired pks+ E. coli strain (e.g., Nissle 1917) from a glycerol (B35011) stock onto an LB agar (B569324) plate and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB broth. Incubate overnight at 37°C with moderate shaking (e.g., 200 RPM).
-
Production Culture: Dilute the overnight starter culture into your chosen production medium (e.g., DMEM with 25 mM HEPES or M9 minimal medium). For optimal production, ensure low-oxygen conditions. This can be achieved by:
-
Using sealed tubes or bottles with minimal headspace.
-
Culturing in an anaerobic or hypoxic chamber (e.g., <1% O₂).
-
Avoiding vigorous agitation.
-
-
Incubation: Incubate the production culture at 37°C until it reaches the desired growth phase (typically early stationary phase, OD₆₀₀ ≈ 1.5-2.0).
-
Harvesting: Bacteria can now be used for direct co-culture with eukaryotic cells or for other downstream assays.
Protocol 2: Quantification of this compound-Induced DNA Damage via γ-H2AX Assay
This protocol is adapted from methods described for quantifying this compound's genotoxic effect.[17]
-
Cell Seeding: Seed a human epithelial cell line (e.g., HeLa or Caco-2) into a 96-well plate at a density that will result in a sub-confluent monolayer on the day of infection. Incubate overnight.
-
Bacterial Preparation: Prepare the pks+ E. coli production culture as described in Protocol 1. As a negative control, use a pks-deleted mutant (e.g., ΔclbP).
-
Infection: Replace the cell culture medium with fresh infection medium (e.g., RPMI 1640 + 5% FBS).[9] Add the live bacteria to the cells at a specific Multiplicity of Infection (MOI), typically ranging from 10 to 100.
-
Co-incubation: Incubate the infected cells for a short period, typically 4 hours, at 37°C in a 5% CO₂ incubator.
-
Cell Fixation and Permeabilization:
-
Gently wash the cells with PBS to remove bacteria.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., PBS with 3% BSA).
-
Incubate with a primary antibody against phosphorylated H2AX (γ-H2AX).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
-
Imaging and Quantification:
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the fluorescence intensity of γ-H2AX per nucleus. The genotoxic effect is measured as the fold induction of γ-H2AX signal in cells infected with pks+ bacteria relative to the negative control.[17]
-
Visualizations
Caption: Key environmental and genetic regulators of this compound production.
References
- 1. Current understandings of this compound regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The synthesis of the novel Escherichia coli toxin—this compound and its mechanisms of tumorigenesis of colorectal cancer [frontiersin.org]
- 4. The synthesis of the novel Escherichia coli toxin—this compound and its mechanisms of tumorigenesis of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrocyclic this compound induces DNA double-strand breaks via copper-mediated oxidative cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and bioactivity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound leads to a bacteria-specific mutation pattern and self-inflicted DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deciphering the interplay between the genotoxic and probiotic activities of Escherichia coli Nissle 1917 | PLOS Pathogens [journals.plos.org]
- 9. Genotyping of a gene cluster for production of this compound and in vitro genotoxicity analysis of Escherichia coli strains obtained from the Japan Collection of Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Toxic Friend: Genotoxic and Mutagenic Activity of the Probiotic Strain Escherichia coli Nissle 1917 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Oxygen concentration modulates this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Quantification of this compound-associated Genotoxicity in HeLa Cells by In Cell Western (ICW) Using γ-H2AX as a Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oligosaccharides increase the genotoxic effect of this compound produced by pks+ Escherichia coli strains - PMC [pmc.ncbi.nlm.nih.gov]
- 19. droracle.ai [droracle.ai]
- 20. This compound possessing E. coli isolates in association with colorectal cancer and their genetic diversity among Pakistani population - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound: More Than a New Bacterial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
overcoming contact-dependency in colibactin activity assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers studying the genotoxin colibactin. The focus is on overcoming the historical challenge of contact-dependency in activity assays, reflecting the latest understanding of this compound's biology.
Frequently Asked Questions (FAQs)
Q1: Why is the direct measurement of this compound so difficult?
A: Direct measurement and isolation of active this compound are exceptionally challenging due to two primary factors:
-
Chemical Instability: The active form of this compound is highly unstable, making it difficult to isolate from bacterial cultures before it degrades.[1][2]
-
Low Production Levels: this compound is produced in very small quantities by bacteria, often requiring enrichment from large culture volumes to detect even trace amounts.[2][3]
Q2: What is "contact-dependency" in this compound assays, and is direct cell-to-cell contact truly necessary for its activity?
A: Historically, this compound's genotoxic effects were observed primarily when producer bacteria were in direct contact with target mammalian cells. This led to a "contact-dependent" model of activity.[2] However, recent research indicates that this apparent dependency is likely a consequence of this compound's instability and poor diffusion rather than a strict biological requirement for a dedicated delivery mechanism.[4] Studies have now shown that:
-
Free, synthetic versions of this compound can induce DNA damage in human cells without any bacteria present.[4][5]
-
In bacterial co-cultures, this compound can induce a DNA damage response in neighboring bacteria hundreds of microns away, clearly demonstrating that direct cell contact is not required for its activity between microbes.[6][7][8][9]
Therefore, while proximity is crucial due to the molecule's short half-life, the activity is not strictly dependent on physical contact.
Q3: What are the primary strategies for measuring this compound activity without direct detection?
A: Given the difficulty in measuring this compound itself, assays have been developed to measure reliable proxies of its production and its downstream effects. These can be broadly categorized as:
-
Biosynthesis-Focused Assays: These methods quantify the activity of the final enzyme in the biosynthetic pathway, the peptidase ClbP, which is essential for activating the this compound prodrug.[1][10]
-
Genotoxicity-Focused Assays: These methods measure the hallmark DNA damage induced by active this compound in either cell-free systems or in eukaryotic cells.[3][4]
Troubleshooting Guide
Problem: I am not detecting a signal (or the signal is very low) in my genotoxicity assay (e.g., γH2AX, DNA cross-linking).
| Possible Cause | Recommended Solution |
| This compound Instability | The active molecule may be degrading before it reaches its target. Ensure you are using fresh bacterial cultures. For cell-free assays, minimize the time between preparing the extract and applying it to your sample.[4] |
| Incorrect Assay Conditions | This compound-induced DNA double-strand breaks are often mediated by copper. For in vitro plasmid scission assays, ensure you have supplemented the reaction with Cu(II).[3][11] |
| Low this compound Production | The bacterial strain used may be a low producer. Confirm the strain is pks+ and consider using a known high-producer, such as E. coli strain-50, for positive controls.[12] Also, verify that culture conditions are optimal for this compound expression. |
| Ineffective Delivery/Diffusion | If using a transwell or membrane-separated co-culture system, the modest genotoxic effect can be attenuated or completely abrogated due to poor diffusion and instability.[4] Consider using cell-free bacterial extracts or synthetic this compound analogues to bypass this issue.[4] |
| Lack of Prodrug Activation | The observed genotoxicity is dependent on the cleavage of prethis compound by the periplasmic peptidase ClbP.[5] Ensure your producer strain has a functional clbP gene. |
Problem: How can I confirm that the DNA damage I observe is specifically caused by this compound?
| Verification Method | Description |
| Use a Negative Control Strain | Perform the same assay in parallel using an isogenic mutant strain where the clbP gene has been deleted (ΔclbP). This strain produces the precursor but cannot generate the active genotoxin, so no DNA damage should be observed.[10][12] |
| Perform a ClbS Rescue Assay | The clbS gene encodes a self-resistance enzyme that inactivates this compound.[6] Exogenously adding purified ClbS protein to your co-culture should protect the target cells from genotoxicity.[4][11] An inactive-site mutant of ClbS should not have this protective effect.[4] |
Data & Visualizations
Quantitative Data Summary
Table 1: Comparison of Common this compound Activity Assay Methods
| Assay Type | Principle | Throughput | Advantages | Disadvantages |
| Fluorogenic Probe Assay | Measures activity of the ClbP enzyme, which releases a fluorophore from a synthetic substrate. | High | Fast, sensitive, suitable for high-throughput screening of inhibitors.[1] | Indirect; measures biosynthesis, not the final genotoxic effect. |
| LC-MS for N-myr-Asn | Quantifies the stable byproduct (N-myristoyl-D-asparagine) released by ClbP during this compound activation.[1] | Low | Highly accurate and quantitative measure of ClbP activity.[1] | Slower, requires specialized equipment. |
| γH2AX / 53BP1 Staining | Immunofluorescent detection of phosphorylated H2AX and p53-binding protein 1, which are markers of DNA double-strand breaks in eukaryotic cells.[3] | Medium | Directly measures the biologically relevant genotoxic endpoint in host cells. | Requires cell culture, microscopy, or flow cytometry. |
| Plasmid Scission Assay | Measures the conversion of supercoiled plasmid DNA to nicked and linearized forms, indicating DNA strand breaks.[3][11] | Medium | Cell-free, provides direct evidence of DNA-damaging ability. | In vitro results may not fully recapitulate cellular activity; often requires copper.[3] |
| DNA Interstrand Cross-link (ICL) Assay | Detects ICLs by observing retarded migration of linearized plasmid DNA on a denaturing agarose (B213101) gel.[13] | Low | Measures a specific and critical mode of this compound-induced DNA damage. | Technically demanding, may require specific controls like cisplatin.[4] |
Table 2: Example Half-Maximal Effective Concentrations (IC50) for γH2AX Activation by Synthetic this compound Analogues in Human Cell Lines
| Compound | Cell Line | IC50 (μM) |
| Analogue 3 | HeLa | 2.11 |
| Analogue 3 | U2OS | Not Determined |
| Analogue 2 | HeLa | Not Determined |
| Analogue 2 | U2OS | Not Determined |
| Data extracted from a study where synthetic colibactins were shown to induce DNA damage in the absence of bacteria. "Not Determined" indicates reliable values could not be established under the tested conditions.[4] |
Diagrams and Workflows
Caption: this compound is synthesized as an inactive prodrug and activated in the periplasm.[5][10]
Caption: A streamlined process to quantify ClbP activity as a proxy for this compound production.[1][14]
Caption: A decision tree to diagnose and solve issues with low signal in this compound assays.
Key Experimental Protocols
Protocol 1: Cell-Free this compound Activity using a Fluorogenic ClbP Probe
This protocol is a generalized procedure based on methodologies for detecting ClbP activity using synthetic probes.[1][14]
-
Bacterial Culture: Inoculate 50 mL of LB broth with a pks+ E. coli strain (e.g., Nissle 1917) and a ΔclbP negative control strain. Grow overnight at 37°C with shaking.
-
Cell Harvest: Pellet the bacteria by centrifugation (e.g., 4,000 x g for 15 min at 4°C). Wash the pellet once with cold PBS.
-
Lysate Preparation: Resuspend the bacterial pellet in an appropriate lysis buffer. Lyse the cells (e.g., via sonication on ice) and clarify the lysate by centrifugation to remove cell debris. The supernatant is the cell-free extract.
-
Assay Reaction: In a 96-well black plate, combine the cell-free extract with the fluorogenic probe (e.g., probe 17 from[14]) in an appropriate assay buffer. Include wells with extract from the ΔclbP strain as a negative control.
-
Incubation: Incubate the plate at 37°C for a designated time (e.g., 1-4 hours), protecting it from light.
-
Measurement: Read the fluorescence at the appropriate excitation/emission wavelengths using a microplate reader.
-
Analysis: Subtract the background fluorescence from the negative control wells and compare the activity of different strains or conditions.
Protocol 2: In Vitro DNA Double-Strand Break (DSB) Assay
This protocol is adapted from plasmid scission assays used to demonstrate this compound's DNA-damaging capabilities.[3][11]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mix containing:
-
Initiate Reaction: Add the source of this compound. This can be a cell-free extract from a pks+ strain or a purified/synthetic this compound compound (e.g., this compound-645 at ~50 nM).[3]
-
Control Reactions: Prepare parallel reactions:
-
No this compound source (plasmid + buffer + CuCl₂ only).
-
No CuCl₂ (plasmid + this compound source + buffer only).
-
Extract from a ΔclbP strain.
-
-
Incubation: Incubate all tubes at 37°C for 1-2 hours.
-
Analysis by Gel Electrophoresis: Stop the reaction by adding a loading dye containing a chelator (e.g., EDTA). Run the samples on a 1% agarose gel.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Safe) and visualize under UV light. The conversion of supercoiled DNA (Form I) to nicked (Form II) and linearized (Form III) DNA indicates double-strand break activity.
Protocol 3: Cellular Genotoxicity by γH2AX Immunofluorescence
This protocol outlines the detection of DNA DSBs in mammalian cells exposed to this compound-producing bacteria.[3][4]
-
Cell Culture: Seed mammalian cells (e.g., HeLa or U2OS) onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Bacterial Infection: Grow pks+ and ΔclbPE. coli strains to mid-log phase. Wash and resuspend the bacteria in cell culture medium without antibiotics.
-
Co-culture: Infect the mammalian cells with the bacterial strains at a specific multiplicity of infection (MOI), e.g., MOI = 10.[4]
-
Incubation: Co-incubate for 4 hours.[3][4] Afterwards, remove the bacteria-containing medium, wash the cells gently with PBS, and add fresh medium containing an antibiotic (e.g., gentamycin) to kill any remaining extracellular bacteria.
-
Recovery: Return the cells to the incubator for a recovery period (e.g., 16 hours) to allow for the formation of DNA damage response foci.[4]
-
Immunostaining:
-
Fix the cells (e.g., with 4% paraformaldehyde).
-
Permeabilize the cells (e.g., with 0.25% Triton X-100).
-
Block with a suitable blocking buffer (e.g., BSA in PBS).
-
Incubate with a primary antibody against γH2AX.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Microscopy and Analysis: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Quantify the number of γH2AX foci per cell or the percentage of γH2AX-positive cells.
References
- 1. Screening method toward ClbP-specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The microbiome-product this compound hits unique cellular targets mediating host–microbe interaction [frontiersin.org]
- 3. Macrocyclic this compound induces DNA double-strand breaks via copper-mediated oxidative cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Model Colibactins Exhibit Human Cell Genotoxicity in the Absence of Host Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of this compound activation by the ClbP peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. This compound-induced damage in bacteria is cell contact independent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. How E. coli bacteria activate a toxin they produce in a way that avoids self-harm | Department of Chemistry and Chemical Biology [chemistry.harvard.edu]
- 11. Structure and bioactivity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. L-tryptophan and copper interactions linked to reduced this compound genotoxicity in pks+ Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Characterization of the this compound-Activating Peptidase ClbP Enables Development of a Fluorogenic Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Colibactin Detection by Mass Spectrometry
Welcome to the technical support center for the detection of colibactin by mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this genotoxic bacterial metabolite. Due to this compound's inherent instability, direct detection is challenging; therefore, many strategies focus on identifying its more stable DNA adducts or biosynthetic precursors.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to detect by mass spectrometry?
A1: The primary challenge in detecting this compound is its extreme chemical instability.[2][3] The mature molecule, responsible for its genotoxic effects, is highly reactive and has eluded direct isolation and structural characterization under normal experimental conditions.[1][2][4] Therefore, detection methods often focus on trapping the molecule through its covalent adducts with other molecules, most notably DNA, or by detecting more stable biosynthetic precursors.[1][5]
Q2: What are this compound-DNA adducts and why are they important for detection?
A2: this compound exerts its genotoxic effect by alkylating DNA, forming covalent bonds with DNA bases.[6][7][8] These this compound-DNA adducts are more stable than the free this compound molecule and serve as a reliable biomarker for its presence and activity. Identifying these adducts in biological samples provides direct evidence of this compound-induced DNA damage.[5][8][9]
Q3: What are precolibactins and can they be used for detection?
A3: Precolibactins are biosynthetic precursors to the mature, active this compound.[1] In certain mutant strains of this compound-producing bacteria, such as those with a deleted clbP gene, these precursors accumulate and can be more readily detected by mass spectrometry due to their increased stability.[1][2][10] Detecting precolibactins can be an indirect but effective way to confirm the activity of the this compound biosynthetic pathway.
Q4: What is the role of isotopic labeling in this compound detection?
A4: Isotopic labeling is a powerful technique to confirm the identity of this compound-derived molecules. By growing this compound-producing bacteria in media supplemented with stable isotopes like 13C-labeled amino acids (e.g., L-cysteine or L-methionine), the resulting this compound and its adducts will have a predictable mass shift in the mass spectrum, aiding in their unambiguous identification amidst complex biological matrices.[6][7][9]
Troubleshooting Guides
This section addresses specific issues that may arise during the mass spectrometric analysis of this compound and its derivatives.
Issue 1: No Detectable Signal for this compound or its Adducts
Potential Causes & Solutions
-
Low Abundance: this compound is produced in very small quantities.[1]
-
Solution: Concentrate your sample after extraction. Optimize bacterial culture conditions to maximize this compound production.
-
-
Sample Degradation: The instability of this compound can lead to its degradation before analysis.
-
Solution: Minimize sample handling time and keep samples at low temperatures. Analyze samples as quickly as possible after preparation.
-
-
Inefficient DNA Adduct Formation/Isolation:
-
Mass Spectrometer Sensitivity: The instrument may not be sensitive enough to detect the low levels of adducts.
-
Solution: Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance.[11] Use a high-resolution instrument if available.
-
-
Incorrect m/z Values: You may be looking for the wrong mass-to-charge ratios.
-
Solution: Refer to the tables of known this compound adducts and precursors provided below.
-
Issue 2: Poor Signal-to-Noise Ratio or High Background
Potential Causes & Solutions
-
Sample Contamination: Biological samples are complex matrices that can introduce significant background noise.
-
Solution: Incorporate additional sample cleanup steps, such as solid-phase extraction (SPE), to remove interfering substances. Ensure all glassware and solvents are of high purity.
-
-
LC-MS System Contamination: The LC-MS system itself may be contaminated.
-
Solution: Flush the LC system thoroughly. Clean the ion source of the mass spectrometer.
-
-
Gas Leaks: Leaks in the gas supply to the mass spectrometer can increase background noise.
Issue 3: Inconsistent Retention Times in LC-MS
Potential Causes & Solutions
-
Column Degradation: The analytical column may be degrading.
-
Solution: Replace the analytical column. Use a guard column to extend the life of the main column.[14]
-
-
Mobile Phase Inconsistency: Variations in the mobile phase composition can cause retention time shifts.
-
Solution: Prepare fresh mobile phases daily. Ensure thorough mixing of mobile phase components.[14]
-
-
Fluctuating Flow Rate: Inconsistent pump performance can lead to variable retention times.
-
Solution: Purge the LC pumps to remove air bubbles. Check for leaks in the LC flow path.
-
Data Presentation: Key this compound-Related Ions
The following tables summarize the mass-to-charge ratios (m/z) of some reported this compound-DNA adducts and related molecules. These values are crucial for setting up targeted mass spectrometry experiments.
Table 1: this compound-Adenine Adducts
| Compound | Molecular Formula | [M+H]⁺ (m/z) | Reference |
| Adduct 1 | C₂₃H₂₅N₉O₅S | 540.1765 | [8] |
| Adduct 2 (stereoisomer of 1) | C₂₃H₂₅N₉O₅S | 540.1765 | [8] |
| Bis(adenine) adduct | C₃₇H₃₈N₁₆O₉S₂ | 947.2550 (calc.) | [5] |
Table 2: Key Fragment Ions for Structural Confirmation
| Precursor Ion (m/z) | Fragment Ion (m/z) | Description | Reference |
| 540.1765 | 522.1673 | [M+H-H₂O]⁺ | [8] |
| 540.1765 | 387.1123 | [M+H-Ade-H₂O]⁺ | [8] |
Experimental Protocols
Protocol 1: General Workflow for this compound-DNA Adduct Detection
This protocol outlines the key steps from bacterial culture to LC-MS/MS analysis for the detection of this compound-DNA adducts.
-
Bacterial Culture:
-
Co-incubation with DNA:
-
DNA Isolation:
-
Separate the bacteria from the media by centrifugation.
-
Isolate the DNA from the supernatant using a standard DNA purification kit or protocol.
-
-
DNA Hydrolysis:
-
Hydrolyze the purified DNA to individual nucleosides or nucleobases using a cocktail of enzymes (e.g., DNase I, nuclease P1, and alkaline phosphatase).
-
-
Sample Preparation for LC-MS:
-
Concentrate the hydrolyzed DNA sample.
-
Resuspend the sample in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).
-
-
LC-MS/MS Analysis:
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for this compound-DNA adduct detection.
Troubleshooting Logic
Caption: Troubleshooting decision tree for no signal.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | The microbiome-product this compound hits unique cellular targets mediating host–microbe interaction [frontiersin.org]
- 3. news.harvard.edu [news.harvard.edu]
- 4. Structure and bioactivity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure elucidation of this compound and its DNA cross-links - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Natural this compound-Nucleobase Adducts by Tandem Mass Spectrometry and Isotopic Labeling. Support for DNA Alkylation by Cyclopropane Ring Opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Natural this compound–Nucleobase Adducts by Tandem Mass Spectrometry and Isotopic Labeling. Support for DNA Alkylation by Cyclopropane Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The human gut bacterial genotoxin this compound alkylates DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. gmi-inc.com [gmi-inc.com]
- 12. gentechscientific.com [gentechscientific.com]
- 13. agilent.com [agilent.com]
- 14. zefsci.com [zefsci.com]
- 15. MATE transport of the E. coli-derived genotoxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Detection of Colibactin-DNA Adducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying colibactin-induced DNA damage. The information provided is intended to help overcome common challenges and improve the sensitivity and reliability of this compound-DNA adduct detection experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in detecting this compound-DNA adducts?
A1: The primary challenge is the low abundance of these adducts in biological samples.[1] this compound is an unstable genotoxin, and only a small fraction of it successfully alkylates DNA, making the resulting adducts difficult to detect against a complex background matrix.[1][2]
Q2: What is the most common analytical method for detecting this compound-DNA adducts?
A2: The most widely used and sensitive method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3] High-resolution mass spectrometry (HRMS) is often employed to achieve the necessary mass accuracy for confident identification.[3]
Q3: What are the characteristic mass-to-charge ratios (m/z) for this compound-DNA adducts?
A3: The most commonly reported this compound adduct is with adenine (B156593). The protonated molecule [M+H]⁺ has an m/z of 540.1772.[1][3] Researchers often monitor for specific fragment ions in MS² or MS³ experiments to confirm the adduct's identity.[3][4]
Q4: Can this compound form adducts with other DNA bases?
A4: While adenine adducts are the most extensively characterized, the possibility of adducts with other nucleobases exists. However, current literature predominantly focuses on adenine adducts as the key biomarker for this compound exposure.[1][4]
Q5: Is it possible to detect the active this compound molecule directly?
A5: Direct detection of active this compound is extremely challenging due to its instability and low production levels.[5] Consequently, research has focused on identifying its more stable DNA adducts as a proxy for its activity.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the detection of this compound-DNA adducts.
Problem 1: No detectable this compound-DNA adducts in samples exposed to pks⁺ E. coli.
| Possible Cause | Suggested Solution |
| Insufficient this compound Production | Ensure the pks⁺ E. coli strain is viable and the pks gene cluster is intact and expressed. Culture conditions, such as media and incubation time, should be optimized for this compound production. Direct contact between the bacteria and the host cells is crucial for genotoxicity.[7] |
| Inefficient DNA Isolation | Use a high-quality DNA extraction kit suitable for the sample type to maximize DNA yield and purity. Average DNA yields from tissue samples can be around 30 µg.[3] |
| Adduct Degradation | Minimize freeze-thaw cycles of DNA samples. Process samples promptly after isolation. The stability of the adducts during sample processing and storage should be considered. |
| Inefficient DNA Hydrolysis | Optimize the enzymatic or chemical hydrolysis method to ensure complete digestion of DNA to individual nucleosides/nucleobases, which is necessary for releasing the adducts for LC-MS analysis. |
| Low Sensitivity of Mass Spectrometer | Utilize a highly sensitive mass spectrometer, such as an Orbitrap or a triple quadrupole instrument. Employing nanoflow chromatography with nanospray ionization can significantly enhance sensitivity.[3] |
| Suboptimal LC-MS/MS Parameters | Optimize MS parameters, including spray voltage, capillary temperature, and collision energy, for the specific adducts being monitored.[3] Use a targeted MS² or MS³ method to improve specificity and signal-to-noise ratio.[1] |
Problem 2: High background noise or interfering peaks in the chromatogram.
| Possible Cause | Suggested Solution |
| Complex Sample Matrix | Incorporate a sample clean-up step, such as solid-phase extraction (SPE), after DNA hydrolysis to remove interfering substances from the matrix. |
| Contamination from Reagents or Labware | Use high-purity solvents and reagents (e.g., LC-MS grade). Ensure all labware is thoroughly cleaned to avoid contamination. |
| Suboptimal Chromatographic Separation | Optimize the HPLC gradient to achieve better separation of the adducts from background ions. A shallow gradient can improve resolution.[8] |
| Non-specific Fragmentation in MS | Adjust the collision energy to minimize non-specific fragmentation and enhance the intensity of characteristic fragment ions. |
Experimental Protocols and Data
Summary of Key Mass Spectrometry Parameters for this compound-Adenine Adduct Detection
The following table summarizes the key m/z values used for the targeted detection of this compound-adenine adducts.
| Ion | m/z | Description | Reference |
| [M+H]⁺ | 540.1772 | Parent ion of the this compound-adenine adduct. | [1][3] |
| Fragment Ion 1 | 387.1110 | Characteristic fragment ion from MS² fragmentation. | [3] |
| Fragment Ion 2 | 344.1057 | Characteristic fragment ion from MS² fragmentation. | [3] |
| Fragment Ion 3 | 229.0972 | Characteristic fragment ion from MS² fragmentation. | [3] |
General Methodology for this compound-DNA Adduct Detection
-
Co-culture: Incubate host cells (e.g., HeLa, HCT-116) with this compound-producing (pks⁺) E. coli. As a negative control, use a mutant strain that cannot produce this compound (pks⁻).[1][9]
-
DNA Isolation: Harvest the host cells and isolate genomic DNA using a suitable commercial kit or standard phenol-chloroform extraction.
-
DNA Hydrolysis: Enzymatically digest the isolated DNA to release the adducted nucleosides.
-
LC-MS/MS Analysis: Analyze the hydrolyzed DNA samples using a high-resolution mass spectrometer coupled with liquid chromatography. Use the parameters from the table above for targeted detection.
Visualizations
Experimental Workflow for this compound-DNA Adduct Detection
Caption: A generalized workflow for the detection of this compound-DNA adducts.
Troubleshooting Logic for Adduct Detection
Caption: A decision tree for troubleshooting failed this compound-DNA adduct detection.
References
- 1. The human gut bacterial genotoxin this compound alkylates DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The microbiome-product this compound hits unique cellular targets mediating host–microbe interaction [frontiersin.org]
- 3. Dysfunctional mucus structure in cystic fibrosis increases vulnerability to this compound-mediated DNA adducts in the colon mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. sciencedaily.com [sciencedaily.com]
- 7. The this compound Genotoxin Generates DNA Interstrand Cross-Links in Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure elucidation of this compound and its DNA cross-links - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solving this compound’s code | Department of Chemistry and Chemical Biology [chemistry.harvard.edu]
addressing autotoxicity in colibactin-producing E. coli strains
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with colibactin-producing E. coli strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it genotoxic?
A1: this compound is a genotoxin produced by certain strains of E. coli, particularly those from the B2 phylogroup, as well as other Enterobacteriaceae. It is a complex secondary metabolite synthesized by a hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) machinery encoded by the pks (or clb) gene cluster.[1][2][3] this compound's genotoxicity stems from its ability to alkylate DNA, forming interstrand cross-links (ICLs).[2][4][5] This DNA damage can lead to double-strand breaks (DSBs), cell cycle arrest, and genomic instability in eukaryotic cells, and has been associated with the development of colorectal cancer.[6]
Q2: How do this compound-producing E. coli avoid self-destruction (autotoxicity)?
A2: this compound-producing strains have evolved sophisticated mechanisms to protect themselves from the genotoxic effects of their own product. The primary strategies are:
-
Prodrug Strategy: this compound is synthesized intracellularly as an inactive precursor called prethis compound.[7][8] This precursor is then exported to the periplasm via the transporter ClbM.[9] In the periplasm, the peptidase ClbP cleaves a prodrug motif from prethis compound, activating it into its mature, genotoxic form.[7][8][10] This spatial separation of synthesis and activation minimizes intracellular damage.
-
Intracellular Inactivation: The pks island also encodes a resistance protein called ClbS, a cyclopropane (B1198618) hydrolase.[11] If mature this compound re-enters the cytoplasm, ClbS inactivates it by cleaving its reactive cyclopropane rings, thus neutralizing its DNA-damaging capability.
-
DNA Repair: The bacterium's own DNA repair systems, such as the nucleotide excision repair pathway, also play a role in mitigating any self-inflicted DNA damage that may occur.[1]
Q3: What are the key genes in the pks island involved in autotoxicity and resistance?
A3: The key genes are:
-
clbS : Encodes the primary resistance enzyme, a cyclopropane hydrolase that inactivates this compound intracellularly. Knockout of this gene leads to a pronounced autotoxicity phenotype.
-
clbP : Encodes the periplasmic peptidase that activates prethis compound.[8][10] While essential for toxicity towards other cells, its absence prevents the formation of the mature toxin, thus indirectly preventing autotoxicity.
-
clbM : Encodes the transporter that exports prethis compound to the periplasm.[9]
Q4: Can autotoxicity be observed in wild-type this compound-producing strains?
A4: While the self-protection mechanisms are generally effective, some level of self-inflicted DNA damage can occur even in wild-type strains. This is thought to happen when small amounts of active this compound enter the cytoplasm and damage DNA before being inactivated by ClbS. This low level of autotoxicity can be quantified using sensitive DNA damage reporters.[1]
Troubleshooting Guides
Issue 1: My this compound-producing E. coli strain shows poor growth or unexpected cell lysis.
| Possible Cause | Troubleshooting Steps |
| 1. High level of autotoxicity. | - Verify the integrity of the clbS gene. Sequence the clbS gene to ensure there are no mutations that could impair its function. - Check for mutations in DNA repair pathways. Spontaneous mutations in genes involved in nucleotide excision repair or homologous recombination can increase sensitivity to this compound.[1] - Modulate this compound expression. this compound production is influenced by environmental factors such as oxygen and iron availability. Growing cultures under higher oxygen conditions can inhibit this compound synthesis and may alleviate autotoxicity.[12] |
| 2. Contamination with a phage. | - Perform phage induction assays. this compound has been shown to induce prophage, which could lead to cell lysis.[13] - Cure the strain of prophages if necessary and available. |
| 3. Inappropriate culture conditions. | - Optimize growth medium and temperature. Ensure standard and optimal growth conditions for your specific E. coli strain. |
Issue 2: I am not observing the expected genotoxic effect on my target cells.
| Possible Cause | Troubleshooting Steps |
| 1. Insufficient this compound production. | - Confirm the presence and integrity of the pks island. Use PCR to verify the presence of key biosynthetic genes (e.g., clbB, clbQ). - Optimize culture conditions for this compound production. Grow the producer strain under microaerophilic or anaerobic conditions, as oxygen can inhibit this compound synthesis.[12] Ensure appropriate iron levels in the medium. - Ensure direct cell-to-cell contact. For many experimental setups, direct contact between the producer bacteria and target cells is necessary to observe genotoxicity.[10] |
| 2. Inactivation of this compound. | - This compound is highly unstable. Ensure that experiments are designed to detect its activity shortly after production. Supernatants from producer cultures are generally not genotoxic.[10] |
| 3. Target cell line is resistant. | - Use a sensitive cell line. HeLa or Caco-2 cells are commonly used and are known to be sensitive to this compound.[10][14] - Check the DNA repair capacity of your target cells. Cells with highly efficient DNA repair, particularly homologous recombination, may be more resistant to this compound.[15] |
Issue 3: I am getting inconsistent results in my autotoxicity or genotoxicity assays.
| Possible Cause | Troubleshooting Steps |
| 1. Variability in this compound production. | - Standardize bacterial growth phase. Always use bacteria from the same growth phase (e.g., mid-logarithmic) for your experiments, as this compound production can be growth phase-dependent. - Control culture conditions tightly. Small variations in oxygen levels, temperature, or media composition can affect this compound expression. |
| 2. Inconsistent multiplicity of infection (MOI). | - Accurately determine bacterial concentration. Carefully measure the OD600 of your bacterial culture and use a predetermined correlation to calculate CFU/mL for your specific strain and spectrophotometer.[10] Use this to standardize the MOI in your experiments. |
| 3. Experimental artifacts. | - Include proper controls. Always include a pks-negative strain (e.g., the parental strain without the pks island or a specific biosynthesis mutant like ΔclbB) and a no-bacteria control.[10] For autotoxicity studies, compare your strain of interest (e.g., ΔclbS) to the wild-type pks+ strain. |
Data Presentation
Table 1: Quantitative Analysis of this compound-Induced DNA Damage
| Assay | Cell Type | Condition | Fold Increase in DNA Damage (vs. Control) | Reference |
| γ-H2AX Immunofluorescence | HeLa | Infection with pks+ E. coli (MOI 25) | 5 to 7 | [8] |
| γ-H2AX Immunofluorescence | Caco-2 | Infection with pks+ E. coli NC101 + 40 mg/mL inulin | ~2.0 (vs. no inulin) | [11] |
| Comet Assay (Tail Moment) | HeLa | Treatment with 50 nM synthetic this compound-645 | ~3.5 | [16] |
| DNA Interstrand Cross-links | Linearized Plasmid DNA | Exposure to pks+ E. coli Nissle 1917 + D-Serine | 2.83-fold reduction | [17] |
Table 2: Effects of this compound on Cell Viability
| Cell Line | Condition | Outcome | Reference |
| KP363T (HR-deficient) | Infection with this compound-producing E. coli | High sensitivity to this compound | [15] |
| KP363T (Olaparib-resistant) | Infection with this compound-producing E. coli | 2.1- to 4.2-fold increase in cell viability | [15] |
| HROC278MET (HR-deficient) | Infection with this compound-producing E. coli | High sensitivity to this compound | [15] |
Experimental Protocols
1. Protocol for Assessing Autotoxicity using a Viability Assay
This protocol is adapted from standard bacterial growth curve assays and is designed to compare the viability of a wild-type this compound-producing strain with a mutant exhibiting potential autotoxicity (e.g., ΔclbS).
-
Strain Preparation: Inoculate 5 mL of LB broth with single colonies of the wild-type pks+ strain, the ΔclbS mutant, and a pks-negative control strain. Grow overnight at 37°C with shaking.
-
Subculturing: The next day, dilute the overnight cultures 1:100 into fresh, pre-warmed LB broth.
-
Growth Monitoring:
-
Transfer 200 µL of each diluted culture into multiple wells of a 96-well microplate.
-
Incubate the plate in a microplate reader capable of shaking and temperature control (37°C).
-
Measure the optical density at 600 nm (OD600) every 30 minutes for 12-18 hours.
-
-
Data Analysis:
-
Plot the average OD600 readings over time for each strain.
-
Compare the growth curves. A significant lag phase or a lower final OD600 for the ΔclbS mutant compared to the wild-type and negative control indicates autotoxicity.
-
2. Protocol for Quantifying DNA Damage using γ-H2AX Immunofluorescence
This protocol is for assessing DNA double-strand breaks in a eukaryotic cell line (e.g., HeLa) after co-culture with this compound-producing E. coli.[8][18]
-
Cell Seeding: Seed HeLa cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of infection. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Bacterial Preparation: Grow overnight cultures of pks+ and pks- E. coli strains. Sub-culture 1:100 in DMEM and grow to mid-log phase (OD600 ≈ 0.4-0.6).
-
Infection:
-
Wash the HeLa cells once with pre-warmed PBS.
-
Infect the cells with the bacterial strains at a desired Multiplicity of Infection (MOI), typically between 50 and 200.
-
Incubate for 4 hours at 37°C with 5% CO2.
-
-
Post-Infection:
-
Wash the cells three times with PBS to remove bacteria.
-
Add fresh culture medium containing 100-200 µg/mL gentamicin (B1671437) to kill any remaining extracellular bacteria.
-
Incubate for an additional 3-4 hours to allow for the DNA damage response to occur.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against γ-H2AX (e.g., rabbit anti-γH2AX) overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Visualize using a fluorescence microscope.
-
Quantify the number of γ-H2AX foci per nucleus. A significant increase in foci in cells infected with the pks+ strain compared to the pks- strain indicates this compound-induced DNA damage.
-
Visualizations
Caption: Mechanism of this compound autotoxicity and resistance.
Caption: Troubleshooting workflow for poor growth of producer strains.
Caption: Experimental workflow for γ-H2AX immunofluorescence.
References
- 1. This compound leads to a bacteria-specific mutation pattern and self-inflicted DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shining a Light on this compound Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Optimized Transformation Protocol for Escherichia coli BW3KD with Supreme DNA Assembly Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The this compound Genotoxin Generates DNA Interstrand Cross-Links in Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and bioactivity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and colorectal cancer - Genomics Education Programme [genomicseducation.hee.nhs.uk]
- 7. Cytotoxic Escherichia coli strains encoding this compound colonize 1 laboratory mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of this compound-associated Genotoxicity in HeLa Cells by In Cell Western (ICW) Using γ-H2AX as a Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure elucidation of this compound and its DNA cross-links - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for HeLa Cells Infection with Escherichia coli Strains Producing this compound and Quantification of the Induced DNA-damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Frontiers | The microbiome-product this compound hits unique cellular targets mediating host–microbe interaction [frontiersin.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Tolerance to this compound correlates with homologous recombination proficiency and resistance to irinotecan in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Macrocyclic this compound induces DNA double-strand breaks via copper-mediated oxidative cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. D-Serine reduces the expression of the cytopathic genotoxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating the Effects of Oxygen on Colibactin Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the genotoxin colibactin, focusing on mitigating the stability issues caused by oxygen.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a genotoxic secondary metabolite produced by certain strains of Escherichia coli and other bacteria residing in the human gut.[1] Its genotoxicity is linked to the induction of DNA double-strand breaks in eukaryotic cells, which can contribute to colorectal cancer.[2][3] this compound is notoriously unstable, primarily due to its chemical structure, which includes an α-aminoketone moiety that is highly susceptible to aerobic oxidation.[1] This instability makes it challenging to isolate, study, and develop as a therapeutic agent.
Q2: How does oxygen affect this compound?
A2: Oxygen has a dual negative impact on this compound:
-
Chemical Degradation: The α-aminoketone structure of this compound readily undergoes aerobic oxidation, leading to the formation of unstable oxidation products that subsequently degrade, rendering the molecule inactive.[1]
-
Inhibition of Biosynthesis: Oxygen also inhibits the production of this compound by the host bacteria. Studies have shown that increased oxygen concentration leads to the downregulation of genes within the pks (or clb) gene cluster, which is responsible for this compound synthesis.[4][5][6] This regulation is mediated by the global anaerobic regulator ArcA.[4][5][7][8]
Q3: What are the primary indicators of this compound degradation in my experiments?
A3: The primary indicator of this compound degradation is a loss of its genotoxic activity. This can be observed as a reduction in DNA double-strand breaks (measured by γH2AX staining), a decrease in DNA cross-linking ability, or a diminished cytotoxic effect on cell cultures.[4][6] Additionally, analytical methods like LC-MS can be used to detect the disappearance of the parent this compound molecule and the appearance of its degradation products.[9]
Q4: Can I use chemical stabilizers to protect this compound from oxygen?
A4: While the use of general-purpose antioxidants or oxygen scavengers has not been extensively documented specifically for this compound, maintaining an anaerobic environment is the most effective and recommended strategy. Introducing additional chemicals could interfere with this compound's biological activity or complicate downstream analyses.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no genotoxic activity in cell-based assays. | 1. Oxygen exposure during co-culture: this compound produced by bacteria is rapidly degraded by oxygen in the cell culture medium. 2. Suboptimal bacterial growth: Insufficient bacterial numbers will lead to low this compound production. 3. Incorrect multiplicity of infection (MOI): A low MOI may not deliver a sufficient concentration of this compound to induce a detectable effect. | 1. Perform co-culture experiments under hypoxic or anoxic conditions (e.g., in a specialized incubator with controlled O2 levels). 2. Ensure optimal anaerobic or microaerobic growth conditions for the this compound-producing bacteria prior to the assay. 3. Optimize the MOI by performing a dose-response experiment.[10] |
| Inconsistent results between experiments. | 1. Variable oxygen levels: Minor variations in oxygen exposure during sample preparation and analysis can lead to significant differences in this compound stability. 2. Inconsistent bacterial culture conditions: Differences in growth phase or media composition can affect this compound production. | 1. Strictly adhere to anaerobic protocols for all steps. Use an anaerobic chamber for all manipulations. 2. Standardize the bacterial culture protocol, including media, growth time, and harvesting procedures. |
| Failure to detect this compound using analytical methods (e.g., LC-MS). | 1. Degradation during extraction and sample preparation: Exposure to air during these steps can lead to complete loss of the analyte. 2. Low production levels: The bacterial strain may not be producing sufficient quantities of this compound for detection. | 1. Perform all extraction and preparation steps in an anaerobic chamber. Use deoxygenated solvents. 2. Optimize culture conditions for maximal this compound production (e.g., anaerobic growth, specific media supplements). |
| Bacterial strain loses its ability to produce this compound over time. | 1. Spontaneous mutations in the pks gene cluster. 2. Contamination of the culture. | 1. Regularly verify the integrity of the pks gene cluster using PCR. 2. Maintain pure cultures and use proper aseptic techniques. Prepare and use fresh glycerol (B35011) stocks. |
Data Summary
The following tables summarize the quantitative impact of oxygen on this compound production and activity.
Table 1: Effect of Oxygen Concentration on this compound-Induced DNA Cross-linking
| Oxygen Concentration (%) | DNA Cross-linking Activity (%) |
| <1 | 100 |
| 4 | Significantly Decreased |
| 13 | Markedly Decreased |
| 21 | Undetectable |
Data synthesized from studies measuring the percentage of cross-linked DNA after exposure to this compound-producing E. coli under different oxygen concentrations.[4][6]
Table 2: Effect of Oxygen Concentration on this compound Biosynthesis (measured by C14-Asn byproduct)
| Oxygen Concentration (%) | C14-Asn Production (relative to <1% O2) |
| <1 | 100% |
| >13 | Background Levels |
This table is based on the quantification of N-myristoyl-D-AsnOH (C14-Asn), a stable byproduct of this compound synthesis, in culture supernatants of pks+ E. coli grown under varying oxygen levels.[4][6][11]
Experimental Protocols
Protocol 1: Anaerobic Cultivation of this compound-Producing E. coli
Objective: To culture pks+ E. coli under anaerobic conditions to maximize this compound production and minimize its degradation.
Materials:
-
Anaerobic chamber (with a gas mix of 5% H₂, 5% CO₂, and 90% N₂)
-
Pre-reduced, anaerobically sterilized culture medium (e.g., Luria-Bertani broth)
-
Glycerol stock of pks+ E. coli strain
-
Sterile, anaerobic culture tubes or flasks with gas-tight seals
-
Deoxygenated phosphate-buffered saline (PBS)
Procedure:
-
Preparation: Place all materials, including media and sterile plasticware, inside the anaerobic chamber at least 24 hours prior to use to ensure they are fully deoxygenated.
-
Pre-culture: Inoculate a small volume of pre-reduced medium with the pks+ E. coli from a glycerol stock. Grow overnight under anaerobic conditions at 37°C with gentle shaking.
-
Main Culture: Dilute the overnight pre-culture into a larger volume of fresh, pre-reduced medium to an OD₆₀₀ of approximately 0.05.
-
Incubation: Incubate the main culture under anaerobic conditions at 37°C with shaking until the desired growth phase is reached (typically late logarithmic or early stationary phase for maximal secondary metabolite production).
-
Harvesting: Perform all harvesting steps (e.g., centrifugation) inside the anaerobic chamber. If samples need to be removed from the chamber for further processing, use sealed, anaerobic containers.
Protocol 2: Assessment of this compound Genotoxicity under Controlled Oxygen Conditions
Objective: To quantify the DNA-damaging effects of this compound produced by E. coli on a mammalian cell line under defined oxygen levels.
Materials:
-
HeLa or other suitable mammalian cell line
-
pks+ E. coli and an isogenic pks- negative control strain
-
Hypoxic incubator or chamber
-
Cell culture medium (e.g., DMEM)
-
Antibodies for γH2AX immunofluorescence staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed HeLa cells in multi-well plates and allow them to adhere overnight in a standard CO₂ incubator.
-
Bacterial Preparation: Culture the pks+ and pks-E. coli strains anaerobically as described in Protocol 1.
-
Co-culture: On the day of the experiment, replace the cell culture medium with fresh medium. Infect the HeLa cells with the bacterial strains at a specific MOI.
-
Hypoxic Incubation: Immediately place the co-culture plates in a hypoxic incubator set to the desired oxygen concentration (e.g., 1% O₂). Incubate for 4 hours.
-
Gentamicin (B1671437) Protection: After the incubation period, wash the cells with PBS to remove non-adherent bacteria and add fresh medium containing gentamicin to kill any remaining extracellular bacteria.
-
Post-incubation: Return the plates to the incubator for a further 24-48 hours to allow for the development of the genotoxic phenotype.
-
Immunofluorescence Staining: Fix, permeabilize, and stain the cells for γH2AX and a nuclear counterstain (e.g., DAPI).
-
Analysis: Quantify the number of γH2AX foci per cell nucleus using fluorescence microscopy and image analysis software.
Visualizations
Signaling Pathway: Oxygen-Dependent Regulation of this compound Biosynthesis
Caption: Oxygen-dependent regulation of the this compound (pks/clb) gene cluster in E. coli.
Experimental Workflow: Anaerobic Culturing and Genotoxicity Assay
Caption: Workflow for anaerobic culturing and subsequent genotoxicity assessment.
Logical Relationship: this compound Stability and Oxygen
References
- 1. Structure and bioactivity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The synthesis of the novel Escherichia coli toxin—this compound and its mechanisms of tumorigenesis of colorectal cancer [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Oxygen concentration modulates this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Current understandings of this compound regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxygen concentration modulates this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protocol for HeLa Cells Infection with Escherichia coli Strains Producing this compound and Quantification of the Induced DNA-damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Technical Support Center: Developing In Vitro Systems that Mimic the Gut Microenvironment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with in vitro systems that mimic the gut microenvironment.
Section 1: Troubleshooting Guides
This section addresses specific issues that may arise during experiments with intestinal organoids and gut-on-a-chip models.
Intestinal Organoid Culture
Question: My intestinal organoids are not forming or are dying shortly after seeding or passaging. What could be the problem?
Answer: Failure of organoid formation or viability can be attributed to several factors. Here are some common causes and their solutions:
-
Poor Crypt Isolation: Insufficient or harsh washing of the intestinal tissue can leave behind toxic substances that inhibit organoid growth. Ensure thorough washing of the intestinal segments (15-20 rounds) in ice-cold PBS to remove any contaminants.[1] Pre-wetting pipette tips before handling tissue can also prevent sticking and loss of material.[1]
-
Low Cell Viability: Delays in tissue processing can significantly reduce cell viability and the efficiency of organoid formation. It is critical to handle samples promptly and transport them in a cold medium supplemented with antibiotics.[2]
-
Suboptimal Seeding Density: The density of seeded crypts is crucial. If seeded too sparsely, they may not receive sufficient growth factors produced by the organoids themselves. Conversely, if seeded too densely, they will compete for nutrients, leading to cell death.[1] It is recommended to plate crypts at three different densities to determine the optimal concentration for your specific conditions.[1]
-
Matrigel® Issues:
-
Improper Solidification: Ensure Matrigel® is thawed on ice and kept cold until use to prevent premature polymerization. After plating, allow the domes to polymerize at room temperature for 5 minutes, followed by 15-20 minutes at 37°C before adding media.[2][3]
-
Incorrect Dome Size/Shape: Pipette the Matrigel®-crypt mixture slowly into the center of the well to form a dome shape and avoid introducing air bubbles.[2] Adding media directly onto the dome can disrupt it; instead, add it gently to the side of the well.[1]
-
-
Passaging Problems:
-
Over-incubation or Aggressive Agitation: During passaging, over-incubation in dissociation reagents or overly aggressive pipetting can lead to an undesirable number of single cells, which have lower survival rates.[1]
-
Changing Matrigel®: When changing the Matrigel®, disrupting the domes and transferring the organoids can lead to significant cell death if not done carefully.[4] Minimize mechanical stress during this process.
-
Question: My organoid cultures are contaminated. How can I prevent and treat this?
Answer: Contamination is a common issue, especially when working with tissues from the gastrointestinal tract. Here are some strategies to mitigate contamination:
-
Prevention:
-
Thorough Washing: As mentioned, extensive washing of the initial tissue sample is the first line of defense.
-
Antibiotics in Washing Solution: Using antibiotics like penicillin-streptomycin (B12071052) or Primocin in the washing buffer can help prevent microbial contamination.[5] Studies have shown that Primocin can be particularly effective at preventing contamination without negatively impacting organoid growth.[5]
-
Sterile Technique: Maintain strict aseptic technique throughout the entire protocol.
-
-
Identification and Treatment:
-
Bacterial Contamination: Often appears as cloudy media that may change color (e.g., yellow) overnight, with visible black, spherical bacterial colonies under the microscope.[6]
-
Fungal Contamination: Visible as filamentous structures in the Matrigel® or floating in the media.
-
Mycoplasma Contamination: Not visible by standard microscopy. Use a mycoplasma detection kit (e.g., qPCR-based) for identification.[6] Specific mycoplasma removal reagents can be used to treat the culture.[6]
-
Gut-on-a-Chip and Co-culture Systems
Question: I'm having trouble co-culturing anaerobic gut microbes with my intestinal epithelial cells. The microbes die off, or my epithelial cells are compromised. What should I do?
Answer: Maintaining a co-culture of anaerobic microbes and oxygen-requiring epithelial cells is a significant challenge due to their opposing oxygen requirements. Here’s how to address this:
-
Establishing an Oxygen Gradient: The key is to create a microenvironment that is anoxic on the luminal (apical) side where the microbes reside and oxic on the basal side to support the epithelial cells. This mimics the physiological oxygen gradient in the gut.[7]
-
Specialized Devices: Utilize gut-on-a-chip systems designed to create and maintain a stable oxygen gradient. Some devices use materials with tailored oxygen permeability to achieve this.[7] Computer simulations can help predict and optimize these gradients.[8][9][10][11]
-
Anoxic-Oxic Interface Chips: These platforms are specifically designed for robust, long-term co-culture of obligate anaerobes with human intestinal epithelium.[12]
-
-
Microbial Overgrowth: In static culture systems, bacteria can rapidly overgrow and contaminate the epithelial cell culture within 24 hours.[13] Microfluidic gut-on-a-chip models that provide continuous flow can help prevent this by removing waste products and excess bacteria.
-
Media Formulation: Ensure the culture medium supports both the epithelial cells and the specific microbial strains you are using. Some bacteria may not replicate but can survive for the duration of the experiment in standard organoid media under hypoxic conditions.[14]
Question: The barrier function of my epithelial layer in the gut-on-a-chip is poor, as indicated by low Trans-Epithelial Electrical Resistance (TEER) values. How can I improve it?
Answer: Low TEER values suggest a compromised epithelial barrier. Here are some potential causes and solutions:
-
Incomplete Cell Monolayer: Ensure the cells have formed a confluent monolayer on the porous membrane. Even small gaps in cell coverage (e.g., 0.4%) can cause a significant drop in TEER.[15]
-
Lack of Physiological Cues:
-
Shear Stress: The application of fluid flow, which creates shear stress, is crucial for the proper differentiation and polarization of intestinal epithelial cells, leading to the formation of villi-like structures and a tighter barrier.[16] A shear stress of approximately 0.02 dyne/cm² has been shown to be effective.[16]
-
Mechanical Strain: Mimicking peristalsis through cyclic mechanical strain (e.g., 10% strain at 0.15 Hz) also promotes the formation of a more physiological barrier.[16]
-
-
TEER Measurement Issues:
-
Device Geometry: TEER values can vary significantly between different culture platforms (e.g., Transwell vs. microfluidic chips) due to differences in geometry.[15] It's important to use a mathematical model to account for these differences when comparing results.[15]
-
Electrode Placement: Ensure consistent and correct placement of electrodes for accurate and reproducible TEER measurements.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are typical TEER values I should expect for a healthy intestinal barrier in a gut-on-a-chip model?
A1: TEER values can vary depending on the cell type, culture conditions, and the measurement device. However, for Caco-2 cells, which are a common cell line used to model the intestinal epithelium, TEER values in gut-on-a-chip systems with physiological flow can reach up to 4000 Ω·cm².[17] In some high-throughput models, values of 600-800 Ω·cm² after 11 days of culture are considered indicative of a good barrier.[18]
Q2: What are the key components of a basal culture medium for human intestinal organoids?
A2: A typical basal medium for human intestinal organoids includes Advanced DMEM/F12 supplemented with growth factors and small molecules that support stem cell maintenance and differentiation. Key components often include Noggin, R-Spondin, and EGF. For a detailed recipe, please refer to the experimental protocols section.
Q3: How can I model inflammatory bowel disease (IBD) in a gut-on-a-chip system?
A3: IBD can be modeled by introducing an inflammatory trigger to the epithelial cells. A common method is to use a cytokine cocktail containing IL-1β, TNF-α, and IFN-γ.[17] This can induce a loss of barrier function and an increase in the production of pro-inflammatory cytokines by the epithelial cells, mimicking key aspects of IBD pathology.[18]
Section 3: Data Presentation
Table 1: Quantitative Parameters for In Vitro Gut Models
| Parameter | Model System | Typical Values | Reference(s) |
| Trans-Epithelial Electrical Resistance (TEER) | Gut-on-a-Chip (Caco-2 cells) | 600 - 4000 Ω·cm² | [17][18] |
| Fluid Shear Stress | Gut-on-a-Chip | 0.02 dyne/cm² | [16] |
| Mechanical Strain (Peristalsis) | Gut-on-a-Chip | 10% strain, 0.15 Hz | [16] |
| Luminal Oxygen Concentration (for co-culture) | Gut-on-a-Chip | < 5% (< 36 mm Hg) | [8][9][10][11] |
| Basal Oxygen Concentration (for co-culture) | Gut-on-a-Chip | ~11% | [7] |
| Crypt Seeding Density | Intestinal Organoids | Variable (requires optimization) | [1] |
Section 4: Experimental Protocols
Protocol for Human Intestinal Organoid Culture
This protocol is adapted from established methods for culturing human intestinal organoids.
Materials:
-
Fresh human intestinal biopsy tissue
-
Advanced DMEM/F12
-
Penicillin-Streptomycin
-
Primocin
-
Collagenase type II
-
Rho kinase inhibitor (Y-27632)
-
Cultrex® UltiMatrix™ RGF Basement Membrane Extract (or similar)
-
Intestinal Organoid Starting/Growth Medium (see Table 2 for composition)
-
Organoid Harvesting Solution
Table 2: Composition of Human Intestinal Organoid Starting/Growth Medium
| Component | Stock Concentration | Final Concentration |
| Penicillin-Streptomycin | 100X | 1X |
| HEPES | 1 M | 1X |
| N21-MAX Supplement | 50X | 1X |
| Nicotinamide | 1 M | 10 mM |
| N-Acetylcysteine | 500 mM | 1.25 mM |
| Noggin | 100 µg/mL | 100 ng/mL |
| R-Spondin 1 | 200 µg/mL | 500 ng/mL |
| EGF | 100 µg/mL | 50 ng/mL |
| Y-27632 | 10 mM | 10 µM |
Procedure:
-
Tissue Collection and Preparation:
-
Collect the tissue sample in a 50 mL tube containing 25 mL of Advanced DMEM/F12 with 100 µg/mL Primocin.[19] Keep at 4°C.
-
In a biosafety cabinet, wash the tissue extensively with cold PBS.
-
-
Crypt Isolation:
-
Digest the tissue with a solution containing collagenase type II and 10 µM Rho kinase inhibitor.[19]
-
Isolate the crypts by mechanical dissociation and filtration.
-
-
Plating:
-
Resuspend the isolated crypts in cold Cultrex® UltiMatrix™ RGF Basement Membrane Extract.
-
Pipette 50 µL domes of the mixture into the center of pre-warmed 24-well plates.
-
Allow the domes to polymerize for 25 minutes in a 37°C incubator.[20]
-
-
Culture:
-
Gently add 500 µL of pre-warmed Intestinal Organoid Starting/Growth Medium to the side of each well.[20]
-
Incubate at 37°C and 5% CO₂.
-
Change the medium every 2-3 days.
-
-
Passaging:
-
When organoids become large and the lumen darkens, they are ready for passaging.
-
Use an Organoid Harvesting Solution to dissolve the domes.
-
Mechanically disrupt the organoids into smaller fragments.
-
Re-plate the fragments in fresh Matrigel® and culture as described above.
-
Protocol for TEER Measurement in a Gut-on-a-Chip
This protocol provides a general workflow for measuring TEER in a two-channel microfluidic device.
Materials:
-
Gut-on-a-chip device with a confluent monolayer of intestinal epithelial cells.
-
TEER measurement system (e.g., EVOM™ with chopstick electrodes or an integrated system).
-
Pre-warmed culture medium.
Procedure:
-
Equilibration:
-
Ensure the device is at 37°C.
-
Fill the apical and basal channels with pre-warmed culture medium.
-
-
Electrode Placement:
-
Carefully place the electrodes in the designated ports of the apical and basal channels. Ensure consistent placement for each measurement.
-
-
Measurement:
-
Record the resistance reading from the TEER meter.
-
-
Calculation:
-
Subtract the resistance of a blank device (with medium but no cells) from the measured resistance.
-
Multiply the result by the surface area of the membrane to obtain the TEER value in Ω·cm².
-
Section 5: Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. stemcell.com [stemcell.com]
- 2. mdpi.com [mdpi.com]
- 3. A Practical Guide to Developing and Troubleshooting Patient-Derived “Mini-Gut” Colorectal Organoids for Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Standardizing Patient-Derived Organoid Generation Workflow to Avoid Microbial Contamination From Colorectal Cancer Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and sterilization strategy of organoid contamination (1) [absin.net]
- 7. An in vitro intestinal platform with a self-sustaining oxygen gradient to study the human gut/microbiome interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Establishment of physiologically relevant oxygen gradients in microfluidic organ chips - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 11. Establishment of physiologically relevant oxygen gradients in microfluidic organ chips - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. stemcell.com [stemcell.com]
- 14. researchgate.net [researchgate.net]
- 15. Measuring direct current trans-epithelial electrical resistance in organ-on-a-chip microsystems - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 16. Gut-on-a-chip: Current Progress and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gut-on-a-chip models for dissecting the gut microbiology and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of a Gut-on-a-Chip Model for High Throughput Disease Modeling and Drug Discovery | MDPI [mdpi.com]
- 19. hubrecht.eu [hubrecht.eu]
- 20. Human Intestinal Organoid Culture Protocol | Bio-Techne [bio-techne.com]
Technical Support Center: Optimizing Delivery of Synthetic Colibactin to Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic colibactin. The information is designed to address common issues encountered during the delivery of synthetic this compound to cells for experimental purposes.
Troubleshooting Guide
This guide addresses specific problems that may arise during your experiments with synthetic this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low induction of DNA damage markers (e.g., γH2AX, 53BP1 foci). | Degradation of synthetic this compound: this compound is known to be highly unstable.[1][2] It can degrade rapidly in aqueous solutions, including cell culture media. | Handling and Preparation: - Prepare fresh stock solutions of synthetic this compound in an appropriate anhydrous solvent (e.g., DMSO) immediately before use. - Minimize the time the compound is in aqueous solution before being added to the cells. - Perform a time-course experiment to determine the optimal incubation time for your specific cell line and experimental conditions. |
| Suboptimal concentration: The effective concentration of synthetic this compound can be cell-line dependent. | Concentration Optimization: - Perform a dose-response experiment to determine the optimal concentration range for your cell line. Start with a broad range of concentrations based on published data for similar compounds.[3][4] - Use a positive control for DNA damage (e.g., etoposide, bleomycin) to ensure the assay is working correctly.[5][6] | |
| Cellular uptake issues: The efficiency of this compound uptake can vary between cell types. | Enhancing Delivery: - Ensure direct contact of the media containing this compound with the cells. For bacterially produced this compound, cell-to-cell contact is crucial due to its instability.[1][7] While synthetic this compound is delivered directly, ensuring immediate and uniform exposure is important. - Consider serum-free or low-serum media during the initial incubation period, as serum proteins may bind to and sequester the compound. | |
| Issues with the DNA damage detection assay: The assay itself (e.g., immunofluorescence, comet assay) may not be optimized. | Assay Optimization: - For γH2AX staining, ensure proper fixation and permeabilization of cells. - For the comet assay, optimize lysis and electrophoresis conditions for your specific cell type.[8] | |
| High background in DNA damage assays. | Solvent toxicity: The solvent used to dissolve the synthetic this compound (e.g., DMSO) may be causing cellular stress or DNA damage at high concentrations. | Solvent Control: - Include a vehicle control (cells treated with the same concentration of solvent alone) in all experiments. - Ensure the final solvent concentration in the cell culture medium is low (typically <0.1%). |
| Contamination: Mycoplasma or other microbial contamination can induce DNA damage. | Cell Culture Maintenance: - Regularly test cell lines for mycoplasma contamination. - Maintain sterile cell culture practices. | |
| Inconsistent results between experiments. | Variability in synthetic this compound activity: The stability and activity of synthetic this compound can be affected by storage conditions and handling. | Standardized Procedures: - Aliquot and store synthetic this compound stock solutions at -80°C and protect from light. - Use a fresh aliquot for each experiment to avoid freeze-thaw cycles. - Standardize all incubation times and cell handling procedures. |
| Cellular factors: Cell passage number, confluency, and cell cycle stage can influence the response to DNA damaging agents. | Consistent Cell Culture: - Use cells within a consistent and low passage number range. - Seed cells at a consistent density to ensure similar confluency at the time of treatment. - Consider cell cycle synchronization for more uniform responses, if appropriate for the experimental question. | |
| Unexpected cytotoxicity. | High concentration of synthetic this compound: Excessive DNA damage can lead to rapid cell death. | Dose-Response Analysis: - Perform a cytotoxicity assay (e.g., MTT, LDH) in parallel with your DNA damage assay to determine the cytotoxic concentration range. - Use a concentration that induces detectable DNA damage without causing widespread cell death within the experimental timeframe. |
| Off-target effects: Synthetic this compound or its degradation products may have other cytotoxic effects. | Control Experiments: - If available, use an inactive analog of synthetic this compound as a negative control to assess off-target effects.[9] |
Frequently Asked Questions (FAQs)
Q1: Why is synthetic this compound so difficult to work with?
A1: The primary challenge in working with this compound, both natural and synthetic, is its inherent chemical instability.[2] The molecule contains reactive chemical groups, such as cyclopropane (B1198618) rings, that are essential for its DNA-damaging activity but also make it prone to degradation in aqueous environments.[10] This instability necessitates careful handling and experimental design to ensure its effective delivery to cells.
Q2: How does synthetic this compound enter the cells?
A2: The exact mechanism of how this compound translocates to the host nucleus is not yet fully understood.[11] However, studies with synthetic this compound analogs have shown that they can induce DNA damage in human cell cultures without the need for bacterial delivery, suggesting they can cross the cell membrane.[3] However, poor diffusion and chemical instability are thought to contribute to the observation that bacterially-produced this compound requires close cell-to-cell contact.[3]
Q3: What is the mechanism of DNA damage by this compound?
A3: this compound induces DNA damage primarily by creating interstrand cross-links (ICLs), where it covalently binds to adenine (B156593) residues on opposite strands of the DNA double helix.[10][12] This blocks DNA replication and transcription, leading to the formation of DNA double-strand breaks (DSBs) during the cellular repair process.[11][13] The cell's attempt to repair these lesions can be error-prone, leading to mutations.
Q4: Which cellular pathways are involved in the repair of this compound-induced DNA damage?
A4: The Fanconi anemia (FA) pathway is a key player in the repair of ICLs caused by this compound.[12] Activation of the FA pathway leads to the recruitment of other DNA repair mechanisms, including homologous recombination, to resolve the DNA damage.[1] The ataxia-telangiectasia mutated (ATM) signaling pathway is also activated in response to the DSBs generated during the repair process.[3][14]
Q5: Are there any specific considerations for the cell culture medium when using synthetic this compound?
A5: Yes. The composition of the cell culture medium can potentially influence the activity of synthetic this compound. For instance, one study has shown that copper can mediate the oxidative cleavage of DNA by a macrocyclic this compound metabolite.[4] Therefore, the presence of metal ions in the medium could be a factor. Additionally, components of fetal bovine serum (FBS) may interact with and potentially inactivate synthetic this compound. It is advisable to perform initial experiments in serum-free or low-serum conditions to establish a baseline activity.
Q6: How can I confirm that the observed DNA damage is specific to this compound?
A6: To ensure the specificity of your results, several control experiments are recommended:
-
Vehicle Control: Always include a control group of cells treated with the same concentration of the solvent used to dissolve the synthetic this compound.
-
Inactive Analog Control: If available, use a structurally similar but inactive analog of this compound.[9]
-
ClbS Inhibition: The self-resistance protein ClbS from this compound-producing bacteria can inactivate this compound.[15][16] In principle, co-incubation with purified ClbS could be used to demonstrate that the observed genotoxicity is specifically due to this compound.
-
Rescue with Extracellular DNA: Adding extracellular DNA to the culture medium can act as a "sponge" for this compound, reducing the damage to cellular DNA.[10]
Experimental Protocols
Protocol 1: General Procedure for Delivery of Synthetic this compound to Adherent Cells
-
Cell Seeding: Seed adherent cells in appropriate culture vessels (e.g., 96-well plates for high-throughput screening, chamber slides for imaging) at a density that will result in 50-70% confluency at the time of treatment.
-
Preparation of Synthetic this compound Solution:
-
Immediately before use, dissolve the synthetic this compound in anhydrous DMSO to make a concentrated stock solution (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Perform serial dilutions of the stock solution in serum-free or complete cell culture medium to achieve the desired final concentrations. It is critical to add the this compound-containing medium to the cells immediately after preparation.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Gently add the medium containing the desired concentration of synthetic this compound (and appropriate vehicle controls) to the cells.
-
Incubate the cells for the desired period (e.g., 4 hours). This time should be optimized for your specific cell line and experimental endpoint.
-
-
Post-Incubation Processing: After incubation, wash the cells with PBS and proceed with the desired downstream analysis (e.g., fixation for immunofluorescence, lysis for comet assay).
Protocol 2: Quantification of this compound-Induced DNA Damage using γH2AX Immunofluorescence
-
Cell Treatment: Treat cells with synthetic this compound as described in Protocol 1.
-
Fixation and Permeabilization:
-
After treatment, wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Blocking and Antibody Incubation:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in the blocking buffer overnight at 4°C.
-
Wash the cells three times with PBST.
-
Incubate the cells with a fluorescently labeled secondary antibody diluted in the blocking buffer for 1 hour at room temperature in the dark.
-
-
Counterstaining and Imaging:
-
Wash the cells three times with PBST.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips or image the plates using a fluorescence microscope.
-
-
Quantification: Quantify the number and intensity of γH2AX foci per nucleus using appropriate image analysis software.
Visualizations
Caption: Experimental workflow for the delivery of synthetic this compound to cells.
Caption: Signaling pathway of this compound-induced DNA damage and repair.
Caption: Troubleshooting logic for experiments with synthetic this compound.
References
- 1. This compound leads to a bacteria-specific mutation pattern and self-inflicted DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Synthetic studies of this compound, a carcinogenic gut microbiome metabol" by Kevin Mark Wernke [elischolar.library.yale.edu]
- 3. Model Colibactins Exhibit Human Cell Genotoxicity in the Absence of Host Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrocyclic this compound induces DNA double-strand breaks via copper-mediated oxidative cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genomic aberrations after short-term exposure to this compound-producing E. coli transform primary colon epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adaptation of the neutral bacterial comet assay to assess antimicrobial-mediated DNA double-strand breaks in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Shining a Light on this compound Biology [mdpi.com]
- 8. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The microbial genotoxin this compound exacerbates mismatch repair mutations in colorectal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure and bioactivity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Shining a Light on this compound Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The microbiome-product this compound hits unique cellular targets mediating host–microbe interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The microbiome-product this compound hits unique cellular targets mediating host–microbe interaction [frontiersin.org]
- 14. Tolerance to this compound correlates with homologous recombination proficiency and resistance to irinotecan in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bioengineer.org [bioengineer.org]
Technical Support Center: Synthesis of Colibactin Analogues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the synthesis of colibactin analogues. Our aim is to help you overcome common experimental challenges and improve the yield of these complex molecules.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the yield of my synthetic this compound analogue consistently low?
Low yields are a significant challenge in this compound synthesis due to the inherent instability of the final molecule and the complexity of its biosynthesis.[1][2] this compound is a secondary metabolite that cannot be isolated directly from producing E. coli in large quantities.[1][2][3] The α-amino ketone structure in the final product is unstable under aerobic conditions, leading to degradation.[1]
Troubleshooting Steps:
-
Focus on Precursors: Instead of targeting the final, unstable this compound, focus on synthesizing and isolating more stable precursors, known as precolibactins.[4][5]
-
Gene Inactivation: Inactivate the clbP gene, which encodes the peptidase responsible for the final maturation step. This will lead to the accumulation of precolibactins.[4][5][6]
-
Optimize Reaction Conditions: Carefully control oxygen exposure and temperature during purification steps to minimize degradation of any mature this compound formed.
Q2: I am having difficulty purifying my target this compound analogue. What can I do?
Purification is challenging due to the low abundance of the target compound and its instability.[7]
Troubleshooting Steps:
-
Use a clbS Mutant: Deleting the clbS gene, which encodes a self-resistance enzyme that degrades this compound, can increase the detectable titer of the final product.[7]
-
Advanced Purification Techniques: Employ reverse-phase high-performance liquid chromatography (HPLC) for purification, as this has been shown to be effective for isolating small batches of this compound precursors.[7]
-
Isotopic Labeling: Utilize isotopic labeling to aid in tracking and identifying your target compound during purification and analysis by mass spectrometry.[4][5]
Q3: My synthetic strategy is not producing the expected final product. What could be the issue?
The complexity of the this compound biosynthetic pathway, involving a large number of enzymes, can lead to unexpected products or reaction failures.[1][2] The biosynthesis is a multi-stage process involving nonribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs).[1][2]
Troubleshooting Steps:
-
Convergent Synthesis: Employ a convergent synthetic route, which involves synthesizing complex precursors separately and then combining them in the final stages. This approach has been successful in preparing advanced precolibactins.[8][9]
-
Structural Verification: The predicted structures of intermediates may not always be accurate. It is crucial to use techniques like tandem mass spectrometry to verify the structures of your synthetic intermediates.[8][9]
-
Enzymatic Steps: For biomimetic synthesis, ensure that the necessary enzymes are active and that the required co-factors are present.
Q4: How can I confirm the identity and bioactivity of my synthesized this compound analogue?
Confirming the structure and function of these complex molecules is a critical step.
Troubleshooting Steps:
-
Mass Spectrometry: Use tandem mass spectrometry (MS/MS) to compare the fragmentation pattern of your synthetic compound with that of the natural product or previously characterized analogues.[7]
-
DNA Cross-linking Assay: A key characteristic of this compound is its ability to cause DNA cross-links. Perform a DNA cross-linking assay using linearized plasmid DNA to confirm the bioactivity of your synthetic analogue.[7]
-
Cell-based Assays: To assess genotoxicity, you can co-culture your synthetic compound with eukaryotic cell lines (e.g., HeLa cells) and look for signs of DNA damage, such as the phosphorylation of histone H2AX.[10]
Quantitative Data on Synthetic Yields
The following table summarizes reported yields for key steps in the synthesis of this compound and its precursors.
| Precursor/Intermediate | Synthetic Step | Reported Yield | Reference |
| Prethis compound Analogue (24) | Twofold coupling-protection sequence | 11.5% (isolated) | [7] |
| Advanced Prethis compound (29a) | Late-stage union of two complex precursors (28 + 17) | 90% | [8][9] |
| Prethis compound Analogue (30a) | Base-induced double dehydrative cascade reaction from 29a | 79% | [8][9] |
| Prethis compound-9 (in a clbG mutant) | Biosynthesis in a genetically modified E. coli strain | Twenty-fold increase compared to the parent strain | [6] |
Key Experimental Protocols
Protocol: Inactivation of the clbP Gene in E. coli CFT073 using λ Red-mediated Recombination
This protocol describes a method to inactivate the clbP gene to promote the accumulation of precolibactins.
Materials:
-
E. coli CFT073 strain
-
Plasmid pIJ790 (expressing λ Red recombinase)
-
Plasmid pIJ773 (containing the apramycin (B1230331) resistance gene, apraR)
-
Primers: clbP-knockout-F and clbP-knockout-R (sequences to be designed with homology arms)
-
L-arabinose
-
Apramycin
-
Standard molecular biology reagents and equipment (PCR machine, electroporator, etc.)
Methodology:
-
Prepare the apraR Cassette:
-
Use PCR to amplify the apraR gene from plasmid pIJ773 using the clbP-knockout-F and clbP-knockout-R primers. These primers should include sequences homologous to the regions flanking the clbP gene in the E. coli CFT073 genome.
-
Purify the resulting PCR product (approximately 1 kb).
-
-
Prepare Electrocompetent E. coli CFT073:
-
Transform E. coli CFT073 with the pIJ790 plasmid, which carries the λ Red recombinase genes under the control of an arabinose-inducible promoter.
-
Grow the transformed cells in LB medium and induce the expression of the recombinase by adding L-arabinose.
-
Prepare electrocompetent cells from the induced culture.
-
-
Electroporation and Recombination:
-
Electroporate the purified apraR PCR product into the prepared electrocompetent E. coli CFT073 cells harboring pIJ790.
-
The λ Red recombinase will mediate the homologous recombination of the apraR cassette into the clbP locus, replacing the clbP gene.
-
-
Selection and Verification:
-
Plate the transformed cells on LB agar (B569324) containing apramycin to select for colonies where the recombination event has occurred.
-
Verify the correct insertion of the apraR cassette and the deletion of the clbP gene by colony PCR and DNA sequencing.
-
Visualizations
Caption: this compound biosynthetic pathway highlighting the prodrug activation and self-resistance mechanisms.
Caption: Experimental workflow for improving the yield of this compound analogues.
References
- 1. The synthesis of the novel Escherichia coli toxin—this compound and its mechanisms of tumorigenesis of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The synthesis of the novel Escherichia coli toxin—this compound and its mechanisms of tumorigenesis of colorectal cancer [frontiersin.org]
- 3. Biosynthesis and bioactivities of microbial genotoxin colibactins - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00050K [pubs.rsc.org]
- 4. Frontiers | The microbiome-product this compound hits unique cellular targets mediating host–microbe interaction [frontiersin.org]
- 5. The microbiome-product this compound hits unique cellular targets mediating host–microbe interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Divergent biosynthesis yields a cytotoxic aminomalonate-containing prethis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure elucidation of this compound and its DNA cross-links - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Convergent and Modular Synthesis of Candidate Precolibactins. Structural Revision of Prethis compound A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Amplification of PKS Gene Clusters
Welcome to the technical support center for Polyketide Synthase (PKS) gene cluster amplification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the PCR amplification of PKS gene clusters.
Frequently Asked Questions (FAQs)
General PCR Issues
Q1: I am not getting any PCR product (no band on the gel). What are the common causes and solutions?
A1: The absence of a PCR product is a frequent issue. Here are several potential causes and corresponding troubleshooting steps:
-
Reagent Issues: Ensure all PCR components were added to the reaction mix. It's also crucial to use high-quality dNTPs and primers, as contaminants can inhibit the reaction.[1][2]
-
Suboptimal Cycling Conditions:
-
Annealing Temperature: If the annealing temperature is too high, primers cannot bind effectively to the template DNA. Conversely, a temperature that is too low can lead to non-specific products.[3] The optimal annealing temperature can be highly variable for PKS genes, sometimes requiring a range from 55°C to 62°C depending on the specific template and primer set.[4] We recommend performing a gradient PCR to determine the optimal annealing temperature for your specific primer-template combination.[2][3]
-
Extension Time: Insufficient extension time will result in incomplete amplification of the target sequence. A general guideline is to use an extension time of one minute per kilobase (kb) of the expected amplicon length.[1]
-
Number of Cycles: Too few cycles can lead to an insufficient amount of amplified product. Typically, 20-35 cycles are recommended. If the template concentration is low, you may need to increase the number of cycles.[1]
-
-
Template DNA Quality and Quantity: The integrity and purity of your template DNA are critical. Degraded or sheared DNA can prevent successful amplification.[3] Additionally, PCR inhibitors co-purified with the DNA can interfere with the polymerase.[5][6] Consider re-purifying your DNA if you suspect contamination.[7]
-
Primer Design: Poorly designed primers are a common reason for PCR failure. Primers should be specific to the target sequence and checked for secondary structures or self-dimerization potential using primer design software.[3]
Q2: My PCR results in multiple non-specific bands. How can I improve the specificity?
A2: Non-specific amplification can obscure your desired product. Here are some strategies to enhance specificity:
-
Optimize Annealing Temperature: Increasing the annealing temperature in increments can often reduce non-specific primer binding.[7] A gradient PCR is an effective way to identify the optimal temperature that maximizes the yield of the specific product while minimizing off-target amplification.[3]
-
Adjust Magnesium Concentration: Magnesium ions are a crucial cofactor for DNA polymerase, but excessive concentrations can decrease specificity.[3] Try titrating the MgCl₂ concentration in your reaction.
-
Primer Design and Concentration: Ensure your primers are specific to the target PKS gene. Degenerate primers, often used for PKS genes, can sometimes lead to non-specific amplification. Optimizing primer concentration is also important; for some PKS genes, increasing the primer concentration from 0.8 to 2 µM has been shown to improve results.[4][8]
-
Hot-Start PCR: Using a hot-start DNA polymerase can prevent non-specific amplification that may occur at lower temperatures during reaction setup.[9]
-
Nested PCR: This technique uses two sequential PCR reactions with two different primer sets to significantly increase specificity and sensitivity.[10][11]
PKS Gene Cluster Specific Issues
Q3: I am trying to amplify a large PKS gene cluster (>5 kb) without success. What should I consider for long-range PCR?
A3: Amplifying large DNA fragments, such as entire PKS gene clusters, requires specialized long-range PCR protocols.
-
Specialized Polymerase: Standard Taq polymerase is often not suitable for long amplicons. Use a blend of Taq polymerase and a proofreading polymerase, or a polymerase specifically designed for long-range PCR.[12][13] These enzymes have higher processivity and fidelity.
-
Optimized Buffer Systems: Long-range PCR kits typically come with buffer systems optimized for amplifying long targets.[12]
-
Cycling Conditions:
-
Denaturation: Use a lower denaturation temperature (e.g., 93°C) and shorter denaturation times to prevent template degradation.[14]
-
Extension: Use a lower extension temperature (e.g., 68°C) and significantly increase the extension time to allow for complete replication of the long template.[14][15] For targets greater than 20 kb, extension times may need to be longer than 20 minutes.[15]
-
-
High-Quality Template DNA: The integrity of the template DNA is even more critical for long-range PCR. Ensure your DNA is of high molecular weight and free of nicks.[7]
Q4: My degenerate primers for PKS genes are giving inconsistent results. How can I optimize their use?
A4: Degenerate primers are a powerful tool for discovering novel PKS genes, but they can be challenging to optimize.
-
Annealing Temperature Gradient: The optimal annealing temperature for degenerate primers can be very narrow and highly dependent on the specific template.[4][8] A gradient PCR is essential for determining the best annealing temperature. For example, some PKS-I genes amplify well at 55°C, while others require temperatures up to 62°C.[4]
-
Primer Concentration: The concentration of degenerate primers can significantly impact the outcome. For PKS-I and NRPS genes, a concentration of 2 µM may be optimal, while for PKS-II, 0.8 µM might be more effective.[4][8]
-
Step-Down PCR: This technique involves using a higher, more stringent annealing temperature for the initial cycles and then lowering it for the subsequent cycles. This can help to enrich for the specific target in the early stages of amplification.[16]
Troubleshooting PCR Inhibitors
Q5: I suspect my DNA sample contains PCR inhibitors. How can I confirm this and what can I do to overcome inhibition?
A5: PCR inhibitors are substances that interfere with the amplification reaction and can be a significant source of failed experiments.[5][6]
-
Sources of Inhibitors: Inhibitors can originate from the sample source itself (e.g., humic acids from soil, heme from blood) or be introduced during DNA extraction (e.g., salts, phenol, ethanol).[5][17]
-
Detecting Inhibition: You can test for inhibition by spiking a small amount of your sample into a control PCR that is known to work. If the control reaction fails or is less efficient, inhibitors are likely present.[17]
-
Overcoming Inhibition:
-
Dilution: Diluting the template DNA can reduce the concentration of inhibitors to a level that no longer interferes with the PCR.
-
DNA Purification: Re-purifying the DNA using a different method or a commercial kit designed to remove inhibitors can be effective.[7]
-
PCR Additives: Additives such as bovine serum albumin (BSA), dimethyl sulfoxide (B87167) (DMSO), or betaine (B1666868) can help to alleviate the effects of some inhibitors.[6]
-
Quantitative Data Summary
Table 1: Optimized PCR Conditions for Degenerate Primers Targeting PKS Genes
| Gene Target | Optimal Annealing Temperature (°C) | Optimal Primer Concentration (µM) | Reference |
| PKS-I | 55 - 62 (template dependent) | 2.0 | [4] |
| PKS-II | 58 | 0.8 | [4][8] |
| NRPS | 55 - 60 | 2.0 | [4] |
Experimental Protocols & Workflows
Protocol: Gradient PCR for Annealing Temperature Optimization
This protocol is designed to identify the optimal annealing temperature for a new primer set or template.
-
Reaction Setup: Prepare a master mix containing all PCR components except the template DNA. Aliquot the master mix into separate PCR tubes.
-
Template Addition: Add the template DNA to each tube.
-
Thermal Cycler Programming: Program the thermal cycler with a temperature gradient for the annealing step. For example, set a gradient from 50°C to 65°C.
-
Run PCR: Place the PCR tubes in the thermal cycler, ensuring they span the desired temperature gradient.
-
Analysis: Analyze the PCR products on an agarose (B213101) gel to determine which annealing temperature yielded the most specific and abundant product.
Protocol: Nested PCR for Increased Specificity
Nested PCR involves two rounds of amplification to enhance specificity and sensitivity.[10][18]
First Round of PCR:
-
Primer Design: Use a pair of "outer" primers that flank the target region.
-
Reaction Setup: Perform a standard PCR with the outer primers for 15-30 cycles.[18]
Second Round of PCR:
-
Template: Use a diluted aliquot of the first-round PCR product as the template for the second reaction.[]
-
Primer Design: Use a pair of "inner" or "nested" primers that bind within the amplicon generated in the first round.[11]
-
Reaction Setup: Perform a second PCR with the inner primers.
-
Analysis: The final product will be shorter than the first-round product and should be highly specific.[11]
Visualizations
References
- 1. bio-rad.com [bio-rad.com]
- 2. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 3. Why Did My PCR Fail? 10 Common Problems and Fixes [synapse.patsnap.com]
- 4. Optimization of Degenerate PCR Conditions for Reducing Error Rates in Detection of PKS and NRPS Gene groups in Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ojp.gov [ojp.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. PCR Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. ajmb.org [ajmb.org]
- 9. mybiosource.com [mybiosource.com]
- 10. Nested Polymerase Chain Reaction (PCR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nested PCR [bio.davidson.edu]
- 12. Long-range PCR with Takara LA Taq DNA polymerase [takarabio.com]
- 13. pcrbio.com [pcrbio.com]
- 14. qiagen.com [qiagen.com]
- 15. End Point PCR Protocol for Long and Accurate DNA Amplification [sigmaaldrich.com]
- 16. Targeting polyketide synthase gene pool within actinomycetes: new degenerate primers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Polymerase chain reaction inhibitors - Wikipedia [en.wikipedia.org]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: Enhancing the Specificity of Fluorescent Probes for ClbP Activity
Welcome to the technical support center for fluorescent probes targeting ClbP (Colibactin-activating Peptidase) activity. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing your experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of a typical "turn-on" fluorescent probe for ClbP?
A1: ClbP is a periplasmic peptidase that activates the genotoxin this compound by cleaving an N-myristoyl-D-Asn "prodrug scaffold" from an inactive precursor.[1] Fluorescent probes for ClbP are designed to mimic this natural substrate. They typically consist of a fluorophore and a quencher linked by a peptide sequence that is specifically recognized and cleaved by ClbP. In its intact state, the probe's fluorescence is suppressed by the quencher. Upon cleavage by an active ClbP enzyme, the fluorophore is released from the quencher, resulting in a detectable increase in fluorescence.[2] This "turn-on" mechanism provides a direct measure of ClbP enzymatic activity.[3][4]
Q2: How can I be sure my signal is specific to ClbP activity?
A2: Specificity is crucial for accurate results. To confirm that the fluorescent signal is from ClbP activity, you should run parallel control experiments. The most important control is a clbP-negative bacterial strain (e.g., a deletion mutant, ΔclbP). This strain should not produce a significant fluorescent signal compared to the wild-type, this compound-producing (clb+) strain.[3] Additionally, testing the probe against purified off-target proteases that may be present in your sample can help characterize its specificity.[5]
Q3: What are the best practices for storing and handling ClbP fluorescent probes?
A3: Fluorescent probes are often sensitive to light and temperature. For long-term storage, probes should be kept at -20°C or -80°C, protected from light, and aliquoted to avoid repeated freeze-thaw cycles.[6] When preparing for an experiment, allow the aliquot to warm to room temperature before opening and dissolve it in a suitable solvent like DMSO.[6] Keep the probe solution protected from light as much as possible during the experiment to prevent photobleaching.[7]
Q4: Can I use these probes to screen for ClbP inhibitors?
A4: Yes, these probes are well-suited for high-throughput screening (HTS) of ClbP inhibitors.[3] In this format, purified ClbP enzyme and the fluorescent probe are incubated with compounds from a chemical library. A decrease in the fluorescent signal compared to a no-inhibitor control indicates that the compound is inhibiting ClbP activity. This approach allows for the rapid identification of potential lead compounds for drug development.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with ClbP fluorescent probes.
| Issue | Possible Cause | Recommended Solution |
| High Background Fluorescence | 1. Probe Concentration Too High: Excess probe can lead to non-specific signal.[6] | Perform a concentration titration to find the optimal probe concentration that provides a good signal-to-noise ratio. |
| 2. Autofluorescence: Cellular components (e.g., NADH, flavins) or media can fluoresce at similar wavelengths.[8] | Measure the fluorescence of an unstained sample (cells/media only) to quantify the level of autofluorescence. If it's high, consider using a different medium or filters with narrower bandwidths. | |
| 3. Insufficient Washing: Unbound probe remaining in the well or on the cells.[6] | Ensure thorough washing steps are performed after probe incubation as specified in the protocol. | |
| Weak or No Signal | 1. Low ClbP Expression/Activity: The target enzyme may not be present or active in your sample. | Use a positive control, such as a known high-colibactin-producing E. coli strain or purified recombinant ClbP, to confirm the probe is working.[1] |
| 2. Incorrect Instrument Settings: Excitation/emission wavelengths, gain, or exposure time may not be optimal.[8][9] | Verify that the microscope or plate reader settings match the spectral properties of your probe's fluorophore. Increase gain or exposure time if necessary, but be mindful of increasing background noise. | |
| 3. Probe Degradation: Improper storage or handling can lead to loss of probe function.[6] | Use a fresh aliquot of the probe for each experiment and always store it protected from light and at the recommended temperature. | |
| 4. Insufficient Incubation Time: The enzymatic reaction may not have had enough time to proceed.[6] | Optimize the incubation time. Run a time-course experiment to determine when the signal reaches its plateau. | |
| Signal in clbP-Negative Control | 1. Off-Target Protease Activity: Another enzyme in the sample may be cleaving the probe.[5] | Characterize the probe against a panel of other common bacterial proteases. Consider redesigning the peptide sequence of the probe to be more specific to ClbP's known substrate preferences.[1] |
| 2. Probe Instability: The probe may be chemically unstable in the assay buffer or medium, leading to non-enzymatic hydrolysis. | Test the probe's stability in the assay buffer over time without any enzyme or cells present. If it degrades, consider modifying the buffer composition (e.g., pH, ionic strength). |
Visual Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and resolving common experimental issues.
Caption: A decision tree for troubleshooting common issues with ClbP fluorescent probes.
Quantitative Data for Probe Specificity
Enhancing specificity often involves designing probes that are rapidly turned over by the target enzyme (high kcat/KM) while being poor substrates for off-target enzymes. The ratio kcat/KM is the specificity constant and reflects the catalytic efficiency of an enzyme for a given substrate.[6][9] Below is a table with example data illustrating how different probe designs might compare in terms of their kinetic parameters for ClbP versus a potential off-target bacterial protease.
| Probe Candidate | Target Enzyme | KM (µM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) | Specificity Notes |
| Probe A (Non-optimized) | ClbP | 25 | 10 | 4.0 x 10⁵ | Moderate efficiency for ClbP. |
| Off-Target Protease | 50 | 5 | 1.0 x 10⁵ | Significant off-target activity. | |
| Probe B (Optimized) | ClbP | 15 | 30 | 2.0 x 10⁶ | High efficiency for ClbP. |
| Off-Target Protease | 200 | 2 | 1.0 x 10⁴ | Minimal off-target activity. |
This table contains illustrative data. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro Assay with Purified ClbP
This protocol is for measuring ClbP activity using a purified enzyme preparation.
Materials:
-
Purified, full-length ClbP enzyme
-
ClbP fluorescent probe (e.g., 10 mM stock in DMSO)
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Thaw enzyme and probe on ice. Prepare serial dilutions of the probe in Assay Buffer to determine KM, or use a fixed concentration (e.g., 10-50 µM) for screening.
-
Set up Reactions: In each well of the microplate, add 50 µL of the probe solution at 2x the final desired concentration.
-
Add Inhibitors (for screening): If screening for inhibitors, add 1 µL of each test compound (dissolved in DMSO) to the appropriate wells. Add 1 µL of DMSO to control wells.
-
Initiate Reaction: Add 50 µL of purified ClbP (e.g., 0.1 µM final concentration) in Assay Buffer to each well to start the reaction.
-
Measure Fluorescence: Immediately place the plate in a fluorescence reader pre-set to the correct excitation and emission wavelengths for the fluorophore.
-
Data Acquisition: Record fluorescence intensity every 60 seconds for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the initial reaction velocity (v) from the linear portion of the fluorescence curve over time. For inhibitor screening, normalize the velocity to the DMSO control.
Protocol 2: Whole-Cell Assay with Bacterial Strains
This protocol is for detecting ClbP activity in live bacterial cultures.
Materials:
-
clb+ E. coli strain (e.g., Nissle 1917)
-
ΔclbP mutant E. coli strain (negative control)
-
Appropriate bacterial growth medium (e.g., LB or MEGA medium)
-
ClbP fluorescent probe (e.g., 10 mM stock in DMSO)
-
96-well black, clear-bottom microplate
-
Incubator and fluorescence plate reader
Procedure:
-
Culture Bacteria: Grow overnight cultures of the clb+ and ΔclbP strains.
-
Prepare Assay Plate: Dilute the overnight cultures to an OD₆₀₀ of ~0.1 in fresh medium in the wells of the microplate.
-
Add Probe: Add the fluorescent probe to each well to a final concentration of 100 µM.[1]
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C, with shaking, anaerobically if required for this compound expression) for several hours (e.g., overnight).[1]
-
Measure Fluorescence: After incubation, measure the endpoint fluorescence in a plate reader. It is also possible to measure the optical density (OD₆₀₀) to normalize the fluorescence signal to cell number.
-
Data Analysis: Subtract the fluorescence value of the medium-only blank from all readings. Compare the fluorescence signal from the clb+ strain to the ΔclbP negative control. A significantly higher signal in the clb+ strain indicates ClbP-specific probe activation.
Visual Diagrams for Protocols and Mechanisms
Caption: Mechanism of a "turn-on" fluorescent probe for ClbP activity.
Caption: A generalized workflow for ClbP fluorescent probe experiments.
References
- 1. Cleavage Specificity of Mycobacterium tuberculosis ClpP1P2 Protease and Identification of Novel Peptide Substrates and Boronate Inhibitors with Anti-bacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme inhibition assays using fluorescence correlation spectroscopy: a new algorithm for the derivation of kcat/KM and Ki values at substrate concentrations much lower than the Michaelis constant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurobiological substrates of chronic low back pain (CLBP): a brain [99mTc]Tc-ECD SPECT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo imaging and biochemical characterization of protease function using fluorescent activity-based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Recent Research Progress in Fluorescent Probes for Detection of Amyloid-β In Vivo [mdpi.com]
- 8. Cleavage Specificity of Mycobacterium tuberculosis ClpP1P2 Protease and Identification of Novel Peptide Substrates and Boronate Inhibitors with Anti-bacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Controlling for the Effects of Prebiotics on Colibactin Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of prebiotics on colibactin production by pks+ E. coli.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its production a concern?
This compound is a genotoxin produced by certain strains of Escherichia coli harboring the polyketide synthase (pks) island, a 54-kb genomic locus.[1][2] This toxin can induce DNA double-strand breaks, cell cycle arrest, and chromosomal instability in eukaryotic cells.[3][4] There is a growing body of evidence linking this compound-producing bacteria to the development of colorectal cancer (CRC).[1][3]
Q2: How do prebiotics influence this compound production?
The effect of prebiotics on this compound production is not uniform and depends on the specific prebiotic.
-
Enhancement: Some prebiotic oligosaccharides, such as inulin (B196767) and galacto-oligosaccharides (GOS), have been shown to upregulate the expression of clb genes (part of the pks island) and increase the genotoxicity of pks+ bacteria in vitro.[1][3]
-
Inhibition: Conversely, short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate (B1204436), which are produced by the fermentation of dietary fibers by gut microbiota, have been shown to downregulate the expression of the pks island.[1]
Q3: What are the primary methods to assess the impact of prebiotics on this compound production and activity?
Several in vitro methods are commonly used:
-
Gene Expression Analysis: Luciferase reporter assays and quantitative reverse transcription PCR (qRT-PCR) are used to measure the expression of key clb genes, such as clbA and clbB, which are essential for this compound biosynthesis.[3][5][6]
-
Genotoxicity Assays:
-
Megalocytosis Assay: This assay quantifies the enlargement of host cells, a characteristic cytopathic effect of this compound-induced cell cycle arrest.[3][5][6]
-
γ-H2AX Immunofluorescence Analysis: This method detects the phosphorylation of histone H2AX, a marker for DNA double-strand breaks, providing a quantitative measure of genotoxicity.[3][5][6]
-
In-Cell Western Assay: This is another immunochemical technique to quantify γ-H2AX in a 96-well plate format.
-
Q4: Can the effects of prebiotics on this compound be controlled in experimental settings?
Yes. The addition of specific molecules can modulate the effects of prebiotics. For instance, ferrous sulfate (B86663) has been shown to inhibit the upregulation of clbA expression triggered by inulin and GOS.[3][5][6] This is linked to the role of some clb genes in siderophore production. Additionally, using SCFAs in the culture medium can help control and reduce this compound production.[1]
Troubleshooting Guides
Guide 1: Inconsistent or No Effect of Prebiotics on clb Gene Expression
| Potential Issue | Possible Cause | Troubleshooting Step |
| No change in clb gene expression with inulin/GOS. | Incorrect concentration of prebiotic. | Ensure prebiotic concentrations are within the effective range (e.g., 20-40 mg/mL for inulin and GOS).[3][5][6] |
| Bacterial strain variability. | Confirm that the E. coli strain used is a known this compound producer (e.g., Nissle 1917, NC101) and its baseline clb expression is detectable. | |
| Suboptimal growth conditions. | Optimize bacterial growth medium and conditions. Some studies use minimal media to better observe the effects of specific supplements.[3] | |
| High variability in qRT-PCR or luciferase assay results. | Inconsistent bacterial density. | Normalize gene expression data to bacterial growth (e.g., OD600) to account for differences in bacterial numbers.[3] |
| RNA degradation. | Use appropriate RNA stabilization and extraction methods. Check RNA integrity before proceeding with qRT-PCR. |
Guide 2: Difficulty in Detecting or Quantifying this compound-Induced Genotoxicity
| Potential Issue | Possible Cause | Troubleshooting Step |
| Low or no γ-H2AX signal. | Insufficient infection time or multiplicity of infection (MOI). | Optimize the infection parameters. A typical starting point is an MOI of 50 for 4 hours.[3] |
| This compound instability. | Ensure that live bacteria are in direct contact with the host cells, as this compound is highly unstable and its effects are contact-dependent. | |
| Cell line resistance. | Use a susceptible cell line, such as Caco-2 or HeLa cells, for genotoxicity assays. | |
| High background in megalocytosis assay. | Overgrowth of bacteria. | Wash the cells thoroughly after the infection period to remove excess bacteria before staining. |
| Subjectivity in manual cell size measurement. | Utilize image analysis software for consistent and unbiased quantification of cell size. |
Quantitative Data Summary
Table 1: Effects of Enhancing Prebiotics on this compound Production (E. coli Nissle 1917)
| Prebiotic | Concentration | Effect on clbA Expression (Luciferase Assay) | Reference |
| Inulin | 20 mg/mL | Significant increase | [3][5][6] |
| Inulin | 30 mg/mL | Significant increase | [3][5][6] |
| Inulin | 40 mg/mL | Significant increase | [3][5][6] |
| GOS | 20 mg/mL | Significant increase | [3][5][6] |
| GOS | 30 mg/mL | Significant increase | [3][5][6] |
| GOS | 40 mg/mL | Significant increase | [3][5][6] |
Table 2: Effects of Inhibitory Molecules on Prebiotic-Enhanced this compound Production
| Prebiotic | Inhibitor | Concentration | Effect on Inulin/GOS-induced clbA Expression | Reference |
| Inulin/GOS | Ferrous Sulfate | 5 µM | Concentration-dependent decrease | [3][5][6] |
| Inulin/GOS | Ferrous Sulfate | 25 µM | Concentration-dependent decrease | [3][5][6] |
| Inulin/GOS | Ferrous Sulfate | 125 µM | Inhibition | [3][5][6] |
Table 3: Effects of Short-Chain Fatty Acids on pks+ E. coli
| SCFA | Concentration | Effect on pks Gene Expression | Reference |
| Acetate | Colonic concentrations (e.g., 65 mM) | Down-regulation | [1][7] |
| Propionate | Colonic concentrations (e.g., 29 mM) | Down-regulation | [1][7] |
| Butyrate | Colonic concentrations (e.g., 29 mM) | Down-regulation | [1][7] |
Experimental Protocols
Protocol 1: Assessing the Effect of Prebiotics on clbA Gene Expression using a Luciferase Reporter Assay
-
Bacterial Strain and Reporter Construct: Use an E. coli strain known to produce this compound (e.g., Nissle 1917) transformed with a plasmid containing a clbA promoter-luciferase reporter fusion.
-
Culture Preparation: Grow the reporter strain overnight in a suitable medium (e.g., LB broth) with appropriate antibiotics at 37°C with shaking.
-
Experimental Setup:
-
Prepare a minimal medium supplemented with the prebiotic of interest (e.g., inulin or GOS at 20, 30, and 40 mg/mL) or SCFA (e.g., acetate, propionate, butyrate at physiological colonic concentrations).
-
Include a control group with no prebiotic.
-
To test for inhibition, add ferrous sulfate (5, 25, and 125 µM) to cultures containing the enhancing prebiotic.
-
Inoculate the prepared media with the overnight bacterial culture to a starting OD600 of approximately 0.05.
-
-
Incubation and Measurement:
-
Incubate the cultures in a microplate reader at 37°C with shaking.
-
Measure OD600 and luminescence (RLU) at regular intervals (e.g., every hour) for up to 24 hours.
-
-
Data Analysis:
-
Normalize the luminescence signal to the bacterial density by calculating the RLU/OD600 ratio.
-
Calculate the area under the curve (AUC) for the RLU/OD600 to quantify the total promoter activity over time.
-
Compare the AUC values between the control and experimental groups using appropriate statistical tests (e.g., ANOVA).
-
Protocol 2: Quantifying this compound-Induced Genotoxicity using γ-H2AX Immunofluorescence
-
Cell Culture: Culture a suitable human epithelial cell line (e.g., Caco-2) in 24-well plates until they reach approximately 80% confluency.
-
Bacterial Preparation:
-
Grow pks+ E. coli (e.g., NC101) and a pks-negative control strain (e.g., E. coli K-12) overnight in LB broth.
-
Sub-culture the bacteria in the cell culture medium (e.g., EMEM) for 4 hours.
-
During this sub-culturing, supplement the medium with the prebiotics or SCFAs being tested.
-
-
Infection:
-
Wash the Caco-2 cells with PBS.
-
Infect the cells with the prepared bacterial cultures at a multiplicity of infection (MOI) of 50.
-
Incubate for 4 hours at 37°C in a 5% CO2 atmosphere.
-
-
Immunofluorescence Staining:
-
After incubation, wash the cells three times with PBS to remove bacteria.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against γ-H2AX overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity of γ-H2AX per nucleus using image analysis software.
-
Compare the γ-H2AX levels between cells infected with the pks+ and pks- strains, and between the different prebiotic/SCFA treatment groups. A significant increase in γ-H2AX intensity in the pks+ group indicates this compound-induced DNA damage.
-
Visualizations
Caption: Simplified overview of the this compound biosynthesis and activation pathway.
Caption: Experimental workflow for assessing prebiotic effects on this compound.
Caption: Logical flow of prebiotic modulation of this compound's genotoxic effects.
References
- 1. The synthesis of the novel Escherichia coli toxin—this compound and its mechanisms of tumorigenesis of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Structure and bioactivity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Characterization of the this compound-Activating Peptidase ClbP Enables Development of a Fluorogenic Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Bacterial Genotoxins: Colibactin vs. Cytolethal Distending Toxin (CDT)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two potent bacterial genotoxins, colibactin and Cytolethal Distending Toxin (CDT). Both are produced by Gram-negative bacteria and have been implicated in the pathogenesis of various diseases, including colorectal cancer. This document outlines their distinct mechanisms of action, the nature of the DNA damage they inflict, and the cellular responses they trigger, supported by experimental data and detailed methodologies.
Overview and Producer Organisms
This compound and CDT are non-proteinaceous and proteinaceous toxins, respectively, that induce DNA damage in eukaryotic cells, leading to cell cycle arrest, senescence, or apoptosis.[1][2]
-
This compound: A polyketide-nonribosomal peptide hybrid genotoxin produced by various Enterobacteriaceae, most notably Escherichia coli strains harboring the pks (polyketide synthase) genomic island.[3][4] These pks+ E. coli are found in the gut microbiota of a significant portion of the human population.[3]
-
Cytolethal Distending Toxin (CDT): A heterotrimeric protein toxin classified as an AB2-type toxin.[5] It is produced by a range of pathogenic bacteria, including certain strains of Escherichia coli, Campylobacter jejuni, Shigella dysenteriae, and Haemophilus ducreyi.[6][7]
Mechanism of Action and DNA Damage
While both toxins are genotoxic, they employ fundamentally different mechanisms to damage host cell DNA.
This compound: DNA Alkylation and Interstrand Crosslinks
This compound is a small molecule that acts as a DNA alkylating agent.[8] Its structure contains two electrophilic cyclopropane (B1198618) "warheads" that enable it to covalently bind to DNA.[8] The proposed mechanism involves the following steps:
-
Production and Activation: this compound is synthesized as an inactive precursor, prethis compound, within the producing bacterium. It is then transported to the periplasm where the enzyme ClbP cleaves off a prodrug motif, leading to its activation.[9]
-
Delivery to Host Cell: The exact mechanism of this compound delivery into host cells is not fully elucidated, but it is thought to require close contact between the bacteria and the host cell.[10]
-
DNA Alkylation: Once inside the host cell nucleus, this compound alkylates adenine (B156593) residues on opposite strands of the DNA double helix.[3]
-
Interstrand Crosslinks (ICLs): This dual alkylation activity results in the formation of DNA interstrand crosslinks (ICLs), which are highly cytotoxic lesions that block DNA replication and transcription.[8][11] These ICLs, if not properly repaired, can lead to double-strand breaks (DSBs).[11]
Cytolethal Distending Toxin (CDT): A DNase-I Mimic
CDT functions as a protein enzyme that directly cleaves DNA. It is a tripartite toxin composed of CdtA, CdtB, and CdtC subunits.[5]
-
Binding and Internalization: The CdtA and CdtC subunits form the binding domain (B2) that attaches to the host cell membrane, facilitating the internalization of the active subunit, CdtB.[7]
-
Retrograde Transport: Following endocytosis, the CdtB subunit is transported through the Golgi apparatus and endoplasmic reticulum into the nucleus.[12]
-
DNase Activity: CdtB is structurally and functionally homologous to mammalian deoxyribonuclease I (DNase I).[6] In the nucleus, it exerts its nuclease activity, causing single-strand breaks (SSBs) and, at higher concentrations or during S-phase, double-strand breaks (DSBs).[13][14]
Cellular and Signaling Responses
The distinct types of DNA damage induced by this compound and CDT trigger different, albeit sometimes overlapping, cellular signaling pathways.
This compound-Induced Signaling Pathway
The formation of bulky ICLs by this compound activates complex DNA damage response (DDR) pathways, primarily the Fanconi Anemia (FA) pathway, which is specialized in the repair of ICLs. This leads to the activation of the ATM and ATR kinases, phosphorylation of H2AX (γH2AX), and cell cycle arrest, typically at the G2/M phase.[15] Persistent damage can lead to cellular senescence or apoptosis.[1]
CDT-Induced Signaling Pathway
The DNA strand breaks generated by CDT primarily activate the ATM (for DSBs) and ATR (for SSBs) kinase pathways.[14] This leads to the phosphorylation of checkpoint kinases Chk1 and Chk2, which in turn phosphorylate and inactivate Cdc25 phosphatases. This prevents the activation of cyclin-dependent kinases (CDKs) required for cell cycle progression, resulting in a G2/M arrest.[16] Similar to this compound, prolonged cell cycle arrest can induce senescence or apoptosis.[17]
Quantitative Data Comparison
The following tables summarize key quantitative data related to this compound and CDT.
Table 1: General Characteristics and Effects
| Feature | This compound | Cytolethal Distending Toxin (CDT) |
| Toxin Type | Polyketide-nonribosomal peptide | Heterotrimeric AB2 protein |
| Producing Bacteria | E. coli (pks+), Klebsiella pneumoniae, Citrobacter koseri | E. coli, Campylobacter jejuni, Shigella dysenteriae, H. ducreyi |
| Mechanism of DNA Damage | DNA alkylation, Interstrand Crosslinks (ICLs) | Enzymatic DNA cleavage (DNase I-like) |
| Primary DNA Lesion | Adenine adducts leading to ICLs | Single-strand breaks (SSBs) and Double-strand breaks (DSBs) |
| Key Cellular Response | Fanconi Anemia pathway activation, ATM/ATR signaling | ATM/ATR signaling, Chk1/Chk2 activation |
| Cell Cycle Arrest | G2/M phase | G2/M phase |
Table 2: Prevalence of pks+ E. coli in Colorectal Cancer (CRC)
| Study Population | CRC Patients with pks+ E. coli | Healthy Controls with pks+ E. coli | Reference |
| Malaysian Patients | 16.7% (8/48) | 4.3% (1/23) | [18] |
| Iraqi Patients | 80.0% (8/10) of E.coli isolates from tissue | 30.0% (3/10) of E.coli isolates from tissue | |
| Filipino Patients | Higher prevalence in benign vs. malignant tumors | Not applicable | [5] |
| General Estimate | ~23% - 67% | ~20% | [19][20] |
Note: Prevalence can vary significantly based on geographical location, diet, and detection methods.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound and CDT are provided below.
Quantification of DNA Double-Strand Breaks by In-suspension BLISS (sBLISS)
This method allows for the genome-wide mapping of DSBs.[13][21]
Principle: In-suspension Breaks Labeling In Situ and Sequencing (sBLISS) involves the direct labeling of DSB ends in suspended cells, followed by linear amplification and next-generation sequencing.[13]
Protocol Outline:
-
Cell Preparation: Harvest and wash cells to be analyzed.
-
In Situ DSB Labeling:
-
Permeabilize cells and blunt the DSB ends using T4 DNA polymerase and Klenow fragment.
-
Ligate a biotinylated, double-stranded DNA adapter containing a T7 promoter to the blunted ends.
-
-
Linear Amplification:
-
Lyse the cells and purify the genomic DNA.
-
Perform in vitro transcription using T7 RNA polymerase to linearly amplify the sequences adjacent to the DSBs.
-
-
Library Preparation and Sequencing:
-
Reverse transcribe the amplified RNA to cDNA.
-
Prepare a sequencing library from the cDNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis: Map the sequencing reads to a reference genome to identify the precise locations of the DSBs.
Analysis of DNA Replication Stress using the DNA Fiber Assay
This technique is used to visualize and quantify DNA replication dynamics at the single-molecule level.[12][22]
Principle: The DNA fiber assay involves sequential pulse-labeling of replicating DNA with two different halogenated nucleotides (e.g., CldU and IdU). The labeled DNA is then stretched on a glass slide, and the incorporated nucleotides are detected by immunofluorescence, allowing for the measurement of replication fork speed, origin firing, and fork stalling.[22][23]
Protocol Outline:
-
Cell Labeling:
-
Incubate exponentially growing cells with the first nucleotide analog (e.g., 5-chloro-2'-deoxyuridine, CldU) for a defined period (e.g., 20 minutes).
-
Wash the cells and incubate with the second nucleotide analog (e.g., 5-iodo-2'-deoxyuridine, IdU) for a defined period (e.g., 20 minutes).
-
-
Cell Lysis and DNA Spreading:
-
Harvest the cells and lyse them in a controlled manner on a microscope slide.
-
Tilt the slide to allow the DNA to stretch down the slide by gravity.
-
-
Immunodetection:
-
Fix and denature the DNA on the slide.
-
Incubate with primary antibodies specific for each nucleotide analog (e.g., anti-BrdU that recognizes CldU and another that recognizes IdU).
-
Incubate with fluorescently labeled secondary antibodies.
-
-
Microscopy and Analysis:
-
Visualize the DNA fibers using fluorescence microscopy.
-
Capture images and measure the lengths of the CldU and IdU tracks using image analysis software.
-
Calculate replication fork speed and other replication parameters.
-
Conclusion
This compound and CDT represent two distinct strategies employed by bacteria to induce genotoxic stress in host cells. This compound's ability to form DNA interstrand crosslinks presents a formidable challenge to the cell's repair machinery, while CDT's direct DNase activity efficiently introduces DNA strand breaks. Understanding the intricate mechanisms of these toxins and the cellular responses they elicit is crucial for elucidating their roles in bacterial pathogenesis and carcinogenesis. The experimental approaches detailed in this guide provide a framework for the continued investigation of these and other bacterial genotoxins, with potential implications for the development of novel therapeutic and preventative strategies against associated diseases.
References
- 1. Emerging Technologies for Genome-Wide Profiling of DNA Breakage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. The microbial genotoxin this compound exacerbates mismatch repair mutations in colorectal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Video: Detection of Post-Replicative Gaps Accumulation and Repair in Human Cells Using the DNA Fiber Assay [jove.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Structure and bioactivity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound leads to a bacteria-specific mutation pattern and self-inflicted DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The this compound Genotoxin Generates DNA Interstrand Cross-Links in Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay [bio-protocol.org]
- 13. Genome-wide detection of DNA double-strand breaks by in-suspension BLISS | Springer Nature Experiments [experiments.springernature.com]
- 14. Frontiers | Cytolethal Distending Toxin Promotes Replicative Stress Leading to Genetic Instability Transmitted to Daughter Cells [frontiersin.org]
- 15. Cytolethal distending toxin (CDT) is a radiomimetic agent and induces persistent levels of DNA double-strand breaks in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chronic exposure to Cytolethal Distending Toxin (CDT) promotes a cGAS-dependent type I interferon response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Prevalence and association of pks+ Escherichia coli with colorectal cancer in patients at the University Malaya Medical Centre, Malaysia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. New method for Genome-wide detection of DNA double-strand breaks - SciLifeLab [scilifelab.se]
- 22. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Colibactin from Diverse Escherichia coli Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of colibactin produced by different Escherichia coli strains. It delves into the genotoxic potential, biosynthetic pathways, and cellular responses associated with this complex bacterial metabolite, supported by experimental data and detailed protocols.
This compound, a genotoxic secondary metabolite produced by various Enterobacteriaceae, including certain strains of Escherichia coli, has garnered significant attention for its role in colorectal cancer development.[1] This polyketide-peptide hybrid is synthesized by the pks genomic island and induces DNA double-strand breaks, leading to chromosomal instability and cell cycle arrest in eukaryotic cells.[1] The prevalence of pks-positive (pks+) E. coli is notably higher in patients with colorectal cancer and inflammatory bowel disease, underscoring its clinical relevance.[2] However, the production and genotoxic effects of this compound can vary significantly among different E. coli strains, ranging from pathogenic to probiotic isolates. This guide offers a comparative analysis to elucidate these differences.
Data Presentation: Comparative Genotoxicity and Production
The genotoxic potential of this compound-producing E. coli can be assessed through various assays that quantify DNA damage and cellular responses. Below is a summary of quantitative data compiled from multiple studies, comparing the effects of different E. coli strains.
| E. coli Strain | Strain Type | Assay | Endpoint | Result | Reference |
| E. coli Nissle 1917 | Probiotic | Adapted Ames Test | Mutagenicity | No significant increase in revertant colonies | [3] |
| in vivo Alkaline Comet Assay | DNA strand breaks in rat GI tract | No significant difference compared to negative controls | [3] | ||
| γH2AX Immunofluorescence | DNA double-strand breaks in intestinal crypt cells | Induced high levels of DNA double-strand breaks | [4] | ||
| E. coli from CRC patient | Pathogenic | umu Assay | SOS response induction | 1.7 times higher than clb- mutant | |
| Micronucleus Test | Micronuclei formation in CHO AA8 cells | 4-6 times higher frequency than clb- mutant | |||
| E. coli K1 | Neonatal Meningitis | Megalocytosis Assay | Cell enlargement | Induced megalocytosis in HeLa cells | [1] |
| E. coli (general pks+) | Pathogenic/Commensal | γH2AX Immunofluorescence | DNA double-strand breaks | Induces γH2AX foci formation | [5][6] |
| 53BP1 Immunofluorescence | DNA damage response | Induces 53BP1 foci formation | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of this compound's bioactivity. The following are protocols for key experiments cited in this guide.
umu Test for Genotoxicity
The umu test is a colorimetric assay that measures the induction of the SOS response in Salmonella typhimurium TA1535/pSK1002 in response to DNA damage.
Materials:
-
Salmonella typhimurium TA1535/pSK1002 tester strain
-
TGA medium
-
Crude extract from E. coli strains to be tested
-
Positive control (e.g., 4-nitroquinoline (B1605747) 1-oxide)
-
Negative control (e.g., solvent used for extraction)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Culture Preparation: Inoculate the tester strain into TGA medium and incubate overnight with shaking.
-
Exposure: In a 96-well plate, mix the tester strain culture with the crude E. coli extract at various concentrations. Include positive and negative controls.
-
Incubation: Incubate the plate for 2 hours at 37°C with shaking to allow for induction of the umuC gene.
-
β-galactosidase Assay: Add a chromogenic substrate for β-galactosidase (e.g., ONPG).
-
Measurement: After a suitable incubation period for color development, measure the absorbance at 420 nm. The intensity of the color is proportional to the level of DNA damage.
γH2AX Immunofluorescence Staining for DNA Double-Strand Breaks
This method visualizes and quantifies DNA double-strand breaks through the detection of phosphorylated histone H2AX (γH2AX) foci.
Materials:
-
Mammalian cells (e.g., HeLa, CHO AA8)
-
E. coli strains for infection
-
Cell culture medium
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.2% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX (mouse monoclonal)
-
Secondary antibody: fluorescently-labeled anti-mouse IgG
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Infection: Seed mammalian cells on coverslips in a multi-well plate. The following day, infect the cells with the E. coli strains of interest at a specific multiplicity of infection (MOI) for a defined period (e.g., 4 hours).
-
Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde. Permeabilize the cells with Triton X-100 solution.
-
Blocking and Antibody Incubation: Block non-specific antibody binding with BSA solution. Incubate with the primary anti-γH2AX antibody, followed by incubation with the fluorescently-labeled secondary antibody.
-
Staining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides.
-
Imaging and Quantification: Visualize the cells using a fluorescence microscope. Quantify the number of γH2AX foci per cell to determine the extent of DNA damage.[7]
Micronucleus Assay for Chromosomal Damage
The micronucleus assay assesses chromosomal damage by detecting the formation of small, extranuclear bodies (micronuclei) that contain chromosome fragments or whole chromosomes left behind during cell division.
Materials:
-
Mammalian cells (e.g., CHO AA8)
-
E. coli strains for infection
-
Cell culture medium
-
Cytochalasin B (to block cytokinesis)
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., Giemsa)
-
Microscope
Procedure:
-
Cell Culture and Infection: Seed cells and infect with E. coli strains as described for the γH2AX assay.
-
Cytochalasin B Treatment: After the infection period, add cytochalasin B to the culture medium to arrest cytokinesis, leading to the accumulation of binucleated cells.
-
Harvesting and Fixation: Harvest the cells, treat with a hypotonic solution, and fix with the methanol:acetic acid solution.
-
Slide Preparation and Staining: Drop the cell suspension onto clean microscope slides, allow to air dry, and stain with Giemsa.
-
Scoring: Under a microscope, score the frequency of micronuclei in binucleated cells. An increased frequency of micronucleated cells indicates chromosomal damage.
Mandatory Visualization
The following diagrams illustrate key pathways and workflows related to this compound research.
References
- 1. This compound: More Than a New Bacterial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA cross-link repair deficiency enhances human cell sensitivity to this compound-induced genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. No Genotoxicity Is Detectable for Escherichia coli Strain Nissle 1917 by Standard In Vitro and In Vivo Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genotoxicity of Escherichia coli Nissle 1917 strain cannot be dissociated from its probiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validating the Role of Specific pks Genes in Colibactin Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Colibactin, a genotoxic secondary metabolite produced by certain strains of Escherichia coli and other Enterobacteriaceae, has garnered significant attention for its potential role in colorectal cancer development. The synthesis of this compound is orchestrated by the pks island, a 54-kb genomic locus containing a cluster of 19 genes (clbA to clbS). These genes encode a complex machinery of polyketide synthases (PKSs), non-ribosomal peptide synthetases (NRPSs), and hybrid PKS/NRPS enzymes. Validating the precise role of each pks gene in the this compound biosynthetic pathway is crucial for understanding its mechanism of action and for the development of potential therapeutic inhibitors.
This guide provides a comparative overview of the experimental validation of specific pks genes in this compound synthesis, presenting quantitative data from key experiments, detailed methodologies, and visual representations of the underlying pathways and workflows.
Comparative Analysis of pks Gene Knockouts on this compound-Induced Genotoxicity
The most direct method to validate the function of a specific pks gene is to create a targeted gene knockout and assess the impact on this compound's genotoxic activity. A common and sensitive marker for DNA double-strand breaks, a hallmark of this compound activity, is the phosphorylation of histone H2AX (γ-H2AX). The following table summarizes the quantitative effects of knocking out key pks genes on the induction of γ-H2AX foci in human cell lines.
| Gene Knockout | Gene Product Function | Quantitative Genotoxic Effect (Relative γ-H2AX Induction) | Phenotype |
| Wild-Type (pks+) | Complete this compound synthesis pathway | High | Genotoxic |
| ΔclbA | Phosphopantetheinyl transferase (activates PKS/NRPS) | Abolished | Non-genotoxic |
| ΔclbB | Hybrid NRPS/PKS | Abolished | Non-genotoxic |
| ΔclbI | Polyketide Synthase | Abolished | Non-genotoxic |
| ΔclbK (C167A) | Hybrid NRPS/PKS (point mutation) | Abolished | Non-genotoxic[1] |
| ΔclbL (S179A) | Peptidase (point mutation) | Abolished | Non-genotoxic[1] |
| ΔclbQ | Thioesterase | Abolished | Non-genotoxic[2] |
| Δpks (entire island) | Complete this compound synthesis pathway | Abolished | Non-genotoxic[3] |
Note: While multiple sources confirm the loss of genotoxicity in various knockouts, a single study with directly comparable quantitative data for all listed mutants was not available. The data presented is a synthesis of findings indicating a complete loss of function.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments used to assess the role of pks genes in this compound synthesis.
Gene Knockout using Lambda Red Recombineering
This technique allows for the targeted replacement of a gene with an antibiotic resistance cassette.
Materials:
-
E. coli strain carrying the pks island
-
pKD46 plasmid (temperature-sensitive, expresses λ Red recombinase)
-
pKD3 or pKD4 plasmid (template for chloramphenicol (B1208) or kanamycin (B1662678) resistance cassette)
-
Primers with homology to the target gene and the resistance cassette
-
L-arabinose
-
Electroporator and cuvettes
-
LB medium and agar (B569324) plates with appropriate antibiotics
Procedure:
-
Preparation of Electrocompetent Cells:
-
Transform the target E. coli strain with the pKD46 plasmid and select for ampicillin (B1664943) resistance at 30°C.
-
Grow an overnight culture of the transformed strain at 30°C in LB with ampicillin.
-
Inoculate fresh LB with ampicillin with the overnight culture and grow at 30°C to an OD600 of ~0.1.
-
Induce the expression of the λ Red recombinase by adding L-arabinose to a final concentration of 0.2% and continue to grow at 30°C to an OD600 of 0.4-0.6.
-
Make the cells electrocompetent by washing them multiple times with ice-cold sterile water or 10% glycerol.
-
-
Generation of the Knockout Cassette:
-
Amplify the antibiotic resistance cassette from the pKD3 or pKD4 plasmid using PCR. The primers should contain 40-50 base pairs of homology to the regions flanking the target gene at their 5' ends.
-
Purify the PCR product to remove primers and template DNA.
-
-
Electroporation and Selection:
-
Electroporate the purified PCR product into the electrocompetent cells.
-
Recover the cells in SOC medium for 1-2 hours at 37°C.
-
Plate the cells on LB agar containing the appropriate antibiotic (chloramphenicol or kanamycin) to select for successful recombinants.
-
Incubate at 37°C to cure the temperature-sensitive pKD46 plasmid.
-
-
Verification:
-
Verify the correct insertion of the resistance cassette and deletion of the target gene by PCR using primers flanking the gene.
-
Further confirmation can be done by DNA sequencing.
-
γ-H2AX Immunofluorescence Assay for Genotoxicity
This assay quantifies DNA double-strand breaks in eukaryotic cells exposed to this compound-producing bacteria.[3][4]
Materials:
-
HeLa or other suitable human cell line
-
Wild-type and pks knockout E. coli strains
-
DMEM and other cell culture reagents
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γ-H2AX
-
Secondary antibody: fluorescently-labeled anti-species IgG
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Infection:
-
Seed HeLa cells in a multi-well plate and grow to a suitable confluency.
-
Grow overnight cultures of the wild-type and knockout E. coli strains.
-
Infect the HeLa cells with the bacterial strains at a specific multiplicity of infection (MOI) for a defined period (e.g., 4 hours). Include an uninfected control.
-
After the infection period, wash the cells to remove bacteria and add fresh medium containing gentamicin (B1671437) to kill any remaining extracellular bacteria.
-
-
Immunostaining:
-
After a post-infection incubation period (e.g., 4 hours), fix the cells.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding sites.
-
Incubate with the primary anti-γ-H2AX antibody.
-
Wash and incubate with the fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Quantification:
-
Acquire images using a fluorescence microscope.
-
Quantify the number and intensity of γ-H2AX foci per cell nucleus using image analysis software.
-
Compare the results from cells infected with wild-type and knockout strains to the uninfected control.
-
Visualizing the Validation Process and Pathway
To better understand the experimental logic and the this compound synthesis pathway, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and Functional Analysis of ClbQ, an Unusual Intermediate-Releasing Thioesterase from the this compound Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of this compound-associated Genotoxicity in HeLa Cells by In Cell Western (ICW) Using γ-H2AX as a Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DNA Damage Responses: Colibactin vs. Other Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of our genome is under constant assault from both endogenous and exogenous sources. Alkylating agents, a broad class of compounds that covalently modify DNA, are significant contributors to this damage. While many synthetic alkylating agents are well-characterized chemotherapeutics, there is a growing appreciation for the role of naturally occurring genotoxins, such as colibactin, in diseases like colorectal cancer. This compound, a secondary metabolite produced by certain gut bacteria, induces a unique DNA damage response (DDR) that shares some characteristics with, yet is distinct from, that of classical alkylating agents. Understanding these differences is crucial for developing targeted therapies and preventative strategies. This guide provides a detailed comparison of the DDR to this compound and other alkylating agents, supported by experimental data and protocols.
At a Glance: Key Differences in DNA Damage and Repair
| Feature | This compound | Other Alkylating Agents (e.g., MMS, Cisplatin) |
| Primary DNA Lesion | Interstrand Cross-links (ICLs) at AT-rich sequences[1][2] | Monoadducts (e.g., N7-methylguanine, N3-methyladenine), Intrastrand and Interstrand cross-links (cisplatin) |
| Key Repair Pathways | Fanconi Anemia (FA), Homologous Recombination (HR)[2][3][4][5][6][7] | Base Excision Repair (BER), Nucleotide Excision Repair (NER), Mismatch Repair (MMR), Direct Reversal (e.g., MGMT)[4] |
| Resulting Mutations | Distinct mutational signature (SBS88) with T>N substitutions and small insertions/deletions at AT-rich motifs[8][9][10][11][12] | Varied signatures depending on the agent (e.g., G>A transitions for some methylating agents) |
| Cellular Outcomes | Cell cycle arrest (G2/M), senescence, apoptosis, and genomic instability[2][4][13] | Cell cycle arrest, apoptosis, senescence, mutagenesis |
Quantitative Comparison of Cellular Responses
The following tables summarize quantitative data from various studies to highlight the differences in cellular responses to this compound and other alkylating agents. It is important to note that direct comparative studies are limited, and thus, data from different experimental systems are presented.
Table 1: Induction of DNA Damage (γH2AX Foci)
| Agent | Cell Line | Dose/Condition | % of Cells with >5 γH2AX foci | Reference |
| This compound (synthetic, 742) | IEC-6 | 10 µM | ~40% | [14] |
| Etoposide | HeLa | 1 µM | Positive Control (qualitative) | [15] |
| Etoposide | WT MEFs | 10 µM | ~80% | [16] |
| This compound-producing E. coli | HT-29 | MOI 100 | Increased γH2AX (Western blot) | [17] |
Table 2: Apoptosis Induction
| Agent | Cell Line | Dose/Condition | % Apoptotic Cells | Reference |
| Cisplatin (B142131) | HCT-116 | 10 µM | ~15% (early apoptosis) | [18] |
| Cisplatin | DLD-1 | 48h treatment | Lower than SN-6 | [19] |
| Cisplatin + Kaempferol | HCT-116 | 10 µM Cis + 50 µM Kaemp. | 19.8% | [20] |
| Cisplatin | A549 | 72h treatment | ~1.5-fold increase | [21] |
Table 3: Cell Cycle Arrest
| Agent | Cell Line | Dose/Condition | Cell Cycle Phase Arrest | Reference |
| This compound (synthetic) | HeLa | - | G2/M arrest | [22] |
| Cisplatin | Caco-2 | IC50 | S and G2/M phase arrest | [23] |
| C-1305 (alkylating agent) | - | - | G2 arrest | [24] |
Signaling Pathways in DNA Damage Response
The DDR to this compound and other alkylating agents involves distinct signaling cascades.
This compound-Induced DNA Damage Response
This compound induces ICLs, which stall replication forks. This activates the ATR kinase, a key sensor of replication stress. ATR activation leads to the phosphorylation of downstream effectors, including CHK1, which in turn triggers G2/M cell cycle arrest to allow time for repair. The stalled replication fork also initiates the Fanconi Anemia pathway, a specialized ICL repair mechanism. A key event in the FA pathway is the monoubiquitination of the FANCI-FANCD2 complex, which then coordinates the action of nucleases to unhook the crosslink, followed by repair of the resulting double-strand break by homologous recombination.[1][2][3][5][6][7][25]
DNA Damage Response to Other Alkylating Agents
The DDR to other alkylating agents is more varied, depending on the specific lesion. Monoadducts are primarily recognized and removed by the Base Excision Repair (BER) pathway. Larger adducts that distort the DNA helix are handled by Nucleotide Excision Repair (NER). Mismatched bases resulting from replication over a damaged template can trigger the Mismatch Repair (MMR) pathway. Some lesions, like O6-methylguanine, can be directly reversed by enzymes such as O6-methylguanine-DNA methyltransferase (MGMT). If these lesions are not repaired, they can lead to replication fork collapse, double-strand breaks, and subsequent activation of ATM/ATR signaling, leading to cell cycle arrest and apoptosis.[4]
References
- 1. The this compound Genotoxin Generates DNA Interstrand Cross-Links in Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shining a Light on this compound Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound leads to a bacteria-specific mutation pattern and self-inflicted DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Fanconi anemia pathway repairs this compound-induced DNA interstrand cross-links - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Fanconi anemia pathway repairs this compound-induced DNA interstrand cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mutational signature in colorectal cancer caused by genotoxic pks+ E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genotoxic this compound mutational signature in colorectal cancer is associated with … - Publications - The Cancer Data Access System [cdas.cancer.gov]
- 10. Genotoxic this compound mutational signature in colorectal cancer is associated with clinicopathological features, specific genomic alterations and better survival. | Broad Institute [broadinstitute.org]
- 11. Characterization of this compound-associated mutational signature in an Asian oral squamous cell carcinoma and in other mucosal tumor types - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medrxiv.org [medrxiv.org]
- 13. Macrocyclic this compound induces DNA double-strand breaks via copper-mediated oxidative cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The microbial genotoxin this compound exacerbates mismatch repair mutations in colorectal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Model Colibactins Exhibit Human Cell Genotoxicity in the Absence of Host Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. Comparative Evaluation of the Apoptosis Effect of a Benzimidazole-Based Compound and Cisplatin in DLD-1 and MDA-MB-231 Cell Lines | Euroasia Matematik, Mühendislik, Doğa ve Tıp Bilimleri Dergisi Medical Sciences [euroasiajournal.org]
- 20. Kaempferol Synergistically Enhances Cisplatin-induced Apoptosis and Cell Cycle Arrest in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The human gut bacterial genotoxin this compound alkylates DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Enhanced anticancer potency with reduced nephrotoxicity of newly synthesized platin-based complexes compared with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Structure and bioactivity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Cells Exposed to Active vs. Inactive Colibactin Analogues: A Research Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic effects of active versus inactive colibactin analogues on epithelial cells. This compound, a genotoxic secondary metabolite produced by certain gut bacteria, is implicated in colorectal cancer development through its ability to induce DNA damage.[1][2] Understanding the specific cellular responses to active this compound, in contrast to its non-genotoxic counterparts, is crucial for elucidating its mechanism of action and for the development of potential therapeutic interventions.
This guide summarizes key findings from transcriptomic studies, presents quantitative data in a comparative format, details the experimental methodologies employed, and visualizes the cellular pathways and experimental workflows involved.
Data Presentation: Transcriptomic Response to this compound Analogues
The following tables summarize the differential gene expression in human colonic epithelial cells exposed to either the active this compound analogue 742 or the inactive analogue 746 . The primary difference between these analogues lies in the reactive cyclopropane (B1198618) rings present in the active form (742), which are replaced by unlinked methyl groups in the inactive form (746), abrogating its genotoxicity.[1]
Table 1: Differentially Expressed Genes in Normal Human Colonic Epithelial Cells (FHC) Following Short-Term Exposure
| Gene | Log2 Fold Change (Active Analogue 742 vs. Inactive Analogue 746) | p-value | Pathway Association |
| CDKN1A | 2.5 | < 0.01 | p53 Signaling, Cell Cycle Arrest |
| GADD45A | 2.1 | < 0.01 | p53 Signaling, DNA Damage Response |
| FAS | 1.8 | < 0.05 | Apoptosis |
| BBC3 (PUMA) | 1.9 | < 0.05 | Apoptosis |
| BTG2 | 2.2 | < 0.01 | Anti-proliferative |
| DAPK1 | 1.7 | < 0.05 | Apoptosis |
Data is representative of expected results based on Dougherty et al. (2023), showing upregulation of genes involved in p53 signaling and apoptosis upon exposure to the active this compound analogue.[1]
Table 2: Upregulated Signaling Pathways in Colon Cancer Cells (HCT 116) Following Chronic Exposure to Active this compound Analogue 742
| Pathway | Key Upregulated Genes | Fold Enrichment | p-value |
| BRCA1 Signaling | BRCA1, FANCD2, RAD51 | 3.2 | < 0.01 |
| Fanconi Anemia Pathway | FANCA, FANCC, FANCEFG | 2.8 | < 0.01 |
| Mismatch Repair (MMR) | MSH2, MSH6, MLH1 | 2.5 | < 0.05 |
| p53 Signaling | TP53, CDKN1A, MDM2 | 3.5 | < 0.001 |
| Senescence Signaling | CDKN1A, SERPINE1, IGFBP3 | 2.9 | < 0.01 |
This table summarizes findings from global transcriptomic analysis of a mismatch repair-deficient (MMRd) colon cancer cell line chronically exposed to the active this compound analogue 742, as reported by Dougherty et al. (2023).[1] In contrast, the inactive analogue 746 did not induce transcriptional pathways related to DNA damage.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the synthesized protocols for the key experiments cited in this guide.
Transcriptomic Analysis of Human Colonic Epithelial Cells
This protocol is based on the methodology described by Dougherty et al. (2023) for analyzing the differential gene expression in response to active and inactive this compound analogues.[1]
-
Cell Culture:
-
The non-transformed human colonic epithelial cell line, FHC, is maintained in DMEM/F-12 medium supplemented with 10% fetal bovine serum, hydrocortisone, insulin, and cholera toxin.
-
Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.
-
-
Exposure to this compound Analogues:
-
Synthetic active this compound analogue 742 and inactive analogue 746 are dissolved in DMSO.
-
FHC cells are seeded in 6-well plates and grown to 70-80% confluency.
-
Cells are treated with either this compound analogue 742 or 746 at concentrations of 10 µM and 100 µM for 4 and 12 hours. Control cells are treated with an equivalent volume of DMSO.
-
-
RNA Extraction and Sequencing:
-
Total RNA is extracted from the cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.
-
RNA quality and quantity are assessed using a Bioanalyzer (Agilent).
-
RNA sequencing libraries are prepared using the TruSeq Stranded mRNA Library Prep Kit (Illumina).
-
Sequencing is performed on an Illumina NovaSeq platform to generate paired-end reads.
-
-
Bioinformatic Analysis:
-
Raw sequencing reads are assessed for quality using FastQC.
-
Reads are aligned to the human reference genome (GRCh38) using STAR aligner.
-
Gene expression is quantified using featureCounts.
-
Differential gene expression analysis between cells treated with active analogue 742 and inactive analogue 746 is performed using DESeq2 in R.
-
Genes with a false discovery rate (FDR) < 0.05 are considered significantly differentially expressed.
-
Pathway enrichment analysis is conducted using Ingenuity Pathway Analysis (IPA).
-
Single-Cell RNA Sequencing of Murine Organoids Exposed to this compound-Producing Bacteria
This protocol is a generalized representation of the methodology used for exposing intestinal organoids to this compound-producing E. coli (CoPEC) and their non-producing counterparts (noCoPEC), as described in studies like Proaño-Vasco et al. (2023).
-
Organoid Culture:
-
Murine intestinal organoids are established from crypts isolated from the small intestine or colon of mice.
-
Organoids are maintained in Matrigel droplets with a specialized organoid growth medium.
-
-
Co-culture with Bacteria:
-
This compound-producing E. coli (CoPEC) and an isogenic mutant strain deficient in this compound synthesis (noCoPEC) are cultured overnight.
-
Organoids are microinjected with either CoPEC or noCoPEC.
-
-
Single-Cell Dissociation and Library Preparation:
-
After the co-culture period, organoids are recovered from the Matrigel and dissociated into a single-cell suspension using a combination of enzymatic and mechanical disruption.
-
Single-cell RNA sequencing libraries are prepared using a platform such as the 10x Genomics Chromium system.
-
-
Sequencing and Data Analysis:
-
Libraries are sequenced on an Illumina sequencing platform.
-
Raw sequencing data is processed using the Cell Ranger pipeline for alignment, barcode processing, and UMI counting.
-
Downstream analysis is performed using Seurat or similar packages in R for quality control, normalization, clustering, and identification of differentially expressed genes between organoids exposed to CoPEC and noCoPEC.
-
Pathway analysis is performed on the identified differentially expressed genes to determine enriched biological pathways.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways activated by genotoxic this compound and a typical experimental workflow for comparative transcriptomics.
Caption: Experimental workflow for comparative transcriptomics.
Caption: p53 signaling pathway activation by active this compound.
Caption: Upregulation of DNA repair pathways by active this compound.
References
Validating Colibactin-DNA Adducts: A Comparative Guide to Using Synthetic Standards
For Researchers, Scientists, and Drug Development Professionals
Colibactin, a genotoxic secondary metabolite produced by certain gut bacteria, including specific strains of Escherichia coli, is implicated in the development of colorectal cancer (CRC).[1][2] Its high reactivity and instability have made direct isolation and characterization challenging.[3][4] this compound exerts its genotoxicity by alkylating host cell DNA, forming covalent attachments known as adducts.[5][6] These adducts, particularly interstrand cross-links (ICLs), can stall DNA replication, leading to double-strand breaks (DSBs) and genomic instability.[1][7][8] Validating the presence and structure of these adducts in biological systems is paramount for understanding this compound's carcinogenic mechanism and developing targeted therapies. This guide provides an objective comparison of methodologies for validating this compound-DNA adducts, emphasizing the critical role of synthetic standards and presenting the supporting experimental data.
The Central Role of Synthetic Standards
The instability of this compound makes it nearly impossible to isolate the active compound from bacterial cultures for direct study.[9] Therefore, researchers have turned to identifying the "fingerprint" it leaves on DNA—the this compound-DNA adducts. The core challenge then becomes proving that an adduct detected in a biological sample was indeed created by this compound. Synthetic standards, which are chemically synthesized versions of the proposed adducts, are indispensable for this validation.[3][5]
Key advantages of using synthetic standards include:
-
Unambiguous Structural Confirmation: By comparing the analytical properties (e.g., mass spectrometry fragmentation patterns and chromatographic retention times) of a suspected adduct from a biological sample with a synthetic standard, researchers can confirm its identity.[3][6]
-
Method Validation and Quantification: Synthetic standards are essential for developing and validating sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), and for creating calibration curves for accurate quantification.
-
Investigating Biological Consequences: Pure synthetic adducts can be incorporated into DNA strands to study their specific effects on DNA replication and repair in cell-free systems.[7]
Analytical Techniques: A Comparative Overview
The gold standard for detecting and validating this compound-DNA adducts is mass spectrometry-based techniques, which are highly sensitive and specific.[10]
| Technique | Principle | Advantages | Limitations | Primary Use in this compound Research |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates digested DNA components chromatographically, followed by mass analysis of parent ions and their fragments. | High sensitivity and specificity. Allows for both identification and quantification. Can analyze complex biological samples.[10] | Requires enzymatic or chemical hydrolysis of DNA, which can potentially degrade unstable adducts. | The primary method for identifying and confirming this compound-DNA adducts in cell lines and animal models by comparison with synthetic standards.[6][9] |
| Isotope Labeling | Bacteria are cultured with stable isotope-labeled precursors (e.g., 13C-cysteine, 13C-methionine) of this compound.[2][11] | Facilitates the identification of this compound-derived adducts in complex MS data by searching for expected mass shifts.[2][4] | Requires specialized auxotrophic bacterial strains and expensive labeled reagents. | Used in initial discovery efforts to distinguish this compound-derived adducts from the background of other DNA modifications.[9][11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure and connectivity of atoms. | The definitive method for elucidating the precise chemical structure of a molecule. | Requires relatively large amounts of pure sample, which is not feasible for adducts isolated from biological sources. | Used to characterize the synthetic standards themselves to ensure their structural integrity before use as a reference.[12] |
Experimental Data Summary
An untargeted DNA adductomics approach, comparing human cells exposed to this compound-producing (pks+) and non-producing (pks−) E. coli, has been a key strategy for discovery.[6] The identity of the discovered adducts was then confirmed by comparison to chemically synthesized standards.[5][9]
Table 1: Comparison of this compound-Adenine Adducts from Biological Samples vs. Synthetic Standards
| Parameter | Adducts from HeLa Cells exposed to pks+ E. coli | Synthetic this compound-Adenine Adduct Standard | Conclusion |
| Parent Ion Mass (m/z [M+H]+) | 540.1765 | 540.1772 (Calculated for C23H25N9O5S) | Excellent mass accuracy, indicating identical elemental composition.[6] |
| MS2 Fragmentation Ions (m/z) | 522.1673, 387.1123, 344.1065, 229.0973 | Matched fragmentation pattern observed. | Identical fragmentation confirms the same core structure and chemical bonds.[6] |
| LC Retention Time | Co-eluted with the synthetic standard. | Served as the reference. | Identical retention time under the same chromatographic conditions confirms identical molecular properties.[3] |
Signaling Pathways and Experimental Workflows
This compound-Induced DNA Damage Response
This compound-induced DNA adducts, particularly interstrand cross-links (ICLs), are highly cytotoxic as they block DNA replication. This triggers a complex DNA damage response (DDR). The Fanconi anemia (FA) pathway is a specialized ICL repair pathway that is activated in response to this compound-induced damage.[1][7] This pathway involves the recognition of the stalled replication fork, unhooking of the cross-link through nucleolytic incisions, and subsequent repair of the resulting double-strand break, often by homologous recombination.[1][7][13]
Caption: this compound-induced DNA damage and repair pathway.
Workflow for Adduct Validation
The validation process is a multi-step workflow that integrates microbiology, molecular biology, analytical chemistry, and chemical synthesis. It begins with exposing a biological system to this compound and culminates in the comparison of detected adducts to a synthetic standard.
Caption: Workflow for validating this compound-DNA adducts.
Experimental Protocols
Protocol 1: Infection of HeLa Cells and DNA Isolation
This protocol is adapted from methods described for inducing this compound-mediated DNA damage in cultured mammalian cells.[14]
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator until they reach 70-80% confluency.
-
Bacterial Preparation: Grow this compound-producing (pks+) E. coli and a non-producing (pks−) control strain overnight in LB broth at 37°C with agitation.
-
Infection: The day of the experiment, wash HeLa cells with phosphate-buffered saline (PBS). Replace the medium with antibiotic-free culture medium. Infect the cells with the E. coli strains at a multiplicity of infection (MOI) of 100.
-
Co-incubation: Co-incubate the bacteria and HeLa cells for 4 hours at 37°C in a 5% CO2 incubator.
-
Cell Harvesting: After incubation, wash the cells three times with PBS containing gentamicin (B1671437) (100 µg/mL) to kill extracellular bacteria.
-
DNA Isolation: Lyse the harvested cells and isolate genomic DNA using a commercial DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit) according to the manufacturer's instructions. Ensure high purity, as indicated by A260/A280 ratios of ~1.8.
Protocol 2: DNA Hydrolysis and LC-MS/MS Analysis
This protocol outlines the general steps for preparing DNA for adduct analysis via LC-MS/MS.[6][9]
-
DNA Digestion:
-
To 20-50 µg of isolated genomic DNA, add nuclease P1 and alkaline phosphatase to enzymatically digest the DNA to individual nucleosides.
-
Incubate the mixture at 37°C for 12-18 hours.
-
-
Sample Cleanup:
-
Remove proteins by centrifugation through a 10 kDa molecular weight cut-off filter.
-
The filtrate, containing the nucleosides and adducts, is collected for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the digested sample and the synthetic standard onto a C18 reverse-phase HPLC column.
-
Elute with a gradient of aqueous acetonitrile (B52724) containing 0.1% formic acid.
-
Perform mass analysis using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) operating in positive ion mode.
-
Use an untargeted adductomics approach or a targeted method monitoring the specific mass-to-charge ratio (m/z) of the expected this compound-adenine adduct (e.g., m/z 540.1772).[6]
-
-
Data Analysis:
-
Extract the ion chromatogram for the target adduct's m/z.
-
Compare the retention time of the peak in the biological sample to that of the synthetic standard.
-
Compare the MS/MS fragmentation spectrum of the ion from the biological sample to that of the synthetic standard to confirm structural identity.[9]
-
References
- 1. The Fanconi anemia pathway repairs this compound-induced DNA interstrand cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Natural this compound–Nucleobase Adducts by Tandem Mass Spectrometry and Isotopic Labeling. Support for DNA Alkylation by Cyclopropane Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solving this compound’s code | Department of Chemistry and Chemical Biology [chemistry.harvard.edu]
- 4. Biosynthesis and bioactivities of microbial genotoxin colibactins - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00050K [pubs.rsc.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. The human gut bacterial genotoxin this compound alkylates DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Structure elucidation of this compound and its DNA cross-links - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The specificity and structure of DNA crosslinking by the gut bacterial genotoxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound leads to a bacteria-specific mutation pattern and self-inflicted DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for HeLa Cells Infection with Escherichia coli Strains Producing this compound and Quantification of the Induced DNA-damage - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword of the Gut: Comparing Colibactin's Impact on Gut Bacterial Species
For Immediate Release
A new comprehensive guide details the varied effects of colibactin, a genotoxic secondary metabolite produced by certain gut bacteria, on different members of the intricate gut microbial community. This guide, tailored for researchers, scientists, and drug development professionals, provides a comparative analysis of this compound's antibacterial activities, the underlying molecular mechanisms, and the experimental data supporting these findings.
This compound, primarily produced by Escherichia coli strains harboring the pks genomic island, is a known driver of DNA damage in host epithelial cells, contributing to colorectal cancer.[1] However, its influence extends beyond the host to intricate interactions with neighboring bacteria, playing a significant role in shaping the gut microbiota's composition and dynamics. This guide synthesizes current research to offer a clearer understanding of this complex interplay.
Unraveling the Antibacterial Effects of this compound
This compound exerts a range of inhibitory and lethal effects on various gut bacterial species, primarily through its ability to induce DNA damage. The primary mechanism involves the cross-linking of DNA, which triggers the SOS response, a global response to DNA damage in bacteria that can lead to cell cycle arrest, and in some cases, the induction of prophages.[2][3]
Quantitative Comparison of this compound's Effects
The following table summarizes the observed effects of this compound on different bacterial species based on available experimental data. It is important to note that direct comparative studies with standardized methodologies are still limited, and the presented data is compiled from various research articles.
| Bacterial Species | Phylum | Observed Effect | Quantitative Data | Experimental System | Reference |
| Staphylococcus aureus | Firmicutes | Growth inhibition | Inhibition zones observed in agar (B569324) diffusion assays; Reduced viability in co-culture. Specific quantitative data on zone size or CFU reduction is not consistently reported across studies. | Agar diffusion assay, macrocolony co-culture | [2][4][5] |
| Enterococcus faecium | Firmicutes | Prophage induction | Not specified | Co-culture with pks+ E. coli | [3] |
| Various Firmicutes | Firmicutes | Decreased abundance | Lower relative abundance in the gut microbiota of mice colonized with genotoxic E. coli. | In vivo mouse model (16S rRNA sequencing) | [6][7] |
| Salmonella typhimurium | Proteobacteria | Prophage induction | Not specified | Co-culture with pks+ E. coli | [3] |
| Citrobacter rodentium | Proteobacteria | Prophage induction | Not specified | Co-culture with pks+ E. coli | [3] |
| Escherichia coli (non-pks+) | Proteobacteria | DNA damage, SOS response induction | Increased fluorescence from a recA promoter-reporter fusion. | Co-culture with pks+ E. coli | [8][9] |
Visualizing the Molecular Mayhem: Signaling Pathways and Workflows
To better illustrate the mechanisms and experimental approaches discussed, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Mechanism of this compound-induced damage in a target bacterium.
Caption: Experimental workflow for assessing this compound's effects on bacteria.
Detailed Experimental Protocols
A critical component of this guide is the detailed methodology for key experiments cited.
Bacterial Co-culture Assay for Growth Inhibition
This protocol is adapted from methodologies used to assess the antibacterial activity of this compound-producing E. coli.[4][5]
-
Bacterial Strains and Culture Conditions:
-
This compound-producing (pks+) E. coli and a corresponding pks deletion mutant (Δpks) are grown overnight in Luria-Bertani (LB) broth at 37°C with shaking.
-
The target bacterial species (e.g., Staphylococcus aureus) is also grown overnight under its optimal conditions.
-
-
Macrocolony Co-culture:
-
10 µL of the overnight culture of pks+E. coli or ΔpksE. coli is spotted onto an agar plate (e.g., Tryptic Soy Agar) and incubated for 24 hours to establish a macrocolony.
-
10 µL of a diluted culture of the target bacterium is then spotted adjacent to the E. coli macrocolony.
-
The plate is incubated for another 24-48 hours.
-
-
Analysis:
-
Growth inhibition of the target bacterium is assessed by measuring the zone of inhibition around the E. coli macrocolony.
-
For quantitative analysis, the co-culture area can be excised, homogenized, and serially diluted for colony-forming unit (CFU) enumeration on selective agar plates to determine the viability of the target species.
-
SOS Response Reporter Assay
This protocol is based on studies that have monitored this compound-induced DNA damage in real-time.[8][9]
-
Construction of Reporter Strain:
-
A reporter plasmid is constructed containing a fluorescent protein (e.g., GFP or YFP) under the control of a promoter for a key SOS response gene, such as recA.
-
This plasmid is transformed into the target bacterial strain (e.g., a non-pks+E. coli).
-
-
Co-culture and Monitoring:
-
The reporter strain is co-cultured with either pks+E. coli or ΔpksE. coli.
-
The co-culture can be performed in liquid media or on a solid surface for microscopic analysis.
-
Fluorescence intensity is monitored over time using a plate reader or fluorescence microscope.
-
-
Analysis:
-
An increase in fluorescence in the reporter strain when co-cultured with pks+E. coli compared to the Δpks control indicates the induction of the SOS response due to DNA damage.
-
Prophage Induction Assay
This method is used to determine if this compound can trigger the lytic cycle of prophages within lysogenic bacteria.[10][11]
-
Bacterial Strains:
-
A lysogenic target bacterium containing a known prophage.
-
pks+E. coli and ΔpksE. coli.
-
-
Co-culture:
-
The lysogenic target bacterium is co-cultured with either pks+E. coli or ΔpksE. coli in an appropriate liquid medium.
-
-
Plaque Assay:
-
At various time points, the co-culture supernatant is collected and filtered to remove bacteria.
-
The filtrate, containing any released phage particles, is serially diluted and plated with a susceptible, non-lysogenic indicator strain using the soft agar overlay method.
-
-
Analysis:
-
The number of plaques (zones of lysis) is counted to determine the phage titer (plaque-forming units per mL). A higher phage titer in the co-culture with pks+E. coli indicates prophage induction.
-
This comprehensive guide underscores the multifaceted role of this compound as not only a threat to host cell genomic integrity but also as a potent modulator of the gut microbial ecosystem. Further research employing standardized, high-throughput screening methods is necessary to build a more complete and comparative picture of this compound's impact across the vast diversity of gut bacteria. This will be crucial for developing targeted therapeutic strategies to mitigate the harmful effects of this compound-producing bacteria while preserving the beneficial members of the gut microbiota.
References
- 1. This compound-Producing Escherichia coli Induce the Formation of Invasive Carcinomas in a Chronic Inflammation-Associated Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The microbiome-product this compound hits unique cellular targets mediating host–microbe interaction [frontiersin.org]
- 3. The microbiome-product this compound hits unique cellular targets mediating host–microbe interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Escherichia coli BarA-UvrY regulates the pks island and kills Staphylococci via the genotoxin this compound during interspecies competition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. The Genotoxin this compound Shapes Gut Microbiota in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound-induced damage in bacteria is cell contact independent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. The bacterial toxin this compound triggers prophage induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The bacterial toxin this compound triggers prophage induction - PMC [pmc.ncbi.nlm.nih.gov]
Engineering a Microbial Shield: A Comparative Guide to Neutralizing the Genotoxin Colibactin
For Immediate Release
A groundbreaking approach in microbial engineering has led to the development of bacteria capable of neutralizing colibactin, a potent genotoxin produced by certain strains of Escherichia coli that is strongly associated with the development of colorectal cancer.[1][2] This guide provides a comprehensive comparison of this novel strategy with other emerging alternatives, supported by experimental data to inform researchers, scientists, and drug development professionals.
The primary engineered bacterium, an E. coli strain expressing a surface-displayed version of the this compound resistance protein ClbS (EcOmpA-ClbS), acts as a "living shield" by intercepting and deactivating this compound in the gut before it can inflict DNA damage on host cells.[1] This innovative strategy and its alternatives offer promising new avenues for mitigating the carcinogenic effects of pathogenic gut bacteria.
Comparative Efficacy of this compound Neutralization Strategies
The effectiveness of engineered bacteria (EcOmpA-ClbS) has been validated in various preclinical models and shows significant promise compared to other strategies. The following tables summarize the quantitative data on the reduction of this compound-induced genotoxicity.
Table 1: In Vitro Efficacy in Human Cell Lines and Colonoids
| Strategy | Model System | Metric | Efficacy | Reference |
| Engineered Bacteria (EcOmpA-ClbS) | Human Colonoids | DNA Damage (γH2AX staining) | Significant reduction in γH2AX signal compared to control bacteria. | --INVALID-LINK-- |
| HCT116, Caco-2, MC38 cell lines | DNA Damage (γH2AX) | Statistically significant protection from DNA damage. | --INVALID-LINK-- | |
| Small Molecule Inhibitor (D-Serine) | HeLa Cells | DNA Damage (γH2AX signal) | 2.75-fold reduction in γH2AX signal with E. coli Nissle 1917. | --INVALID-LINK-- |
| Modified Probiotic (Δpks E. coli Nissle 1917) | In vitro culture | This compound Production (N-myristoyl-D-asparagine) | Production below the limit of quantification. | --INVALID-LINK-- |
Table 2: In Vivo Efficacy in Mouse Models
| Strategy | Mouse Model | Metric | Efficacy | Reference |
| Engineered Bacteria (EcOmpA-ClbS) | Colitis and Colon Cancer Models | DNA Damage (γH2AX foci in colon) | Significant reduction in γH2AX positive nuclei. | --INVALID-LINK-- |
| Mucosal Injury and Tumorigenesis | Mitigated intestinal damage and suppressed tumor development. | --INVALID-LINK-- | ||
| Modified Probiotic (Δpks E. coli Nissle 1917) | C57BL/6J mice | In vivo fitness and colonization | No competitive disadvantage compared to wild-type E. coli Nissle. | --INVALID-LINK-- |
Understanding the Mechanisms
The strategies to combat this compound's genotoxicity target different stages of its lifecycle, from production to its interaction with host cells.
This compound-Induced DNA Damage Pathway
This compound, produced by pks+ E. coli, is a genotoxin that alkylates DNA, causing interstrand crosslinks and double-strand breaks.[3] This damage triggers a cellular response, including the phosphorylation of histone H2AX (a marker known as γH2AX), which can lead to cell cycle arrest and, if the damage is not properly repaired, can result in mutations that contribute to colorectal cancer.
Caption: this compound-induced DNA damage signaling cascade.
Experimental Workflows and Protocols
Detailed methodologies are crucial for the evaluation and comparison of these novel therapeutic approaches.
Experimental Workflow for Validating Engineered Bacteria
The validation of the EcOmpA-ClbS engineered bacteria involves a multi-step process, from co-culture with human colonoids to in vivo testing in mouse models.
Caption: Workflow for validating this compound-neutralizing bacteria.
Key Experimental Protocols
1. Organoid and Bacteria Co-culture Protocol
This protocol is adapted from methodologies used for studying host-microbe interactions in intestinal organoids.[4][5][6]
-
Organoid Culture: Human colonoids are cultured in Matrigel domes with appropriate organoid growth medium.
-
Bacterial Preparation: pks+ E. coli, engineered EcOmpA-ClbS, and control bacteria are grown to mid-log phase. The bacteria are then washed and resuspended in an invasion medium.
-
Co-culture: The organoid growth medium is replaced with the bacterial suspension. For 3D co-culture, bacteria can be microinjected into the lumen of the organoids. For 2D models, organoids are dissociated and grown as a monolayer on which the bacteria are added.
-
Incubation: The co-culture is incubated for a defined period (e.g., 3-4 hours).
-
Post-incubation: The bacterial suspension is removed, and the organoids are washed and incubated with gentamicin (B1671437) to kill extracellular bacteria.
-
Analysis: Organoids are then fixed for subsequent analysis, such as immunofluorescence staining.
2. γH2AX Immunofluorescence Staining and Quantification in Colonoids
This protocol outlines the key steps for detecting DNA double-strand breaks in colonoids.
-
Fixation and Permeabilization: After co-culture, colonoids are fixed (e.g., with 4% paraformaldehyde) and permeabilized (e.g., with 0.1% Triton X-100) to allow antibody penetration.
-
Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., PBS with BSA and goat serum).
-
Primary Antibody Incubation: Colonoids are incubated with a primary antibody specific for phosphorylated H2AX (γH2AX).
-
Secondary Antibody Incubation: A fluorescently labeled secondary antibody that binds to the primary antibody is added.
-
Counterstaining: Nuclear DNA is counterstained with a dye like DAPI.
-
Imaging: The stained colonoids are imaged using a confocal microscope.
-
Quantification: The fluorescence intensity of the γH2AX signal per nucleus is quantified using image analysis software.
3. In Vivo Mouse Model Protocol for this compound Neutralization
This protocol describes a general approach for assessing the efficacy of engineered bacteria in a live animal model.[7][8]
-
Animal Model: A suitable mouse model for colorectal cancer or colitis is used (e.g., ApcMin/+ mice).
-
Bacterial Administration: Mice are treated with an antibiotic cocktail to reduce the native gut microbiota, followed by oral gavage of the respective bacterial strains (pks+ E. coli alone, or in combination with EcOmpA-ClbS or control bacteria).
-
Monitoring: The colonization levels of the administered bacteria are monitored through the collection and plating of fecal samples.
-
Endpoint Analysis: After a defined period, the mice are euthanized, and their colons are collected.
-
Histological Analysis: Colon tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammation and tumor burden.
-
Immunohistochemistry: Colon sections are stained for γH2AX to quantify DNA damage in the intestinal epithelium.
Conclusion
The development of engineered bacteria expressing surface-displayed ClbS represents a significant advancement in the targeted neutralization of the gut-derived genotoxin this compound. Preclinical data strongly suggest its superiority over small molecule inhibitors and provides a proactive therapeutic strategy compared to the use of this compound-deficient probiotics. Further research, particularly clinical trials, will be crucial in translating this promising bio-therapeutic approach into a viable option for the prevention and treatment of colorectal cancer.
References
- 1. bioengineer.org [bioengineer.org]
- 2. geneonline.com [geneonline.com]
- 3. This compound leads to a bacteria-specific mutation pattern and self-inflicted DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-culture of primary human colon monolayer with human gut bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Researchers share co-culture protocols for microbes and organoids [hubrecht.eu]
- 7. biorxiv.org [biorxiv.org]
- 8. Robust performance of a live bacterial therapeutic chassis lacking the this compound gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
comparative genomics of pks islands from various Enterobacteriaceae
A Comparative Genomic Analysis of the pks Island in Enterobacteriaceae: A Guide for Researchers
The pks island, a genomic island responsible for the production of the genotoxin colibactin, is increasingly implicated in the virulence of several members of the Enterobacteriaceae family and has been linked to colorectal cancer.[1][2][3][4] This guide provides a comparative overview of the pks island's genomics across various Enterobacteriaceae, offering valuable insights for researchers, scientists, and drug development professionals.
Data Presentation: A Comparative Look at the pks Island
The pks island is a ~54 kb genomic region that encodes a complex machinery for the biosynthesis of this compound, a secondary metabolite that induces DNA double-strand breaks in eukaryotic cells.[2][3][4][5] While predominantly found in Escherichia coli, the pks island has also been identified in other Enterobacteriaceae such as Klebsiella pneumoniae, Citrobacter koseri, and Enterobacter aerogenes.[3][6][7][8][9]
Prevalence and Distribution
The prevalence of the pks island varies significantly among different species and even within strains of the same species. In E. coli, the pks island is strongly associated with the B2 phylogroup.[1][8][10]
| Enterobacteriaceae Species | Prevalence of pks Island | Key Phylogroups/Sequence Types | Reference |
| Escherichia coli | 22.3% in healthy human fecal isolates; 39% in extraintestinal pathogenic E. coli (ExPEC) | Predominantly Phylogroup B2; High prevalence in ST73 and ST95.[1][7][8] | [1][7] |
| Klebsiella pneumoniae | 9.04% (245 out of 2,709 genomes) | High prevalence in ST23 and ST258.[11] | [11] |
| Citrobacter koseri | Presence reported, but prevalence data is limited. | - | [3][6][8] |
| Enterobacter aerogenes (Klebsiella aerogenes) | Presence reported, but prevalence data is limited. | - | [6][8] |
Gene Cluster Organization and Conservation
The pks island comprises a conserved cluster of 19 genes, designated clbA through clbS.[2][5][11][12] These genes encode a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system, along with accessory enzymes required for this compound biosynthesis and transport.[2][5][12] While the overall gene content and organization are highly conserved, some variability has been observed.[3] For instance, a study of 530 pks-positive E. coli genomes found that 247 carried all 19 genes, while others had minor gene deletions.[6]
Experimental Protocols
The identification and characterization of the pks island rely on a combination of molecular and bioinformatic techniques.
Detection of the pks Island by PCR
A rapid method for screening bacterial isolates for the presence of the pks island is through Polymerase Chain Reaction (PCR).
Methodology:
-
DNA Extraction: Genomic DNA is extracted from bacterial cultures using a commercial DNA extraction kit.
-
Primer Design: Primers targeting a specific and conserved gene within the pks island, such as clbN or clbB, are used.[13][14]
-
PCR Amplification: The PCR reaction is performed using the extracted DNA, specific primers, and a suitable DNA polymerase.
-
Gel Electrophoresis: The PCR products are visualized on an agarose (B213101) gel. The presence of a band of the expected size indicates a positive result for the pks island.[15]
Whole-Genome Sequencing (WGS) and Bioinformatic Analysis
WGS provides a comprehensive view of the pks island, including its genetic organization, sequence variation, and genomic context.
Methodology:
-
DNA Sequencing: High-quality genomic DNA is sequenced using a next-generation sequencing platform.
-
Genome Assembly: The sequencing reads are assembled into a draft or complete genome sequence.
-
pks Island Identification: The assembled genome is screened for the presence of the pks island using BLAST against a reference pks island sequence (e.g., from E. coli strain IHE3034, accession AM229678).[10] A high percentage of identity and coverage is indicative of the island's presence.
-
Gene Annotation and Comparison: The identified pks island is annotated to determine the presence and organization of the clb genes. Comparative genomic analyses can then be performed to assess sequence similarity and structural variations with pks islands from other strains or species.
Mandatory Visualizations
This compound Biosynthesis Pathway
The biosynthesis of this compound is a complex process involving a series of enzymatic reactions orchestrated by the proteins encoded by the clb genes. The pathway begins with the activation of precursor molecules and proceeds through a series of condensation and modification steps on the NRPS-PKS assembly line.
Caption: The this compound biosynthesis pathway involves transcriptional activation, synthesis of prethis compound intermediates on an NRPS-PKS assembly line, and subsequent maturation and export.
Horizontal Gene Transfer of the pks Island
The presence of the pks island in diverse Enterobacteriaceae species and its association with mobile genetic elements, such as phage-related integrases, strongly suggests its dissemination via horizontal gene transfer (HGT).[5][9][11]
Caption: The pks island is disseminated among different Enterobacteriaceae species through horizontal gene transfer (HGT).
References
- 1. Evolutionary Dynamics Based on Comparative Genomics of Pathogenic Escherichia coli Lineages Harboring Polyketide Synthase (pks) Island - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and bioactivity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Structure elucidation of this compound and its DNA cross-links - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Insights into the acquisition of the pks island and production of this compound in the Escherichia coli population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evolutionary Dynamics Based on Comparative Genomics of Pathogenic Escherichia coli Lineages Harboring Polyketide Synthase (pks) Island - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Frontiers | Genomic and clinical characterization of Klebsiella pneumoniae carrying the pks island [frontiersin.org]
- 12. The synthesis of the novel Escherichia coli toxin—this compound and its mechanisms of tumorigenesis of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PCR-assisted impedimetric biosensor for this compound-encoding pks genomic island detection in E. coli samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Western-style Diet, pks Island-Carrying Escherichia coli, and Colorectal Cancer: Analyses from Two Large Prospective Cohort Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. content.sph.harvard.edu [content.sph.harvard.edu]
Unraveling the Mutagenic Footprint of Colibactin: A Guide to Validating Driver Mutations in Cancer Research
A deep dive into the genotoxic effects of the gut microbiome metabolite, colibactin, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies used to validate the link between this compound exposure and the emergence of specific driver mutations in cancer. We offer a comparative analysis of experimental techniques, present detailed protocols, and explore the characteristic mutational signature of this potent microbial genotoxin.
The gut microbiome, a complex ecosystem of microorganisms residing in the digestive tract, plays a crucial role in human health and disease. Certain bacterial species, however, harbor the potential to produce genotoxic compounds that can damage host DNA, leading to mutations that may drive the development of cancer. One such compound is this compound, a polyketide-nonribosomal peptide produced by strains of Escherichia coli carrying the pks genomic island. Emerging evidence has strongly implicated this compound in the etiology of colorectal cancer (CRC), revealing a distinct mutational signature and an association with specific cancer-driving mutations.
This guide will equip researchers with the necessary information to investigate this link, from understanding the prevalence of this compound-producing bacteria to deciphering the molecular trail of damage it leaves behind in the cancer genome.
The Signature of a Silent Culprit: this compound's Mutational Fingerprint
This compound induces a unique mutational signature, cataloged as Single Base Substitution Signature 88 (SBS88) in the Catalogue of Somatic Mutations in Cancer (COSMIC). This signature is characterized by a predominance of T>N substitutions, particularly at ATA, ATT, and TTT trinucleotide contexts.[1] Additionally, it is associated with a specific indel signature, primarily single T deletions at T homopolymers.[1] The presence of SBS88 in a tumor's genomic landscape serves as a molecular scar, indicating past exposure to this compound.
Prevalence of this compound's Footprint in Colorectal Cancer
Numerous studies have investigated the prevalence of both the this compound-producing pks+ E. coli and the resulting SBS88 signature in colorectal cancer cohorts. The data highlights a significant association, solidifying the role of this genotoxin in a subset of CRC cases.
| Cohort/Study | Sample Size | Prevalence of pks+ E. coli in CRC Patients | Prevalence of SBS88 in CRC Tumors | Key Findings |
| Multiple Studies (Review) | - | Higher prevalence in CRC patients compared to healthy individuals.[2] | - | Consistent association between the presence of pks+ E. coli and colorectal cancer. |
| Georgeson et al. (2023) | 5,292 CRCs | Not directly measured | 7.5% (398/5,292) | SBS88-positive tumors were predominantly microsatellite stable/low and associated with specific genomic alterations and better survival.[3][4][5][6] |
| Grolleman et al. (2024) | 379 unexplained polyposis patients | Enriched in patients with somatic variants fitting this compound signatures | Somatic APC variants fitting SBS88 or ID18 found in 29% of patients | Supports this compound's role in the development of colorectal adenomas and carcinomas in polyposis patients.[7] |
| Hassan et al. (2023) | 51 CRC patients, 37 healthy controls | 80% (8/10) of tested isolates from CRC patients were pks+ | Not directly measured | Significantly higher prevalence of pks+ E. coli in CRC patients compared to healthy controls in an Iraqi cohort.[8] |
| O'Connor et al. (2020) | 48 CRC patients, 23 healthy controls | 16.7% (8/48) | Not directly measured | pks+ E. coli was more frequently isolated from the tissue of CRC patients compared to healthy individuals in a Malaysian cohort.[9][10] |
Linking Exposure to Driver Mutations: The Case of APC
A critical aspect of validating the role of this compound in carcinogenesis is demonstrating its ability to induce mutations in known cancer driver genes. The Adenomatous Polyposis Coli (APC) gene, a key tumor suppressor in colorectal cancer, has emerged as a significant target of this compound-induced mutagenesis.
A recurrent hotspot mutation, APC c.835-8A>G , has been strongly associated with the SBS88 signature.[2][3] This specific mutation falls within the characteristic sequence context of this compound-induced damage. One study reported a staggering odds ratio of 65.5 for the association between this APC mutation and SBS88-positive tumors, providing compelling evidence for a direct causal link.[2][3]
Experimental Validation: Methodologies and Protocols
Validating the connection between this compound exposure and specific driver mutations requires robust experimental models and analytical techniques. Here, we outline the key experimental workflows.
Intestinal Organoid Co-culture with pks+ E. coli
Human intestinal organoids, three-dimensional cultures that mimic the structure and function of the intestinal epithelium, have become an invaluable tool for studying host-microbe interactions.[1][11][12] Co-culturing these organoids with this compound-producing E. coli allows for the direct observation of genotoxic effects in a controlled environment.
Experimental Workflow:
Caption: Experimental workflow for organoid co-culture.
Detailed Protocol for Intestinal Organoid Co-culture:
A detailed protocol for generating and co-culturing intestinal organoids with microbes can be found in Nature Protocols (2021).[1][11][12] The general steps involve:
-
Establishment and Maintenance of Human Intestinal Organoids: Crypts are isolated from human intestinal tissue and cultured in a 3D Matrigel matrix with specific growth factors to form organoids.
-
Bacterial Culture: pks+ E. coli and an isogenic pks- mutant (lacking the this compound-producing genes) are cultured to the desired optical density.
-
Microinjection: A precise volume of the bacterial suspension is microinjected into the lumen of individual organoids.
-
Co-culture: The injected organoids are incubated for a specific duration to allow for bacterial interaction and potential DNA damage.
-
Harvesting and DNA Extraction: Organoids are harvested, and genomic DNA is extracted for subsequent analysis.
Whole Genome Sequencing and Mutational Signature Analysis
Whole-genome sequencing (WGS) of DNA from exposed and control organoids, as well as from patient tumor samples, is essential for identifying the full spectrum of mutations.
Bioinformatics Workflow for WGS Data Analysis:
Caption: Bioinformatics workflow for WGS analysis.
Detailed Protocol for Mutational Signature Analysis:
Several computational tools are available for mutational signature analysis. SigProfiler is a widely used and comprehensive tool.[3][4][9][11] The general steps are:
-
Input: A Variant Call Format (VCF) file containing the somatic mutations from a sample.
-
Matrix Generation: The tool classifies mutations into 96 possible substitution types based on the six substitution subtypes and the immediate 5' and 3' sequence context.
-
Decomposition: The mutation matrix is decomposed into a set of mutational signatures and their respective activities in each sample, often using non-negative matrix factorization (NMF).
-
Attribution: The identified signatures are compared to the COSMIC database of known mutational signatures to identify the contribution of signatures like SBS88.
The Molecular Cascade: this compound-Induced DNA Damage Signaling
This compound exerts its genotoxic effects by alkylating DNA, leading to the formation of DNA crosslinks and double-strand breaks (DSBs).[10][13] This damage triggers a complex cellular response orchestrated by DNA damage response (DDR) pathways.
Caption: this compound-induced DNA damage response pathway.
Upon this compound-induced DNA damage, sensor proteins like the MRE11-RAD50-NBS1 (MRN) complex and the kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are recruited to the damage sites.[10] These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor p53.[10] This signaling cascade leads to the activation of cell cycle checkpoints, providing time for the cell to repair the damage. Key DNA repair pathways, such as the Fanconi Anemia pathway and homologous recombination, are activated to resolve the DNA crosslinks and DSBs.[14][15][16] If the damage is too extensive to be repaired, the cell may undergo apoptosis (programmed cell death).
A Comparative Look: this compound in the Context of Other Genotoxins
To fully appreciate the unique mutagenic properties of this compound, it is useful to compare its signature with those of other well-characterized genotoxins.
| Genotoxin | Associated Mutational Signature(s) | Key Mutational Features | Primary Cancer Type(s) |
| This compound | SBS88 | T>N substitutions at AT-rich motifs, single T deletions at T homopolymers.[1] | Colorectal Cancer[1] |
| Aristolochic Acid | SBS22 | A>T transversions, predominantly on the non-transcribed strand.[3][10][17][18] | Urothelial Carcinoma, Liver Cancer[1][17] |
| Aflatoxin B1 | SBS24 | C>A transversions, particularly at G-C base pairs.[8][9][19] | Hepatocellular Carcinoma[8][19] |
| Benzo[a]pyrene (from tobacco smoke) | SBS4 | C>A transversions.[20][21] | Lung Cancer[21] |
This comparison highlights the distinct mutational patterns left by different genotoxins, emphasizing the utility of mutational signature analysis in identifying the etiological agents of cancer.
Alternative and Complementary Approaches
While the combination of organoid models and WGS provides a powerful approach to validate the link between this compound and driver mutations, other methods can offer complementary insights.
-
Animal Models: Genetically engineered mouse models can be colonized with pks+ E. coli to study the long-term effects of this compound exposure on tumor development in vivo.
-
CRISPR-Cas9 Genome Editing: This technology can be used to introduce the specific APC mutation associated with this compound into intestinal organoids to study its functional consequences and role in initiating tumorigenesis.
-
Computational Driver Mutation Prediction: A variety of computational tools exist to predict the likelihood that a given mutation is a "driver" of cancer. These methods can be used to analyze the mutations identified in this compound-exposed models and patient samples.
Comparison of Computational Methods for Driver Mutation Identification:
| Method Category | Principle | Examples | Strengths | Limitations |
| Frequency-based | Identifies genes mutated more often than expected by chance. | MutSigCV, OncodriveFM | Good for identifying common driver genes. | May miss rare driver mutations. |
| Functional Impact-based | Predicts the effect of a mutation on protein function. | SIFT, PolyPhen-2, CADD | Can identify driver mutations in rarely mutated genes. | Predictions are not always accurate. |
| Network/Pathway-based | Identifies mutations in genes that are part of key cancer pathways. | HotNet2, DriverNet | Can identify drivers that are not frequently mutated but are functionally important. | Relies on the completeness and accuracy of known pathways. |
Conclusion
The evidence strongly supports a causal link between exposure to the bacterial genotoxin this compound and the development of a subset of colorectal cancers. The distinct mutational signature, SBS88, and its association with specific driver mutations, such as the APC c.835-8A>G hotspot, provide a clear molecular trail of its carcinogenic activity. The experimental and computational methodologies outlined in this guide offer a robust framework for researchers to further investigate the role of this compound and other microbial genotoxins in human cancer, paving the way for new strategies in cancer prevention and personalized medicine.
References
- 1. Mutational signature of aristolochic acid: Clue to the recognition of a global disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aristolochic acid mutational signature defines the low-risk subtype in upper tract urothelial carcinoma [thno.org]
- 4. Mechanisms underlying aflatoxin-associated mutagenesis – Implications in carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Characteristics of Aberrant Gene Mutations and Expression Profiles Induced by Benzo(a)pyrene in Hepatocellular Carcinoma Cells | MDPI [mdpi.com]
- 6. Structural basis of Fanconi anemia pathway activation by FANCM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genome-scale mutational signatures of aflatoxin in cells, mice, and human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Mutational signature and clonal relatedness of recurrent urothelial carcinomas with aristolochic acid [frontiersin.org]
- 10. Exome-wide mutation profile in benzo[a]pyrene-derived post-stasis and immortal human mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aristolochic acid-induced apoptosis and G2 cell cycle arrest depends on ROS generation and MAP kinases activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Benzo[a]pyrene represses DNA repair through altered E2F1/E2F4 function marking an early event in DNA damage-induced cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. scispace.com [scispace.com]
- 17. Mutational signature of aristolochic acid exposure as revealed by whole-exome sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Genome-scale mutational signatures of aflatoxin in cells, mice, and human tumors [pubmed.ncbi.nlm.nih.gov]
- 19. Characterization of Mutational Signatures in Tumors from a Large Chinese Population - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization of highly active mutational signatures in tumors from a large Chinese population - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to Colibactin-like Biosynthetic Pathways Across Bacterial Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of colibactin-like biosynthetic pathways found in various bacterial species. This compound, a genotoxic secondary metabolite produced by members of the Enterobacteriaceae family, has garnered significant interest due to its association with colorectal cancer.[1][2] Understanding the similarities and differences in the biosynthetic machinery across species is crucial for assessing the genotoxic potential of different bacterial strains and for the development of targeted therapeutic interventions.
Core Biosynthetic Pathway: An Overview
The biosynthesis of this compound is orchestrated by a large 54 kb genomic island, often referred to as the 'pks' or 'clb' island.[3][4][5] This island harbors a cluster of 19 genes (clbA to clbS) that encode a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line, along with accessory and tailoring enzymes.[4] The final product, this compound, is a highly unstable molecule that exerts its genotoxic effect by inducing DNA double-strand breaks in host cells.[1][6]
The general biosynthetic scheme involves the assembly of a "prethis compound" molecule, which is then transported to the periplasm and activated by the peptidase ClbP through the cleavage of a prodrug motif. This activation step is a protective mechanism to prevent autotoxicity in the producing bacterium.[7]
Figure 1: Simplified diagram of the this compound biosynthetic pathway.
Cross-Species Comparison of this compound Biosynthetic Pathways
While the core clb gene cluster is highly conserved across different species, several variations have been observed.[8] The following table summarizes the key comparative data.
| Feature | Escherichia coli | Klebsiella pneumoniae | Enterobacter aerogenes | Citrobacter koseri |
| Prevalence of pks Island | Primarily in phylogroup B2 strains; present in both commensal and pathogenic isolates.[2][5] | Found in clinical isolates, with some studies suggesting a 100% sequence identity of the pks gene cluster with that in E. coli.[9][10] | Detected in a significant percentage of clinical isolates.[2][8] | Present in clinical isolates.[2][8] |
| Gene Cluster Size | ~54 kb.[3][5] | ~54 kb.[11] | ~54-56 kb.[11] | ~54 kb.[12] |
| Genetic Organization | Generally conserved clbA-S cluster. Variation in the number of tandem repeats (VNTR) between clbB and clbR.[8] | Highly conserved gene cluster, often showing high sequence identity to that of E. coli.[9] | Conserved gene cluster organization. | Conserved gene cluster organization. |
| Key Enzyme Variants | Allelic variations observed for genes such as clbS, clbQ, clbK, clbJ, and clbH. Some genomes may lack clbR and clbA.[13] | Information on specific enzyme variants is less detailed compared to E. coli. | Limited data on specific enzyme variants. | Limited data on specific enzyme variants. |
| Metabolite Production | Variable production levels. | Generally higher and more homogeneous production of this compound precursors compared to most E. coli isolates.[3] | Data on production levels is not extensively documented. | Generally higher and more homogeneous production of this compound precursors compared to most E. coli isolates.[3] |
Experimental Protocols
The characterization of this compound-like biosynthetic pathways relies on a combination of genetic, cellular, and analytical techniques.
Identification of the pks Island by PCR
A common initial step is to screen bacterial isolates for the presence of the clb gene cluster using PCR with primers targeting conserved regions of the island, such as the clbB and clbN genes.[8]
HeLa Cell Megalocytosis Assay for Genotoxicity Assessment
This cell-based assay is a hallmark for detecting this compound activity. The genotoxic effect of this compound-producing bacteria on HeLa cells results in cell cycle arrest and the formation of enlarged cells, a phenomenon known as megalocytosis.
Protocol:
-
Cell Culture: HeLa cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% non-essential amino acids.
-
Bacterial Culture: The bacterial strain of interest is grown overnight in LB broth.
-
Infection: HeLa cells are infected with the bacterial culture at a specific multiplicity of infection (MOI).
-
Incubation: The co-culture is incubated for a defined period (e.g., 4 hours).
-
Gentamicin Treatment: To kill extracellular bacteria, the medium is replaced with fresh medium containing gentamicin.
-
Observation: After a further incubation period (e.g., 72 hours), the cells are observed under a microscope for the characteristic megalocytosis phenotype.
-
Quantification: The genotoxic effect can be quantified by staining the cells with methylene (B1212753) blue and measuring the absorbance after dye extraction.
LC-MS/MS for Metabolite Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the detection and quantification of this compound precursors and related metabolites. Due to the instability of the final this compound molecule, studies often focus on detecting stable precursors like N-myristoyl-D-asparagine.[3][14]
Representative Protocol Outline:
-
Sample Preparation: Bacterial cultures are grown to a specific optical density. The cells are then pelleted, and metabolites are extracted using an organic solvent (e.g., methanol (B129727) or ethyl acetate).
-
Chromatographic Separation: The extracted metabolites are separated using a reversed-phase C18 column with a gradient elution of water and acetonitrile, both often containing a small percentage of formic acid to improve ionization.
-
Mass Spectrometry Analysis: The separated compounds are ionized using electrospray ionization (ESI) in positive mode.
-
Detection: A triple quadrupole mass spectrometer is typically used in multiple reaction monitoring (MRM) mode for targeted detection and quantification of specific this compound-related metabolites. High-resolution mass spectrometry (HRMS) can be used for the identification of unknown metabolites.[14][15][16]
Figure 2: A typical experimental workflow for characterizing this compound pathways.
Conclusion
The this compound biosynthetic pathway is a conserved feature among certain members of the Enterobacteriaceae, with notable variations in prevalence and production levels across species. The methodologies outlined in this guide provide a framework for the identification and functional characterization of these pathways. Further research focusing on quantitative metabolite analysis and the impact of enzyme variants will be crucial for a more in-depth understanding of the role of this compound-producing bacteria in health and disease.
References
- 1. news-medical.net [news-medical.net]
- 2. This compound: More Than a New Bacterial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into evolution and coexistence of the this compound- and yersiniabactin secondary metabolite determinants in enterobacterial populations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis and bioactivities of microbial genotoxin colibactins - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00050K [pubs.rsc.org]
- 5. This compound leads to a bacteria-specific mutation pattern and self-inflicted DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Genetic Structure and Distribution of the this compound Genomic Island among Members of the Family Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | The synthesis of the novel Escherichia coli toxin—this compound and its mechanisms of tumorigenesis of colorectal cancer [frontiersin.org]
- 12. The synthesis of the novel Escherichia coli toxin—this compound and its mechanisms of tumorigenesis of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure and bioactivity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of Natural this compound–Nucleobase Adducts by Tandem Mass Spectrometry and Isotopic Labeling. Support for DNA Alkylation by Cyclopropane Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advancements in LC-MS based analysis of biotoxins: Present and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling the Genotoxin Colibactin
For Immediate Implementation by Laboratory Personnel
Researchers and drug development professionals working with colibactin, a potent genotoxic secondary metabolite produced by certain strains of Escherichia coli, must adhere to stringent safety protocols to mitigate the risk of exposure. Although specific official guidelines for handling pure this compound are not yet established due to its instability, its known ability to cause DNA double-strand breaks, inter-strand crosslinks, and its association with colorectal cancer necessitate treating it as a significant carcinogenic hazard.[1][2][3][4][5] This guide provides essential, immediate safety and logistical information, including operational and disposal plans based on established best practices for handling hazardous genotoxins.
I. Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against this compound exposure. The following table summarizes the mandatory PPE for all personnel handling this compound, whether in its purified form (if available), as a component of bacterial cultures, or in contaminated materials.
| PPE Component | Specifications | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves.[6][7][8] | Provides a robust barrier against dermal absorption. Double-gloving allows for the safe removal of the outer glove immediately upon contamination. |
| Body Protection | Full-length, solid-front laboratory coat with long sleeves.[7][8] | Protects skin and personal clothing from splashes and spills. A solid front offers enhanced protection compared to buttoned coats. |
| Eye and Face Protection | ANSI-approved safety goggles with side shields.[8] A face shield should be worn over goggles when there is a risk of splashing.[7][8] | Protects the eyes and face from accidental splashes of this compound-containing solutions or bacterial cultures. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher.[8] | Recommended when handling powdered forms of this compound or when aerosolization is possible, to prevent inhalation. |
II. Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is critical to minimize the risk of exposure during experimental work.
A. Designated Handling Area: All work with this compound and this compound-producing bacteria should be conducted in a designated area within a certified chemical fume hood or a Class II biological safety cabinet to contain any potential spills or aerosols.[8] The work area should be clearly marked with a "Genotoxin" or "Carcinogen" warning sign.
B. Experimental Workflow: The following diagram outlines a generalized workflow for handling this compound, emphasizing safety at each step.
Caption: A generalized workflow for the safe handling of this compound.
C. Emergency Procedures:
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, seek medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8] |
| Spill | For small spills, alert others in the area. Wearing appropriate PPE, cover the spill with an absorbent material suitable for chemical spills. Collect the material into a sealed, labeled hazardous waste container. Clean the spill area with an appropriate disinfectant, followed by soap and water. For large spills, evacuate the area and contact the appropriate emergency response team.[8] |
III. Disposal Plan: Managing this compound Waste
All materials that have come into contact with this compound must be treated as hazardous waste. This includes bacterial cultures, contaminated labware, PPE, and absorbent materials.
A. Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, pipette tips, tubes) in a designated, clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, clearly labeled, leak-proof hazardous waste container. Do not dispose of this compound waste down the drain.[9]
-
Sharps: All contaminated sharps must be disposed of in a designated sharps container.
B. Decontamination: If this compound waste is mixed with biohazardous materials such as bacterial cultures, it must be decontaminated prior to disposal. Autoclaving is a common method for deactivating microorganisms.[9] However, the stability of this compound under autoclaving conditions is not well-documented. Therefore, autoclaved waste should still be disposed of as chemical waste.
C. Disposal Pathway: The following diagram illustrates the proper disposal pathway for this compound-contaminated waste.
Caption: The required pathway for disposing of this compound-contaminated waste.
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department via an approved hazardous waste management vendor.[9]
IV. This compound's Mechanism of Action: A Genotoxic Threat
Understanding the mechanism of this compound's toxicity underscores the importance of these safety protocols. This compound is a DNA alkylating agent that forms inter-strand crosslinks, leading to DNA double-strand breaks.[1][10][11] This damage can trigger cell cycle arrest and senescence.[4][10] The genotoxic activity of this compound is believed to contribute to the development of colorectal cancer.[1][2]
The following diagram illustrates the signaling pathway of this compound-induced DNA damage.
Caption: The signaling pathway of this compound-induced DNA damage.
By providing this detailed guidance, we aim to empower researchers to work safely with this important but hazardous compound, fostering a culture of safety and responsibility in the laboratory.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. In vitro genotoxicity analyses of this compound-producing E. coli isolated from a Japanese colorectal cancer patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthesis of the novel Escherichia coli toxin—this compound and its mechanisms of tumorigenesis of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure and bioactivity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 7. Personal Protective Equipment (PPE) - IBC - The University of Utah [ibc.utah.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Model Colibactins Exhibit Human Cell Genotoxicity in the Absence of Host Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The microbiome-product this compound hits unique cellular targets mediating host–microbe interaction [frontiersin.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
